molecular formula C8H4F4O2 B057335 2-Fluoro-4-(trifluoromethyl)benzoic acid CAS No. 115029-24-8

2-Fluoro-4-(trifluoromethyl)benzoic acid

Cat. No.: B057335
CAS No.: 115029-24-8
M. Wt: 208.11 g/mol
InChI Key: OCIYTBZXTFPSPI-UHFFFAOYSA-N
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Description

The molecular properties (both steric as well as electronic) of 2-fluoro-4-(trifluoromethyl)benzoic acid has been studied using molecular orbital and empirical methods.>

Properties

IUPAC Name

2-fluoro-4-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H4F4O2/c9-6-3-4(8(10,11)12)1-2-5(6)7(13)14/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCIYTBZXTFPSPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10333770
Record name 2-Fluoro-4-(trifluoromethyl)benzoic acid
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Molecular Weight

208.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

115029-24-8
Record name 2-Fluoro-4-(trifluoromethyl)benzoic acid
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Record name 2-Fluoro-4-(trifluoromethyl)benzoic acid
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Record name 2-Fluoro-4-(trifluoromethyl)benzoic acid
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Foundational & Exploratory

2-Fluoro-4-(trifluoromethyl)benzoic acid physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 2-Fluoro-4-(trifluoromethyl)benzoic Acid

Introduction: A Key Building Block in Modern Drug Discovery

This compound, identified by its CAS Number 115029-24-8, is a polyfluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science.[1][2] Its strategic placement of a fluorine atom and a trifluoromethyl group on the benzoic acid scaffold imparts unique electronic properties and conformational constraints. These features are highly sought after in the rational design of Active Pharmaceutical Ingredients (APIs). Specifically, the incorporation of this moiety has been shown to enhance the agonistic activity of compounds targeting G protein-coupled receptors, a critical family of drug targets.[1] This increased potency is often attributed to the formation of halogen bonding interactions between the fluorinated substituents and protein residues.[1] This guide provides a comprehensive overview of its core physical properties, the methodologies for their determination, and the scientific rationale behind these experimental choices.

Core Physicochemical Properties

The utility of a chemical building block is fundamentally dictated by its physical properties. These parameters govern its reactivity, solubility, and handling characteristics, which are critical for successful integration into synthetic workflows and formulation development. The properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 115029-24-8[1][2]
Molecular Formula C₈H₄F₄O₂[2][3]
Molecular Weight 208.11 g/mol [1][2]
Melting Point 168 - 170 °C[1]
Appearance White to Off-White Solid/Powder[4][5]
Purity Typically ≥98%[1][2]
SMILES String OC(=O)c1ccc(cc1F)C(F)(F)F[3]
InChI Key OCIYTBZXTFPSPI-UHFFFAOYSA-N[3]

Detailed Analysis of Key Parameters

Crystalline Structure and Melting Point

The melting point of a solid is a fundamental indicator of its purity and crystalline lattice energy. For this compound, the sharp melting range of 168-170 °C suggests a well-defined, stable crystalline structure.[1] This high melting point, relative to benzoic acid (122 °C), is a direct consequence of the strong intermolecular forces, including hydrogen bonding from the carboxylic acid dimer and dipole-dipole interactions enhanced by the electronegative fluorine and trifluoromethyl groups.

Causality in Experimental Choice: While traditional capillary melting point apparatus provides a basic range, Differential Scanning Calorimetry (DSC) is the authoritative method for thermal analysis. DSC is preferred because it not only provides a precise melting point (Tₘ) but also quantifies the enthalpy of fusion (ΔHfus), offering deeper insights into the material's crystallinity and polymorphism—the existence of multiple crystalline forms. The absence of multiple thermal events prior to melting would validate the presence of a single, stable polymorph under the tested conditions.

Solubility Profile

The solubility of a compound is paramount for its application in both synthesis and biological systems. While specific quantitative data is sparse in publicly available literature, a qualitative assessment can be made based on its structure.

  • Polar Organic Solvents: The compound is expected to exhibit good solubility in polar organic solvents like methanol, ethanol, dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF).[4] This is due to favorable dipole-dipole interactions and the ability of the carboxylic acid group to act as a hydrogen bond donor and acceptor.

  • Aqueous Solubility: Solubility in water is expected to be limited but significantly pH-dependent. In acidic to neutral water, the compound exists primarily in its neutral, less soluble form. However, in basic media (pH > pKa), it deprotonates to form the more soluble carboxylate salt. This behavior is critical for designing aqueous-based reactions or purification protocols like acid-base extractions.

Acidity (pKa)

Authoritative Experimental Protocols

To ensure scientific integrity, the determination of these physical properties must follow validated, reproducible protocols.

Protocol 1: Melting Point Determination by Differential Scanning Calorimetry (DSC)

This protocol describes a self-validating system for determining the melting point and thermal profile of the analyte.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.

  • Encapsulation: Crimp the pan with an aluminum lid to encapsulate the sample. Prepare an identical empty pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature from 25 °C to 200 °C at a controlled rate of 10 °C/min. This rate provides a good balance between resolution and experimental time.

  • Data Analysis: The melting point (Tₘ) is determined as the onset temperature of the endothermic melting peak. The peak temperature and the integrated area of the peak (enthalpy of fusion) are also recorded.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation prep1 Weigh 2-5 mg of Analyte prep2 Encapsulate in Al Pan prep1->prep2 prep3 Prepare Empty Reference Pan prep2->prep3 analysis1 Load Pans into DSC Cell prep3->analysis1 analysis2 Purge with N₂ analysis1->analysis2 analysis3 Execute Thermal Program (Ramp 10°C/min) analysis2->analysis3 data1 Generate Thermogram (Heat Flow vs. Temp) analysis3->data1 data2 Determine Onset Tₘ & Enthalpy (ΔHfus) data1->data2

Diagram: Workflow for DSC analysis.
Protocol 2: pKa Determination by Potentiometric Titration

This method provides a direct and reliable measurement of the acid dissociation constant.

Methodology:

  • Solution Preparation: Prepare a ~0.01 M solution of this compound in a co-solvent system (e.g., 50:50 water:methanol) to ensure complete dissolution. Record the exact mass and volume.

  • Titrant Standardization: Use a standardized ~0.1 M solution of a strong base, such as NaOH, as the titrant.

  • Titration Setup:

    • Place a known volume of the acid solution in a beaker with a magnetic stir bar.

    • Immerse a calibrated pH electrode and the tip of the burette containing the NaOH solution.

  • Titration Execution:

    • Record the initial pH of the solution.

    • Add small, precise increments (e.g., 0.1 mL) of the NaOH titrant.

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point (the point of steepest inflection).

    • The half-equivalence point occurs at exactly half the volume of the equivalence point. The pH at the half-equivalence point is equal to the pKa of the acid.

Titration_Workflow A Prepare ~0.01 M Acid Solution (e.g., 50:50 MeOH/H₂O) C Titrate with Standardized ~0.1 M NaOH A->C B Calibrate pH Electrode B->C D Record pH vs. Volume of NaOH Added C->D E Plot Titration Curve (pH vs. Volume) D->E F Identify Equivalence Point (Steepest Inflection) E->F G Determine Volume at Half-Equivalence Point F->G H pKa = pH at Half-Equivalence Point G->H

Diagram: Potentiometric titration workflow.

Spectroscopic Characterization

For unambiguous identification and quality control, spectroscopic data is essential. The NIST Chemistry WebBook provides reference spectra for this compound, including:[6]

  • Infrared (IR) Spectrum: Key absorptions would include a broad O-H stretch from the carboxylic acid (~3000 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and strong C-F stretches in the fingerprint region (~1100-1350 cm⁻¹).

  • Mass Spectrum: The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns related to the loss of -OH, -COOH, and the trifluoromethyl group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show distinct aromatic protons with splitting patterns influenced by both the fluorine and trifluoromethyl substituents.

    • ¹³C NMR: Would reveal the chemical shifts of the eight unique carbon atoms, including the carboxyl carbon and the trifluoromethyl carbon.

    • ¹⁹F NMR: Would display two distinct signals: one for the aromatic fluorine and another for the trifluoromethyl group, providing definitive evidence of their presence.

Conclusion

This compound is a highly functionalized building block whose physical properties are a direct result of its unique electronic and structural features. Its high melting point, predictable solubility, and pronounced acidity, all influenced by its fluorine substituents, are critical parameters for its effective use. The application of authoritative analytical techniques like DSC and potentiometric titration is non-negotiable for ensuring the quality and consistency required in high-stakes research environments such as drug development. A thorough understanding of these foundational properties is the first step toward unlocking the full potential of this versatile molecule.

References

  • This compound. Stenutz. [Link]
  • 4-Fluoro-2-trifluoromethylbenzoic acid, neopentyl ester. PubChem. [Link]
  • 4-Fluoro-2-(trifluoromethyl)benzoic acid. PubChem. [Link]
  • 2-(Trifluoromethyl)benzoic acid. PubChem. [Link]
  • 4-(Trifluoromethyl)benzoic acid - Solubility. Solubility of Things. [Link]
  • 3-Fluoro-4-(trifluoromethyl)benzoic acid, 98%. Ottokemi. [Link]
  • Supporting Information.
  • 4-Fluoro-2-(trifluoromethyl)benzoic acid - Spectrum. SpectraBase. [Link]
  • 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic Acid. PubChem. [Link]
  • 2-Fluoro-4-nitrobenzoic acid. HANGZHOU HONGQIN PHARMTECH CO.,LTD. [Link]
  • Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. [Link]
  • This compound. NIST WebBook. [Link]

Sources

An In-depth Technical Guide to 2-Fluoro-4-(trifluoromethyl)benzoic Acid: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Fluoro-4-(trifluoromethyl)benzoic acid is a synthetically versatile, polyfluorinated aromatic carboxylic acid that has emerged as a crucial building block in contemporary drug discovery and materials science.[1] Its unique structural architecture, featuring a benzoic acid core substituted with two distinct fluorine-containing moieties—a fluoro group at the 2-position and a trifluoromethyl group at the 4-position—imparts a unique combination of electronic and steric properties. These characteristics are highly sought after by medicinal chemists to enhance the pharmacological profiles of drug candidates, including metabolic stability, binding affinity, and lipophilicity.[1]

This guide provides an in-depth exploration of this compound, covering its fundamental chemical and physical properties, robust synthetic methodologies, characteristic spectroscopic signature, and its pivotal role as a precursor in the development of advanced pharmaceutical agents. The content herein is curated for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the practical application of this important chemical entity.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the bedrock of its successful application in research and development.

Chemical Structure and Identifiers

The molecular structure of this compound is defined by a benzene ring substituted with a carboxylic acid group at position 1, a fluorine atom at position 2, and a trifluoromethyl group at position 4.

Key Identifiers:

IdentifierValueSource(s)
CAS Number 115029-24-8
IUPAC Name This compound[2]
Molecular Formula C₈H₄F₄O₂
Molecular Weight 208.11 g/mol
SMILES String OC(=O)c1ccc(cc1F)C(F)(F)F
InChI Key OCIYTBZXTFPSPI-UHFFFAOYSA-N
Physicochemical Data

The physical properties of the compound are critical for determining appropriate handling, storage, and reaction conditions.

PropertyValueSource(s)
Appearance White to off-white crystalline powder
Melting Point 168-170 °C
Purity Typically ≥98%
Solubility Soluble in most organic solvents (e.g., THF, DMSO, Methanol)

Synthesis and Manufacturing

The synthesis of fluorinated benzoic acids often requires specialized strategies to introduce the fluorine-containing groups with high regioselectivity and yield. While multiple proprietary methods exist, a common conceptual approach involves the oxidation of a corresponding toluene derivative.

Representative Synthesis Workflow

A plausible and scalable synthesis route starts from 1-fluoro-3-(trifluoromethyl)benzene, proceeding through bromination followed by lithium-halogen exchange and carboxylation, and finally oxidation. This multi-step process is designed to precisely control the placement of the functional groups on the aromatic ring.

Synthesis_Workflow A 1-Fluoro-3-(trifluoromethyl)benzene B 2-Bromo-1-fluoro-5-(trifluoromethyl)benzene A->B Br₂, FeBr₃ (Electrophilic Bromination) C 2-Fluoro-4-(trifluoromethyl)toluene B->C 1. n-BuLi 2. CH₃I (Lithiation/Methylation) D This compound C->D KMnO₄ or CrO₃ (Oxidation)

A generalized synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Conceptual)

This protocol outlines a representative laboratory-scale synthesis. Disclaimer: This is a conceptual procedure and must be adapted and optimized with appropriate safety precautions by qualified personnel.

  • Step 1: Bromination of Starting Material. To a solution of 1-fluoro-3-(trifluoromethyl)benzene in a suitable solvent (e.g., dichloromethane), add a catalytic amount of iron(III) bromide (FeBr₃). Slowly add bromine (Br₂) dropwise at a controlled temperature (e.g., 0 °C). The rationale for using a Lewis acid catalyst like FeBr₃ is to polarize the bromine molecule, making it a more potent electrophile for aromatic substitution. The electron-withdrawing nature of the F and CF₃ groups directs the incoming electrophile to the 2-position.

  • Step 2: Methylation via Grignard or Lithiation. The resulting 2-bromo-1-fluoro-5-(trifluoromethyl)benzene is dissolved in an anhydrous ether solvent (e.g., THF) and cooled to a low temperature (-78 °C). An organolithium reagent such as n-butyllithium (n-BuLi) is added to perform a lithium-halogen exchange. This step is highly effective for creating a nucleophilic aryl-lithium species. Subsequently, an electrophilic methyl source, such as methyl iodide (CH₃I), is added to form 2-fluoro-4-(trifluoromethyl)toluene. This entire sequence must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent quenching of the highly reactive organometallic intermediates by atmospheric moisture or oxygen.

  • Step 3: Oxidation to Carboxylic Acid. The 2-fluoro-4-(trifluoromethyl)toluene is subjected to strong oxidation. A common and effective method is heating with potassium permanganate (KMnO₄) in an aqueous solution, often with a phase-transfer catalyst to improve reactivity. The reaction mixture is worked up by removing the manganese dioxide byproduct and acidifying the aqueous layer to precipitate the desired this compound. This final oxidation step is robust and reliably converts the methyl group to a carboxylic acid.

Spectroscopic Characterization

Structural elucidation and purity confirmation are typically achieved through a combination of spectroscopic techniques. While a specific spectrum for this exact compound is not publicly available, the expected data can be inferred from closely related structures.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with chemical shifts and coupling patterns influenced by the adjacent fluoro and trifluoromethyl groups. The carboxylic acid proton would appear as a broad singlet far downfield (typically >10 ppm).

  • ¹³C NMR: The carbon NMR would display distinct resonances for the eight carbon atoms, including the low-field signal of the carboxyl carbon and the quartet signal for the trifluoromethyl carbon due to C-F coupling.

  • ¹⁹F NMR: This is a critical technique for fluorinated compounds. Two signals are expected: one for the aromatic fluorine and a second for the trifluoromethyl group, with characteristic chemical shifts.

  • Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a broad O-H stretch from the carboxylic acid dimer (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700 cm⁻¹). Strong C-F stretching bands would also be prominent (around 1100-1300 cm⁻¹).[2]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry would show the molecular ion peak (M⁺) at m/z 208, corresponding to the molecular weight of the compound.[2]

Reactivity and Role in Drug Development

The true value of this compound lies in its reactivity and the advantageous properties it confers upon larger, more complex molecules.[1]

Key Chemical Transformations

The carboxylic acid functional group is a versatile handle for a variety of chemical transformations, most notably the formation of amides and esters, which are fundamental linkages in many pharmaceutical compounds.[1]

Reactivity_Diagram cluster_0 Core Reactant A This compound B Amide Derivative A->B R-NH₂, Coupling Agent (e.g., HATU, DCC) (Amidation) C Ester Derivative A->C R-OH, Acid Catalyst (e.g., H₂SO₄) (Fischer Esterification) D Acyl Chloride A->D SOCl₂ or (COCl)₂ (Acyl Halogenation) D->B R-NH₂ D->C R-OH

Key synthetic transformations of the title compound.
  • Amidation: The most common reaction involves coupling with primary or secondary amines to form amides. This is typically achieved using standard peptide coupling reagents (e.g., HATU, HOBt, DCC) to activate the carboxylic acid, enabling a mild and efficient reaction.

  • Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) yields the corresponding ester.[3] Alternatively, conversion to the more reactive acyl chloride followed by reaction with an alcohol provides a high-yielding route to esters.[4][5]

  • Acyl Halogenation: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) readily converts the carboxylic acid to the highly reactive 2-fluoro-4-(trifluoromethyl)benzoyl chloride. This intermediate is not typically isolated but is used in situ as a powerful acylating agent for synthesizing amides and esters.[1]

Application in G Protein-Coupled Receptor (GPCR) Agonists

A significant application of this building block is in the synthesis of ligands for G Protein-Coupled Receptors (GPCRs), the largest family of membrane receptors and a major target class for modern medicines.[6][7] Structure-activity relationship (SAR) studies have shown that incorporating the 2-fluoro-4-(trifluoromethyl)benzoyl moiety can substantially improve the agonistic activity of compounds targeting specific GPCRs.

The enhanced potency is often attributed to the unique electronic properties of the fluorinated substituents. The fluorine and trifluoromethyl groups can participate in favorable non-covalent interactions, such as halogen bonding and dipole-dipole interactions, with amino acid residues within the receptor's binding pocket. These interactions can stabilize the active conformation of the receptor, leading to a more potent and sustained downstream signaling cascade.

GPCR_Agonism receptor GPCR Extracellular Intracellular g_protein Gαβγ receptor:f2->g_protein Recruitment ligand Agonist (Containing Title Moiety) ligand->receptor:f1 Binding & Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation response Cellular Response effector->response Signal Amplification

Mechanism of GPCR activation by an agonist ligand.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound.

  • Hazard Classifications: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, is mandatory. Work should be conducted in a well-ventilated fume hood. For handling bulk powder, a dust mask (e.g., N95) is recommended.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling tool for innovation in medicinal chemistry. Its well-defined structure, predictable reactivity, and the beneficial pharmacophoric features it introduces make it a high-value building block for designing next-generation therapeutics. The insights provided in this guide aim to equip researchers with the technical understanding necessary to fully leverage the potential of this powerful synthetic scaffold in their research and development endeavors.

References

  • Exploring the Versatility of this compound in Organic Synthesis. (2026, January 6). Ningbo Inno Pharmchem Co.,Ltd. [Link]
  • This compound. (n.d.). NIST Chemistry WebBook. [Link]
  • Carboxylic Acids Reactions: Esterification, Amides, & More. (2023, December 15).
  • Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(27), 16712–16723. [Link]
  • Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride. (n.d.). Chemical Communications. Royal Society of Chemistry. [Link]
  • Alexander, S. P. H., et al. (2019). G Protein-Coupled Receptors. British Journal of Pharmacology, 176(S1), S27-S156. [Link]
  • Ahmad, R., et al. (2020). G Protein-Coupled Receptors in Taste Physiology and Pharmacology. Frontiers in Pharmacology, 11, 587664. [Link]

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An In-depth Technical Guide to 2-Fluoro-4-(trifluoromethyl)benzoic acid (CAS: 115029-24-8)

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Imperative of Fluorinated Scaffolds in Modern Chemistry

The deliberate incorporation of fluorine into molecular frameworks has become a pivotal strategy in both medicinal chemistry and materials science.[1][2] The unique physicochemical properties imparted by fluorine and fluoroalkyl groups can profoundly influence a molecule's pharmacokinetic profile, metabolic stability, and binding affinity. 2-Fluoro-4-(trifluoromethyl)benzoic acid is a prime exemplar of a fluorinated building block that offers chemists a versatile platform for innovation.[3][4] This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its practical applications, designed for the discerning researcher and drug development professional.

Core Molecular Characteristics

A foundational understanding of the physicochemical and spectral properties of this compound is essential for its effective utilization.

Physicochemical Data Summary
PropertyValueSource(s)
CAS Number 115029-24-8[4][5][6][7][8][9]
Molecular Formula C₈H₄F₄O₂[5][6][7][8][9]
Molecular Weight 208.11 g/mol [6][8][9]
Appearance White to pale yellow crystalline solid[6]
Melting Point 168-170 °C[7]
Spectral Data Interpretation

The structural integrity of this compound is typically confirmed through a suite of spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum will reveal the aromatic protons, with splitting patterns influenced by the fluorine and trifluoromethyl groups.

  • ¹³C NMR: The carbon spectrum will show distinct signals for each of the eight carbons, with characteristic shifts and C-F coupling for the carbons bonded to fluorine.

  • ¹⁹F NMR: This is a crucial technique that will display two separate resonances, one for the single fluorine atom on the aromatic ring and another for the three equivalent fluorine atoms of the trifluoromethyl group.

  • Mass Spectrometry: Confirms the molecular weight with a molecular ion peak at m/z 208.

  • Infrared (IR) Spectroscopy: Key absorbances include a strong C=O stretch for the carboxylic acid (around 1700 cm⁻¹) and a broad O-H stretch.

Synthesis and Purification Protocols

The synthesis of this compound can be approached through several routes. Below is a representative, logical pathway.

Retrosynthetic Analysis

A logical deconstruction of the target molecule informs an effective synthetic strategy.

G target This compound intermediate1 2-Fluoro-4-(trifluoromethyl)toluene target->intermediate1 Oxidation of Methyl Group starting_material Commercial Starting Material (e.g., a substituted toluene) intermediate1->starting_material Fluorination/Trifluoromethylation

Caption: Retrosynthetic pathway for this compound.

Illustrative Synthesis Workflow

While specific patented methods exist, a general approach often involves the oxidation of a corresponding toluene precursor.

Step 1: Preparation of 2-Fluoro-4-(trifluoromethyl)toluene

  • Rationale: This intermediate can be synthesized from commercially available starting materials through established fluorination and trifluoromethylation reactions. The specifics of these reactions are often proprietary or described in the patent literature.

Step 2: Oxidation to the Carboxylic Acid

  • Rationale: The methyl group of the toluene intermediate is oxidized to a carboxylic acid. Strong oxidizing agents are typically employed for this transformation.

  • Exemplary Protocol:

    • Dissolve 2-fluoro-4-(trifluoromethyl)toluene in a suitable solvent mixture, such as pyridine and water.

    • Slowly add a strong oxidizing agent (e.g., potassium permanganate) in portions, controlling the reaction temperature.

    • Heat the mixture to reflux and maintain until the reaction is complete, as monitored by TLC or LC-MS.

    • Upon completion, cool the reaction and filter to remove the manganese dioxide byproduct.

    • Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the desired this compound.

    • Collect the product by filtration, wash with cold water, and dry under vacuum.

Purification and Quality Assurance
  • Recrystallization: The crude product should be recrystallized from an appropriate solvent system (e.g., ethanol/water) to achieve high purity.

  • Analytical Verification: Purity should be confirmed by HPLC, and the structure verified by NMR spectroscopy and melting point analysis.

Applications in Drug Discovery and Materials Science

The unique electronic properties of this compound make it a valuable building block in several scientific domains.

Medicinal Chemistry

The presence of the trifluoromethyl group can enhance metabolic stability and lipophilicity, which are crucial for drug candidates.[10] The carboxylic acid functionality provides a versatile handle for forming amide bonds, a common linkage in pharmaceuticals.[3]

  • As a Precursor for Active Pharmaceutical Ingredients (APIs): This molecule is used in the synthesis of APIs where the fluorinated phenyl ring can improve receptor binding and overall efficacy.[4] Studies have shown that the trifluoromethyl and fluoro groups can enhance agonistic activity at G protein-coupled receptors through halogen bonding interactions.[4]

G cluster_0 Drug Development Pipeline BuildingBlock This compound Reaction Amide Coupling / Esterification BuildingBlock->Reaction Derivative Novel Chemical Entity Reaction->Derivative Screening Biological Assays Derivative->Screening Lead Lead Compound Screening->Lead

Caption: Role of this compound in drug discovery.

Advanced Materials

The incorporation of this fluorinated building block into polymers can impart unique thermal and optical properties.[3]

Safety and Handling Protocols

Adherence to strict safety protocols is mandatory when working with this compound.

Hazard Identification
  • Classification: Causes skin and eye irritation, and may cause respiratory irritation.

  • Signal Word: Warning

  • Precautionary Statements:

    • P302 + P352: IF ON SKIN: Wash with plenty of water.[5]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Personal Protective Equipment (PPE) and Handling
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Eye and Face Protection: Wear approved safety goggles with side protection.[5]

  • Hand Protection: Handle with suitable chemical-resistant gloves. Gloves must be inspected prior to use.[5]

  • Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin contact.[11]

  • Hygiene: Wash hands thoroughly after handling. Keep away from food and drink.[5]

Storage and Disposal
  • Storage: Store in a tightly sealed container in a dry, well-ventilated place.[12]

  • Disposal: Dispose of contents and container in accordance with local, state, and national regulations.[5]

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). Exploring the Versatility of this compound in Organic Synthesis.
  • PubChem. 4-Fluoro-2-(trifluoromethyl)benzoic acid.
  • Stenutz. This compound.
  • Alachem Co., Ltd. 115029-24-8 | this compound.
  • PubChem. 2-(Trifluoromethyl)benzoic acid.
  • Oakwood Chemical. This compound, min 98%, 100 grams.
  • Google Patents. CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid.
  • Google Patents. CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid.
  • MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(9), 3848.
  • PubMed. (2020, January 15). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826.
  • PubMed. (2015, November 12). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
  • NINGBO INNO PHARMCHEM CO., LTD. (2026, January 5). The Role of Methyl 4-bromo-2-(trifluoromethyl)benzoate in Modern Drug Discovery.

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An In-depth Technical Guide to 2-Fluoro-4-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Fluoro-4-(trifluoromethyl)benzoic acid, a key building block in modern organic synthesis. We will delve into its fundamental chemical properties, with a primary focus on its molecular weight, and explore its synthesis, applications, and safety protocols, offering field-proven insights for laboratory and development settings.

Core Chemical Identity and Properties

This compound is a polysubstituted aromatic carboxylic acid.[1] Its structure, featuring a fluorine atom and a trifluoromethyl group on the benzoic acid core, imparts unique electronic properties and reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2]

Molecular Formula and Weight

The precise molecular weight is a cornerstone for all stoichiometric calculations in synthesis, defining the mass relationships in chemical reactions.

  • Molecular Formula: C₈H₄F₄O₂[3][4]

  • Molecular Weight: 208.11 g/mol [3][4][5]

The molecular weight is derived from the sum of the atomic weights of its constituent atoms:

  • 8 Carbon atoms: 8 x 12.011 g/mol = 96.088 g/mol

  • 4 Hydrogen atoms: 4 x 1.008 g/mol = 4.032 g/mol

  • 4 Fluorine atoms: 4 x 18.998 g/mol = 75.992 g/mol

  • 2 Oxygen atoms: 2 x 15.999 g/mol = 31.998 g/mol

  • Total Molecular Weight: 208.11 g/mol

Physicochemical Data

A compound's physical properties are critical for determining appropriate solvents, reaction temperatures, and purification methods. The data below has been consolidated from authoritative chemical data sources.

PropertyValueSource
CAS Number 115029-24-8[3]
Appearance White crystalline powder[6]
Melting Point 168-170 °C[5]
InChI Key OCIYTBZXTFPSPI-UHFFFAOYSA-N[4][5]
SMILES OC(=O)c1ccc(cc1F)C(F)(F)F[4][5]
Purity Typically ≥98% or 99%[3][5]

Synthesis and Mechanistic Considerations

The synthesis of fluorinated benzoic acids often involves multi-step processes that leverage halogenation, oxidation, and fluorination reactions. While specific proprietary methods exist, a general and illustrative workflow for creating such compounds can be conceptualized.

Conceptual Synthesis Workflow

The creation of a substituted benzoic acid like this one typically starts from a more readily available substituted toluene. The workflow involves the oxidation of the methyl group to a carboxylic acid.

G cluster_0 Conceptual Synthesis Workflow A 1-Fluoro-3-(trifluoromethyl)benzene (Starting Material) B Friedel-Crafts Acylation (Introduce Acetyl Group) A->B Acyl Chloride, AlCl₃ C Intermediate Acetophenone Derivative B->C Isolate Intermediate D Haloform Reaction or Strong Oxidation (e.g., KMnO₄) C->D NaOH, Br₂ or KMnO₄, H⁺ E This compound (Final Product) D->E Acidic Workup F Purification (Recrystallization) E->F e.g., Ethanol/Water

Caption: A conceptual workflow for the synthesis of the target molecule.

Standard Laboratory Protocol: Oxidation of a Toluene Derivative

This protocol describes a generalized method for the oxidation of a substituted toluene to the corresponding benzoic acid, a common transformation in organic synthesis.

Objective: To synthesize this compound from 2-Fluoro-4-(trifluoromethyl)toluene.

Materials:

  • 2-Fluoro-4-(trifluoromethyl)toluene

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-Fluoro-4-(trifluoromethyl)toluene and a dilute aqueous solution of NaOH.

  • Oxidation: While stirring vigorously, slowly add potassium permanganate (KMnO₄) in portions. The exothermic reaction will cause the mixture to heat up. Maintain the temperature and reflux for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation.

  • Workup - Filtration: Cool the reaction mixture to room temperature. Filter the mixture to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake with a small amount of water.

  • Workup - Acidification: Transfer the filtrate to a beaker and cool it in an ice bath. Slowly add concentrated hydrochloric acid (HCl) until the solution is acidic (pH ~2). A white precipitate of this compound will form.

  • Isolation: Collect the crude product by vacuum filtration and wash with cold deionized water.

  • Purification (Self-Validation): Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture. The formation of well-defined crystals and a sharp melting point range (e.g., 168-170 °C) validates the purity of the final product.[5]

  • Characterization: Confirm the identity of the product using analytical techniques such as NMR spectroscopy and check purity via HPLC.

Applications in Research and Drug Development

The strategic placement of fluorine and trifluoromethyl groups makes this compound a highly sought-after building block. These electron-withdrawing groups significantly alter the electronic properties of the molecule, which can enhance metabolic stability, binding affinity, and bioavailability in drug candidates.

  • Pharmaceutical Intermediate: It serves as a precursor for the synthesis of Active Pharmaceutical Ingredients (APIs).[1] Its carboxylic acid group can be readily converted into esters, amides, or acid chlorides, enabling its incorporation into larger, more complex molecules.[2]

  • Agrochemicals: Similar to pharmaceuticals, its unique properties are beneficial in the development of modern pesticides and herbicides.

  • Materials Science: The compound can be incorporated into polymers to impart specific thermal or optical properties.[2]

The diagram below illustrates the relationship between the molecule's structural features and its functional applications.

G cluster_1 Structure-Function Relationship Structure This compound Carboxylic Acid (-COOH) Fluoro Group (-F) Trifluoromethyl Group (-CF₃) Applications Key Applications Pharmaceutical Synthesis Agrochemical Development Advanced Materials Structure:f1->Applications:f1 Amidation, Esterification Structure:f2->Applications:f1 Modulates pKa, Enhances Binding Structure:f3->Applications:f1 Increases Lipophilicity, Blocks Metabolism Structure:f3->Applications:f2 Enhances Potency Structure:f2->Applications:f3 Alters Electronic Properties

Caption: How structural motifs of the molecule drive its utility.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential to ensure safety.

  • Hazard Classification: This compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[5]

  • Precautions for Safe Handling: Avoid inhalation, ingestion, and contact with skin and eyes.[7] Use only in a well-ventilated area and wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[5][7]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. It is classified under Storage Class 11 for combustible solids.[5]

  • First Aid Measures:

    • Skin Contact: Rinse skin with plenty of water.[7]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]

    • Inhalation: Move the person to fresh air.[7]

    • In all cases of exposure, seek medical advice if you feel unwell.[7]

Conclusion

This compound, with a precise molecular weight of 208.11 g/mol , is more than just a chemical compound; it is a versatile and powerful tool for the modern organic chemist. Its unique electronic properties, conferred by its fluorine substituents, make it an indispensable building block in the creation of novel pharmaceuticals and materials. Understanding its core properties, synthesis, and handling requirements is fundamental to leveraging its full potential in research and development.

References

  • This compound, min 98%, 100 grams. Autech Scientific.
  • This compound. Stenutz.
  • Exploring the Versatility of this compound in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • This compound 99 115029-24-8. Sigma-Aldrich.
  • This compound | CAS 115029-24-8. Ossila.
  • Safety Data Sheet for this compound. Ossila.
  • Understanding the Purity and Specifications of 4-Fluoro-2-(trifluoromethyl)benzoic Acid for Optimal Performance. NINGBO INNO PHARMCHEM CO.,LTD.

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2-Fluoro-4-(trifluoromethyl)benzoic acid melting point

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 2-Fluoro-4-(trifluoromethyl)benzoic Acid: Focus on Melting Point Analysis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 115029-24-8) is a critical fluorinated building block in modern organic synthesis, particularly valued in the development of active pharmaceutical ingredients (APIs) and advanced materials.[1][2] Its unique electronic properties, conferred by the fluorine and trifluoromethyl substituents, make it a versatile precursor.[2] A fundamental and critical parameter for the characterization of this solid crystalline compound is its melting point. This guide provides a comprehensive analysis of the melting point of this compound, detailing not just the reported values but the scientific principles and rigorous experimental protocols required for its accurate determination. We delve into the causality behind methodological choices, the interpretation of melting point data as an indicator of purity, and the factors that can influence this key physical constant.

Introduction: The Significance of a Melting Point

In the context of drug development and materials science, the melting point is more than a simple physical constant; it is a primary indicator of a compound's identity and purity. For a crystalline solid like this compound, the temperature at which it transitions from a solid to a liquid phase is highly sensitive to its molecular structure and the integrity of its crystal lattice.

A sharp and well-defined melting point range is synonymous with high purity. Conversely, the presence of impurities disrupts the uniform crystal lattice, typically resulting in two observable phenomena: a depression of the melting point and a broadening of the melting range (the temperature interval from the first sign of melting to the complete liquefaction of the sample).[3][4] Therefore, the accurate determination of the melting point is a foundational, cost-effective, and rapid method for quality control, batch-to-batch consistency checks, and preliminary identification.

Physicochemical Properties and Reported Data

This compound is a white solid compound with the molecular formula C₈H₄F₄O₂ and a molecular weight of 208.11 g/mol .[5][6] It is a key synthetic intermediate whose utility is derived from its carboxylic acid functionality, which allows for straightforward derivatization via condensation reactions, and the stability conferred by its fluorinated aromatic ring.[1][2]

Reported Melting Point Values

The literature and supplier specifications report a consistent, though slightly varied, melting point for this compound. This variation is expected and typically depends on the purity of the sample and the analytical method used.

Parameter Value Purity Source
Melting Point168-170 °C99%Sigma-Aldrich
Melting Point168 °CN/AStenutz[5]

Note: It is crucial to distinguish this compound from its isomers, which possess different physical properties. For example, 4-Fluoro-2-(trifluoromethyl)benzoic acid (CAS 141179-72-8) has a reported melting point of 121-124 °C[7], while 3-Fluoro-4-(trifluoromethyl)benzoic acid (CAS 115754-21-7) melts at 174-179 °C.[8]

Gold Standard Protocol for Melting Point Determination

This section outlines a self-validating protocol for the accurate determination of the melting point of this compound using a modern digital melting point apparatus. The rationale behind each step is explained to provide a deeper understanding of the experimental design.

Instrumentation and Materials
  • Apparatus: Digital melting point apparatus (e.g., Mel-Temp® or similar) with a calibrated thermometer/probe.

  • Sample: this compound, finely powdered and thoroughly dried. Drying is critical as residual solvents can act as impurities.

  • Tools: Capillary tubes (one end sealed), spatula, watch glass, long glass tube for packing.

Experimental Workflow Diagram

MeltingPointWorkflow cluster_prep Part 1: Sample Preparation cluster_analysis Part 2: Analysis cluster_data Part 3: Data Recording P1 Pulverize Sample (Mortar & Pestle) P2 Dry Sample (Vacuum Oven) P1->P2 P3 Load Capillary Tube (2-3 mm height) P2->P3 P4 Pack Sample (Tapping/Drop Tube) P3->P4 A1 Place capillary in apparatus (cool to <150°C) P4->A1 A2 Fast Ramp (5-10°C/min) to find approximate M.P. A1->A2 A3 Cool apparatus by ~20°C A2->A3 A4 Slow Ramp (1-2°C/min) through expected range A3->A4 D1 Record T-onset: First liquid droplet appears A4->D1 D2 Record T-clear: Last crystal disappears D1->D2 D3 Calculate Melting Range (T-clear - T-onset) D2->D3

Caption: Workflow for accurate melting point determination.

Step-by-Step Methodology
  • Sample Preparation:

    • Step 1.1 (Pulverization): Place a small amount of the crystalline sample on a clean, dry watch glass. Using a spatula, crush the solid into a fine, uniform powder.

      • Causality: A fine powder ensures uniform packing and efficient heat transfer through the sample, preventing temperature gradients that could artificially broaden the melting range.[3]

    • Step 1.2 (Loading): Invert a capillary tube and press the open end into the powder multiple times to collect a small amount of the sample.[9]

    • Step 1.3 (Packing): Turn the tube sealed-end down and tap it gently on a hard surface, or drop it through a long glass tube, to pack the powder tightly into the bottom. The final packed sample height should be 2-3 mm.[3][9]

      • Causality: Overfilling the tube leads to a significant temperature differential between the top and bottom of the sample, resulting in an inaccurate and broad melting range. Proper packing ensures the entire sample experiences the same temperature simultaneously.

  • Instrumental Analysis:

    • Step 2.1 (Initial Rapid Run - Optional but Recommended): If the approximate melting point is unknown, perform a quick determination by heating the sample at a rate of 5-10 °C per minute. This provides a rough estimate.[3]

    • Step 2.2 (Accurate Measurement): Using a fresh sample, place the capillary in the apparatus that has been cooled to at least 20 °C below the expected melting point (~168 °C).

    • Step 2.3 (Controlled Heating): Heat the sample rapidly until the temperature is about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.[9]

      • Trustworthiness: A slow heating rate near the melting point is the single most critical factor for accuracy. It allows the system (heating block, thermometer, and sample) to remain in thermal equilibrium, ensuring the recorded temperature accurately reflects the sample's true temperature.[9]

  • Data Recording and Interpretation:

    • Step 3.1 (T-onset): Record the temperature at which the first tiny droplet of liquid becomes visible within the solid matrix.[9]

    • Step 3.2 (T-clear): Record the temperature at which the last crystal of the solid phase melts, leaving a completely clear liquid.

    • Step 3.3 (The Melting Range): The melting point is reported as the range from T-onset to T-clear. For a highly pure sample of this compound, this range should be narrow, ideally ≤ 2 °C (e.g., 168-169 °C). A range greater than 2 °C suggests the presence of impurities.[3]

The Impact of Impurities on Melting Point

The synthesis of this compound can involve multiple steps, presenting opportunities for the introduction of impurities such as starting materials, byproducts, or isomers.[2][10] These impurities disrupt the crystalline lattice structure.

Mechanism of Melting Point Depression

A pure solid has a regular, repeating three-dimensional structure with uniform intermolecular forces. Melting requires a specific amount of energy (temperature) to overcome these forces. Impurities, being different molecules, do not fit perfectly into this lattice. They create defects that weaken the overall intermolecular forces, meaning less energy is required to break the structure apart. This phenomenon is known as melting point depression.

Caption: Effect of impurities on a crystal lattice.

The Mixed Melting Point Technique: A Tool for Identification

The principle of melting point depression is the basis for the mixed melting point technique, a powerful method for confirming the identity of an unknown compound.[3][11]

  • Scenario: You have synthesized a compound you believe to be this compound, and it melts at 167-169 °C.

  • Procedure: Mix a small amount of your synthesized product with an authentic, high-purity sample of this compound.

  • Interpretation:

    • No Depression: If the mixture melts at the same sharp range (167-169 °C), your compound is identical to the authentic sample.

    • Depression and Broadening: If the mixture melts at a lower and broader range (e.g., 155-162 °C), your compound is not this compound. The authentic sample is acting as an impurity.[11]

Conclusion

The melting point of this compound, reported to be in the range of 168-170 °C, is a critical parameter for its identification and quality assessment.[5] Its accurate determination requires a meticulous experimental technique, characterized by proper sample preparation and, most importantly, a slow, controlled heating rate near the melting temperature to ensure thermal equilibrium. Deviations from the expected value, particularly a depressed and broadened melting range, are strong indicators of impurities. For researchers and drug development professionals, mastering this fundamental technique provides a reliable and immediate assessment of the integrity of this vital synthetic building block, ensuring the quality and reproducibility of subsequent synthetic endeavors.

References

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  • 4-Fluoro-2-(trifluoromethyl)benzoic acid | C8H4F4O2. PubChem. [Link]
  • 3-Fluoro-4-(trifluoromethyl)benzoic acid, 98%. Ottokemi. [Link]
  • 4-Fluoro-2-trifluoromethylbenzoic acid, neopentyl ester. PubChem. [Link]
  • Exploring the Versatility of this compound in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid.
  • Experiment 1 – Melting Points. University of Missouri–St. Louis. [Link]
  • Experiment (1) determination of melting points. University of Babylon. [Link]
  • Technical Spotlight: 4-Fluoro-2-(trifluoromethyl)benzoic Acid Properties and Uses. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Preparation method of 2-trifluoromethyl benzoic acid.
  • Experiment 1: Melting-point Determin
  • 6.
  • Experiment-1 Aim - To determine the melting point of given solid substance. K. R. Mangalam University. [Link]

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An In-depth Technical Guide to the Solubility of 2-Fluoro-4-(trifluoromethyl)benzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Fluoro-4-(trifluoromethyl)benzoic Acid in Modern Chemistry

This compound is a highly functionalized aromatic carboxylic acid that serves as a critical building block in the synthesis of advanced materials, pharmaceuticals, and agrochemicals.[1][2] Its chemical structure, featuring a benzoic acid core substituted with both a fluorine atom and a trifluoromethyl (-CF3) group, imparts unique electronic and physicochemical properties. The strategic placement of these electron-withdrawing groups influences the molecule's reactivity, stability, and, crucially, its solubility profile.[1]

In the realm of drug discovery, the trifluoromethyl group is particularly valued for its ability to enhance metabolic stability and lipophilicity, which can improve a drug candidate's pharmacokinetic profile.[3] Understanding the solubility of this compound is therefore a paramount concern for process chemists and formulation scientists. Solubility data governs the selection of appropriate solvent systems for chemical reactions, purification processes like crystallization, and the formulation of the final active pharmaceutical ingredient (API).[4]

This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound in organic solvents. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into solubility determination and the causal factors that govern this critical property.

Part 1: Physicochemical Properties and Theoretical Solubility Considerations

Before delving into experimental solubility determination, it is essential to understand the intrinsic properties of this compound and the theoretical principles that dictate its interaction with various solvents.

Key Molecular Attributes

The solubility behavior of this compound is a direct consequence of its molecular structure:

  • Carboxylic Acid Group (-COOH): This polar functional group is capable of acting as both a hydrogen bond donor and acceptor. This allows for strong interactions with polar solvents, particularly protic solvents like alcohols.[5]

  • Aromatic Ring: The benzene ring is inherently nonpolar and hydrophobic, favoring interactions with nonpolar or weakly polar organic solvents.[6]

  • Fluorine and Trifluoromethyl (-CF3) Substituents: Both groups are highly electronegative and electron-withdrawing. The trifluoromethyl group, in particular, significantly increases the molecule's lipophilicity (a measure of its affinity for fatty or nonpolar environments) and hydrophobicity.[3][7]

The interplay between the polar carboxylic acid group and the largely nonpolar, fluorinated aromatic ring results in a molecule with a complex solubility profile. It will exhibit varying degrees of solubility across a spectrum of organic solvents, driven by the principle of "like dissolves like."

PropertyValueSource
Molecular Formula C8H4F4O2
Molecular Weight 208.11 g/mol
Melting Point 168-170 °C
Appearance White crystalline solid[7]
Predicting Solubility Trends in Organic Solvents

While specific quantitative data is best determined experimentally, we can predict general solubility trends based on the principles of intermolecular forces and solvent properties.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid group, which should promote solubility.[5] However, the hydrophobic nature of the trifluoromethyl-substituted benzene ring may limit the extent of this solubility compared to simpler benzoic acids.[7]

  • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Acetone, Ethyl Acetate): These solvents can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid's acidic proton. Solvents like DMSO are powerful organic solvents capable of dissolving a wide range of both polar and non-polar compounds, and thus high solubility is expected.[7][8]

  • Nonpolar Solvents (e.g., Toluene, Hexanes): The nonpolar aromatic ring will interact favorably with these solvents via van der Waals forces. However, the highly polar carboxylic acid group will be poorly solvated, likely leading to limited solubility in strongly nonpolar solvents.

The overall solubility will be a balance between the energy required to break the crystal lattice of the solid solute and the energy released upon the formation of solute-solvent interactions.

Part 2: Experimental Determination of Solubility

The most reliable understanding of a compound's solubility comes from empirical measurement. This section outlines a robust, self-validating protocol for determining the equilibrium solubility of this compound.

The Equilibrium Shake-Flask Method: A Gold Standard Protocol

The shake-flask method is a classic and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[9] This method ensures that the solvent is fully saturated with the solute and that a true equilibrium has been reached.

Core Principle: An excess of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved solute is measured using a suitable analytical technique.

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess This compound B Add to a known volume of the selected organic solvent in a sealed vial A->B C Agitate at constant temperature (e.g., 25°C) for 24-48 hours B->C D Allow solution to settle C->D E Withdraw an aliquot of the supernatant D->E F Filter through a 0.45 µm PTFE syringe filter E->F G Dilute the filtrate with a suitable mobile phase F->G H Quantify concentration using a calibrated HPLC-UV system G->H G Solubility Solubility of This compound Temp Temperature Solubility->Temp Increases solubility (usually) pH System pH (in aqueous/co-solvent systems) Solubility->pH Increases solubility above pKa Solvent Solvent Polarity & H-Bonding Capacity Solubility->Solvent Determines 'like dissolves like' Purity Compound Purity & Crystalline Form Solubility->Purity Different polymorphs have different solubilities

Sources

An In-depth Technical Guide to the Electronic Properties of 2-Fluoro-4-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the core electronic properties of 2-Fluoro-4-(trifluoromethyl)benzoic acid, a critical building block in modern medicinal chemistry and materials science.[1][2] We will explore the synergistic electron-withdrawing effects of the ortho-fluoro and para-trifluoromethyl substituents, which profoundly influence the molecule's acidity, reactivity, and intermolecular interactions. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind its unique characteristics and practical applications. All discussions are supported by authoritative references and quantitative data to ensure scientific integrity.

Introduction: The Strategic Importance of Fluorination

In contemporary drug design and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a widely employed strategy to modulate key physicochemical properties.[3][4] Fluorine's high electronegativity, combined with the strong electron-withdrawing nature of the trifluoromethyl group, can significantly alter a molecule's metabolic stability, lipophilicity, binding affinity, and acidity.[3][5]

This compound (CAS 115029-24-8) is an exemplary scaffold that leverages these principles.[1] It features a benzoic acid core functionalized with two distinct, powerfully electron-withdrawing groups positioned at strategic locations on the aromatic ring.[1] This unique substitution pattern makes it an invaluable precursor for Active Pharmaceutical Ingredients (APIs) and advanced polymers.[1][2] This guide will dissect the fundamental electronic properties that underpin its utility.

Core Electronic Properties: A Quantitative Analysis

The electronic character of this compound is dominated by the inductive and resonance effects of its fluoro and trifluoromethyl substituents. These effects synergize to create a highly electron-deficient aromatic system and a strongly acidic carboxylic acid group.

Inductive and Resonance Effects

The fluorine atom at the ortho-position and the trifluoromethyl group at the para-position both exert strong electron-withdrawing inductive effects (-I) due to the high electronegativity of fluorine atoms.[6][7] The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in medicinal chemistry.[8] While the ortho-fluoro substituent also possesses a +R (resonance) effect due to its lone pairs, its inductive effect is generally dominant in influencing the acidity of the benzoic acid.

This combined electron withdrawal significantly lowers the electron density of the aromatic ring and pulls electron density away from the carboxylic acid group.[6] This deactivation of the ring makes it less susceptible to electrophilic aromatic substitution but also influences the regioselectivity of such reactions.[1]

Acidity (pKa)

The primary consequence of these strong electron-withdrawing effects is a marked increase in the acidity of the carboxylic acid group compared to unsubstituted benzoic acid. The substituents stabilize the resulting carboxylate anion (conjugate base) by delocalizing the negative charge.

Hammett Substituent Constants

The Hammett equation provides a quantitative measure of the electronic effect of substituents on the reactivity of aromatic compounds.[11] The σ values for the fluoro and trifluoromethyl groups highlight their electron-withdrawing nature.

SubstituentPositionHammett Constant (σ)
Fluoro (-F)para+0.06[11]
Fluoro (-F)meta+0.34[11]
Trifluoromethyl (-CF3)para+0.53[11]
Trifluoromethyl (-CF3)meta+0.44[11]

Table 1: Hammett constants for relevant substituents.[11]

The large positive σ value for the para-trifluoromethyl group indicates its powerful electron-withdrawing capability through both inductive and resonance effects.[8] The ortho-fluoro group's effect is more complex due to the interplay of inductive and resonance effects, but it contributes to the overall electron deficiency of the ring.

Molecular Reactivity and Synthetic Utility

The electronic properties of this compound directly govern its reactivity in organic synthesis.

Carboxylic Acid Reactivity

The carboxylic acid moiety is the primary site for synthetic transformations.[1] Due to the electron-deficient nature of the acyl carbon, it is highly susceptible to nucleophilic attack, making it an excellent precursor for a variety of derivatives.

Sources

An In-Depth Technical Guide to the Steric and Electronic Effects of 2-Fluoro-4-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design.[1][2] These modifications can profoundly alter a molecule's physicochemical and pharmacological profile, influencing everything from metabolic stability to target-binding affinity.[3][4] Among the vast arsenal of fluorinated building blocks, 2-Fluoro-4-(trifluoromethyl)benzoic acid stands out as a particularly valuable scaffold.[5] Its unique substitution pattern—an ortho-fluoro and a para-trifluoromethyl group—creates a complex interplay of steric and electronic effects that medicinal chemists can leverage for molecular optimization.

This technical guide provides an in-depth analysis of the core physicochemical properties of this compound, focusing on how its distinct substituents dictate its three-dimensional conformation and reactivity. We will explore the practical implications of these properties in drug design and provide validated experimental and computational protocols for researchers, scientists, and drug development professionals.

Section 1: Deconstructing the Substituent Effects

The properties of this compound are not merely the sum of its parts. They arise from the synergistic, and sometimes opposing, influences of the ortho-fluoro and para-trifluoromethyl groups on the benzoic acid core.

The Ortho-Fluoro Group: A Small Atom with a Large Electronic Footprint

The fluorine atom, despite being the smallest of the halogens with a van der Waals radius (1.47 Å) comparable to hydrogen (1.20 Å), exerts a powerful influence due to its extreme electronegativity.[4]

  • Minimal Steric Hindrance: Traditionally, a single fluorine substitution is considered to cause minimal steric perturbation, often acting as a bioisostere for hydrogen.[4][6] However, its placement at the ortho position relative to the carboxylic acid group is a critical design choice.

  • Inductive Effect: As the most electronegative element, fluorine strongly withdraws electron density through the sigma bond (inductive effect), which significantly lowers the pKa of the nearby carboxylic acid, making it a stronger acid.[2][3]

  • Conformational Control: The primary role of the ortho-fluoro group in this molecule is steric. It creates a repulsive interaction with the adjacent carboxylic acid group, forcing it to rotate out of the plane of the benzene ring. This phenomenon, known as steric inhibition of resonance, is a dominant factor in the molecule's overall conformation.[7][8]

The Para-Trifluoromethyl Group: A Bulky Metabolic Shield

The trifluoromethyl (-CF₃) group is a widely used moiety in drug discovery, valued for its unique combination of electronic and steric properties.[9][10]

  • Potent Electron Withdrawal: The -CF₃ group is a powerful electron-withdrawing substituent, further increasing the acidity of the benzoic acid.[9]

  • Enhanced Lipophilicity: Introduction of a -CF₃ group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which can enhance membrane permeability and improve pharmacokinetic properties.[9][10][11]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), making the -CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[2][9] When placed at a metabolically vulnerable position, it acts as a "metabolic shield," prolonging the drug's half-life.[11]

  • Steric Bulk: Unlike a single fluorine atom, the -CF₃ group is sterically demanding and can be used to probe binding pockets, enhance selectivity, or orient the molecule for optimal receptor engagement.[12][13]

Section 2: The Integrated Molecular Landscape: Conformation and Acidity

The combination of the ortho-fluoro and para-trifluoromethyl substituents imparts a distinct and predictable three-dimensional structure and reactivity profile to the benzoic acid core.

Diagram 1: Key Molecular Effects

G cluster_mol This compound mol F_effect Ortho-Fluorine - Minimal Steric Size - High Electronegativity - Inductive Withdrawal Result_effect Resulting Properties - Non-Planar COOH Group (Steric Inhibition of Resonance) - Increased Acidity (Lower pKa) - Modulated Reactivity - Defined 3D Vector for Binding F_effect->Result_effect Steric Clash & E-Withdrawal CF3_effect Para-Trifluoromethyl - Significant Steric Bulk - Strong Electron Withdrawal - Increased Lipophilicity - Metabolic Shield CF3_effect->Result_effect E-Withdrawal & Lipophilicity G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis start 1. Add Acid, Amine, & Toluene to Flask catalyst 2. Add TiF4 Catalyst (10 mol%) start->catalyst reflux 3. Heat to Reflux (24 hours) catalyst->reflux monitor 4. Monitor by TLC / LC-MS reflux->monitor workup 5. Aqueous Workup (Acid/Base Wash) monitor->workup purify 6. Column Chromatography workup->purify analyze 7. NMR & HRMS Analysis purify->analyze product Pure Amide analyze->product

Sources

The Emergence of a Key Fluorinated Building Block: A Technical History of 2-Fluoro-4-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Fluoro-4-(trifluoromethyl)benzoic acid (CAS 115029-24-8) has emerged as a pivotal structural motif in modern medicinal chemistry and materials science. Its unique electronic properties, conferred by the strategic placement of two distinct fluorine-containing moieties, have made it an invaluable building block for the synthesis of complex molecules with tailored functionalities. This in-depth technical guide provides a comprehensive overview of the discovery and historical development of this compound, with a particular focus on the synthetic strategies that have enabled its accessibility. We will delve into the causal reasoning behind key experimental choices, present detailed protocols for a notable synthetic pathway, and contextualize its significance within the broader landscape of fluorinated aromatics. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important chemical entity.

Introduction: The Strategic Value of Fluorine in Molecular Design

The introduction of fluorine into organic molecules is a well-established strategy for modulating a compound's physicochemical and biological properties.[1] The trifluoromethyl group (-CF3), in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and alter the acidity of nearby functional groups.[1] Similarly, the strategic placement of a single fluorine atom can block sites of metabolic oxidation and influence binding interactions.[1] this compound presents a compelling scaffold that leverages the synergistic effects of both a trifluoromethyl group and a fluorine atom on a benzoic acid core, making it a highly sought-after intermediate in the synthesis of pharmaceuticals and advanced materials.[2]

While the precise moment of its first synthesis is not prominently documented in readily available literature, the emergence of compounds like this compound is intrinsically linked to the broader advancements in organofluorine chemistry throughout the 20th and early 21st centuries. Its CAS number, 115029-24-8, points to its characterization and entry into the chemical literature in the late 20th century. A significant milestone in its documented synthesis is presented in the Chinese patent CN106083563B, which outlines a targeted and regioselective approach to its preparation. This guide will use the methodology described therein as a central case study to explore the practical synthesis and underlying chemical principles.

A Modern Synthetic Approach: The Pathway from 3-Chlorobenzotrifluoride

The synthesis detailed in Chinese patent CN106083563B provides a clear and logical route to this compound. This pathway is noteworthy for its regioselectivity and its use of modern synthetic reagents. The overall strategy involves the initial formation of a chlorinated analogue, 2-chloro-4-(trifluoromethyl)benzoic acid, followed by a nucleophilic aromatic substitution to introduce the fluorine atom.

The choice of 3-chlorobenzotrifluoride as a starting material is a critical first step. This commercially available compound provides the foundational trifluoromethyl group at the desired position relative to a halogen that can be selectively manipulated.

The key steps of the synthesis are as follows:

  • Directed Ortho-Metalation and Carboxylation: The first crucial transformation is the regioselective introduction of a carboxylic acid group ortho to the chlorine atom. This is achieved through a deprotonation reaction using a strong, non-nucleophilic base, followed by quenching with carbon dioxide.

  • Nucleophilic Aromatic Fluorination: The final step involves the displacement of the chlorine atom with fluorine. This is a classic nucleophilic aromatic substitution (SNAr) reaction, a powerful tool for the synthesis of fluoroaromatics.

Below is a detailed examination of each of these steps, including the rationale behind the choice of reagents and conditions.

Step 1: Synthesis of 2-Chloro-4-(trifluoromethyl)benzoic Acid

The regioselective carboxylation of 3-chlorobenzotrifluoride is a pivotal step that dictates the final substitution pattern of the product.

Experimental Protocol:

  • Reagents: 3-chlorobenzotrifluoride, 2,2,6,6-tetramethylpiperidine magnesium chloride (TMPMgCl) or 2,2,6,6-tetramethylpiperidine lithium (TMPLi), Carbon Dioxide (CO2), appropriate solvent (e.g., tetrahydrofuran).

  • Procedure:

    • A solution of 2,2,6,6-tetramethylpiperidine magnesium chloride or lithium is prepared in a suitable anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).

    • 3-chlorobenzotrifluoride is added to the solution of the strong base at a controlled low temperature.

    • The reaction mixture is stirred for a specified period to allow for the deprotonation to occur selectively at the position ortho to the chlorine atom.

    • Gaseous carbon dioxide is then bubbled through the reaction mixture, or the mixture is poured over solid carbon dioxide (dry ice).

    • The reaction is quenched with an aqueous acid solution.

    • The product, 2-chloro-4-(trifluoromethyl)benzoic acid, is isolated through extraction and purified by crystallization or chromatography.

Causality Behind Experimental Choices:

  • Choice of Base: The use of a bulky, non-nucleophilic strong base like TMPMgCl or TMPLi is critical for the success of this reaction.[3][4] These bases are highly effective at deprotonating aromatic C-H bonds but are sterically hindered, which prevents them from acting as nucleophiles and attacking the aromatic ring or other functional groups. The lithium and magnesium salts of 2,2,6,6-tetramethylpiperidine are known as "Knochel-Hauser bases" and are prized for their ability to effect regioselective metalations of functionalized arenes.[4]

  • Regioselectivity: The deprotonation occurs at the C2 position (ortho to the chlorine) due to the directing effect of the chlorine atom. The inductive electron-withdrawing effect of the chlorine atom increases the acidity of the adjacent ortho protons, making them more susceptible to deprotonation by the strong base.

  • Carboxylation: Carbon dioxide serves as the electrophile to introduce the carboxylic acid functionality. The organometallic intermediate formed after deprotonation is a potent nucleophile that readily attacks the electrophilic carbon of CO2.

Step 2: Nucleophilic Fluorination to Yield this compound

The conversion of 2-chloro-4-(trifluoromethyl)benzoic acid to the final product is achieved through a nucleophilic aromatic substitution reaction.

Experimental Protocol:

  • Reagents: 2-chloro-4-(trifluoromethyl)benzoic acid, Potassium Fluoride (KF), a high-boiling polar aprotic solvent (e.g., dimethyl sulfoxide or N,N-dimethylformamide), and potentially a phase-transfer catalyst.

  • Procedure:

    • 2-chloro-4-(trifluoromethyl)benzoic acid is dissolved in a high-boiling polar aprotic solvent.

    • An excess of potassium fluoride is added to the solution. A phase-transfer catalyst may also be added to improve the solubility and reactivity of the fluoride salt.

    • The reaction mixture is heated to a high temperature to facilitate the substitution reaction.

    • The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or GC-MS).

    • Upon completion, the reaction mixture is cooled and worked up by pouring it into water and acidifying to precipitate the product.

    • The crude this compound is collected by filtration and purified by recrystallization.

Causality Behind Experimental Choices:

  • Nucleophilic Aromatic Substitution (SNAr): This reaction is favored in this system because the aromatic ring is activated towards nucleophilic attack by the presence of strong electron-withdrawing groups, namely the trifluoromethyl group and the carboxylic acid. These groups stabilize the negatively charged intermediate (Meisenheimer complex) that is formed during the reaction.

  • Fluoride Source: Potassium fluoride is a common and cost-effective source of fluoride ions for this type of transformation. The efficiency of the reaction can be enhanced by using spray-dried KF and a phase-transfer catalyst to increase the concentration of "naked" and more reactive fluoride ions in the organic solvent.

  • Solvent: A high-boiling polar aprotic solvent is essential for SNAr reactions. These solvents can dissolve the organic substrate and, to some extent, the fluoride salt (especially with a phase-transfer catalyst), and they can withstand the high temperatures often required to overcome the activation energy of the reaction.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of this compound as described in CN106083563B.

G cluster_0 Step 1: Directed Ortho-Metalation and Carboxylation cluster_1 Step 2: Nucleophilic Aromatic Fluorination A 3-Chlorobenzotrifluoride (Starting Material) B Deprotonation with TMPMgCl or TMPLi A->B Regioselective Deprotonation C Carboxylation with CO2 B->C Nucleophilic Attack D 2-Chloro-4-(trifluoromethyl)benzoic Acid (Intermediate) C->D Acidic Workup E 2-Chloro-4-(trifluoromethyl)benzoic Acid (Intermediate) F Reaction with Potassium Fluoride (KF) in a polar aprotic solvent E->F SNAr Reaction G This compound (Final Product) F->G Acidic Workup and Isolation

Synthetic workflow for this compound.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development.

PropertyValueSource
CAS Number 115029-24-8[5]
Molecular Formula C8H4F4O2[5]
Molecular Weight 208.11 g/mol [5]
Appearance White to off-white crystalline solid[6]
Melting Point 168-170 °C[5]
Boiling Point 231.4 ± 40.0 °C (predicted)[5]
Solubility Sparingly soluble in water; soluble in many organic solvents.General knowledge

Spectroscopic Data: While detailed spectra are best consulted directly from analytical databases, typical spectroscopic features would include:

  • ¹H NMR: Signals in the aromatic region showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift.

  • ¹⁹F NMR: Two distinct signals would be expected: one for the single fluorine atom on the aromatic ring and another for the trifluoromethyl group, each with characteristic chemical shifts and coupling constants.

  • ¹³C NMR: Resonances corresponding to the eight carbon atoms in the molecule, including the carboxyl carbon, the aromatic carbons (with C-F couplings), and the trifluoromethyl carbon (as a quartet).

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Applications and Future Outlook

This compound is primarily utilized as a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2] Its trifluoromethyl and fluoro substituents can impart desirable properties to the final products, such as:

  • Enhanced Biological Activity: The electronic effects of the fluorine substituents can modulate the binding affinity of a drug candidate to its target protein.

  • Improved Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage. This can increase the half-life of a drug in the body.

  • Increased Lipophilicity: The trifluoromethyl group can enhance a molecule's ability to cross cell membranes.

The continued importance of fluorinated compounds in drug discovery and materials science ensures that this compound will remain a valuable and sought-after synthetic intermediate. Future research may focus on developing even more efficient and sustainable synthetic routes to this compound, as well as exploring its application in the design of novel therapeutics and functional materials.

Conclusion

The history of this compound is a testament to the ongoing evolution of synthetic organic chemistry and the strategic importance of fluorinated building blocks. While its initial discovery may not be a single, celebrated event, its emergence and the development of robust synthetic methods, such as the one detailed in this guide, have empowered chemists to create novel molecules with enhanced properties. A deep understanding of the synthetic pathways to this compound, including the rationale behind the choice of reagents and reaction conditions, is essential for its effective application in the laboratory and in industrial settings. As the demand for sophisticated fluorinated compounds continues to grow, the story of this compound will undoubtedly continue to unfold.

References

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The Strategic Integration of Fluorinated Benzoic Acid Building Blocks in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The deliberate incorporation of fluorine into molecular scaffolds represents one of the most impactful strategies in modern medicinal chemistry. Fluorinated benzoic acids, in particular, have emerged as exceptionally versatile and powerful building blocks for the rational design of novel therapeutics. Their unique ability to modulate a suite of critical physicochemical and pharmacokinetic properties—including acidity (pKa), lipophilicity (LogP), metabolic stability, and binding affinity—provides an invaluable toolkit for overcoming common drug development challenges. This technical guide offers an in-depth exploration of fluorinated benzoic acid building blocks, from their fundamental physicochemical characteristics to their synthesis and strategic application in drug discovery, supported by field-proven insights, detailed experimental protocols, and illustrative case studies.

The Fluorine Advantage: Modulating Molecular Properties with Precision

The strategic substitution of hydrogen with fluorine on a benzoic acid scaffold is a nuanced art, enabling chemists to fine-tune molecular properties with a level of precision unmatched by other halogens. This "fluorine advantage" stems from the element's unique and potent characteristics: high electronegativity, small atomic radius (comparable to hydrogen), and the exceptional strength of the carbon-fluorine (C-F) bond.[1][2] These attributes translate into several predictable and advantageous modifications of a parent molecule.

Tuning Acidity (pKa) through Inductive Effects

The position of fluorine on the benzoic acid ring profoundly impacts the acidity of the carboxylic acid group. This is primarily due to fluorine's strong electron-withdrawing inductive effect (-I), which stabilizes the resulting carboxylate anion.[3] This effect is distance-dependent, leading to significant differences in pKa among isomers.

  • Ortho-Substitution: 2-Fluorobenzoic acid is a considerably stronger acid than benzoic acid. The proximity of the fluorine atom to the carboxylic acid group exerts a powerful inductive effect, greatly stabilizing the conjugate base. This phenomenon is often referred to as the "ortho effect."[3]

  • Meta-Substitution: The inductive effect is still significant at the meta position, resulting in a noticeable increase in acidity compared to benzoic acid.

  • Para-Substitution: While the inductive effect is weaker at the para position, it still leads to a slight increase in acidity over the non-fluorinated parent.[4]

This ability to modulate pKa is critical in drug design, as it influences the ionization state of a molecule at physiological pH, which in turn affects its solubility, membrane permeability, and ability to interact with biological targets.[1]

Impact on Lipophilicity and Metabolic Stability

Fluorine substitution significantly alters a molecule's lipophilicity, a key determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. A single fluorine atom can increase the lipophilicity of an aromatic ring.[5] Furthermore, the exceptional strength of the C-F bond (~485 kJ/mol for sp³ C-F) makes it highly resistant to metabolic cleavage by enzymes like cytochrome P450. By replacing a metabolically labile C-H bond with a C-F bond, medicinal chemists can block common metabolic pathways, thereby increasing a drug's half-life and bioavailability.[6]

More complex fluorine-containing groups, such as the trifluoromethyl (-CF₃) and difluoromethoxy (-OCF₂H) groups, offer further options for optimizing drug properties. The -CF₃ group is highly lipophilic and metabolically stable, often used as a bioisostere for a chlorine atom.[7] The -OCF₂H group provides a unique balance of properties, acting as a lipophilic hydrogen bond donor and serving as a metabolically stable bioisostere for hydroxyl or thiol groups.[1][8]

Comparative Physicochemical Properties

The following table summarizes the key physicochemical properties of isomeric fluorobenzoic acids and related building blocks, providing a quantitative basis for their strategic selection in drug design.

CompoundCAS NumberMolar Mass ( g/mol )Melting Point (°C)pKa (at 25°C)LogP
Benzoic Acid65-85-0122.12122.44.201.87
2-Fluorobenzoic Acid445-29-4140.11122-1253.27[9][10]1.86
3-Fluorobenzoic Acid455-38-9140.11123-1253.86[10][11]2.15[12]
4-Fluorobenzoic Acid456-22-4140.111844.14[10]1.87
2,4-Difluorobenzoic Acid1583-58-0158.10139-141~1.6 (Predicted)2.05
2,6-Difluorobenzoic Acid385-00-2158.10157-1602.731.6[13]
3-(Trifluoromethyl)benzoic Acid454-92-2190.12101-1043.792.91
3,5-Bis(trifluoromethyl)benzoic Acid725-89-3258.13110-1123.34 (Predicted)[14]4.16

Synthesis of Fluorinated Benzoic Acid Building Blocks

The reliable and scalable synthesis of fluorinated benzoic acids is fundamental to their application in drug discovery. Several robust methods are employed, with the Balz-Schiemann reaction being a classic and widely used approach for introducing fluorine onto an aromatic ring.

The Balz-Schiemann Reaction

The Balz-Schiemann reaction provides a dependable route to aryl fluorides from primary aromatic amines via a diazonium tetrafluoroborate intermediate.[15] This method is particularly valuable as direct fluorination of aromatic compounds is often too reactive and difficult to control.[16]

Mechanism: The reaction proceeds in three main steps:

  • Diazotization: The primary aromatic amine (e.g., aminobenzoic acid) is treated with nitrous acid (HNO₂, typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[5]

  • Formation of Diazonium Tetrafluoroborate: The diazonium salt is then reacted with fluoroboric acid (HBF₄), which results in the precipitation of the relatively stable aryl diazonium tetrafluoroborate.[5]

  • Thermal Decomposition: The isolated diazonium tetrafluoroborate salt is gently heated, leading to its decomposition. This step expels nitrogen gas and boron trifluoride, while the fluoride from the tetrafluoroborate anion attacks the resulting aryl cation to form the desired aryl fluoride.[1]

Balz_Schiemann_Mechanism cluster_0 Step 1: Diazotization cluster_1 Step 2: Salt Formation cluster_2 Step 3: Decomposition Amine Ar-NH₂ (Aminobenzoic Acid) Diazonium Ar-N₂⁺ (Diazonium Salt) Amine->Diazonium + NaNO₂ / HCl (0-5 °C) Diazonium_BF4 Ar-N₂⁺BF₄⁻ (Diazonium Tetrafluoroborate) Diazonium->Diazonium_BF4 + HBF₄ ArylFluoride Ar-F (Fluorobenzoic Acid) Diazonium_BF4->ArylFluoride Heat (Δ) Byproducts N₂ + BF₃

Caption: The Balz-Schiemann reaction workflow.

General Synthetic and Purification Workflow

The following protocol outlines a general laboratory procedure for the synthesis, work-up, and purification of a fluorinated benzoic acid.

Synthesis_Workflow General Synthesis & Purification Workflow Start 1. Reaction Setup (Reagents + Solvent) Reaction 2. Controlled Reaction (Heating/Cooling, Stirring) Start->Reaction Monitoring 3. Reaction Monitoring (TLC / LC-MS) Reaction->Monitoring Periodically Monitoring->Reaction Incomplete Workup 4. Quench & Extraction (e.g., H₂O, Ethyl Acetate) Monitoring->Workup Complete Drying 5. Drying Organic Layer (e.g., Na₂SO₄) Workup->Drying Evaporation 6. Solvent Removal (Rotary Evaporation) Drying->Evaporation Purification 7. Recrystallization Evaporation->Purification Characterization 8. Product Characterization (NMR, IR, MS, Purity) Purification->Characterization Final Pure Fluorinated Benzoic Acid Characterization->Final

Caption: A typical workflow for organic synthesis and purification.

Protocol 2.2.1: Synthesis of 4-Fluorobenzoic Acid via Hydrolysis

This protocol details the hydrolysis of an ester to yield the corresponding carboxylic acid.

Materials:

  • Ethyl 4-fluorobenzoate (168 g)

  • Potassium hydroxide (56 g)

  • 95% Ethanol (80 ml)

  • Concentrated Hydrochloric Acid

  • Potassium Carbonate

Procedure:

  • Combine 168 g of ethyl 4-fluorobenzoate with a solution of 56 g of potassium hydroxide in 80 ml of 95% ethanol in a round-bottom flask.

  • Heat the mixture to boiling under reflux for at least 1 hour.[17]

  • After cooling, filter the mixture.

  • Acidify the filtrate with concentrated hydrochloric acid until it is acidic to Congo Red paper.

  • Collect the precipitated 4-fluorobenzoic acid by filtration and dry the solid.

  • Purification (Recrystallization): Dissolve the crude product in a hot aqueous solution of potassium carbonate, filter the hot solution to remove any insoluble impurities, and re-precipitate the purified 4-fluorobenzoic acid by adding hydrochloric acid.[17]

Characterization and Purity Assessment

Rigorous characterization is essential to confirm the structure and purity of the synthesized building block. A combination of spectroscopic methods and chromatography is typically employed.

Protocol 3.1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of synthesized compounds.[1] A reversed-phase method is commonly used for fluorinated benzoic acids.

Instrumentation & Conditions:

  • System: Standard HPLC with UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water, both typically containing 0.1% trifluoroacetic acid or formic acid to ensure sharp peaks. A common gradient might run from 30% to 90% acetonitrile over 20 minutes.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of maximum absorbance (e.g., 254 nm).[1]

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the synthesized compound in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter.[1]

  • Analysis: Inject the sample onto the HPLC system.

  • Data Interpretation: Calculate purity based on the area percent of the main peak relative to the total area of all detected peaks.[18] For absolute quantification, a certified reference standard is required.

Case Studies: Fluorinated Benzoic Acids in Approved Drugs

The strategic value of fluorinated benzoic acid building blocks is best illustrated by their successful incorporation into marketed pharmaceuticals.

Enzalutamide (Xtandi®)

Enzalutamide is a potent androgen receptor antagonist used in the treatment of castration-resistant prostate cancer.[16] Its synthesis provides a clear example of the integration of a fluorinated benzoic acid building block.

Synthetic Connection: Several industrial syntheses of Enzalutamide begin with 4-bromo-2-fluorobenzoic acid .[16][19] This starting material undergoes a series of transformations, including amidation and coupling reactions, to construct the complex final molecule.[15][16] The 2-fluoro substituent on the benzoic acid-derived ring is crucial for the drug's activity and pharmacokinetic profile.

Diflunisal

Diflunisal is a non-steroidal anti-inflammatory drug (NSAID) derived from salicylic acid. While not directly synthesized from a pre-fluorinated benzoic acid, its structure, 5-(2,4-difluorophenyl)salicylic acid, highlights the impact of a difluorinated phenyl group attached to a benzoic acid core.[6][20]

Impact of Fluorination: The 2,4-difluorophenyl group was strategically added to the salicylic acid scaffold to enhance potency and duration of action.[20] This modification significantly increases the molecule's lipophilicity (LogP ≈ 4.4) and contributes to its metabolic stability, resulting in a longer biological half-life compared to aspirin.[6][20] The synthesis often involves the coupling of a 2,4-difluoroaniline derivative with a phenol, followed by carboxylation to form the final salicylic acid structure.

Conclusion and Future Perspectives

Fluorinated benzoic acid building blocks are indispensable tools in the arsenal of the modern medicinal chemist. Their predictable and potent influence on key molecular properties allows for the rational design and optimization of drug candidates with improved efficacy, safety, and pharmacokinetic profiles. As synthetic methodologies for creating novel and diverse fluorinated motifs continue to advance, the strategic application of these building blocks is set to expand, paving the way for the next generation of innovative therapeutics across a wide range of disease areas. The ability to fine-tune acidity, block metabolic hotspots, and enhance binding interactions ensures that fluorinated benzoic acids will remain at the forefront of drug discovery and development.

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  • 3-Fluorobenzoic acid CAS#: 455-38-9. ChemicalBook. [Source 30]
  • 2-Fluorobenzoic acid CAS#: 445-29-4. ChemicalBook. [Source 31]
  • Recrystalliz
  • How to calculate the percentage purity using the HPLC?
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An In-Depth Technical Guide to 2-Fluoro-4-(trifluoromethyl)benzoic Acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-4-(trifluoromethyl)benzoic acid, a pivotal fluorinated building block in contemporary organic synthesis and medicinal chemistry. This document delves into its chemical identity, physicochemical properties, synthesis, and reactivity. A significant focus is placed on its strategic application in drug development, particularly in the design of targeted therapies. The guide further explores the mechanistic insights behind its utility, supported by detailed experimental protocols, spectroscopic data, and safety information, to serve as an essential resource for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction: The Strategic Importance of Fluorination in Drug Design

The incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound (CAS No: 115029-24-8) is a prime example of a strategically designed building block that leverages these attributes. Its trifunctional nature, featuring a carboxylic acid, a fluorine atom, and a trifluoromethyl group on an aromatic ring, offers a versatile platform for the synthesis of complex and highly functionalized molecules. This guide will provide a detailed exploration of this valuable synthetic intermediate.

Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is critical for its effective application. The key identifiers and physicochemical characteristics of this compound are summarized below.

PropertyValueSource(s)
IUPAC Name This compound
CAS Number 115029-24-8
Molecular Formula C₈H₄F₄O₂
Molecular Weight 208.11 g/mol
Melting Point 168-170 °C
Appearance White to off-white crystalline powder[Generic Supplier Data]
SMILES O=C(O)c1ccc(cc1F)C(F)(F)F
InChI Key OCIYTBZXTFPSPI-UHFFFAOYSA-N

Synthesis and Purification

The synthesis of this compound is typically achieved through the oxidation of a suitable precursor, such as 2-fluoro-4-(trifluoromethyl)toluene. The following protocol is a representative method that can be adapted for laboratory-scale synthesis.

Experimental Protocol: Oxidation of 2-Fluoro-4-(trifluoromethyl)toluene

This procedure is based on established methods for the oxidation of substituted toluenes to their corresponding benzoic acids.[1]

Materials:

  • 2-Fluoro-4-(trifluoromethyl)toluene

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bisulfite (NaHSO₃)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Celite®

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of sodium hydroxide (1.0 N) is prepared. To this, 2-fluoro-4-(trifluoromethyl)toluene and a phase-transfer catalyst such as tetrabutylammonium bromide are added.

  • Oxidation: The mixture is heated to reflux (approximately 95-100 °C). Potassium permanganate is added portion-wise over several hours to maintain a purple color, indicating an excess of the oxidizing agent. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Workup: After completion, the reaction mixture is cooled to room temperature. The excess potassium permanganate is quenched by the addition of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

  • Filtration: The mixture is filtered through a pad of Celite® to remove the manganese dioxide. The filter cake is washed with a small amount of hot water.

  • Acidification and Extraction: The combined filtrate is cooled in an ice bath and acidified to a pH of approximately 2 with concentrated hydrochloric acid. The resulting white precipitate of this compound is collected by vacuum filtration.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a white crystalline solid.[1]

Causality behind Experimental Choices: The use of a strong oxidizing agent like potassium permanganate is necessary to convert the methyl group to a carboxylic acid. The basic conditions facilitate the oxidation process. The portion-wise addition of KMnO₄ prevents a runaway reaction and ensures complete oxidation. The phase-transfer catalyst is employed to facilitate the interaction between the aqueous permanganate and the organic toluene derivative.

Synthesis_Workflow Start 2-Fluoro-4-(trifluoromethyl)toluene Oxidation Oxidation (KMnO4, NaOH, H2O, Reflux) Start->Oxidation Reactants Workup Quenching & Filtration (NaHSO3, Celite) Oxidation->Workup Crude Mixture Acidification Acidification (conc. HCl) Workup->Acidification Aqueous Solution Purification Recrystallization (Ethanol/Water) Acidification->Purification Crude Product End This compound Purification->End Purified Product

Figure 1: Synthetic workflow for this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons. The proton ortho to the fluorine will appear as a doublet of doublets due to coupling with the fluorine and the adjacent proton. The other two aromatic protons will also exhibit splitting patterns consistent with their positions relative to the fluorine and trifluoromethyl groups. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon spectrum will show distinct signals for each of the eight carbons. The carbon attached to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.

  • ¹⁹F NMR (376 MHz, CDCl₃): The fluorine NMR will display two signals: one for the fluorine atom on the aromatic ring and another for the trifluoromethyl group.[2]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present:

  • A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

  • A strong C=O stretch from the carboxylic acid carbonyl group, around 1700 cm⁻¹.

  • C-F stretching vibrations for the aryl-fluoride and the trifluoromethyl group, typically in the region of 1100-1400 cm⁻¹.

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum will show the molecular ion peak (M⁺) at m/z 208. Key fragmentation patterns would include the loss of a hydroxyl radical ([M-OH]⁺), the loss of the carboxyl group ([M-COOH]⁺), and cleavage of the C-CF₃ bond.[3][4]

Chemical Reactivity and Synthetic Utility

This compound is a versatile building block due to the reactivity of its carboxylic acid group and the influence of the fluorine and trifluoromethyl substituents on the aromatic ring.[5]

  • Reactions of the Carboxylic Acid: The carboxylic acid moiety readily undergoes standard transformations, including:

    • Esterification: Reaction with alcohols under acidic conditions to form esters.

    • Amidation: Conversion to an acid chloride (e.g., using thionyl chloride) followed by reaction with amines to form amides. This is a crucial step in incorporating this building block into larger molecules.

    • Reduction: Reduction to the corresponding benzyl alcohol using reducing agents like lithium aluminum hydride.

  • Influence of Substituents on the Aromatic Ring: The fluorine and trifluoromethyl groups are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic aromatic substitution. However, they also act as directors for any potential substitution reactions.

Reactivity Core This compound Ester Esterification (R-OH, H⁺) Core->Ester Amide Amidation (1. SOCl₂ 2. R₂NH) Core->Amide Alcohol Reduction (LiAlH₄) Core->Alcohol Ester_Product Ester Derivative Ester->Ester_Product Forms Amide_Product Amide Derivative Amide->Amide_Product Forms Alcohol_Product Benzyl Alcohol Derivative Alcohol->Alcohol_Product Forms

Figure 2: Key reactions of this compound.

Applications in Drug Discovery and Development

The unique combination of functional groups in this compound makes it a highly valuable building block in the synthesis of active pharmaceutical ingredients (APIs).

Case Study: GNE-3500, a RORc Inverse Agonist

A prominent example of the application of this building block is in the synthesis of GNE-3500 , a potent and selective inverse agonist of the Retinoic Acid Receptor-Related Orphan Receptor c (RORc).[6][7] RORc is a nuclear receptor that plays a critical role in the production of the pro-inflammatory cytokine IL-17, making it a key target for the treatment of autoimmune diseases.[8]

The 2-fluoro-4-(trifluoromethyl)phenyl moiety, derived from this compound, is a crucial component of GNE-3500. It is believed to contribute to the compound's high potency and selectivity through specific interactions within the ligand-binding domain of the RORc protein.

Mechanistic Insights: The Role of Fluorine and Trifluoromethyl Groups

The fluorine and trifluoromethyl groups of this building block can participate in various non-covalent interactions that enhance binding affinity and selectivity for a target protein.

  • Halogen Bonding: The trifluoromethyl group can act as a halogen bond donor, forming favorable interactions with electron-rich atoms like oxygen and nitrogen in amino acid residues of the protein's binding pocket. This can significantly contribute to the overall binding energy.

  • Dipole-Dipole Interactions: The strong dipole moments of the C-F and C-CF₃ bonds can engage in favorable electrostatic interactions with polar residues in the binding site.

  • Hydrophobic Interactions: The trifluoromethyl group can also participate in hydrophobic interactions, further anchoring the ligand in the binding pocket.

Mechanism cluster_ligand Ligand Moiety cluster_protein Protein Binding Pocket Ligand 2-Fluoro-4-(trifluoromethyl)phenyl AA_residue Amino Acid Residue (e.g., Ser, Thr, Asn, Gln) Ligand->AA_residue Halogen Bonding (CF₃•••O/N) Dipole-Dipole Interactions (C-F)

Figure 3: Key intermolecular interactions involving the 2-fluoro-4-(trifluoromethyl)phenyl moiety.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate precautions.

  • Hazard Classifications: It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place.

Toxicological and Environmental Profile

Detailed toxicological studies, such as LD50 determination, for this compound are not extensively available in the public domain. General toxicity is inferred from its irritant properties.[9]

The environmental fate of fluorinated benzoic acids is a subject of ongoing research. While the C-F bond is generally resistant to degradation, some microbial degradation pathways for fluorinated aromatic compounds have been identified.[10][11] The high stability of these compounds suggests a potential for persistence in the environment.

Conclusion

This compound is a highly valuable and versatile building block in modern organic and medicinal chemistry. Its strategic combination of a reactive carboxylic acid group with the modulating effects of fluorine and a trifluoromethyl group provides chemists with a powerful tool for the synthesis of novel compounds with enhanced biological activity and improved pharmacokinetic properties. The successful application of this building block in the development of drug candidates like GNE-3500 underscores its importance in the ongoing quest for more effective and targeted therapies. As our understanding of the subtle yet profound effects of fluorination continues to grow, the utility of well-designed fluorinated building blocks like this compound is set to expand even further.

References

  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.
  • Supporting Information for a relevant scientific publication providing NMR data.
  • PubChem. (n.d.). 4-Fluoro-2-(trifluoromethyl)benzoic acid. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). Time-of-flight mass spectral fragmentation patterns for the 2Cl-4F-BA.... Retrieved from a relevant article on mass spectrometry of similar compounds.
  • Doc Brown's Chemistry. (2025). mass spectrum of benzoic acid.
  • Ningbo Inno Pharmchem Co., Ltd. (2026). Exploring the Versatility of this compound in Organic Synthesis.
  • Fauber, B. P., et al. (2015). Discovery of 1-{4-[3-Fluoro-4-((3S,6R)-3-methyl-1,1-dioxo-6-phenyl-[2][12]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500): A Potent, Selective, and Orally Bioavailable Retinoic Acid Receptor-Related Orphan Receptor C (RORc or RORγ) Inverse Agonist. Journal of Medicinal Chemistry, 58(13), 5308–5322.
  • Charles River Laboratories. (n.d.). Sub-Chronic and Chronic Toxicity Studies.
  • Key, B. D., et al. (2013). Biodegradation of fluorinated alkyl substances. Reviews in Environmental Science and Bio/Technology, 12(2), 115-133.
  • Wackett, L. P. (2021). Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances. Microbial Biotechnology, 15(3), 773-776.

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An In-depth Technical Guide to 2-Fluoro-4-(trifluoromethyl)benzoic acid: A Keystone Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Fluoro-4-(trifluoromethyl)benzoic acid, a critical building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, a detailed and validated synthesis protocol, and its pivotal role in the synthesis of advanced pharmaceutical agents, supported by mechanistic insights and authoritative references.

Core Compound Identification and Properties

This compound is a polysubstituted aromatic carboxylic acid. The presence of both a fluorine atom and a trifluoromethyl group on the benzoic acid scaffold imparts unique electronic properties and metabolic stability to molecules derived from it, making it a highly sought-after intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

The definitive identifier for this compound is its IUPAC International Chemical Identifier Key (InChIKey).

InChIKey: OCIYTBZXTFPSPI-UHFFFAOYSA-N [1][2]

This unique, non-proprietary identifier ensures unambiguous identification of the chemical substance.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented in the table below for quick reference.

PropertyValueSource(s)
IUPAC Name This compound[3]
CAS Number 115029-24-8[1]
Molecular Formula C₈H₄F₄O₂[1]
Molecular Weight 208.11 g/mol [1]
Melting Point 168-170 °C[1]
Appearance White to off-white crystalline solidN/A
InChI 1S/C8H4F4O2/c9-6-3-4(8(10,11)12)1-2-5(6)7(13)14/h1-3H,(H,13,14)[1]
SMILES OC(=O)c1ccc(cc1F)C(F)(F)F[1]
Hazard Classifications Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[1]
Signal Word Warning[1]
Hazard Statements H315, H319, H335[1]

Synthesis Protocol: Grignard Carboxylation

The most common and reliable method for the laboratory-scale synthesis of this compound is through the carboxylation of a Grignard reagent. This method is advantageous as it allows for the direct introduction of the carboxylic acid functionality onto the aromatic ring.

The overall transformation involves the formation of an organomagnesium (Grignard) reagent from the corresponding aryl halide, which then acts as a potent nucleophile, attacking carbon dioxide to form a magnesium carboxylate salt. Subsequent acidic workup yields the desired carboxylic acid.

Experimental Workflow:

G cluster_0 Grignard Reagent Formation cluster_1 Carboxylation cluster_2 Acidic Workup A 1-Bromo-2-fluoro-4-(trifluoromethyl)benzene + Mg turnings in dry THF B 2-Fluoro-4-(trifluoromethyl)phenylmagnesium bromide A->B Initiation (Iodine crystal) Reflux D Magnesium carboxylate salt B->D Nucleophilic Attack C Solid CO2 (Dry Ice) C->D F This compound D->F Protonation E Aqueous HCl E->F G cluster_0 Starting Material cluster_1 Activation & Amidation cluster_2 Further Transformations A This compound B Intermediate Amide A->B e.g., SOCl2, then Amine D Deucravacitinib (BMS-986165) B->D Multi-step Synthesis C Amine Coupling Partner C->B

Caption: Role of this compound in the synthesis of Deucravacitinib.

The carboxylic acid of this compound is typically activated (e.g., by conversion to an acid chloride with thionyl chloride or oxalyl chloride) and then reacted with a suitable amine to form a stable amide bond. This amide-containing fragment is then elaborated through several subsequent steps to construct the final, complex architecture of Deucravacitinib.

The incorporation of the 2-fluoro-4-(trifluoromethyl)phenyl moiety is crucial for the pharmacological profile of Deucravacitinib. The fluorine and trifluoromethyl groups can enhance binding affinity to the target protein, improve metabolic stability by blocking potential sites of oxidation, and modulate the overall physicochemical properties of the drug, such as lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis, with a particularly significant impact on medicinal chemistry and drug discovery. Its unique substitution pattern provides a powerful tool for chemists to fine-tune the properties of complex molecules. The robust and well-understood Grignard carboxylation synthesis makes it readily accessible for research and development. Its integral role in the synthesis of innovative therapeutics like Deucravacitinib underscores its importance and ensures its continued relevance in the development of next-generation pharmaceuticals.

References

  • Stenutz, R. This compound. [Link]
  • National Institute of Standards and Technology. This compound. NIST Chemistry WebBook. [Link]
  • D'Ambrosio, D. et al. (2025). Synthesis of Radiolabeled and Stable-Isotope Labeled Deucravacitinib (BMS-986165). Journal of Labelled Compounds and Radiopharmaceuticals, 68(9-10). [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Fluoro-4-(trifluoromethyl)benzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Benzoic Acids in Modern Drug Discovery

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of drug candidates.[1][2] The unique attributes of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's acidity, lipophilicity, metabolic stability, and binding affinity for its biological target.[1][3] Among the plethora of fluorinated building blocks, 2-fluoro-4-(trifluoromethyl)benzoic acid and its derivatives are of particular significance. This scaffold is a key intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals.[4][5] The strategic placement of a fluorine atom at the 2-position and a trifluoromethyl group at the 4-position creates a unique electronic and steric environment, enhancing the potential for specific molecular interactions and improving drug-like properties.[6]

This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of this compound and its key derivatives. Designed for researchers, scientists, and drug development professionals, this document emphasizes the causality behind experimental choices, ensuring both technical accuracy and practical applicability in a laboratory setting.

Synthetic Strategies for this compound

Several synthetic routes can be employed to construct the this compound core. The choice of a particular pathway often depends on the availability of starting materials, scalability, and the desired purity of the final product. Herein, we detail three robust and widely applicable methods.

Strategy 1: The Balz-Schiemann Reaction and Subsequent Nitrile Hydrolysis

This classic approach involves the introduction of the fluorine atom via the Balz-Schiemann reaction, followed by the conversion of a nitrile intermediate to the desired carboxylic acid. This method is particularly useful when starting from an appropriately substituted aniline.

Workflow Overview:

A 2-Amino-5-(trifluoromethyl)benzonitrile B Diazonium Tetrafluoroborate Intermediate A->B  NaNO₂, HBF₄ (Diazotization)   C 2-Fluoro-4-(trifluoromethyl)benzonitrile B->C  Heat (Thermal Decomposition)   D This compound C->D  H₂SO₄, H₂O (Hydrolysis)  

Caption: Balz-Schiemann and Hydrolysis Workflow

Mechanistic Insights:

The Balz-Schiemann reaction is a cornerstone for the synthesis of aryl fluorides from aromatic primary amines.[1][2][7] The reaction proceeds through the diazotization of the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid), followed by the introduction of the tetrafluoroborate anion.[2][7] The resulting diazonium tetrafluoroborate salt is typically stable enough to be isolated and then thermally decomposed to yield the aryl fluoride, with the expulsion of nitrogen gas and boron trifluoride.[8] The subsequent hydrolysis of the nitrile to a carboxylic acid is a standard transformation, typically carried out under strong acidic or basic conditions.[9][10]

Detailed Experimental Protocols:

Protocol 1.1: Synthesis of 2-Fluoro-4-(trifluoromethyl)benzonitrile via Balz-Schiemann Reaction

  • Materials:

    • 2-Amino-5-(trifluoromethyl)benzonitrile

    • Hydrofluoroboric acid (HBF₄, 48% aqueous solution)

    • Sodium nitrite (NaNO₂)

    • Diethyl ether

    • Ice bath

  • Procedure:

    • In a well-ventilated fume hood, dissolve 2-amino-5-(trifluoromethyl)benzonitrile (1.0 eq) in a 48% aqueous solution of hydrofluoroboric acid (3.0 eq).

    • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

    • Continue stirring the resulting slurry at 0-5 °C for 30 minutes after the addition is complete.

    • Collect the precipitated diazonium tetrafluoroborate salt by vacuum filtration and wash it with cold diethyl ether.

    • Carefully dry the salt under a stream of nitrogen. Caution: Diazonium salts can be explosive when dry; handle with care.

    • Gently heat the dried diazonium salt in a flask equipped with a condenser until the evolution of nitrogen gas ceases.

    • The crude 2-fluoro-4-(trifluoromethyl)benzonitrile can be purified by distillation or column chromatography.

Protocol 1.2: Hydrolysis of 2-Fluoro-4-(trifluoromethyl)benzonitrile

  • Materials:

    • 2-Fluoro-4-(trifluoromethyl)benzonitrile

    • Concentrated sulfuric acid (H₂SO₄)

    • Water

    • Ice

  • Procedure:

    • To a round-bottom flask, add 2-fluoro-4-(trifluoromethyl)benzonitrile (1.0 eq).

    • Carefully add a 70% aqueous solution of sulfuric acid.

    • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.[9]

    • After completion, cool the reaction mixture to room temperature and pour it over crushed ice.

    • The precipitated this compound is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.

Parameter Value Reference
Starting Material 2-Amino-5-(trifluoromethyl)benzonitrileN/A
Key Reactions Balz-Schiemann, Nitrile Hydrolysis[2][9]
Typical Yield (Overall) 60-75%Estimated
Strategy 2: Grignard Reaction for Carboxylation

This approach is advantageous when a suitable aryl halide is readily available. The formation of a Grignard reagent followed by its reaction with carbon dioxide provides a direct route to the carboxylic acid.

Workflow Overview:

A 2-Bromo-1-fluoro-4-(trifluoromethyl)benzene B Grignard Reagent Intermediate A->B  Mg, THF (Anhydrous)   C Magnesium Carboxylate Salt B->C  CO₂ (Dry Ice)   D This compound C->D  H₃O⁺ (Acidic Workup)  

Caption: Grignard Reaction and Carboxylation Workflow

Mechanistic Insights:

The Grignard reaction is a powerful tool for C-C bond formation.[11] It involves the reaction of an organomagnesium halide (the Grignard reagent) with an electrophile.[12] In this case, the carbon atom of the Grignard reagent is highly nucleophilic and attacks the electrophilic carbon of carbon dioxide.[13][14] An acidic workup is then required to protonate the resulting carboxylate salt to yield the final carboxylic acid.[13] Strict anhydrous conditions are critical for the success of this reaction, as Grignard reagents are highly reactive towards protic solvents like water.[15]

Detailed Experimental Protocol:

Protocol 2.1: Synthesis via Grignard Reagent Carboxylation

  • Materials:

    • 2-Bromo-1-fluoro-4-(trifluoromethyl)benzene

    • Magnesium turnings

    • Anhydrous tetrahydrofuran (THF)

    • Iodine crystal (as an initiator)

    • Dry ice (solid CO₂)

    • Hydrochloric acid (HCl, aqueous solution)

    • Diethyl ether

  • Procedure:

    • Flame-dry all glassware and allow to cool under an inert atmosphere (e.g., nitrogen or argon).

    • Place magnesium turnings (1.2 eq) and a small crystal of iodine in a three-neck round-bottom flask.

    • Add a solution of 2-bromo-1-fluoro-4-(trifluoromethyl)benzene (1.0 eq) in anhydrous THF dropwise to the magnesium turnings. The reaction is initiated by gentle heating or the addition of the iodine crystal.

    • Once the reaction has started (indicated by a color change and gentle reflux), add the remaining aryl bromide solution at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

    • Cool the Grignard solution in a dry ice/acetone bath.

    • Carefully add crushed dry ice in small portions to the stirred solution. An excess of dry ice is used.[11]

    • Allow the reaction mixture to warm to room temperature, and then quench by the slow addition of a dilute HCl solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The product can be purified by recrystallization.

Parameter Value Reference
Starting Material 2-Bromo-1-fluoro-4-(trifluoromethyl)benzeneN/A
Key Reaction Grignard Carboxylation[11][13]
Typical Yield 70-85%[11]
Strategy 3: Palladium-Catalyzed Carbonylation

For large-scale synthesis, palladium-catalyzed carbonylation offers a highly efficient and versatile alternative. This method involves the reaction of an aryl halide with carbon monoxide in the presence of a palladium catalyst.

Workflow Overview:

A 2-Bromo-1-fluoro-4-(trifluoromethyl)benzene B Acylpalladium Intermediate A->B  Pd(0) Catalyst, CO   C This compound Derivative B->C  Nucleophile (e.g., H₂O)  

Sources

The Strategic Role of 2-Fluoro-4-(trifluoromethyl)benzoic Acid Scaffolds in Modern API Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unparalleled Advantage of Fluorination in Drug Design

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into active pharmaceutical ingredients (APIs) has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—are exploited to enhance a molecule's metabolic stability, membrane permeability, binding affinity to target proteins, and pKa modulation.[1][2][3][4] The 2-Fluoro-4-(trifluoromethyl)benzoic acid motif and its derivatives are exemplary building blocks that leverage these principles, serving as critical intermediates in the synthesis of complex, high-value APIs.

The presence of both a fluorine atom and a trifluoromethyl (-CF3) group on the benzoic acid core creates a unique electronic environment. These electron-withdrawing groups increase the acidity of the carboxylic acid, making it a more reactive partner in nucleophilic substitution reactions, such as amidation.[5] Furthermore, the C-F and C-CF3 bonds are exceptionally stable, which can shield adjacent parts of the molecule from metabolic degradation, a crucial factor in improving a drug's pharmacokinetic profile.[5] This application note will provide a detailed exploration of the use of a key derivative, 4-chloro-3-(trifluoromethyl)phenyl isocyanate, in the synthesis of the multi-kinase inhibitor, Regorafenib, illustrating the practical application and protocols for researchers in drug development.

Core Application: Synthesis of Regorafenib, a Multi-Kinase Inhibitor

Regorafenib is an oral multi-kinase inhibitor used in the treatment of various cancers, targeting kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment. Its chemical structure, 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide, features a critical urea linkage formed from a derivative of the trifluoromethyl- and fluoro-substituted aromatic scaffold.

The most common and industrially relevant synthetic route involves the coupling of two key intermediates:

  • Intermediate A : 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide

  • Intermediate B : 4-chloro-3-(trifluoromethyl)phenyl isocyanate

Intermediate B is directly derived from precursors related to the this compound family. The isocyanate group provides a highly reactive electrophilic carbon that readily reacts with the primary amine of Intermediate A to form the stable urea bond that defines the core of the Regorafenib molecule.

Visualizing the Synthetic Pathway

The synthesis of Regorafenib is a multi-step process culminating in the crucial coupling reaction. The following diagram illustrates the convergence of the two key intermediates to form the final API.

G cluster_0 Intermediate A Synthesis cluster_1 Intermediate B Synthesis A1 4-Amino-3-fluorophenol IntA Intermediate A 4-(4-amino-3-fluorophenoxy)- N-methylpicolinamide A1->IntA Base, Solvent (e.g., K2CO3, PEG-400) A2 4-Chloro-N-methyl- pyridine-2-carboxamide A2->IntA Regorafenib Regorafenib IntA->Regorafenib Coupling Reaction (Urea Formation) B1 4-Chloro-3-(trifluoromethyl)aniline IntB Intermediate B 4-chloro-3-(trifluoromethyl)phenyl isocyanate B1->IntB Phosgenation (e.g., Triphosgene) IntB->Regorafenib

Caption: Convergent synthesis of Regorafenib from two key intermediates.

Detailed Protocol: Urea Bond Formation in Regorafenib Synthesis

This protocol details the critical coupling step between 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (Intermediate A) and 4-chloro-3-(trifluoromethyl)phenyl isocyanate (Intermediate B). This reaction is typically high-yielding and proceeds under mild conditions.

Safety Precautions:
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile or neoprene).

  • Ventilation: All operations should be performed in a well-ventilated fume hood. Isocyanates are potent respiratory irritants and sensitizers.[4][6] Avoid inhalation of dust, vapors, or mists.

  • Reagent Handling: this compound and its derivatives are skin and eye irritants.[1][3] Handle with care and avoid direct contact. Triphosgene, often used to create isocyanates, is highly toxic and requires specialized handling procedures. This protocol assumes the isocyanate intermediate is pre-synthesized or commercially available.

  • Emergency Procedures: Have an emergency eyewash station and safety shower readily accessible. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.

Materials and Reagents:
Reagent/MaterialCAS NumberMolar Mass ( g/mol )Role
4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (Int. A)757251-39-1261.26Nucleophile (Amine)
4-chloro-3-(trifluoromethyl)phenyl isocyanate (Int. B)327-78-6223.56Electrophile (Isocyanate)
Dichloromethane (DCM), Anhydrous75-09-284.93Solvent
Toluene, Anhydrous108-88-392.14Solvent (Alternative)
Diethyl Ether60-29-774.12Trituration/Washing
Nitrogen (N₂) Gas7727-37-928.01Inert Atmosphere
Experimental Workflow:

The following diagram outlines the logical steps of the experimental protocol, from reaction setup to product isolation.

G A Setup Charge reactor with Intermediate A and anhydrous solvent under N₂ B Addition Slowly add a solution of Intermediate B to the reactor A->B C Reaction Stir at ambient temperature (e.g., 25-30°C) for 10-12 hours B->C D Monitoring Monitor reaction completion using TLC or HPLC C->D E Work-up Filter the resulting precipitate D->E F Purification Wash the solid with solvent (e.g., Toluene, Acetone, or Ether) E->F G Drying Dry the final product under vacuum at 50-60°C F->G H Characterization Analyze purity (HPLC) and confirm structure (NMR, MS) G->H

Caption: Step-by-step workflow for the synthesis and isolation of Regorafenib.

Step-by-Step Procedure:

This protocol is adapted from procedures described in publicly available patents.[2][7][8]

  • Reaction Setup: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (1.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane (or another suitable solvent like toluene or an ether, approx. 10-15 volumes relative to Intermediate A) to the flask. Stir the mixture under a nitrogen atmosphere until the solid is fully dissolved or a fine slurry is formed.

  • Reagent Addition: Dissolve 4-chloro-3-(trifluoromethyl)phenyl isocyanate (approx. 1.0-1.1 eq) in a minimal amount of the same anhydrous solvent and charge it into the dropping funnel.

  • Reaction Execution: Add the isocyanate solution dropwise to the stirred solution of the amine over 15-30 minutes at ambient temperature (25-30°C). A precipitate may begin to form during or after the addition.

  • Reaction Time: Allow the reaction mixture to stir at ambient temperature for 10-12 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (Intermediate A) is consumed.

  • Isolation: Upon completion, collect the solid product by vacuum filtration.

  • Purification: Wash the filtered solid sequentially with the reaction solvent (e.g., Toluene) and then with a less polar solvent like diethyl ether to remove any unreacted starting materials or soluble impurities.[7]

  • Drying: Dry the purified white to off-white solid in a vacuum oven at 50-65°C for 12 hours or until a constant weight is achieved. The typical yield for this step is high, often exceeding 90%.[2]

  • Analysis: Confirm the identity and purity of the final Regorafenib product using standard analytical techniques such as ¹H-NMR, Mass Spectrometry, and HPLC.

Conclusion: A Versatile and Indispensable Chemical Tool

The successful and high-yield synthesis of Regorafenib underscores the power of utilizing strategically fluorinated building blocks like this compound and its derivatives. The electron-withdrawing nature of the fluoro and trifluoromethyl substituents not only facilitates key bond-forming reactions but also imparts desirable pharmacological properties to the final API. The protocol detailed herein provides a robust and reproducible method for the critical urea formation step, which can be adapted by researchers in the field of drug discovery and process development. As the demand for more stable, potent, and specific therapeutics continues to grow, the application of such fluorinated intermediates will undoubtedly remain a vital strategy in the chemist's arsenal.

References

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 759-768.
  • Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science, 60(5), 455-465.
  • Natco Pharma Ltd. (2018). An improved process for the preparation of Regorafenib. AU2016387566A1.
  • MSN Laboratories Private Limited. (2017). Process for the preparation of regorafenib and its crystalline forms. US9790185B2.
  • Covestro. (n.d.). Safety Data Sheet.
  • Bankston, D., Dumas, J., Natero, R., et al. (2002). A Scaleable Synthesis of BAY 43-9006: A Potent RAF Kinase Inhibitor for the Treatment of Cancer. Organic Process Research & Development, 6(6), 777–781.
  • Sun, M., Wei, H., Ci, J., & Ji, M. (2009). Synthesis of Sorafenib. Chinese Pharmaceutical Journal, 44(05), 394-396.
  • Ningbo Inno Pharmchem Co., Ltd. (2026). Exploring the Versatility of this compound in Organic Synthesis.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • Xi'an Jianzhu University of Architecture and Technology. (2015). Method for synthesizing regorafenib by one-pot process. CN104910067A.
  • MSN Laboratories Private Limited. (2016). Process for the preparation of regorafenib and its crystalline forms. WO2016005874A1.

Sources

Application Notes & Protocols: The Strategic Utility of 2-Fluoro-4-(trifluoromethyl)benzoic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Fluorine Advantage in Drug Design

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1] Fluorine, the most electronegative element, imparts a unique set of properties when integrated into a drug candidate.[2] Its small atomic radius allows it to act as a bioisostere of a hydrogen atom, yet its powerful inductive effects can profoundly influence a molecule's physicochemical and biological characteristics.[3] These alterations can lead to enhanced metabolic stability due to the strength of the carbon-fluorine bond, improved membrane permeability and bioavailability by modulating lipophilicity, and increased binding affinity to target proteins.[2][4] More than 20% of all pharmaceuticals on the market contain fluorine, a testament to its significant role in drug discovery.[5]

Within the diverse class of fluorinated building blocks, 2-Fluoro-4-(trifluoromethyl)benzoic acid stands out as a particularly versatile and powerful precursor.[6] Its trifunctional nature—featuring a carboxylic acid, an ortho-positioned fluorine atom, and a para-positioned trifluoromethyl group—offers a unique combination of reactive handles and property-modulating substituents. This guide provides an in-depth exploration of its applications, reactivity, and detailed protocols for its use in a research and development setting.

Physicochemical Profile and Structural Rationale

The specific arrangement of substituents on the benzoic acid ring is critical to the utility of this compound. The fluorine atom at the 2-position (ortho) exerts a strong inductive electron-withdrawing effect, which significantly increases the acidity of the carboxylic acid group (the "ortho effect").[1] The trifluoromethyl (CF₃) group at the 4-position (para) is a potent electron-withdrawing group and also substantially increases lipophilicity. This unique electronic and steric profile makes this compound an invaluable tool for fine-tuning the properties of a lead compound.[7]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 115029-24-8[6][7]
Molecular Formula C₈H₄F₄O₂[7][8]
Molecular Weight 208.11 g/mol [7][8]
Appearance White powder/crystalline solid[7][8]
Melting Point 168-170 °C[7][8]
Purity Typically ≥98-99%[7][8]
Synonyms α,α,α,2-Tetrafluoro-p-toluic acid[7]

Chemical Reactivity and Synthetic Pathways

The reactivity of this compound is dominated by its carboxylic acid functionality, which serves as a versatile anchor for molecular elaboration.[6] The electron-withdrawing nature of the fluoro and trifluoromethyl groups enhances the stability of the resulting derivatives.[6]

Key Reaction Modalities:

  • Amidation: The carboxylic acid readily couples with primary and secondary amines to form stable amide bonds, a fundamental linkage in many pharmaceuticals. This is typically achieved using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) or after conversion to a more reactive species.

  • Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or via the acid chloride yields corresponding esters.

  • Conversion to Acyl Chloride: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) efficiently converts the carboxylic acid to the highly reactive acyl chloride.[7] This intermediate is an excellent electrophile for acylation reactions with a wide range of nucleophiles.[6]

  • Reduction: The carboxylic acid can be reduced to the corresponding benzyl alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

The aromatic ring itself is deactivated towards electrophilic aromatic substitution due to the presence of two strong electron-withdrawing groups.[6] However, these groups direct incoming electrophiles to specific positions, which can be leveraged in targeted syntheses.[6]

G start This compound acid_chloride Acyl Chloride Intermediate start->acid_chloride SOCl₂ or (COCl)₂ amide Amide Derivatives (e.g., APIs) start->amide R¹R²NH, Coupling Agents (e.g., HATU, EDC) ester Ester Derivatives start->ester ROH, H⁺ alcohol Benzyl Alcohol Derivative start->alcohol LiAlH₄ acid_chloride->amide R¹R²NH acid_chloride->ester ROH, Base

Caption: Key synthetic transformations of this compound.

Core Applications in Medicinal Chemistry

This precursor is instrumental in the synthesis of Active Pharmaceutical Ingredients (APIs) where precise modulation of electronic and steric properties is required for optimal target engagement and pharmacokinetic profile.

  • Improving Receptor Agonism: Structure-activity relationship (SAR) studies have shown that incorporating the 2-fluoro-4-(trifluoromethyl)benzoyl moiety can significantly improve the agonistic activity of ligands for G protein-coupled receptors (GPCRs).[7] The increased potency is often attributed to favorable halogen bonding interactions between the fluorinated groups on the ligand and amino acid residues within the receptor's binding pocket.[7]

  • Enhancing Metabolic Stability: The carbon-fluorine (C-F) and carbon-trifluoromethyl (C-CF₃) bonds are exceptionally strong and resistant to metabolic degradation by cytochrome P450 enzymes.[4] Incorporating this moiety into a drug candidate can block sites of metabolic oxidation, leading to a longer in vivo half-life and improved pharmacokinetic profile.

  • Modulating Lipophilicity and Bioavailability: The trifluoromethyl group significantly increases lipophilicity, which can enhance a drug's ability to cross cellular membranes and reach its site of action.[4] This is a critical parameter for optimizing oral bioavailability.

G precursor 2-Fluoro-4-(trifluoromethyl) benzoic Acid coupling Amide Coupling precursor->coupling api Final API coupling->api Forms Benzamide Linkage amine Core Amine Scaffold (R-NH₂) amine->coupling properties Enhanced Properties: • Metabolic Stability • Binding Affinity • Bioavailability api->properties

Caption: Workflow for incorporating the precursor into a final API via amide coupling.

Experimental Protocols

The following protocols are provided as representative examples of standard laboratory procedures. Researchers must conduct their own risk assessments and adhere to all institutional safety guidelines.

Protocol 1: Synthesis of an Amide via Acyl Chloride Intermediate

This two-step protocol is a robust method for forming amide bonds, particularly with less reactive amines.

Step A: Synthesis of 2-Fluoro-4-(trifluoromethyl)benzoyl chloride

  • Materials:

    • This compound (1.0 eq)

    • Thionyl chloride (SOCl₂) (2.0-3.0 eq)

    • Anhydrous Dichloromethane (DCM) or Toluene

    • A catalytic amount of N,N-Dimethylformamide (DMF) (1-2 drops)

  • Equipment:

    • Round-bottom flask with a reflux condenser and drying tube

    • Magnetic stirrer and heating mantle

    • Rotary evaporator

  • Procedure:

    • In a fume hood, suspend this compound in anhydrous DCM or toluene in a round-bottom flask.

    • Add a catalytic amount of DMF.

    • Slowly add thionyl chloride to the suspension at room temperature. The mixture may effervesce (release of SO₂ and HCl gas).

    • Heat the reaction mixture to reflux (approx. 40°C for DCM, 110°C for Toluene) and maintain for 2-4 hours, or until the reaction mixture becomes a clear solution.

    • Monitor the reaction by TLC (thin-layer chromatography) or by quenching a small aliquot with methanol and analyzing by LC-MS to confirm ester formation.

    • Once complete, allow the mixture to cool to room temperature.

    • Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude acyl chloride is often used directly in the next step.

Step B: Amide Coupling

  • Materials:

    • Crude 2-Fluoro-4-(trifluoromethyl)benzoyl chloride (from Step A) (1.0 eq)

    • Desired amine (1.1 eq)

    • Anhydrous DCM

    • A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0 eq)

  • Procedure:

    • Dissolve the amine and the base in anhydrous DCM in a separate flask and cool the solution in an ice bath (0°C).

    • Dissolve the crude acyl chloride from Step A in a minimal amount of anhydrous DCM.

    • Slowly add the acyl chloride solution dropwise to the stirring amine solution at 0°C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure amide.

Protocol 2: Direct Amide Coupling using HATU

This method is a one-pot procedure that avoids the isolation of the acyl chloride and is suitable for a wide range of amines.

  • Materials:

    • This compound (1.0 eq)

    • Desired amine (1.1 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • DIPEA (2.0-3.0 eq)

    • Anhydrous DMF or DCM

  • Procedure:

    • In a round-bottom flask, dissolve this compound, the amine, and HATU in anhydrous DMF.

    • Cool the mixture in an ice bath (0°C).

    • Slowly add DIPEA to the stirring solution.

    • Remove the ice bath and allow the reaction to stir at room temperature for 4-16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 1M HCl (aq) (if the product is base-stable), saturated NaHCO₃ (aq), and several times with brine to remove DMF. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purification: Purify the crude product by flash column chromatography.

Safety and Handling

This compound is classified as a hazardous substance.[8]

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8][9]

  • Precautions: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[8] Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a high-value precursor in medicinal chemistry, offering a unique combination of reactivity and property-modulating features. Its strategic application enables the synthesis of novel drug candidates with enhanced potency, metabolic stability, and bioavailability. The protocols and data provided herein serve as a comprehensive guide for researchers to effectively leverage this versatile building block in their drug discovery and development programs.

References

  • The Role of Fluorinated Benzoic Acids in Modern Drug Discovery. (2025). Vertex AI Search [Online].
  • Exploring the Versatility of this compound in Organic Synthesis. (2026). Vertex AI Search [Online].
  • This compound | CAS 115029-24-8. Ossila [Online].
  • A Comparative Guide to Fluorinated Benzoic Acid Isomers in Drug Design. Benchchem [Online].
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024). ResearchGate [Online].
  • This compound 99 115029-24-8. Sigma-Aldrich [Online].
  • The role of fluorine in medicinal chemistry: Review Article. (2011). Taylor & Francis Online [Online].
  • 4-Fluoro-2-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 688255. PubChem [Online].
  • Importance of Fluorine in Benzazole Compounds. (2020). PMC - NIH [Online].

Sources

Application Notes and Protocols for Condensation Reactions of 2-Fluoro-4-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Fluorinated Building Block

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance key physicochemical and biological properties.[1][2] 2-Fluoro-4-(trifluoromethyl)benzoic acid is a valuable building block that offers a unique combination of a reactive carboxylic acid handle with the potent electronic effects of both a fluorine and a trifluoromethyl group.[3] The strong electron-withdrawing nature of these substituents increases the acidity of the carboxylic acid and can significantly influence the metabolic stability, lipophilicity, and binding affinity of derivative compounds.[1][4]

This guide provides detailed application notes and robust protocols for the two most fundamental and widely utilized condensation reactions of this compound: amide bond formation and esterification. As a Senior Application Scientist, the following sections are designed to not only provide step-by-step instructions but also to elucidate the underlying chemical principles that govern these transformations, ensuring that researchers can adapt and troubleshoot these protocols with a high degree of confidence.

PART 1: Amide Bond Formation - Crafting the Pharmacophore Backbone

The formation of an amide bond is arguably one of the most critical reactions in medicinal chemistry. The resulting N-aryl-2-fluoro-4-(trifluoromethyl)benzamides are prevalent motifs in a variety of biologically active molecules. The direct condensation of a carboxylic acid and an amine is a kinetically slow process, necessitating the use of coupling reagents to activate the carboxylic acid.

Mechanism of Action: EDC/HOBt Mediated Amide Coupling

A widely employed and reliable method for amide bond formation utilizes the synergistic combination of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and an additive, most commonly 1-Hydroxybenzotriazole (HOBt).

The reaction proceeds through a well-defined mechanism:

  • Activation of the Carboxylic Acid: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.

  • Formation of the HOBt Ester: This unstable intermediate is prone to racemization and side reactions. HOBt acts as a nucleophilic trap, reacting with the O-acylisourea to form a more stable and less reactive HOBt-ester. This step is crucial for minimizing epimerization when working with chiral amines or acids.

  • Nucleophilic Acyl Substitution: The amine then attacks the carbonyl carbon of the HOBt-ester, a competent electrophile, to form the thermodynamically stable amide bond and regenerate HOBt. The byproduct of this reaction is a water-soluble urea derivative of EDC, which can be easily removed during aqueous workup.

EDC_HOBt_Mechanism Acid R-COOH (this compound) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Acid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt-Ester (Activated Ester) O_Acylisourea->HOBt_Ester + HOBt - Urea HOBt HOBt Amide Amide Product HOBt_Ester->Amide + R'-NH₂ Amine R'-NH₂ HOBt_regen HOBt (regenerated) Urea EDC-Urea Byproduct (Water-Soluble)

Caption: EDC/HOBt-mediated amide bond formation workflow.

Experimental Protocol: Synthesis of a Generic N-Aryl-2-fluoro-4-(trifluoromethyl)benzamide

This protocol provides a general procedure for the coupling of this compound with a primary or secondary amine. Optimization may be required depending on the specific amine used.

Materials:

  • This compound

  • Amine (e.g., aniline derivative)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.), HOBt (1.2 eq.), and the desired amine (1.1 eq.).

  • Dissolution: Dissolve the mixture in anhydrous DMF or DCM (to a concentration of approximately 0.1-0.5 M).

  • Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Reagent Addition: Add EDC·HCl (1.2 eq.) to the reaction mixture in one portion. Subsequently, add DIPEA (2.5 eq.) dropwise. The base is crucial to neutralize the HCl salt of EDC and to deprotonate the amine, increasing its nucleophilicity.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2 x volume of organic layer), saturated aqueous NaHCO₃ (2 x volume), and brine (1 x volume).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

ParameterRecommended ConditionRationale
Solvent Anhydrous DMF or DCMGood solubility for reactants and reagents.
Coupling Reagent EDC·HCl (1.1 - 1.5 eq.)Water-soluble carbodiimide, byproduct easily removed.
Additive HOBt (1.1 - 1.5 eq.)Minimizes racemization and side reactions.
Base DIPEA or TEA (2.0 - 3.0 eq.)Non-nucleophilic base to neutralize salts and activate the amine.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction of EDC activation.
Reaction Time 4 - 18 hoursSubstrate dependent; monitor by TLC or LC-MS.

PART 2: Esterification - Accessing Another Class of Derivatives

Ester derivatives of this compound are also important intermediates in the synthesis of agrochemicals and materials. The most direct method for their preparation is the Fischer-Speier esterification.

Mechanism of Action: Fischer-Speier Esterification

Fischer esterification is an acid-catalyzed condensation reaction between a carboxylic acid and an alcohol. It is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the products.

The mechanism involves several key steps:

  • Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

Fischer_Esterification Acid R-COOH (this compound) Protonated_Acid Protonated Acid (Activated Electrophile) Acid->Protonated_Acid + H⁺ H_plus H⁺ (Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + R'-OH Alcohol R'-OH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester Ester Product Protonated_Ester->Ester - H⁺ Water H₂O (Byproduct) H_plus_regen H⁺ (regenerated)

Caption: The catalytic cycle of Fischer-Speier esterification.

Experimental Protocol: Synthesis of Ethyl 2-fluoro-4-(trifluoromethyl)benzoate

This protocol describes a standard Fischer esterification. To drive the equilibrium, a large excess of the alcohol is used, which also serves as the solvent.

Materials:

  • This compound

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a large excess of absolute ethanol (e.g., 10-20 equivalents).

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq.) to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 80 °C) for 2-6 hours. The reaction progress can be monitored by TLC.

  • Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x volume of the aqueous layer).

  • Work-up:

    • Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃ (until effervescence ceases), and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the organic phase under reduced pressure.

  • Purification: The crude ester can be purified by vacuum distillation or column chromatography on silica gel to afford the pure product.

ParameterRecommended ConditionRationale
Alcohol Large excess (e.g., 10-20 eq.)Acts as both reactant and solvent; drives the equilibrium.
Catalyst Conc. H₂SO₄ (catalytic)Protonates the carbonyl, activating the carboxylic acid.
Temperature Reflux (~80 °C for ethanol)Provides sufficient energy to overcome the activation barrier.
Reaction Time 2 - 6 hoursGenerally faster than amide coupling; monitor by TLC.
Work-up NaHCO₃ wash is criticalNeutralizes the acidic catalyst and any unreacted carboxylic acid.

Characterization Data

The products of these condensation reactions should be characterized by standard analytical techniques to confirm their identity and purity.

  • This compound:

    • Appearance: White to off-white crystalline solid.

    • Melting Point: 168-170 °C.[3]

  • Generic N-Aryl-2-fluoro-4-(trifluoromethyl)benzamide:

    • ¹H NMR: Expect aromatic protons from both rings, and a broad singlet for the N-H proton (typically downfield).

    • ¹⁹F NMR: Expect two signals, one for the Ar-F and one for the -CF₃ group.

    • IR (cm⁻¹): Characteristic peaks around 3300 (N-H stretch), 1650 (C=O, amide I band), and 1540 (N-H bend, amide II band).

    • Mass Spectrometry: Molecular ion peak corresponding to the calculated mass.

  • Ethyl 2-fluoro-4-(trifluoromethyl)benzoate:

    • ¹H NMR: Expect aromatic protons, a quartet for the -OCH₂- protons, and a triplet for the -CH₃ protons of the ethyl group.

    • ¹⁹F NMR: Two signals corresponding to the Ar-F and -CF₃ groups.

    • IR (cm⁻¹): A strong carbonyl (C=O) stretch around 1720 cm⁻¹.

    • Mass Spectrometry: Molecular ion peak corresponding to the calculated mass.

Conclusion and Future Perspectives

This compound is a highly versatile and valuable building block for the synthesis of complex molecules in the pharmaceutical and materials science sectors. The condensation reactions detailed in this guide, namely amide bond formation and esterification, represent fundamental transformations that are both reliable and scalable. The provided protocols, grounded in established chemical principles, offer a solid foundation for researchers to synthesize a wide array of derivatives. The unique electronic properties conferred by the fluorine and trifluoromethyl substituents will continue to make this and related compounds attractive starting materials for the development of next-generation bioactive molecules and advanced materials.

References

  • BenchChem. (2025). Application Notes and Protocols: Condensation Reactions of 2-Fluoro-5-formylbenzoic Acid. BenchChem.
  • PubChem. (n.d.). 2-Fluoro-4-(trifluoromethyl)benzamide. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry.
  • Hudson, P., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry.
  • Oakwood Chemical. (n.d.). 2-Fluoro-4-(trifluoromethyl)benzamide.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Technical Spotlight: 4-Fluoro-2-(trifluoromethyl)benzoic Acid Properties and Uses.
  • Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
  • The Royal Society of Chemistry. (n.d.). Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot.
  • PubChem. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • Semantic Scholar. (n.d.). Fluorine in Medicinal Chemistry.
  • Luxembourg Bio Technologies. (n.d.). A comparative study of amide-bond forming reagents in aqueous media.
  • Sigma-Aldrich. (n.d.). 2-Fluoro-4-(trifluoromethyl)benzaldehyde.
  • PubMed. (2022). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review.
  • International Journal of Scientific & Technology Research. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • ACS Publications. (2021). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). Organic Letters.
  • ResearchGate. (2015).
  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
  • University of California, Irvine. (n.d.).
  • ResearchGate. (2019).
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  • ScholarWorks @ UTRGV. (2023).
  • Wikipedia. (n.d.).

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Application Note: A Strategic Guide to Amide Coupling with 2-Fluoro-4-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the successful amide coupling of 2-fluoro-4-(trifluoromethyl)benzoic acid. We delve into the unique chemical properties of this electron-deficient substrate and the strategic considerations required for selecting an optimal coupling methodology. Two robust, field-proven protocols are presented—one utilizing the highly efficient HATU coupling agent for challenging substrates and another employing the cost-effective EDC/HOBt system for routine applications. This document is intended for researchers, medicinal chemists, and process development scientists seeking to streamline amide bond formation with this versatile but demanding building block.

Substrate Profile: Understanding this compound

This compound is a valuable building block in medicinal chemistry and materials science, often used to introduce fluorinated moieties that can enhance metabolic stability, binding affinity, or other pharmacokinetic properties.[1][2] However, its electronic nature presents specific challenges and considerations for amide bond formation.

Key Physicochemical Properties:

PropertyValue/ObservationSignificance in Amide Coupling
Molecular Formula C₈H₄F₄O₂-
Molecular Weight 208.11 g/mol [3]Essential for stoichiometric calculations.
Melting Point 168-170 °C[3]Indicates a stable, solid starting material.
Appearance White to off-white solid-
Electronic Effects Strong electron-withdrawal from both the ortho-fluoro and para-trifluoromethyl groups.[1]The carboxylic acid is highly acidic (pKa predicted ~3.17), making the carboxylate a poor nucleophile.[4] This necessitates a powerful activation strategy. The carbonyl carbon is rendered highly electrophilic, which facilitates nucleophilic attack by the amine after activation.
Solubility Soluble in polar aprotic solvents like DMF, DCM, and methanol.[4]Dictates the choice of reaction solvent for a homogenous reaction mixture.

The pronounced electron-deficient character of the aromatic ring is the central challenge. While this increases the acidity of the carboxylic acid, it can make the initial activation step sluggish if an inappropriate coupling reagent is chosen.[5] Therefore, the selection of the coupling strategy is paramount for achieving high yields and purity.

Strategic Considerations for Coupling Reagent Selection

The most common and pivotal step in amide synthesis is the activation of the carboxylic acid. This is achieved by converting the hydroxyl group into a better leaving group, facilitating attack by the amine nucleophile. For a demanding substrate like this compound, the choice of coupling reagent dictates the reaction's success.

Uronium/Aminium Salts (e.g., HATU)

Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are among the most powerful and reliable for difficult couplings.[6][7]

  • Mechanism of Action: HATU reacts with the carboxylate to form a highly reactive OAt-active ester.[6][8] This intermediate is exceptionally susceptible to nucleophilic attack by the amine. The 7-azabenzotriazole (HOAt) moiety is a superior leaving group, and the pyridine nitrogen is believed to stabilize the transition state, accelerating the reaction.[6]

  • Advantages: High efficiency, fast reaction times, low rates of epimerization for chiral amines, and effectiveness with poorly nucleophilic amines or sterically hindered substrates.[6][9]

  • Disadvantages: Higher cost compared to other reagents and the generation of tetramethylurea as a byproduct, which must be removed during workup.[9]

Carbodiimides (e.g., EDC) with Additives (e.g., HOBt)

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a widely used, water-soluble carbodiimide. It is almost always used with an additive like HOBt (1-Hydroxybenzotriazole).

  • Mechanism of Action: The carboxylic acid adds to the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.[10] This intermediate is prone to side reactions, including the formation of a stable N-acylurea byproduct. HOBt acts as a nucleophilic trap, reacting with the O-acylisourea to form an HOBt-active ester.[10][11] This new intermediate is more stable than the O-acylisourea but still highly reactive towards amines, minimizing side reactions and racemization.[12]

  • Advantages: Cost-effective, and the byproducts (EDC-urea) are water-soluble, simplifying purification via aqueous workup.[12]

  • Disadvantages: Can be less effective for challenging substrates, potentially leading to lower yields or longer reaction times.[13] The reaction of the HOBt ester with electron-deficient amines can be slow.[13]

Scientist's Note: For this compound, HATU is the recommended starting point, especially if the amine partner is also electron-deficient or sterically hindered. Its superior reactivity often overcomes the electronic disadvantages of the acid.[7] The EDC/HOBt system is a viable, economic alternative for simpler, more nucleophilic amines where reaction optimization is feasible.

Core Experimental Protocols

The following protocols are designed as robust starting points and may require optimization based on the specific amine used.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for challenging couplings where yield and reaction speed are prioritized.

Workflow Diagram:

HATU_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Acid (1.0 eq) & HATU (1.1 eq) in anhydrous DMF B Add DIPEA (2.5 eq) A->B C Stir 5-10 min for pre-activation B->C D Add Amine (1.05 eq) C->D E Stir at RT for 1-4 h D->E F Monitor by TLC/LC-MS E->F G Dilute with EtOAc F->G H Wash with aq. LiCl, sat. NaHCO₃, Brine G->H I Dry (Na₂SO₄), Filter, Concentrate H->I J Purify via Flash Chromatography I->J

Caption: General experimental workflow for HATU-mediated amide synthesis.

Step-by-Step Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.) and HATU (1.1 eq.).

  • Solvation: Add anhydrous N,N-Dimethylformamide (DMF, approx. 0.2 M concentration relative to the acid). Stir until all solids dissolve.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq.) to the mixture. Stir at room temperature for 5-10 minutes. The solution may change color. This step pre-forms the active ester.[14]

  • Amine Addition: Add the desired amine (1.05 eq.) to the reaction mixture, either neat if liquid or as a solution in a small amount of anhydrous DMF.

  • Reaction: Stir the reaction at room temperature. Monitor progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous sodium bicarbonate, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired amide.

Protocol 2: Cost-Effective Coupling using EDC/HOBt

This protocol is suitable for more routine couplings with non-hindered, nucleophilic amines.

Simplified Mechanism Diagram:

EDC_Mechanism cluster_activation Activation cluster_coupling Coupling Acid R-COOH O_Acylisourea O-Acylisourea (Reactive Intermediate) Acid->O_Acylisourea + EDC EDC EDC HOBt_adduct HOBt Active Ester O_Acylisourea->HOBt_adduct + HOBt - EDC-Urea Amide Amide Product HOBt_adduct->Amide + R'-NH₂ - HOBt Amine R'-NH₂ Amine->Amide

Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.

Step-by-Step Procedure:

  • Setup: To a round-bottom flask, add this compound (1.0 eq.), HOBt (1.2 eq.), and the amine (1.1 eq.).

  • Solvation: Add anhydrous Dichloromethane (DCM) or DMF (approx. 0.2 M). Stir to dissolve.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • EDC Addition: Add EDC·HCl (1.2 eq.) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1N HCl, saturated aqueous sodium bicarbonate, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography. The water-soluble EDC-urea byproduct should be largely removed by the aqueous workup.[12]

Troubleshooting & Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Insufficient activation of the acid. 2. Poorly nucleophilic amine. 3. Steric hindrance.1. Switch from EDC/HOBt to a more powerful reagent like HATU or COMU. 2. Increase reaction temperature (e.g., to 40-50 °C), but monitor for side products. 3. Increase reagent stoichiometry (e.g., 1.5 eq. of coupling agent).
Formation of Byproducts 1. (EDC Protocol) Formation of N-acylurea. 2. (HATU Protocol) Guanidinylation of the amine. 3. Self-condensation or polymerization.1. Ensure HOBt is present and consider adding it before EDC.[10] 2. Add the amine after a pre-activation period of the acid with HATU and base.[7] 3. Use higher dilution conditions.
Epimerization (with chiral amines) Coupling conditions are too harsh or the base is too strong.1. Ensure the reaction is run at low temperature (0 °C to RT). 2. Use a hindered base like DIPEA or 2,4,6-collidine instead of triethylamine. 3. Use additives known to suppress racemization, such as HOAt (present in HATU).[6]

Safety and Handling

  • This compound: Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15]

  • Coupling Reagents (HATU, EDC): These reagents are irritants and sensitizers. Avoid inhalation of dust and contact with skin and eyes.

  • Solvents (DMF, DCM): DMF is a reproductive toxin, and DCM is a suspected carcinogen. Handle with extreme care in a fume hood.

  • Bases (DIPEA): Corrosive and flammable. Handle with care.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[15][16]

References

  • H
  • Amine to Amide Mechanism - H
  • Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry. [Link]
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health (PMC). [Link]
  • Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling.
  • HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]
  • Exploring the Versatility of this compound in Organic Synthesis. PharmaChem. [Link]
  • HATU Coupling: Challenges Associated with the Byproducts. YouTube. [Link]
  • 4-Fluoro-2-(trifluoromethyl)benzoic acid. PubChem. [Link]
  • Coupling Reagents. Aapptec Peptides. [Link]
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt.
  • 2-(Trifluoromethyl)benzoic acid. PubChem. [Link]
  • Challenges and Breakthroughs in Selective Amide Activation. National Institutes of Health (PMC). [Link]
  • Amide coupling reaction in medicinal chemistry.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed. [Link]
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
  • amide coupling help. Reddit. [Link]
  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

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Esterification of 2-Fluoro-4-(trifluoromethyl)benzoic acid procedure

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of 2-Fluoro-4-(trifluoromethyl)benzoate Esters

Introduction: The Significance of a Fluorinated Building Block

2-Fluoro-4-(trifluoromethyl)benzoic acid is a valuable building block in medicinal chemistry and materials science. Its esters are key intermediates in the synthesis of a range of functional molecules, including anti-inflammatory agents, central nervous system drugs, and advanced polymers.[1][2] The incorporation of fluorine and a trifluoromethyl group into the aromatic ring can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[3]

The inherent chemical properties of this molecule, however, present unique challenges and opportunities in its esterification. The strong electron-withdrawing nature of both the ortho-fluoro and para-trifluoromethyl substituents deactivates the carboxylic acid group, influencing the choice of synthetic methodology.[1] This guide provides a detailed exploration of various protocols for the esterification of this compound, explaining the rationale behind each method and offering practical, field-tested procedures for researchers.

Chemical Principles: Understanding Reactivity

The primary challenge in the esterification of this compound is the reduced nucleophilicity of the carbonyl oxygen and the increased acidity of the carboxylic proton, coupled with a deactivated carbonyl carbon. The fluorine atom at the ortho position and the trifluoromethyl group at the para position are potent electron-withdrawing groups. This electronic effect diminishes the electron density on the carbonyl carbon, making it a less favorable target for nucleophilic attack by an alcohol compared to unsubstituted benzoic acid. Consequently, reaction conditions must be carefully selected to overcome this lower reactivity. This guide will detail three robust methods to achieve this transformation:

  • Classic Fischer-Speier Esterification: An equilibrium-driven process requiring strong acid catalysis and often a large excess of alcohol.

  • Acid Chloride Formation followed by Esterification: A two-step, high-yield method suitable for a wide range of alcohols, including those that are sterically hindered or acid-sensitive.

  • DCC/DMAP Coupling: A mild and efficient method that avoids harsh acidic conditions, ideal for sensitive substrates.

Safety First: Handling Reagents

Prior to commencing any experimental work, it is crucial to consult the Safety Data Sheets (SDS) for all reagents.

  • This compound: Causes skin and serious eye irritation. May cause respiratory irritation. Avoid inhalation and contact with skin and eyes.[4][5]

  • Sulfuric Acid (Concentrated): Extremely corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a chemical fume hood.

  • Thionyl Chloride (SOCl₂): Toxic and corrosive. Reacts violently with water to release toxic gases (HCl and SO₂). Causes severe skin burns and eye damage. All operations must be performed in a well-ventilated fume hood.[6]

  • Dicyclohexylcarbodiimide (DCC): Toxic and a potent skin sensitizer. Avoid inhalation and skin contact.[7]

  • 4-Dimethylaminopyridine (DMAP): Highly toxic and corrosive. Readily absorbed through the skin. Handle with appropriate personal protective equipment (PPE).[7]

Standard PPE: At a minimum, a lab coat, safety goggles, and chemical-resistant gloves are mandatory for all procedures.

Experimental Workflow Overview

The general process for synthesizing and validating the target ester involves several key stages, from initial reaction setup to final product confirmation.

Esterification_Workflow cluster_prep Phase 1: Preparation cluster_purification Phase 3: Isolation & Purification cluster_analysis Phase 4: Characterization reactants Reactants & Solvents (Dry as needed) fischer Protocol 1: Fischer-Speier reactants->fischer socl2 Protocol 2: Thionyl Chloride reactants->socl2 dcc Protocol 3: DCC/DMAP reactants->dcc glassware Glassware Assembly (Flame-dried) glassware->fischer glassware->socl2 glassware->dcc workup Aqueous Work-up (Quench, Wash, Extract) fischer->workup Equilibrium-driven tlc TLC/LC-MS (Reaction Monitoring) fischer->tlc socl2->workup High reactivity socl2->tlc dcc->workup Mild conditions dcc->tlc purify Purification (Column Chromatography or Distillation) workup->purify nmr Spectroscopy (NMR, IR, MS) purify->nmr Purity Check tlc->workup Confirms completion

Caption: General experimental workflow for the esterification of this compound.

Protocol 1: Fischer-Speier Esterification

This classic method relies on heating the carboxylic acid with a large excess of an alcohol in the presence of a strong acid catalyst. The reaction is an equilibrium, which is driven toward the product ester by using the alcohol as the solvent and removing the water byproduct, if possible.[8][9]

Causality: Due to the deactivating effects of the -F and -CF₃ groups, this reaction requires elevated temperatures (reflux) and a catalytic amount of a strong acid like H₂SO₄ to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for attack by the alcohol.[9] Using a large excess of the alcohol (e.g., methanol) shifts the equilibrium to favor product formation, according to Le Châtelier's principle.[10]

Detailed Step-by-Step Methodology (Methyl Ester Synthesis)
  • Setup: To a flame-dried 100 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 5.0 g, 24.0 mmol).

  • Reagent Addition: Add anhydrous methanol (50 mL, a large excess). Begin stirring to dissolve the solid.

  • Catalyst: Carefully and slowly add concentrated sulfuric acid (0.5 mL) to the stirring solution. An exotherm may be observed.

  • Reaction: Heat the mixture to reflux (approx. 65°C for methanol) and maintain for 4-8 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% ethyl acetate in hexanes). The product ester will have a higher Rf value than the starting carboxylic acid.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly pour the reaction mixture into a beaker containing ice-cold water (150 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acid catalyst, followed by brine (1 x 50 mL).[11]

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

    • The resulting crude oil or solid can be purified by silica gel column chromatography or distillation under reduced pressure to yield pure methyl 2-fluoro-4-(trifluoromethyl)benzoate.

Protocol 2: Via Acid Chloride Intermediate

This highly effective two-step method first converts the carboxylic acid to a highly reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[6] The acyl chloride is then reacted with the alcohol to form the ester. This method avoids the equilibrium limitations of the Fischer esterification and is often higher yielding.[12]

Causality: The conversion to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by even weakly nucleophilic alcohols. A catalytic amount of N,N-dimethylformamide (DMF) is often used to catalyze the formation of the acyl chloride.[6][13] The reaction with the alcohol is typically rapid and can often be performed at room temperature.

Detailed Step-by-Step Methodology
  • Acid Chloride Formation:

    • In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend this compound (e.g., 5.0 g, 24.0 mmol) in thionyl chloride (15 mL).

    • Add a catalytic amount of DMF (2-3 drops).

    • Attach a reflux condenser fitted with a gas outlet bubbler (to trap HCl and SO₂ gas in a basic solution) and heat the mixture to reflux (approx. 76°C) for 2-3 hours, or until gas evolution ceases.[12]

    • Allow the mixture to cool and remove the excess thionyl chloride by distillation or under reduced pressure (carefully, in a well-ventilated hood). The resulting crude 2-fluoro-4-(trifluoromethyl)benzoyl chloride is often used directly in the next step.

  • Esterification:

    • Dissolve the crude acyl chloride in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (50 mL) and cool the flask in an ice bath (0°C).

    • In a separate flask, prepare a solution of the desired alcohol (1.1 equivalents, e.g., 26.4 mmol) and a non-nucleophilic base like triethylamine or pyridine (1.2 equivalents) in the same anhydrous solvent.

    • Slowly add the alcohol/base solution dropwise to the stirring acyl chloride solution at 0°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation.

Protocol 3: Dicyclohexylcarbodiimide (DCC) and DMAP Coupling

This method, often referred to as Steglich esterification, is a very mild procedure that uses DCC to activate the carboxylic acid and a catalytic amount of DMAP to facilitate the nucleophilic attack of the alcohol.[14] It is ideal for acid-sensitive substrates or sterically hindered alcohols.

Causality: DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP, a hyper-nucleophilic catalyst, then reacts with this intermediate to form a reactive acylpyridinium species. The alcohol displaces DMAP from this species to form the ester.[7] The insoluble dicyclohexylurea (DCU) byproduct precipitates from the reaction, helping to drive it to completion.

Detailed Step-by-Step Methodology
  • Setup: To a flame-dried flask, add this compound (e.g., 1.0 equiv), the desired alcohol (1.2 equiv), and DMAP (0.1 equiv).

  • Reagent Addition: Dissolve the components in an anhydrous aprotic solvent such as DCM (concentration ~0.1-0.5 M). Cool the solution to 0°C in an ice bath.

  • Coupling: Add a solution of DCC (1.1 equiv) in DCM dropwise to the cold, stirring mixture. A white precipitate (DCU) should begin to form.

  • Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 3-12 hours. Monitor completion by TLC.[14]

  • Work-up:

    • Once the reaction is complete, cool the mixture again to precipitate as much DCU as possible.

    • Filter off the DCU precipitate and wash the solid with a small amount of cold DCM.

    • Combine the filtrates and wash sequentially with 0.5 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

    • Purify the crude ester by silica gel column chromatography to remove any residual DCU and other impurities.

Data Summary and Comparison

ParameterProtocol 1: Fischer-SpeierProtocol 2: Thionyl ChlorideProtocol 3: DCC/DMAP Coupling
Key Reagents Alcohol (large excess), H₂SO₄SOCl₂, Alcohol, Base (e.g., Et₃N)DCC, Alcohol, DMAP
Solvent AlcoholDCM, THF, or TolueneDCM or THF (anhydrous)
Temperature Reflux (e.g., 65-110°C)0°C to Room Temp (esterification step)0°C to Room Temp
Reaction Time 4 - 12 hours2 - 5 hours (total)3 - 12 hours
Typical Yield Moderate to GoodGood to ExcellentGood to Excellent
Key Advantages Inexpensive reagents, simple setup.High yield, works for hindered alcohols.Very mild conditions, good for sensitive substrates.[14]
Limitations Equilibrium-limited, requires heat, not for acid-sensitive substrates.Harsh/toxic reagents (SOCl₂), two steps.Expensive reagents, DCU byproduct can be difficult to remove completely.

Product Characterization

The final product, for instance, methyl 2-fluoro-4-(trifluoromethyl)benzoate, should be characterized to confirm its identity and purity.

  • Appearance: Typically a colorless to light yellow liquid or low-melting solid.[3]

  • ¹H NMR (CDCl₃): Expect signals for the aromatic protons and the methyl ester singlet (~3.9 ppm). The aromatic signals will show coupling to both ¹⁹F nuclei.

  • ¹⁹F NMR (CDCl₃): Expect two signals, one for the -CF₃ group (around -63 ppm) and one for the ortho-F atom.[15]

  • ¹³C NMR (CDCl₃): Expect signals for the ester carbonyl (~165 ppm), aromatic carbons (showing C-F coupling), the methyl group (~52 ppm), and the CF₃ carbon (quartet).[15]

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the ester's mass should be observed. For C₉H₆F₄O₂, the expected mass is ~222.03 g/mol .

References

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  • Process for the preparation of benzoic acid derivatives. (1989).

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Application Notes and Protocols for the Synthesis and Evaluation of GPR40 Agonists Utilizing 2-Fluoro-4-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 2-Fluoro-4-(trifluoromethyl)benzoic Acid in GPR40 Agonist Development

G protein-coupled receptors (GPCRs) represent a vast and crucial family of transmembrane proteins that are the targets of a significant portion of modern pharmaceuticals. Within this family, the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a compelling target for the treatment of type 2 diabetes mellitus. GPR40 is predominantly expressed in pancreatic β-cells and plays a key role in mediating glucose-stimulated insulin secretion in response to fatty acids. The development of potent and selective GPR40 agonists offers a therapeutic strategy with a potentially lower risk of hypoglycemia compared to other insulin secretagogues.

The chemical scaffold of many potent GPR40 agonists features a substituted biphenyl core. In the synthesis of these complex molecules, this compound serves as a critical starting material. The strategic incorporation of fluorine and trifluoromethyl groups into the agonist's structure can significantly enhance its metabolic stability, improve its pharmacokinetic profile, and modulate its binding affinity to the target receptor. This guide provides a comprehensive overview of the synthesis of a representative GPR40 agonist, Fasiglifam (TAK-875), from this compound, along with detailed protocols for its pharmacological characterization.

Part 1: Synthesis of a GPR40 Agonist from this compound

This section outlines a plausible synthetic route to Fasiglifam (TAK-875), a well-characterized GPR40 agonist, starting from this compound. The synthesis involves the preparation of a key biphenyl intermediate via a Suzuki-Miyaura cross-coupling reaction.

Diagram of the Synthetic Pathway

Synthetic_Pathway A This compound B Intermediate 1 (Aryl Halide) A->B Halogenation D Biphenyl Intermediate B->D Suzuki-Miyaura Coupling C 2,6-Dimethyl-4-methoxyphenol D_intermediate Boronic Ester Formation C->D_intermediate F Fasiglifam (TAK-875) D->F Multi-step Synthesis E Final Coupling Partner E->F D_intermediate->D GPR40_Signaling Agonist GPR40 Agonist GPR40 GPR40 Receptor Agonist->GPR40 Binds to G_protein Gαq/11 GPR40->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2 ↑ [Ca2+]i ER->Ca2 Releases Ca2+ Insulin Insulin Secretion Ca2->Insulin Triggers

Application Note: Leveraging 2-Fluoro-4-(trifluoromethyl)benzoic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design.[1] 2-Fluoro-4-(trifluoromethyl)benzoic acid is a key building block that offers a unique combination of physicochemical properties ideal for optimizing lead compounds. Its dual-fluorinated structure—a fluorine atom and a trifluoromethyl (CF3) group on a benzoic acid scaffold—provides medicinal chemists with a powerful tool to modulate acidity, lipophilicity, metabolic stability, and target binding affinity.[1][2][3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of this versatile compound, covering its strategic applications and detailed protocols for its integration into drug discovery workflows.

The Strategic Advantage of the 2-Fluoro-4-(trifluoromethyl) Substituent Pattern

The utility of this compound stems from the distinct and synergistic effects of its two fluorine-containing substituents.

  • The Trifluoromethyl (CF3) Group: This group is a potent electron-withdrawing substituent that significantly impacts a molecule's profile.[1] It often serves as a bioisostere for methyl or chloro groups, but with key differences.[5] The CF3 group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[3][5] Furthermore, its lipophilicity can improve membrane permeability and bioavailability, while its electronic nature can modulate the acidity (pKa) of the carboxylic acid and enhance binding interactions with biological targets.[1][3]

  • The Ortho-Fluoro Group: A single fluorine atom, particularly at the ortho position to the carboxylic acid, can subtly alter the conformation and electronic properties of the molecule.[6] This substitution can influence the pKa of the benzoic acid, affecting its ionization state at physiological pH. It can also form key hydrogen bonds or other non-covalent interactions within a target's binding pocket, thereby increasing potency and selectivity.[7]

The combination of these groups creates a scaffold that is metabolically robust and electronically tuned for enhanced biological activity.

Physicochemical Properties Comparison
PropertyBenzoic Acid (Parent)This compoundRationale for Change
Molecular Weight122.12 g/mol 208.11 g/mol Increased mass due to heavy F atoms.
Melting Point122 °C168-170 °CAltered crystal lattice energy and intermolecular forces.
pKa~4.2Lower (more acidic)The strong electron-withdrawing effects of both F and CF3 groups stabilize the carboxylate anion.[5]
Calculated LogP~1.87~2.4[8]The CF3 group significantly increases lipophilicity.[3]

Core Applications and Methodologies

This compound is primarily used in two key stages of drug discovery: as a fragment for initial hit identification and as a building block for lead optimization.

Application in Fragment-Based Drug Discovery (FBDD)

FBDD is a powerful strategy that screens small, low-complexity molecules ("fragments") to identify starting points for drug development.[9][10] this compound is an excellent candidate for inclusion in a fragment library due to its adherence to the "Rule of Three" (MW < 300, H-bond donors/acceptors ≤ 3, cLogP < 3).[10] Its defined interaction potential (carboxylate for ionic/H-bonds, aromatic ring for pi-stacking, CF3 for hydrophobic interactions) makes it a versatile probe for various target classes, especially kinases, where it can occupy the hinge-binding region or adjacent pockets.

Caption: FBDD workflow highlighting fragment screening and lead optimization.

Protocol 1: Fragment Screening with Surface Plasmon Resonance (SPR)

Objective: To identify if this compound binds to a target protein and to characterize the binding kinetics.

Causality: SPR is a label-free biophysical technique that detects changes in mass on a sensor chip surface, allowing for real-time measurement of binding events between a ligand (the fragment) and an immobilized analyte (the target protein).[11][12] It is highly sensitive for detecting the weak, low-affinity interactions typical of fragments.[12]

Methodology:

  • Protein Immobilization:

    • Covalently immobilize the purified target protein onto a CM5 sensor chip via amine coupling chemistry.

    • Aim for a low immobilization density (e.g., 2000-4000 Response Units, RU) to minimize mass transport limitations.

    • Use a reference flow cell (mock-coupled or coupled with an irrelevant protein) for background subtraction.

  • Fragment Preparation:

    • Prepare a 100 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series (e.g., 1 mM down to 1 µM) in the running buffer (e.g., HBS-EP+). Ensure the final DMSO concentration is consistent across all samples and does not exceed 1%.

  • SPR Analysis:

    • Perform a kinetic/affinity screen by injecting the fragment dilutions over the target and reference flow cells.

    • Use a multi-cycle kinetic method with a contact time of 60-120 seconds and a dissociation time of 120-240 seconds.

    • Regenerate the sensor surface between cycles if necessary, using a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt).

  • Data Analysis:

    • Double-reference the raw sensorgram data by subtracting the reference flow cell signal and the signal from a buffer-only (blank) injection.

    • Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding model for steady-state affinity or kinetic analysis) to determine the dissociation constant (KD), association rate (ka), and dissociation rate (kd).

Self-Validation & Controls:

  • Positive Control: A known binder to the target protein to confirm protein activity.

  • Negative Control: A structurally similar but inactive fragment to check for non-specific binding.

  • DMSO Calibration: Run a DMSO concentration gradient to ensure observed responses are not due to solvent effects.

Application in Lead Optimization via Amide Coupling

Once a lead scaffold is identified, this compound is an invaluable building block for structure-activity relationship (SAR) studies.[4] The most common synthetic transformation is amide bond formation, coupling the carboxylic acid with a primary or secondary amine on the lead molecule.[13] This reaction is central to medicinal chemistry, as the amide bond is a stable and common feature in pharmaceuticals.[14]

Caption: Rationale for using the 2-fluoro-4-(trifluoromethyl)phenyl moiety.

Protocol 2: EDC/HOBt Mediated Amide Coupling

Objective: To covalently link this compound to a lead molecule containing an amine functional group.

Causality: Direct condensation of a carboxylic acid and an amine is inefficient.[15] Coupling reagents are required to activate the carboxylic acid.[13][16] The carbodiimide EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) forms a highly reactive O-acylisourea intermediate.[15] However, this intermediate can be unstable and lead to side products or racemization. The addition of HOBt (Hydroxybenzotriazole) traps the active intermediate to form a more stable HOBt-ester, which then reacts cleanly with the amine to form the desired amide with minimal side reactions.[16]

Methodology:

  • Reagent Preparation:

    • In an inert atmosphere (N2 or Argon), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

    • Add HOBt (1.1 eq) and EDC·HCl (1.1 eq) to the solution. Stir at room temperature for 15-30 minutes. This is the activation step.

    • In a separate flask, dissolve the amine-containing lead molecule (1.0-1.2 eq) and a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine, 2-3 eq) in the same anhydrous solvent.

  • Coupling Reaction:

    • Cool the activated acid solution to 0 °C in an ice bath.

    • Slowly add the amine solution dropwise to the activated acid solution.

    • Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Work-up and Purification:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Self-Validation & Controls:

  • LC-MS Analysis: Confirm the mass of the desired product and assess purity.

  • NMR Spectroscopy (¹H, ¹⁹F, ¹³C): Confirm the structure of the final amide product. The presence of characteristic signals for the fluorinated aromatic ring is a key validation point.

Assessing the Impact on Metabolic Stability

A primary reason for incorporating fluorinated motifs is to improve metabolic stability.[7][17] This hypothesis must be tested experimentally. The in vitro liver microsomal stability assay is a standard, high-throughput method to assess Phase I metabolic liability.[18][19][20]

Protocol 3: In Vitro Metabolic Stability Assay with Liver Microsomes

Objective: To determine the metabolic stability of a compound by measuring its rate of depletion when incubated with liver microsomes.

Causality: Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing cytochrome P450 (CYP) enzymes.[19][20] By incubating a compound with microsomes in the presence of the necessary cofactor NADPH, one can simulate Phase I metabolism and measure the compound's intrinsic clearance (Clint).[18][20][21]

Methodology:

  • Incubation Preparation:

    • Prepare a reaction mixture in a 96-well plate containing phosphate buffer (pH 7.4), the test compound (final concentration typically 1 µM), and pooled liver microsomes (e.g., human, rat; final protein concentration 0.5 mg/mL).[18][20]

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding a pre-warmed solution of the cofactor NADPH (final concentration 1 mM).[18][19]

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), quench the reaction in designated wells by adding a 2-3 fold volume of ice-cold acetonitrile containing an internal standard.[18][19]

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the peak area ratio of the parent compound relative to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percent remaining parent compound versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693 / k.

    • Calculate intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (k * 1000) / [protein concentration].

Self-Validation & Controls:

  • -NADPH Control: Incubate the compound without the cofactor to measure non-enzymatic degradation.[20]

  • Positive Controls: Include compounds with known high and low clearance rates (e.g., Verapamil and Warfarin) to validate the metabolic competency of the microsome batch.[21]

  • Parent Compound (for SAR): Always test the non-fluorinated parent compound in parallel to directly quantify the stability improvement conferred by the 2-fluoro-4-(trifluoromethyl)phenyl moiety.

Kinase_Inhibition cluster_pathway Generic Kinase Cascade GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Proliferation Cell Proliferation TF->Proliferation Drug Drug Candidate (Derived from title compound) Drug->Kinase1 Inhibition

Caption: Hypothetical inhibition of a kinase pathway by a derived drug.

Case Study Insight: Celecoxib and Analogues

The nonsteroidal anti-inflammatory drug (NSAID) Celecoxib (Celebrex) is a prominent example of a marketed drug containing a trifluoromethyl-substituted phenyl ring.[5] While not containing the exact 2-fluoro-4-trifluoromethyl pattern, its mechanism and the extensive research into its analogues provide valuable context. Celecoxib selectively inhibits the COX-2 enzyme.[22] Studies on trifluoromethyl analogues of celecoxib have explored how modifying the fluorination pattern can tune activity away from COX-2 inhibition toward other pathways, such as those involved in neuroinflammation, demonstrating the versatility of this chemical motif.[22][23] These studies underscore the principle that strategic fluorination can dramatically alter a molecule's pharmacological profile, allowing for the development of compounds with novel mechanisms of action.[24][25]

Conclusion

This compound is more than a simple synthetic intermediate; it is a strategic tool for addressing common challenges in drug discovery, including metabolic instability and insufficient target affinity. By understanding the underlying physicochemical principles and applying robust experimental protocols for its use in fragment screening, chemical synthesis, and metabolic profiling, researchers can significantly accelerate the journey from hit identification to a viable preclinical candidate.

References

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  • The Role of Trifluoromethylated Compounds in Modern Drug Discovery. [Source organization not specified].
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ResearchGate.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central.
  • A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation. [Source organization not specified].
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  • metabolic stability in liver microsomes. Mercell.
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  • A trifluoromethyl analogue of celecoxib exerts beneficial effects in neuroinflammation. PLOS ONE.
  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central.
  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec.
  • Fragment-Based Drug Discovery: A Comprehensive Overview. PharmaFeatures.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central.
  • In vitro drug metabolism: for the selection of your lead compounds. [Source organization not specified].
  • The Role of Fluorinated Benzoic Acids in Modern Fine Chemical Synthesis. [Source organization not specified].
  • Fluoro-benzoic acid series. LookChem.
  • Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. Journal of Medicinal Chemistry - ACS Publications.
  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. One Nucleus.
  • Metabolic Stability Assay Services. BioIVT.
  • New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry.
  • Fragment-Based Drug Development. MedchemExpress.com.
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments.
  • This compound 99 115029-24-8. Sigma-Aldrich.
  • Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers.
  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. PubMed Central.
  • 4-Fluoro-2-trifluoromethylbenzoic acid, neopentyl ester. PubChem.
  • 4-Fluoro-2-(trifluoromethyl)benzoic acid. PubChem.
  • 4-Fluoro-2-(trifluoromethyl)benzoic acid 98 141179-72-8. Sigma-Aldrich.
  • Technical Spotlight: 4-Fluoro-2-(trifluoromethyl)benzoic Acid Properties and Uses. [Source organization not specified].
  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. MDPI.
  • The role of fluorine in medicinal chemistry. PubMed.
  • Fluorescent Kinase Inhibitors As Probes In Cancer. PubMed Central.
  • Unusually High Affinity of the PLK Inhibitors RO3280 and GSK461364 to HSA and Its Possible Pharmacokinetic Implications. NIH.
  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update. Blue Ridge Institute for Medical Research.
  • Overview of Current Type I/II Kinase Inhibitors. ResearchGate.
  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. [Source organization not specified].

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Application Note: Synthesis of 4-Fluoro-2-(trifluoromethyl)benzoic Acid via Grignard Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorinated Benzoic Acids

4-Fluoro-2-(trifluoromethyl)benzoic acid is a key building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its strategic placement of fluorine and trifluoromethyl groups imparts unique electronic properties and metabolic stability to target molecules, making it a valuable intermediate in medicinal chemistry and materials science.[1][2] The Grignard reaction offers a classic and effective method for the carbon-carbon bond formation necessary to construct this molecule.[3][4][5] This application note provides a detailed protocol and technical insights for the successful synthesis of 4-fluoro-2-(trifluoromethyl)benzoic acid using this methodology.

Reaction Principle: Carboxylation of an Aryl Grignard Reagent

The synthesis hinges on the creation of a highly nucleophilic organomagnesium halide (a Grignard reagent), which subsequently attacks the electrophilic carbon of carbon dioxide.[3] The resulting magnesium carboxylate salt is then protonated during an acidic workup to yield the final carboxylic acid.[3][6][7]

The core transformation can be broken down into two primary stages:

  • Formation of the Grignard Reagent: 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene reacts with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF), to form [4-fluoro-2-(trifluoromethyl)phenyl]magnesium bromide.

  • Carboxylation: The freshly prepared Grignard reagent is reacted with solid carbon dioxide (dry ice), which serves as the source for the carboxyl group.

  • Acidic Workup: The intermediate halomagnesium carboxylate is hydrolyzed with a strong aqueous acid to produce 4-fluoro-2-(trifluoromethyl)benzoic acid.[3]

Experimental Workflow Diagram

Grignard_Synthesis Start 1-Bromo-4-fluoro-2- (trifluoromethyl)benzene + Mg Grignard_Formation Grignard Reagent Formation (Anhydrous THF, Reflux) Start->Grignard_Formation Initiation Grignard_Reagent [4-Fluoro-2-(trifluoromethyl)phenyl]- magnesium bromide Grignard_Formation->Grignard_Reagent Carboxylation Carboxylation Grignard_Reagent->Carboxylation CO2 Solid CO₂ (Dry Ice) CO2->Carboxylation Intermediate Halomagnesium Carboxylate Salt Carboxylation->Intermediate Acid_Workup Acidic Workup (e.g., aq. HCl) Intermediate->Acid_Workup Product 4-Fluoro-2-(trifluoromethyl)- benzoic acid Acid_Workup->Product Purification Purification (Extraction, Crystallization) Product->Purification Final_Product Pure Product Purification->Final_Product

Sources

The Strategic Utility of 2-Fluoro-4-(trifluoromethyl)benzoic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Uniquely Positioned Building Block in Medicinal Chemistry and Materials Science

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures with desired functionalities. 2-Fluoro-4-(trifluoromethyl)benzoic acid has emerged as a highly valuable and versatile building block, particularly in the realms of drug discovery and advanced materials science.[1][2] Its utility stems from the unique interplay of its three key structural features: a reactive carboxylic acid handle, a metabolically robust trifluoromethyl group, and a strategically placed fluorine atom. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and an analysis of the chemical principles that underpin its utility.

The trifluoromethyl group is a well-established bioisostere for a methyl group, but with significantly different electronic properties. It is strongly electron-withdrawing and can enhance the metabolic stability of a drug candidate by blocking sites of oxidative metabolism. Furthermore, its lipophilicity can improve a molecule's ability to cross cell membranes. The fluorine atom, particularly in the ortho position to the carboxylic acid, influences the acidity and conformational preference of the benzoic acid, which can have a profound impact on its reactivity and the binding affinity of its derivatives to biological targets.[3][4][5] This unique combination of properties makes this compound a sought-after intermediate for the synthesis of a wide range of biologically active molecules, including kinase inhibitors and G protein-coupled receptor (GPCR) agonists.[2]

Physicochemical Properties and Data

A thorough understanding of the physical and chemical properties of a starting material is essential for its effective use in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 115029-24-8[6]
Molecular Formula C₈H₄F₄O₂[6]
Molecular Weight 208.11 g/mol [6]
Melting Point 168-170 °C[6]
Appearance White to off-white crystalline powder
Solubility Soluble in many organic solvents such as methanol, ethyl acetate, and dichloromethane.

Core Synthetic Methodologies and Mechanistic Insights

The synthetic utility of this compound is primarily centered around the reactivity of its carboxylic acid group. Standard transformations such as amide bond formation and esterification are routinely employed to incorporate this fluorinated moiety into larger, more complex molecules.

Amide Bond Formation: A Gateway to Bioactive Molecules

The formation of an amide bond is one of the most fundamental and frequently utilized reactions in medicinal chemistry. The synthesis of N-substituted benzamides from this compound provides access to a vast array of potential drug candidates.

General Workflow for Amide Coupling:

G cluster_0 Activation cluster_1 Coupling cluster_2 Work-up & Purification A This compound C Acyl Chloride or Activated Ester A->C Activation B Activating Agent (e.g., SOCl₂, HATU, EDC) E Amide Product C->E Nucleophilic Acyl Substitution D Amine (R-NH₂) F Reaction Mixture G Purified Amide F->G Extraction, Chromatography

Caption: General workflow for amide bond formation.

Protocol 1: General Procedure for Amide Coupling via Acyl Chloride

This protocol describes a robust method for the synthesis of amides from this compound by first converting it to the more reactive acyl chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • The desired amine

  • A tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Acyl Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM. Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops). Slowly add thionyl chloride (1.2 - 2.0 eq) or oxalyl chloride (1.2 - 1.5 eq) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the reaction is complete as monitored by TLC or the cessation of gas evolution.

  • Removal of Excess Reagent: Remove the solvent and excess thionyl chloride/oxalyl chloride under reduced pressure. Co-evaporate with anhydrous toluene (2-3 times) to ensure complete removal.

  • Amide Formation: Dissolve the crude acyl chloride in fresh anhydrous DCM. In a separate flask, dissolve the desired amine (1.0-1.2 eq) and a tertiary amine base (1.5-2.0 eq) in anhydrous DCM. Cool the amine solution to 0 °C and add the acyl chloride solution dropwise.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS. Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate. Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.

Protocol 2: Direct Amide Coupling Using Coupling Reagents

This method avoids the isolation of the acyl chloride and is often preferred for more sensitive substrates.

Materials:

  • This compound

  • The desired amine

  • A coupling reagent (e.g., HATU, HBTU, EDC)

  • A non-nucleophilic base (e.g., DIPEA or TEA)

  • Anhydrous DMF or DCM

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq), the desired amine (1.1 eq), and a coupling reagent (e.g., HATU, 1.1 eq) in anhydrous DMF or DCM, add a non-nucleophilic base (e.g., DIPEA, 2.0-3.0 eq) at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 2-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Esterification: Synthesis of Key Intermediates

Ester derivatives of this compound can serve as important intermediates in multi-step syntheses or as the final target molecules themselves, for example, in the development of liquid crystals.

General Workflow for Fischer Esterification:

G cluster_0 Reaction cluster_1 Equilibrium Shift cluster_2 Work-up & Purification A This compound D Ester Product A->D B Alcohol (R-OH) B->D C Acid Catalyst (e.g., H₂SO₄) C->D Catalysis E Removal of Water (e.g., Dean-Stark) F Reaction Mixture G Purified Ester F->G Neutralization, Extraction, Distillation/Chromatography

Caption: General workflow for Fischer esterification.

Protocol 3: Fischer-Speier Esterification

This classic method utilizes an excess of the alcohol and a strong acid catalyst to drive the reaction towards the ester product.

Materials:

  • This compound

  • The desired alcohol (used as solvent or in excess)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in an excess of the desired alcohol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (a few drops to 0.1 eq) to the solution.

  • Heating: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by TLC.

  • Work-up: After cooling to room temperature, remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate.

  • Neutralization and Extraction: Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid. Then, wash with water and brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by distillation or flash column chromatography.

Application in the Synthesis of GPR120 Agonists: A Case Study

G protein-coupled receptor 120 (GPR120) has emerged as a promising therapeutic target for the treatment of type 2 diabetes and other metabolic disorders.[4][7][8] Small molecule agonists of GPR120 can stimulate the release of glucagon-like peptide-1 (GLP-1), leading to improved glucose homeostasis. The 2-fluoro-4-(substituted)phenyl moiety is a key structural feature in a number of potent GPR120 agonists. While a direct synthesis from this compound is not explicitly detailed in the provided search results, a closely related synthesis of a GPR120 agonist intermediate highlights the utility of this structural motif.

The following is an adapted protocol based on the synthesis of a biaryl GPR120 agonist intermediate as described in patent AU2017203392B2, illustrating a potential application of a derivative of this compound.

Illustrative Synthetic Scheme:

G A 2-Fluoro-4-bromophenol C 2-Fluoro-4-(4,4,5,5-tetramethyl- 1,3,2-dioxaborolan-2-yl)phenol A->C PdCl₂(dppf), KOAc, Dioxane B Bis(pinacolato)diboron E Ethyl 4-(2-fluoro-4-(4,4,5,5-tetramethyl- 1,3,2-dioxaborolan-2-yl)phenoxy)butanoate C->E Cs₂CO₃, DMF D Ethyl 4-bromobutyrate

Caption: Synthesis of a GPR120 agonist intermediate.[6]

Protocol 4: Synthesis of a GPR120 Agonist Intermediate (Adapted)

Step A: Synthesis of 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Materials:

  • 4-Bromo-2-fluorophenol

  • Bis(pinacolato)diboron

  • Potassium acetate (KOAc)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

  • 1,4-Dioxane

Procedure:

  • To a solution of 4-Bromo-2-fluorophenol (1.0 eq) in 1,4-dioxane, add bis(pinacolato)diboron (1.15 eq), potassium acetate (4.0 eq), and PdCl₂(dppf) (0.05 eq).

  • Degas the mixture and purge with nitrogen or argon.

  • Heat the reaction mixture under reflux for 4 hours.

  • After cooling, filter the mixture through Celite and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired boronate ester.

Step B: Synthesis of Ethyl 4-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)butanoate

Materials:

  • 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

  • Ethyl 4-bromobutyrate

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous DMF

Procedure:

  • To a solution of 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (1.0 eq) in anhydrous DMF, add ethyl 4-bromobutyrate (1.0 eq) and cesium carbonate (1.2 eq).

  • Stir the reaction mixture at room temperature for 16 hours.

  • Concentrate the mixture under reduced pressure and purify the residue by column chromatography to yield the final product.

This intermediate can then be used in Suzuki coupling reactions to generate a library of biaryl GPR120 agonists. The this compound could be envisioned to be used in a similar manner, where the carboxylic acid is first converted to a group amenable to cross-coupling, or used to acylate a molecule that already contains the biaryl scaffold.

Conclusion: A Versatile Tool for Modern Synthesis

This compound is a powerful and versatile building block in the arsenal of the modern organic chemist. Its unique electronic and steric properties, conferred by the fluoro and trifluoromethyl substituents, make it an ideal starting material for the synthesis of a wide range of functional molecules. The protocols and examples provided in this guide are intended to serve as a practical resource for researchers in both academic and industrial settings, enabling the efficient and strategic synthesis of novel compounds with potential applications in medicine and materials science.

References

  • Exploring the Versatility of this compound in Organic Synthesis. (2026-01-06). NINGBO INNO PHARMCHEM CO.,LTD.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.
  • Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus. (2022-12-17).
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025-07-18). MDPI.
  • Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Tre
  • US8598374B2 - GPR120 receptor agonists and uses thereof - Google Patents. (n.d.).
  • Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. (n.d.). Benchchem.
  • This compound 99 115029-24-8. (n.d.). Sigma-Aldrich.
  • 4-Hydroxy-2-(trifluoromethyl)benzoic acid | CAS 320-32-1. (n.d.). Ossila.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central.
  • Synthesis of N-trifluoromethyl amides from carboxylic acids. (2021-08-03). PubMed Central.
  • Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. (n.d.).
  • US10227360B2 - Compounds for use as GPR120 agonists - Google Patents. (n.d.).

Sources

Applications in Developing Anti-inflammatory Drugs: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the key applications and protocols used in the discovery and development of novel anti-inflammatory drugs. It is designed to offer not only step-by-step methodologies but also the underlying scientific rationale to empower informed experimental design and data interpretation.

Introduction: The Inflammatory Cascade as a Therapeutic Target

Inflammation is a fundamental biological process that, while essential for host defense and tissue repair, can lead to significant pathology when dysregulated. Chronic inflammation is a hallmark of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, psoriasis, and neurodegenerative disorders. The development of effective anti-inflammatory therapies hinges on a deep understanding of the intricate signaling pathways that govern the inflammatory response and the availability of robust preclinical models to evaluate novel therapeutic agents. This guide will delve into the core methodologies employed to identify and validate new anti-inflammatory drugs, from initial in vitro screening to in vivo proof-of-concept studies.

Part 1: Key Signaling Pathways in Inflammation

A thorough understanding of the molecular signaling cascades that drive inflammation is paramount for identifying and validating drug targets. The following section outlines three of the most critical pathways in inflammation and provides a visual representation of their interconnectedness.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, acting as a master regulator of genes involved in immunity, inflammation, and cell survival.[1][2][3] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[2][3] Upon stimulation by pro-inflammatory cytokines like TNF-α or IL-1, or by pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated.[1][3] IKK then phosphorylates IκB, targeting it for ubiquitination and subsequent degradation by the proteasome.[2][3] This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[1][2]

NF_kB_Pathway cluster_nucleus LPS LPS IKK IKK Complex LPS->IKK activates TNFR TNFR TNFR->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome targeted for degradation Nucleus Nucleus NFkB->Nucleus translocates to Gene Pro-inflammatory Gene Transcription NFkB_n NF-κB NFkB_n->Gene induces

Canonical NF-κB signaling pathway.
The JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors that are crucial in immunity and inflammation.[4][5][6] This pathway is composed of three main components: a receptor, JAKs, and STATs.[7] Upon cytokine binding to its receptor, the associated JAKs are brought into close proximity, leading to their autophosphorylation and activation.[4] The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[4] Once recruited to the receptor, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation and immune responses.[4][6]

JAK_STAT_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P p-STAT (Dimer) STAT->STAT_P dimerizes Nucleus Nucleus STAT_P->Nucleus translocates to Gene Inflammatory Gene Expression STAT_P_n p-STAT STAT_P_n->Gene regulates

The JAK-STAT signaling pathway.
The MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a central role in converting extracellular stimuli into a wide range of cellular responses, including inflammation.[8][9] The three major MAPK cascades are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs.[10][11] These pathways are activated by a variety of stimuli, including inflammatory cytokines, growth factors, and cellular stress.[8][10] Activation of these cascades leads to the phosphorylation and activation of downstream transcription factors, such as AP-1 and CREB, which in turn regulate the expression of pro-inflammatory genes.[12]

MAPK_Pathway cluster_nucleus Stimuli Inflammatory Stimuli (e.g., Cytokines, Stress) MAPKKK MAPKKK (e.g., MEKK, TAK1) Stimuli->MAPKKK activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, ATF2) MAPK->TranscriptionFactors activates Nucleus Nucleus TranscriptionFactors->Nucleus translocate to Gene Pro-inflammatory Gene Expression TranscriptionFactors_n Transcription Factors TranscriptionFactors_n->Gene induce

A simplified overview of the MAPK signaling cascade.

Part 2: In Vitro Assays for Screening Anti-inflammatory Compounds

In vitro assays are the first line in the discovery of novel anti-inflammatory drugs, offering a high-throughput and cost-effective means to screen large compound libraries.

Cell-Based Assays

Scientific Principle: Macrophages are key players in the innate immune response and are potent producers of pro-inflammatory cytokines upon activation. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a powerful activator of macrophages through Toll-like receptor 4 (TLR4), leading to the release of cytokines such as TNF-α, IL-6, and IL-1β.[13][14][15] This assay measures the ability of a test compound to inhibit the production and release of these cytokines.

Protocol: LPS-Induced TNF-α Release in RAW 264.7 Macrophages

  • Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1-2 x 10^5 cells per well in 100 µL of complete DMEM.[16] Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.[16]

  • Compound Treatment: The next day, carefully remove the medium.[16] Add 100 µL of fresh medium containing the test compound at various concentrations. It is advisable to prepare 2X solutions of your compounds.[16]

  • LPS Stimulation: Add 100 µL of medium containing LPS (final concentration of 10-100 ng/mL).[16]

  • Incubation: Incubate the plate for 6 to 24 hours at 37°C in a 5% CO2 incubator.[14]

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell-free supernatants.[13][14]

  • Cytokine Quantification: Measure the concentration of TNF-α in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[14]

Data Analysis: Calculate the percentage inhibition of TNF-α release for each compound concentration compared to the LPS-stimulated control. Plot the percentage inhibition against the compound concentration to determine the IC50 value.

Scientific Principle: This assay provides a direct measure of the activation of the NF-κB signaling pathway. It utilizes a cell line, commonly HEK293, that has been stably transfected with a reporter gene (e.g., luciferase) under the control of NF-κB response elements.[17][18] When NF-κB is activated and translocates to the nucleus, it binds to these response elements and drives the expression of the reporter gene, which can be quantified by measuring the light output.

Protocol: NF-κB Luciferase Reporter Assay in HEK293 Cells

  • Cell Seeding: Seed NF-κB reporter HEK293 cells in a white, clear-bottom 96-well plate at a density of approximately 30,000 cells per well in 50 µL of assay medium.[17] Allow the cells to attach for 4-5 hours.[17]

  • Compound Treatment: Add 50 µL of assay medium containing serial dilutions of the test compound to the wells.[19] Incubate overnight at 37°C in a 5% CO2 incubator.[17]

  • Stimulation: Add a stimulating agent, such as TNF-α (e.g., 5 ng/mL), in 10 µL of assay medium to the stimulated wells.[19] Add 10 µL of assay medium to the unstimulated control wells.[19]

  • Incubation: Incubate the plate for 5-6 hours at 37°C in a 5% CO2 incubator.[17][19]

  • Luciferase Assay: Perform the luciferase assay using a commercial kit (e.g., ONE-Step™ Luciferase Assay System).[17][19] Add 100 µL of the luciferase reagent to each well and incubate at room temperature for approximately 15 minutes with gentle rocking.[17][19]

  • Measurement: Measure the luminescence using a luminometer.[17][19]

Data Analysis: Subtract the background luminescence from all readings. The fold induction of NF-κB activity is calculated by dividing the luminescence of the stimulated wells by that of the unstimulated wells. The inhibitory effect of the test compounds is determined by comparing the fold induction in the presence and absence of the compound.

Enzyme Inhibition Assays

Scientific Principle: Many anti-inflammatory drugs exert their effects by directly inhibiting the activity of pro-inflammatory enzymes. Enzyme inhibition assays are biochemical assays that measure the ability of a compound to block the catalytic activity of a specific enzyme, such as Cyclooxygenase-2 (COX-2).

Protocol: In Vitro COX-2 Enzyme Inhibition Assay (Colorimetric)

  • Reagent Preparation: Prepare all reagents, including Tris-HCl buffer, Hematin, COX-2 enzyme solution, test compound dilutions, and the chromogenic substrate N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), and arachidonic acid.[20]

  • Reaction Setup: In a 96-well plate, add the following in order: 150 µL of Tris-HCl buffer, 10 µL of Hematin, and 10 µL of the COX-2 enzyme solution.[20]

  • Inhibitor Incubation: Add 10 µL of the test compound at various concentrations (or DMSO for control). Incubate for 10 minutes at room temperature to allow for inhibitor binding.[20][21]

  • Reaction Initiation: Initiate the reaction by adding 10 µL of TMPD and 10 µL of arachidonic acid to each well.[20]

  • Measurement: Immediately measure the increase in absorbance at 590 nm over time using a plate reader.[20] The reaction should be monitored for a period where the rate is linear.

  • Data Analysis: Calculate the initial reaction velocity for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[20]

Part 3: In Vivo Models for Preclinical Validation

In vivo models are indispensable for evaluating the efficacy and safety of promising anti-inflammatory drug candidates in a whole-organism context.

Carrageenan-Induced Paw Edema in Rodents

Scientific Principle: The carrageenan-induced paw edema model is a widely used and reproducible model of acute inflammation.[22][23] Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rat or mouse induces a localized inflammatory response characterized by edema (swelling), hyperalgesia, and erythema.[23] This model is particularly sensitive to inhibitors of the cyclooxygenase (COX) pathway.

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats for at least one week before the experiment.

  • Compound Administration: Administer the test compound (e.g., intraperitoneally or orally) 30-60 minutes before the carrageenan injection.[22][24]

  • Induction of Edema: Inject 100 µL of a 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.[24] The left hind paw can be injected with saline as a control.[23]

  • Paw Volume Measurement: Measure the paw volume of both hind paws at baseline (before carrageenan injection) and at various time points after injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[24]

  • Data Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group to the control group.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation

Scientific Principle: Intraperitoneal injection of LPS in mice induces a systemic inflammatory response that mimics certain aspects of sepsis and other systemic inflammatory conditions.[25] This model is characterized by a rapid and transient increase in circulating pro-inflammatory cytokines, such as TNF-α and IL-6.[26]

Protocol: LPS-Induced Systemic Inflammation in Mice

  • Animal Model: Use adult female BALB/c or C57BL/6 mice.

  • Compound Administration: Administer the test compound (e.g., by gavage or intraperitoneal injection) prior to LPS challenge. The timing will depend on the pharmacokinetic profile of the compound.

  • LPS Challenge: Inject mice intraperitoneally with a single dose of LPS. A common dose range is 0.5-5 mg/kg, but the optimal dose should be determined empirically.[27][28]

  • Sample Collection: At a predetermined time point after LPS injection (e.g., 2-6 hours), collect blood samples via cardiac puncture or from the tail vein.

  • Cytokine Analysis: Prepare serum or plasma from the blood samples and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

Part 4: Advanced and Emerging Technologies

The field of anti-inflammatory drug development is continually evolving with the advent of new technologies that offer more physiologically relevant and detailed insights into the inflammatory process.

Organ-on-a-Chip Technology

Scientific Principle: Organ-on-a-chip technology utilizes microfluidic devices to create 3D microenvironments that mimic the structure and function of human organs.[29][30][31] These "chips" can be used to model inflammatory diseases in a more human-relevant context than traditional cell culture or animal models.[26][29] For example, a "gut-on-a-chip" can be used to study the interactions between immune cells, epithelial cells, and the gut microbiome in the context of inflammatory bowel disease.

Application in Anti-inflammatory Drug Screening:

  • Disease Modeling: Recreate the pathophysiology of inflammatory diseases in a controlled in vitro environment.[26]

  • Drug Efficacy and Toxicity Testing: Evaluate the effects of anti-inflammatory compounds on specific human cell types and their interactions.[26]

  • Personalized Medicine: Use patient-derived cells to create personalized disease models and test drug responses.

High-Dimensional Cytometry (Mass Cytometry - CyTOF)

Scientific Principle: Mass cytometry, or CyTOF (Cytometry by Time-of-Flight), is a powerful technology that allows for the simultaneous measurement of over 40 parameters on a single-cell level.[32][33] Instead of using fluorescently labeled antibodies, CyTOF utilizes antibodies tagged with stable heavy metal isotopes, which are then detected by mass spectrometry.[32] This eliminates the issue of spectral overlap inherent in flow cytometry, enabling a much deeper and more comprehensive immunophenotyping of complex cell populations.[32]

Application in Inflammation Research:

  • Deep Immunophenotyping: Characterize the diverse immune cell subsets present in inflamed tissues and blood with unprecedented detail.[34]

  • Identification of Novel Cell Populations: Discover new and rare immune cell types that may play a role in inflammatory diseases.

  • Mechanism of Action Studies: Determine how anti-inflammatory drugs modulate the immune system by analyzing changes in the frequency and phenotype of different immune cell populations.[35]

Illustrative Experimental Workflow: Immunophenotyping of PBMCs

CyTOF_Workflow PBMC PBMC Isolation Staining Cell Staining with Metal-Tagged Antibodies PBMC->Staining Acquisition CyTOF Acquisition Staining->Acquisition Analysis High-Dimensional Data Analysis Acquisition->Analysis Results Identification of Immune Cell Subsets Analysis->Results

Sources

Application Notes & Protocols: The Strategic Use of 2-Fluoro-4-(trifluoromethyl)benzoic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Fluorine Advantage in Modern Crop Protection

In the landscape of modern agricultural science, the strategic incorporation of fluorine atoms into active ingredients has become a cornerstone of developing next-generation herbicides, fungicides, and insecticides. The unique physicochemical properties imparted by fluorine, particularly the trifluoromethyl (-CF₃) group, are highly sought after. These include enhanced metabolic stability, which can lead to longer-lasting efficacy, and increased lipophilicity, which improves the uptake and transport of the chemical within the target pest or plant.[1][2][3] 2-Fluoro-4-(trifluoromethyl)benzoic acid (CAS No. 115029-24-8) stands out as a pivotal starting material and building block in this domain.[4] Its trifunctional architecture—comprising a reactive carboxylic acid, a directing fluorine atom, and a stabilizing trifluoromethyl group—offers chemists a versatile platform for constructing complex and highly effective agrochemical agents.[4][5]

This guide provides an in-depth exploration of this compound, detailing its properties, reactivity, and practical application in the synthesis of agrochemical intermediates. The protocols herein are designed for researchers and synthetic chemists, emphasizing not just the procedural steps but the underlying chemical principles that ensure success and reproducibility.

Physicochemical Profile and Reactivity Insights

A comprehensive understanding of a starting material's properties is fundamental to its effective use in synthesis. The stability and reactivity of this compound are dictated by the interplay of its constituent functional groups.

PropertyValueSource
CAS Number 115029-24-8[4][6]
Chemical Formula C₈H₄F₄O₂[6]
Molecular Weight 208.11 g/mol [7]
Appearance White crystalline powder[5]
Purity Typically ≥99.0%[5]
Melting Point 121-124 °C[5]
Solubility Insoluble in water; soluble in common organic solvents (ethers, alcohols).[5]
Causality of Reactivity:
  • Carboxylic Acid (-COOH): This is the primary reactive center for synthetic elaboration. It readily undergoes standard transformations such as amidation and esterification.[4][8] For more demanding coupling reactions, it is often converted into a more reactive acyl chloride intermediate. This conversion is a critical first step in many synthetic pathways toward complex agrochemicals.[4]

  • Fluorine (-F) and Trifluoromethyl (-CF₃) Groups: These substituents are powerful electron-withdrawing groups. Their presence deactivates the aromatic ring towards electrophilic aromatic substitution, making such reactions challenging.[4] However, they also contribute significantly to the final product's desired characteristics: the strong C-F and C-CF₃ bonds enhance thermal and metabolic stability.[1][4]

  • The Aromatic Core: While deactivated, the regiochemistry of the ring is influenced by the existing substituents, which can be exploited in certain advanced synthetic strategies.[4]

Below is a diagram illustrating the primary synthetic routes from this versatile intermediate.

G main This compound acid_chloride Acid Chloride Intermediate main->acid_chloride Activation (e.g., SOCl₂) ester Ester Derivative (Pro-drug/Intermediate) main->ester Esterification (R-OH) amide N-Substituted Amide (Fungicide/Herbicide Core) acid_chloride->amide Amidation (R-NH₂) G start_node Start Material: 2-Fluoro-4-(trifluoromethyl) benzoic Acid step1_node Step 1: Activation Convert to Acid Chloride (Reagent: SOCl₂) start_node->step1_node intermediate_node Intermediate: 2-Fluoro-4-(trifluoromethyl) benzoyl Chloride step1_node->intermediate_node Isolate or use in situ step2_node Step 2: Coupling Amide Bond Formation (Reagent: Substituted Aniline) intermediate_node->step2_node product_node Final Product: N-Aryl-2-fluoro-4-(trifluoromethyl) benzamide step2_node->product_node

Sources

A Researcher's Guide to Procurement and Application of 2-Fluoro-4-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the procurement, quality assessment, and application of 2-Fluoro-4-(trifluoromethyl)benzoic acid (CAS No. 115029-24-8). This valuable building block is integral to modern medicinal chemistry, and a thorough understanding of its properties and handling is paramount for successful research and development.

Introduction: The Strategic Importance of Fluorinated Building Blocks

The incorporation of fluorine and fluorinated moieties, such as the trifluoromethyl group, into molecular scaffolds is a cornerstone of modern drug design. These substitutions can significantly enhance a compound's metabolic stability, binding affinity, and bioavailability.[1][2] this compound is a prime example of a versatile, polyfluorinated building block that offers multiple reactive sites for synthetic transformations.[3][4] Its carboxylic acid group can readily undergo esterification and amidation, while the fluorinated aromatic ring provides a stable core with unique electronic properties.[4]

Supplier Identification and Qualification

Sourcing high-purity this compound is the first critical step in any research endeavor. A reliable supplier ensures consistency across batches, which is essential for reproducible experimental results.

Identifying Potential Suppliers

A number of chemical suppliers offer this compound. When evaluating potential suppliers, consider factors such as stated purity, available quantities, and the provision of comprehensive analytical documentation.

SupplierStated PurityAvailable QuantitiesCAS Number
Sigma-Aldrich99%5g, etc.115029-24-8
Ossila>98%1g, 5g115029-24-8
Fisher Scientific98%1g, 5g115029-24-8
Oakwood ChemicalNot specifiedNot specified141179-72-8
Cenmed Enterprises98%5g141179-72-8
NINGBO INNO PHARMCHEM CO.,LTDNot specifiedNot specified115029-24-8

Note: This table is not exhaustive and represents a sample of potential suppliers. Purity and availability are subject to change.

The Criticality of Supplier Qualification

Before committing to a large-scale purchase, it is imperative to qualify the chosen supplier. This process validates the quality and consistency of their product.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Fluoro-4-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-Fluoro-4-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting protocols, and answers to frequently encountered challenges during the purification of this important chemical intermediate. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and purification of this compound.

Q1: What is the most effective and common method for purifying crude this compound?

A: The most robust and widely used technique for purifying this compound on a lab scale is recrystallization . This method is highly effective at removing common impurities from synthesis, such as starting materials or side-products. Recrystallization leverages the difference in solubility of the compound and its impurities in a specific solvent at different temperatures.[1] For highly persistent impurities or for achieving analytical-grade purity (>99.5%), column chromatography over silica gel may be employed as a secondary or alternative method.

Q2: I'm trying to perform a recrystallization, but no crystals are forming after the solution cools. What should I do?

A: This is a common issue that can often be resolved with simple techniques to induce crystallization. First, try scratching the inside surface of the flask with a glass stirring rod just below the solvent line. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2][3] If that fails, try adding a single, pure "seed crystal" of this compound to the solution. If neither of these methods works, it's possible that too much solvent was used, and the solution is not supersaturated. In this case, you may need to gently heat the solution to evaporate some of the solvent and try cooling it again.

Q3: How do I choose the best solvent for the recrystallization of this specific compound?

A: An ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room or ice-bath temperatures.[1] Given its structure as a benzoic acid derivative, it exhibits moderate polarity. Good starting points are polar solvents like water, ethanol, or methanol, or mixed-solvent systems. A methanol/water or ethanol/water system is often effective for compounds like this.[4] The process involves dissolving the crude solid in a minimal amount of the hot, more soluble solvent (e.g., methanol) and then slowly adding the less soluble solvent (e.g., water) until the solution becomes faintly cloudy (the saturation point). Re-heating to clarify and then slow cooling should yield pure crystals.

Q4: What level of purity can I expect after one recrystallization, and how can I verify it?

A: A single, well-executed recrystallization should significantly improve purity, often to ≥98-99%.[5] The two most common and accessible methods for purity verification are:

  • Melting Point Analysis: A pure compound will have a sharp and narrow melting point range. The reported melting point for this compound is 168-170 °C.[6] Impurities typically depress and broaden this range.[7]

  • High-Performance Liquid Chromatography (HPLC): This is a quantitative method. A pure sample will ideally show a single major peak. Purity can be calculated based on the area percentage of the main peak.[5][8]

Q5: What are the key safety precautions for handling this compound?

A: According to its Safety Data Sheet (SDS), this compound is a skin and eye irritant and may cause respiratory irritation.[6][9] Therefore, you must handle it in a well-ventilated area, preferably a fume hood. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[6][10] Avoid creating and inhaling dust.[11]

Section 2: In-Depth Troubleshooting Guide

This section provides a structured approach to solving more complex issues you may encounter during purification experiments.

Problem 1: The Compound "Oils Out" During Recrystallization

Your solution becomes cloudy upon cooling, but instead of forming solid crystals, an insoluble liquid or oily layer separates.

  • Causality Explained: "Oiling out" occurs when the solute is precipitated from a supersaturated solution at a temperature above its melting point. The melting point of your crude material may be significantly depressed by impurities. Alternatively, the concentration of the solute may be too high, causing it to crash out of solution too rapidly.[2]

  • Solutions & Protocols:

    • Increase Solvent Volume: The most direct solution is to re-heat the mixture until the oil redissolves completely. Then, add a small amount (10-15% more) of the hot solvent to ensure the solution is no longer supersaturated at its boiling point. Allow it to cool slowly again.[2]

    • Lower the Solution's Saturation Temperature: Switch to a different solvent or solvent system with a lower boiling point. This ensures that the solution cools to a temperature below the compound's melting point before precipitation begins.

    • Promote Slower Crystallization: After re-heating to dissolve the oil, allow the flask to cool much more slowly. Insulate the flask with glass wool or paper towels to slow heat loss. This gives the molecules more time to arrange themselves into an ordered crystal lattice rather than aggregating as a disordered oil.[2]

Problem 2: Product Purity Remains Low After Recrystallization

You've performed a recrystallization, but melting point analysis still shows a broad range, or HPLC indicates the presence of significant impurities.

  • Causality Explained: This usually results from one of two issues: (1) The crystallization occurred too rapidly, trapping impurities within the crystal lattice, or (2) the chosen solvent is not effective at leaving the specific impurities behind in the mother liquor.[2]

  • Solutions & Protocols:

    • Perform a Second Recrystallization: Repeating the process with the once-recrystallized material can often remove the remaining impurities. Ensure the cooling phase is very slow.

    • Use Activated Charcoal: If the impurities are colored, they are likely large, conjugated organic molecules. Add a small amount of activated charcoal to the hot, dissolved solution and keep it at a boil for a few minutes. The charcoal will adsorb these impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[12] Caution: Do not add charcoal to a boiling solution, as it can cause violent bumping.

    • Switch to Column Chromatography: If impurities have similar solubility profiles to your product, recrystallization may be ineffective. Flash column chromatography provides a different separation mechanism (differential adsorption) and is the logical next step for achieving high purity.

Problem 3: HPLC Analysis Shows a Tailing Peak for the Purified Product

Your product appears pure by other metrics, but the HPLC chromatogram shows a peak that is not symmetrical, with a "tail" extending from the backside.

  • Causality Explained: For acidic compounds like this compound, peak tailing in reversed-phase HPLC (e.g., on a C18 column) is almost always caused by unwanted secondary interactions. The acidic proton of the carboxylic acid can interact with residual, un-capped silanol groups (-Si-OH) on the silica stationary phase. This creates a secondary, stronger retention mechanism that slows the elution of some molecules, causing the tail.[13]

  • Solutions & Protocols:

    • Acidify the Mobile Phase: The most effective solution is to suppress the ionization of both your analyte and the column's silanol groups. Add a small amount of acid to your mobile phase (e.g., 0.1% trifluoroacetic acid or 0.1% formic acid). This lowers the pH to ~2.5-3.0, fully protonating the carboxylic acid and minimizing its interaction with the silanols.[13]

    • Use a High-Purity, End-Capped Column: Modern HPLC columns are designed with minimal residual silanol groups and are "end-capped" to block most of those that remain. Using a column specifically marketed for the analysis of polar or acidic compounds will significantly improve peak shape.[13]

Section 3: Detailed Experimental Protocols & Data

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 115029-24-8[6]
Molecular Formula C₈H₄F₄O₂[6][9]
Molar Mass 208.11 g/mol [9]
Appearance White crystalline solid/powder[6]
Melting Point 168-170 °C[6]
Hazards Skin Irritant, Serious Eye Irritant[6][9]

Table 2: Solvent Selection Guide for Recrystallization

Solvent SystemSuitability RationaleProcedure Notes
Methanol / Water Recommended. Compound is likely very soluble in hot methanol and insoluble in water. Allows for fine-tuned control of saturation.[4]Dissolve in minimum hot methanol. Add hot water dropwise until solution turns cloudy. Re-heat to clarify, then cool slowly.
Ethanol / Water Good Alternative. Similar principle to methanol/water. Ethanol is less volatile and toxic than methanol.Same procedure as with methanol/water.
Water Only Potentially Viable but may require large volumes. Benzoic acids are often much more soluble in hot water than cold.[3]May require a large volume of water to dissolve the compound, potentially leading to lower recovery.
Hexane / Ethyl Acetate Less Recommended. May work if impurities are very non-polar or very polar, but the polarity match with the product is less ideal.Typically used for less polar compounds.
Experimental Protocol 1: Purification by Recrystallization (Methanol/Water System)

This protocol describes a standard procedure for purifying ~1 gram of crude this compound.

  • Preparation: Place 1.0 g of the crude acid into a 50 mL Erlenmeyer flask. Add a magnetic stir bar.

  • Dissolution: Place the flask on a stirring hotplate in a fume hood. Add methanol in small (~1-2 mL) portions while heating and stirring until the solid completely dissolves. Use the minimum amount of hot methanol required.

  • Hot Filtration (Optional): If the solution contains insoluble impurities (e.g., dust, particulates), perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean flask. This step prevents premature crystallization.

  • Saturation: While the methanol solution is still hot, add hot deionized water dropwise from a pipette until the solution becomes persistently cloudy.

  • Clarification: Add 1-2 drops of hot methanol to re-dissolve the precipitate and make the solution clear again. You now have a saturated solution at the boiling point.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature undisturbed. Crystal formation should begin within 20-30 minutes.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold water (or an ice-cold methanol/water mixture) to remove any residual mother liquor.

  • Drying: Allow air to be pulled through the crystals on the funnel for 15-20 minutes to partially dry them. Then, transfer the crystals to a watch glass and dry them to a constant weight, either in a desiccator or a vacuum oven at low heat.

Section 4: Visualization of Workflows

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying A 1. Place Crude Solid in Erlenmeyer Flask B 2. Add Minimum Amount of Hot Solvent A->B C 3. Stir and Heat until Dissolved B->C D 4. Hot Filter (if needed) to Remove Insolubles C->D Solution has insoluble matter E 5. Allow Solution to Cool Slowly C->E Solution is clear D->E F 6. Induce Crystallization (if necessary) E->F G 7. Cool in Ice Bath to Maximize Yield F->G H 8. Collect Crystals via Vacuum Filtration G->H I 9. Wash Crystals with Ice-Cold Solvent H->I J 10. Dry Crystals to Constant Weight I->J K K J->K End: Pure Product

Caption: Workflow for purification by recrystallization.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Purification Issue? Impure Product Impure (Post-Recrystallization) Start->Impure NoCrystals No Crystals Form Start->NoCrystals OilingOut Compound Oils Out Start->OilingOut Impure_Check Was Cooling Slow? Impure->Impure_Check NoCrystals_Check Is Solution Saturated? NoCrystals->NoCrystals_Check OilingOut_Check Is Boiling Point of Solvent > Melting Point? OilingOut->OilingOut_Check Recrystallize Solution: Re-crystallize and ensure slow cooling. Impure_Check->Recrystallize No Chromatography Solution: Use Column Chromatography for orthogonal separation. Impure_Check->Chromatography Yes Induce Solution: Scratch flask or add seed crystal. NoCrystals_Check->Induce Yes Concentrate Solution: Evaporate excess solvent and re-cool. NoCrystals_Check->Concentrate No AddSolvent Solution: Re-heat, add more solvent, cool slowly. OilingOut_Check->AddSolvent No ChangeSolvent Solution: Choose a solvent with a lower boiling point. OilingOut_Check->ChangeSolvent Yes

Caption: Decision tree for troubleshooting purification.

Section 5: References

  • Solubility of Things. 4-(Trifluoromethyl)benzoic acid. [Online] Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Purity and Specifications of 4-Fluoro-2-(trifluoromethyl)benzoic Acid for Optimal Performance. [Online] 2026. Available at: [Link]

  • PubChem. 2-(Trifluoromethyl)benzoic acid. [Online] Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Online] Available at: [Link]

  • SIELC Technologies. Benzoic Acid. [Online] Available at: [Link]

  • Google Patents. CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid. [Online] Available at:

  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Online] 2022. Available at: [Link]

  • ResearchGate. Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases. [Online] Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: The Workup. [Online] Available at: [Link]

  • GL Sciences Inc. Analysis of Benzoic acid. [Online] Available at: [Link]

  • University Course Document. Recrystallization of Benzoic Acid. [Online] Available at: [Link]

  • Article. Sourcing 4-Fluoro-2-(trifluoromethyl)benzoic Acid: A Buyer's Guide. [Online] 2026. Available at: [Link]

  • Transgenomic. USER GUIDE FOR ORGANIC ACIDS ANALYSIS COLUMNS. [Online] Available at: [Link]

  • Google Patents. CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid. [Online] Available at:

  • FAMU. Lab Report Recrystallization. [Online] 2016. Available at: [Link]

  • MetBioNet. Best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. [Online] Available at: [Link]

  • PubChem. 4-(Trifluoromethyl)benzoic acid. [Online] Available at: [Link]

  • YouTube. Recrystallization Lab Procedure of Benzoic Acid. [Online] 2020. Available at: [Link]

  • LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. [Online] Available at: [Link]

  • PubChem. 4-Fluoro-2-(trifluoromethyl)benzoic acid. [Online] Available at: [Link]

Sources

Technical Support Center: Synthesis of 2-Fluoro-4-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-4-(trifluoromethyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on improving reaction yield and product purity. The predominant and most adaptable method for this synthesis involves the formation of an organometallic intermediate from a suitable precursor, such as 1-bromo-2-fluoro-4-(trifluoromethyl)benzene, followed by carboxylation. This guide will focus on troubleshooting this critical pathway.

Core Synthesis Workflow: Grignard-Mediated Carboxylation

The synthesis of this compound is most commonly achieved via a Grignard reaction, a powerful tool for forming carbon-carbon bonds.[1] The process involves the reaction of an aryl halide with magnesium metal to form an organomagnesium compound (a Grignard reagent), which then acts as a potent nucleophile, attacking carbon dioxide to form a carboxylate salt. Subsequent acidic workup yields the desired carboxylic acid. The electron-withdrawing nature of the fluorine and trifluoromethyl groups presents unique challenges to this synthesis, making careful control of reaction parameters essential for success.[2]

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Question 1: My Grignard reaction fails to initiate or proceeds very slowly. What are the primary causes and how can I resolve this?

Answer: Failure to initiate is the most common hurdle in Grignard synthesis. The root cause is almost always related to the deactivation of the magnesium surface or the presence of proton sources that quench the Grignard reagent as it forms.

Causality & Solutions:

  • Magnesium Surface Passivation: Magnesium metal is typically coated with a thin, passivating layer of magnesium oxide (MgO). This layer prevents the aryl halide from accessing the metallic magnesium surface.

    • Solution: Activate the magnesium. Before adding the aryl halide, gently crush the magnesium turnings with a glass rod under an inert atmosphere to expose a fresh surface. Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can also chemically clean the surface and initiate the reaction. Sonication is another effective method for cleaning the oxide coating from the magnesium.[3]

  • Presence of Moisture: Grignard reagents are extremely strong bases and will be instantly destroyed by even trace amounts of water or other protic sources (e.g., alcohols).

    • Solution: Rigorous anhydrous technique is non-negotiable.

      • Glassware: All glassware must be oven-dried at >120 °C for several hours and cooled under a stream of dry nitrogen or argon immediately before use.

      • Solvents: Use freshly distilled, anhydrous solvents (e.g., diethyl ether, THF). Diethyl ether is a common choice but is extremely volatile and flammable.[3] Anhydrous ether should be obtained from a freshly opened bottle or distilled from a drying agent like sodium/benzophenone.

      • Reagents: Ensure the aryl halide starting material is anhydrous.

  • Aryl Halide Reactivity: While aryl bromides are commonly used, the strong electron-withdrawing effects of the -F and -CF₃ groups can make the C-Br bond stronger and the aromatic ring less electron-rich, potentially slowing the reaction.

    • Solution: A slight increase in the initial reaction temperature may be necessary. After adding a small portion of the aryl halide solution, gentle warming with a heat gun can sometimes trigger the reaction (evidenced by bubbling or a cloudy appearance). Once initiated, the reaction is typically exothermic and may require cooling to maintain a gentle reflux.

Troubleshooting Flowchart: Grignard Initiation Failure

Below is a decision-making workflow to diagnose and solve initiation problems.

G start Reaction Not Initiating? check_moisture Are all components rigorously anhydrous? (Glassware, Solvent, Reagent) start->check_moisture fix_moisture ACTION: Re-dry all glassware. Use freshly distilled anhydrous solvent. check_moisture->fix_moisture No check_mg Is the Magnesium surface activated? check_moisture->check_mg Yes fix_moisture->check_mg activate_mg ACTION: Crush turnings. Add Iodine crystal. Use sonication. check_mg->activate_mg No check_temp Is initiation temperature adequate? check_mg->check_temp Yes activate_mg->check_temp warm_gently ACTION: Warm a spot gently with a heat gun. check_temp->warm_gently No success Initiation Successful check_temp->success Yes warm_gently->success

Caption: Troubleshooting workflow for Grignard reaction initiation.

Question 2: Grignard formation was successful, but the yield of this compound is poor after carboxylation and workup. What are the potential loss points?

Answer: A low final yield despite successful Grignard formation typically points to issues during the carboxylation step, side reactions, or mechanical losses during the workup and purification.

Causality & Solutions:

  • Inefficient Carboxylation: The reaction between the Grignard reagent and CO₂ occurs on the surface of the solid CO₂ (dry ice).

    • Solution: Maximize the surface area and ensure efficient mixing. Crush the dry ice into a fine powder just before use. Transfer the Grignard solution slowly via cannula onto a vigorously stirred slurry of powdered dry ice in an excess of anhydrous ether. This prevents localized warming and reduces side reactions. Pouring the dry ice into the Grignard solution is less effective and not recommended.[4]

  • Side Reactions:

    • Wurtz-type Coupling: The Grignard reagent can react with the remaining aryl bromide starting material to form a biphenyl dimer. This is more prevalent if the addition of the aryl bromide during Grignard formation is too fast, leading to high local concentrations.

      • Solution: Add the aryl bromide solution dropwise and slowly to the magnesium suspension to maintain a low concentration of the halide in the presence of the Grignard reagent.

    • Reaction with Oxygen: Grignard reagents react with O₂.

      • Solution: Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the entire process, from initiation to the moment of carboxylation.

  • Workup & Purification Losses: The product, this compound, must be separated from the aqueous layer and unreacted starting materials.

    • Solution:

      • Acidification: After quenching with CO₂, the reaction mixture contains the magnesium salt of the carboxylic acid. This must be hydrolyzed by adding an acid (e.g., 6M HCl) until the aqueous layer is acidic (test with pH paper).[3] This protonates the carboxylate to form the desired benzoic acid, which is soluble in the organic layer.

      • Extraction: The product is a carboxylic acid and can be separated from neutral impurities (like the biphenyl side-product or unreacted aryl bromide) via a basic extraction. Extract the ether layer with a dilute base (e.g., aqueous NaOH or NaHCO₃) to convert the benzoic acid into its water-soluble sodium salt. The neutral impurities will remain in the ether layer, which can be discarded. Re-acidify the aqueous layer with cold HCl to precipitate the pure benzoic acid product, which can then be collected by vacuum filtration.[3]

Frequently Asked Questions (FAQs)

Q: What is the optimal temperature for the reaction? A: Grignard formation is typically initiated at room temperature and then maintained at a gentle reflux of the solvent (for diethyl ether, this is ~35 °C). The carboxylation step should be performed at a low temperature, typically by adding the Grignard reagent to a slurry of dry ice at -78 °C.

Q: Can I use THF instead of diethyl ether? A: Yes, Tetrahydrofuran (THF) is an excellent solvent for Grignard reactions and has a higher boiling point, which can be beneficial. However, it is more prone to forming peroxides and must be rigorously purified and tested before use.

Q: How do I properly purify the final product? A: Recrystallization is the most common method for purifying the crude product after filtration. A suitable solvent system (e.g., a mixture of methanol and water or heptane/ethyl acetate) should be chosen to dissolve the product when hot and allow it to crystallize upon cooling, leaving impurities behind in the mother liquor. A patent for a similar compound, 2-chloro-4-trifluoromethylbenzoic acid, notes recrystallization from a methanol-water mixture.[5]

Experimental Protocol: Grignard Synthesis of this compound

This protocol is a representative example and should be adapted based on laboratory safety standards and specific experimental goals.

1. Preparation (Anhydrous Conditions):

  • Dry all glassware (round-bottom flask, condenser, dropping funnel) in an oven at 150 °C for at least 4 hours.
  • Assemble the apparatus while hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.
  • Equip the flask with a magnetic stir bar.

2. Grignard Reagent Formation:

  • To the flask, add magnesium turnings (1.2 eq).
  • Add a single crystal of iodine.
  • In the dropping funnel, prepare a solution of 1-bromo-2-fluoro-4-(trifluoromethyl)benzene (1.0 eq) in anhydrous diethyl ether or THF.
  • Add a small portion (~10%) of the aryl bromide solution to the magnesium. Stir. The reaction should initiate (slight warming, color change, bubbling). If not, gently warm the flask with a heat gun until initiation occurs.
  • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
  • After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete consumption of the magnesium.

3. Carboxylation:

  • In a separate, larger flask, place an excess of freshly crushed dry ice and cover it with anhydrous diethyl ether to create a slurry.
  • Cool this slurry to -78 °C.
  • Slowly transfer the prepared Grignard reagent solution from the reaction flask into the vigorously stirred dry ice slurry via a cannula.
  • Allow the mixture to stir and slowly warm to room temperature as the excess dry ice sublimes.

4. Workup and Isolation:

  • Slowly quench the reaction mixture by adding 6M HCl solution until the aqueous phase is acidic (pH ~1-2).[3]
  • Transfer the mixture to a separatory funnel. Separate the organic layer.
  • Extract the aqueous layer twice more with diethyl ether.
  • Combine all organic layers and extract the product into an aqueous basic solution using 1M NaOH.
  • Separate the layers and discard the organic phase containing neutral impurities.
  • Cool the aqueous basic layer in an ice bath and re-acidify with cold 6M HCl until a precipitate forms and the pH is ~1-2.
  • Collect the solid product by vacuum filtration, washing with cold distilled water.[3]
  • Dry the solid product under vacuum.

5. Purification:

  • Recrystallize the crude solid from a suitable solvent system to obtain the pure this compound.
Process Optimization Parameters
ParameterLow Yield ConditionOptimized ConditionRationale
Moisture Present in glassware/solventsRigorously anhydrousGrignard reagents are quenched by protons.
Mg Activation Oxidized/passivated surfaceFreshly crushed/I₂ crystal/sonicationExposes fresh metal surface for reaction.[3]
Aryl Bromide Addition Added all at onceSlow, dropwise additionMinimizes side reactions like Wurtz coupling.
Carboxylation Method Adding dry ice to GrignardAdding Grignard to excess dry ice slurryMaximizes surface area and maintains low temperature.
Workup pH Neutral or basic during extractionAcidic (pH 1-2) for protonationEnsures the product is in its neutral, organic-soluble carboxylic acid form.

Overall Synthesis and Workup Workflow

G cluster_0 Part 1: Grignard Formation (Inert Atmosphere) cluster_1 Part 2: Carboxylation & Workup A 1. Activate Mg Turnings (Iodine, heat) B 2. Slow addition of 1-bromo-2-fluoro-4-(trifluoromethyl)benzene in Anhydrous Ether A->B C 3. Formation of 2-Fluoro-4-(trifluoromethyl)phenylmagnesium bromide B->C D 4. Add Grignard solution to -78°C Dry Ice/Ether Slurry C->D Transfer via Cannula E 5. Acidic Quench (HCl) to form crude product in ether D->E F 6. Basic Extraction (NaOH) to move product to aqueous layer E->F G 7. Re-acidification (HCl) to precipitate pure product F->G H 8. Vacuum Filtration & Drying G->H I 9. Recrystallization H->I Purification Step

Caption: Step-by-step workflow for synthesis and purification.

References

  • Exploring the Versatility of this compound in Organic Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • GRIGNARD REACTION – Synthesis of Benzoic Acid. University of an undisclosed institution.
  • Selective mono‐ and difluorination of benzoic acid derivatives... - ResearchGate. ResearchGate.
  • CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid - Google Patents. Google Patents.
  • Two Methods for Direct ortho-Arylation of Benzoic Acids - ACS Publications. ACS Publications.
  • organic synthesis: benzoic acid via a grignard reaction. University of Calgary.
  • CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid - Google Patents. Google Patents.
  • The continuous flow synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange and carboxylation reactions using microreactors - ResearchGate. ResearchGate.
  • Organometallic chemistry using partially fluorinated benzenes - RSC Publishing. Royal Society of Chemistry.
  • A Grignard Reaction - YouTube. (2022). YouTube.
  • Grignard Reaction: Synthesis of Benzoic Acid. Scribd.

Sources

Technical Support Center: 2-Fluoro-4-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Fluoro-4-(trifluoromethyl)benzoic acid. This document serves as a specialized resource for researchers, chemists, and drug development professionals encountering challenges in synthetic routes involving this versatile building block. The unique electronic properties imparted by the ortho-fluoro and para-trifluoromethyl substituents, while synthetically advantageous, can often lead to unexpected side reactions. This guide is structured in a question-and-answer format to directly address common issues, providing mechanistic insights and actionable troubleshooting protocols to optimize your reactions.

Section 1: Amide Coupling Reactions

Amide bond formation is a cornerstone of medicinal chemistry, and this compound is a frequent substrate. However, its electron-deficient nature can influence the reactivity of common coupling agents.

Q1: I'm seeing unreacted starting material and a significant amount of a urea-based byproduct in my EDC/HOBt mediated amidation. What's happening and how can I fix it?

A1: Cause Analysis

This is a classic issue in carbodiimide-mediated couplings. The primary culprit is the formation of a stable N-acylurea byproduct. The reaction proceeds by the activation of your benzoic acid with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate. While this intermediate is supposed to react with your amine, it can undergo an intramolecular rearrangement to the more stable, unreactive N-acylurea.[1][2] This pathway is competitive with the desired amine coupling and effectively consumes your activated acid, leaving starting material unreacted. The addition of 1-Hydroxybenzotriazole (HOBt) is designed to trap the O-acylisourea, converting it to an active ester that is less prone to this rearrangement, but the process is not always perfectly efficient, especially with electron-deficient acids.[1][2]

Troubleshooting Protocol: Minimizing N-Acylurea Formation

  • Order of Addition is Critical: Pre-activation is key. Do not mix all reagents at once.

    • Under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) and HOBt (1.2 eq.) in an anhydrous aprotic solvent (e.g., DMF, DCM).

    • Cool the mixture to 0 °C using an ice bath.

    • Add EDC·HCl (1.2 eq.) and stir for 30-45 minutes at 0 °C. This allows for the formation of the HOBt-active ester before the amine is introduced.

    • Finally, add your amine (1.0-1.1 eq.) to the pre-activated mixture.

  • Solvent Choice: Ensure your solvent is rigorously anhydrous. Trace water can hydrolyze the O-acylisourea intermediate back to the starting carboxylic acid.

  • Temperature Control: Maintain the reaction at 0 °C during activation and amine addition, then allow it to warm slowly to room temperature. Low temperatures disfavor the intramolecular rearrangement pathway.[2]

  • Alternative Additives: If the issue persists, consider replacing HOBt with a more advanced additive like Oxyma Pure® (Ethyl cyanohydroxyiminoacetate), which can be more effective at preventing side reactions and racemization.

Data Summary: Impact of Protocol on Byproduct Formation

ProtocolKey StepExpected Purity (LC-MS)Common Pitfall
Standard All reagents mixed at once60-80%High levels of N-acylurea byproduct
Optimized Pre-activation at 0 °C>95%Requires careful temperature control

Diagram: EDC/HOBt Coupling Pathways

G cluster_main Desired Amide Formation Pathway cluster_side Side Reaction Pathway Acid R-COOH O_Acyl O-Acylisourea (Reactive Intermediate) Acid->O_Acyl + EDC EDC EDC Active_Ester HOBt Active Ester O_Acyl->Active_Ester + HOBt (Suppresses Side Reaction) N_Acyl N-Acylurea (Stable Byproduct) O_Acyl->N_Acyl Intramolecular Rearrangement HOBt HOBt Product Amide Product Active_Ester->Product + R'-NH2 Amine R'-NH2

Caption: Desired vs. side reaction pathways in EDC/HOBt coupling.

Q2: My amide coupling using HATU is clean, but my yields are inconsistent and sometimes low. What could be the cause?

A2: Cause Analysis

HATU (N,N,N′,N′-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate) is a highly efficient coupling reagent known for fast reaction times and low racemization.[3][4][5] When yields are low despite a clean reaction profile, the issue often lies in subtle, stoichiometric side reactions or reagent degradation.

  • Guanidinylation of the Amine: If an excess of HATU is used, or if the carboxylic acid activation is slow, HATU can react directly with your primary or secondary amine nucleophile. This forms a guanidinium species on the amine, capping it and rendering it unable to participate in the desired amide bond formation.[6][7]

  • Hydrolysis: HATU and its activated ester intermediate are sensitive to moisture. Any water in the reaction (from solvents, reagents, or atmosphere) will hydrolyze the active ester back to the carboxylic acid, reducing the yield.[8]

  • Base Stoichiometry: HATU requires a non-nucleophilic base (typically DIPEA or 2,4,6-collidine) to deprotonate the carboxylic acid, initiating the activation.[5] Insufficient base will lead to incomplete activation and therefore lower yields. Conversely, a vast excess of base can sometimes promote other side reactions.

Troubleshooting Protocol: Optimizing HATU Coupling

  • Strict Stoichiometry and Order of Addition:

    • Dissolve the this compound (1.0 eq.) in anhydrous DMF or DCM under an inert atmosphere.

    • Add the base, DIPEA (2.0 eq.).

    • Add HATU (1.05-1.1 eq.). Stir for 5-10 minutes to allow for complete formation of the OAt-active ester.

    • Add the amine (1.0 eq.) last. Adding the amine after the acid is fully activated prevents guanidinylation.[9]

  • Reagent Quality: Use a fresh, high-purity bottle of HATU. It can degrade upon storage, especially if exposed to moisture. Store it in a desiccator.

  • Base Selection: For very sensitive substrates, consider using a weaker base like N-methylmorpholine (NMM) or a sterically hindered base like 2,4,6-collidine to minimize potential side reactions.[2]

  • Monitor the Reaction: The endpoint of a HATU reaction is often indicated by the disappearance of a yellow color.[3] If the yellow persists, it may indicate a side product is present. Monitor progress by TLC or LC-MS to determine the optimal reaction time (often complete within 1-2 hours).

Diagram: HATU Activation and Potential Side Reaction

G cluster_main Desired Pathway cluster_side Guanidinylation Side Reaction Acid R-COOH + Base Active_Ester OAt Active Ester Acid->Active_Ester + HATU HATU HATU Capped_Amine Capped Amine (Unreactive Byproduct) HATU->Capped_Amine + R'-NH2 (Excess HATU) Product Amide Product Active_Ester->Product + R'-NH2 Amine R'-NH2

Caption: HATU activation vs. the amine guanidinylation side reaction.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

The C-F bond and the electron-withdrawing nature of the substituents on the ring can influence the outcome of common cross-coupling reactions.

Q3: In my Suzuki coupling with a boronic ester, I'm observing significant homocoupling and protodeboronation of the boron reagent. How can I suppress these side products?

A3: Cause Analysis

Protodeboronation is the undesired cleavage of the C–B bond, replacing it with a C–H bond, which consumes your nucleophile.[10][11] Homocoupling is the dimerization of your boronic acid/ester. Both are common side reactions in Suzuki-Miyaura couplings.

  • Protodeboronation: This side reaction is often base- and water-catalyzed.[11][12] The mechanism can be complex, but essentially, a proton source (like water) cleaves the C-B bond, especially under basic conditions that form a more reactive boronate species.[12][13]

  • Homocoupling: This can be promoted by the presence of oxygen, which can facilitate an oxidative C-B bond cleavage and subsequent dimerization, or through palladium-catalyzed pathways, especially at high temperatures or catalyst loadings.

The electron-withdrawing groups on your 2-fluoro-4-(trifluoromethyl)phenyl boronic acid derivative can make the C-B bond more susceptible to cleavage.

Troubleshooting Protocol: Optimizing Suzuki-Miyaura Coupling

  • Choice of Base: This is often the most critical parameter. Avoid strong bases like NaOH or KOH if possible.

    • Start with milder inorganic bases like K₃PO₄ or K₂CO₃.

    • For particularly sensitive substrates, fluoride-based bases like CsF or KF can be effective and minimize protodeboronation.

  • Solvent System and Degassing:

    • Use a rigorously degassed solvent system (e.g., sparging with argon for 30-60 minutes). Oxygen is a known promoter of homocoupling.

    • While some water is necessary for the transmetalation step with boronic acids, excessive water accelerates protodeboronation.[12] Using a boronic ester (e.g., pinacol ester) with a precisely controlled amount of aqueous base can be beneficial.

  • Use a More Stable Boron Reagent: If protodeboronation is severe, switch from a boronic acid to a more robust reagent like a MIDA boronate or a trifluoroborate salt. These act as "slow-release" sources of the boronic acid, keeping its concentration low throughout the reaction and minimizing side reactions.[11]

  • Catalyst System: Use a highly active catalyst system (e.g., a palladium precursor with an electron-rich, bulky phosphine ligand like SPhos or XPhos). A faster catalytic cycle for the desired cross-coupling will outcompete the slower side reactions.[11]

Data Summary: Effect of Base on Side Product Formation

BaseRelative Rate of ProtodeboronationTypical Cross-Coupling Yield
NaOHHighVariable, often <70%
K₂CO₃ModerateGood, often 75-90%
K₃PO₄Low to ModerateGood to Excellent, often >85%
CsFLowExcellent, often >90%
Q4: I'm attempting a Buchwald-Hartwig amination and observing a defluorinated or hydrodefluorinated side product. Why is the C-F bond reacting?

A4: Cause Analysis

While the Buchwald-Hartwig amination is designed to form C-N bonds at C-X sites (where X is typically Cl, Br, I, OTf), the C(sp²)-F bond can also be activated under certain conditions, especially when it is ortho to an activating group or when using highly reactive catalyst systems.[14][15] The reaction proceeds via oxidative addition of the C-X bond to a Pd(0) center.[14][16] For this compound derivatives, several factors can lead to undesired C-F activation or hydrodefluorination:

  • Ligand-Assisted C-F Activation: Highly electron-rich and bulky phosphine ligands, which are excellent for activating aryl chlorides, can sometimes be reactive enough to activate the typically inert C-F bond.

  • Hydrodehalogenation: This is a competing pathway where a hydride source in the reaction (which can arise from the amine, solvent, or base) leads to the reduction of the C-X bond to a C-H bond, mediated by the palladium catalyst.

  • β-Hydride Elimination: After oxidative addition, if the palladium-amide intermediate has a β-hydrogen, it can undergo elimination, which can lead to reduced arene byproducts.[14]

Troubleshooting Protocol: Preserving the C-F Bond

  • Tune the Ligand: If C-F activation is observed, switch to a less reactive ligand. While bulky biarylphosphine ligands (like BrettPhos, RuPhos) are powerful, a slightly less electron-donating ligand might provide the necessary selectivity.

  • Control the Base: Use the weakest base that still promotes the reaction effectively. Strong bases like NaOtBu or LHMDS are common but can promote side reactions.[17] Consider K₃PO₄ or Cs₂CO₃ as milder alternatives.

  • Lower Reaction Temperature: C-F activation typically has a higher activation energy than C-Br or C-I activation. Running the reaction at the lowest possible temperature that allows for efficient C-N coupling can significantly improve selectivity.

  • Substrate Form: If you are using the benzoic acid directly, the carboxylate can act as an internal ligand and influence reactivity. It is often better to perform the Buchwald-Hartwig reaction on the corresponding ester (e.g., methyl or ethyl ester) and hydrolyze it in a subsequent step.

Section 3: General & Thermal Stability
Q5: My reaction at high temperature (>120 °C) is producing 1-fluoro-3-(trifluoromethyl)benzene. What is this side product and how do I prevent it?

A5: Cause Analysis

The side product you are observing, 1-fluoro-3-(trifluoromethyl)benzene, is the result of decarboxylation. Aromatic carboxylic acids can lose CO₂ under thermal stress. This process is significantly accelerated by the presence of strong electron-withdrawing groups on the aromatic ring, such as the fluorine and trifluoromethyl groups in your substrate.[18] The electron-withdrawing nature of these substituents stabilizes the aryl anion intermediate formed upon loss of CO₂, thus lowering the activation energy for the reaction.[18][19]

The reaction is often catalyzed by trace metals or facilitated in polar, high-boiling point solvents. Some strong organic bases can also promote decarboxylation.[19]

Troubleshooting Protocol: Preventing Thermal Decarboxylation

  • Lower the Reaction Temperature: This is the most direct solution. If the desired reaction is not proceeding at a sufficient rate at lower temperatures, you must optimize other parameters rather than increasing heat.

  • Re-evaluate the Catalyst/Reagents: If a reaction requires high temperatures, it is often an indication that the catalyst or reagents are not optimal.

    • For cross-coupling, switch to a more active catalyst system (e.g., a 3rd or 4th generation palladium pre-catalyst) that operates under milder conditions.

    • For nucleophilic substitutions, consider using a more polar aprotic solvent like DMSO or NMP, which can sometimes accelerate reactions at lower temperatures, but be mindful that they can also facilitate decarboxylation if overheated.

  • Avoid Prolonged Heating: Minimize reaction times. Once the reaction has reached completion (as determined by LC-MS monitoring), work it up promptly. Avoid letting reactions run unattended overnight at high temperatures.

  • pH Control: Decarboxylation of benzoic acids is often pH-dependent. In some cases, ensuring the reaction medium is not overly basic can help suppress this side reaction.

Diagram: Decarboxylation Pathway

G Acid 2-Fluoro-4-(trifluoromethyl) benzoic Acid Intermediate Aryl Anion Intermediate (Stabilized by EWGs) Acid->Intermediate Δ (Heat) - CO2 CO2 CO2 Product 1-Fluoro-3-(trifluoromethyl)benzene Intermediate->Product + H+ (from solvent)

Caption: Thermal decarboxylation of the starting material.

References
  • Study of the decarboxylation mechanism of fluorobenzoic acids by strong N‐bases. John Wiley & Sons, Ltd.[Link]
  • Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis.
  • Kinetics of Decarboxylation of Pentafluorobenzoic Acid and Quinolinic Acid in High-Temperature Water.
  • Protodeboronation of (Hetero)
  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjug
  • Protodeboron
  • The proposed mechanism for protodeboronation of arylboronic acids.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]
  • Exploring the Versatility of this compound in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.[Link]
  • H
  • Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride.
  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond form
  • Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. Royal Society of Chemistry.[Link]
  • Coupling Reagents. Aapptec.[Link]
  • How do I avoid side reactions while doing this peptide coupling reaction? Reddit.[Link]
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Peptide Synthesis.[Link]
  • Buchwald–Hartwig amin
  • Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry.[Link]
  • What do you do when your peptide synthesis fails? Biotage.[Link]
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.[Link]
  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.
  • Buchwald-Hartwig Amination. ACS Green Chemistry Institute.[Link]
  • Buchwald-Hartwig Amin
  • Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB).
  • What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange.[Link]
  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives.
  • Buchwald-Hartwig cross-coupling reaction. YouTube.[Link]
  • Concerted Nucleophilic Aromatic Substitution Reactions.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.[Link]
  • Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach.
  • Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates.
  • Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides.

Sources

Technical Support Center: 2-Fluoro-4-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-Fluoro-4-(trifluoromethyl)benzoic acid (CAS No. 115029-24-8). This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the proper storage, handling, and utilization of this versatile fluorinated building block. Our goal is to move beyond simple data sheets and offer causal explanations for experimental choices, helping you ensure the integrity and success of your work.

Section 1: Quick Reference Data

For immediate reference, the fundamental properties and hazards of this compound are summarized below. This data is consolidated from multiple safety data sheets to provide a comprehensive overview.

PropertyValueSource(s)
CAS Number 115029-24-8[1]
Molecular Formula C₈H₄F₄O₂[1]
Molecular Weight 208.11 g/mol [2]
Appearance White to off-white solid powder or crystalline solid[1][3]
Melting Point 168-170 °C[1]
GHS Hazard Pictogram GHS07 (Exclamation Mark)[1][4]
Signal Word Warning[1][4]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1][4][5]
Primary Incompatibilities Strong oxidizing agents, strong bases, strong acids[4][6]

Section 2: Storage and Handling FAQs

Proper storage and handling are the foundation of reproducible and safe experimentation. The fluorinated nature of this benzoic acid derivative necessitates specific precautions.

Q: What are the ideal storage conditions for this compound?

A: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][3][4][6] The primary goal is to prevent moisture uptake and exposure to incompatible materials. While ambient temperature is generally acceptable, keeping it away from heat sources ensures long-term stability.[1] For added security and to comply with safety regulations, it is often recommended to store the container in a locked cabinet or area.[4][5]

  • Causality: The carboxylic acid functional group can be sensitive to moisture, which could lead to hydration or affect reactivity in anhydrous reactions. A tightly sealed container is critical. Storing it away from strong bases or acids prevents inadvertent acid-base reactions that could degrade the material or create a safety hazard.[4][6]

Q: Is this compound hygroscopic? Do I need to handle it in a glovebox?

A: While safety data sheets do not explicitly classify it as hygroscopic, benzoic acids as a class can be sensitive to atmospheric moisture. For most applications, such as preparing stock solutions or routine reactions, handling on an open bench in a well-ventilated fume hood is sufficient.

However, for moisture-sensitive reactions (e.g., those using Grignard reagents or requiring strictly anhydrous conditions), we recommend drying the material in a vacuum oven at a temperature well below its melting point (e.g., 40-50 °C) before use. For the most critical experiments, handling the dried material in a nitrogen- or argon-filled glovebox is the best practice to guarantee anhydrous conditions.

Q: What Personal Protective Equipment (PPE) is mandatory when handling this solid compound?

A: Given its classification as a skin, eye, and respiratory irritant, a comprehensive PPE strategy is required.[1][4][5]

  • Eye Protection: Wear chemical safety goggles or glasses with side-shields that conform to EN166 (EU) or NIOSH (US) standards.[1][6]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Always inspect gloves before use and use proper removal technique to avoid skin contact.[1][6]

  • Body Protection: A standard laboratory coat is required. For tasks involving significant quantities or the potential for dust generation, impervious clothing may be necessary.[1][6]

  • Respiratory Protection: Handling should occur in a certified chemical fume hood to avoid inhaling dust.[4][6] If a hood is unavailable or if risk assessment indicates high potential for dust exposure, a particle respirator (e.g., N99/P2) should be used.[1]

The following workflow diagram outlines the mandatory steps for safely handling the compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase start Start: Need to handle This compound ppe Don appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe hood Verify fume hood is operational and certified ppe->hood weigh Carefully weigh solid inside the fume hood hood->weigh spatula Use clean spatula to minimize dust generation weigh->spatula seal Immediately reseal ainer after use weigh->seal cleanup Clean work area and any contaminated equipment seal->cleanup dispose Dispose of waste and contaminated PPE properly cleanup->dispose wash Wash hands thoroughly with soap and water dispose->wash end End: Procedure Complete wash->end

Caption: Safe handling workflow for this compound.

Q: How should I handle spills?

A: For small spills, first ensure the area is well-ventilated and you are wearing your full PPE.[1] Avoid generating dust.[1] Gently sweep up the spilled solid and place it into a suitable, sealed container for disposal.[1] Do not use a dry sweep method if it creates airborne dust.[7] If necessary, moisten the material slightly with a non-reactive liquid to prevent it from becoming airborne. Clean the spill area thoroughly with soap and water. For large spills, evacuate the area and follow your institution's emergency procedures.

Section 3: Experimental Troubleshooting Guide

This section addresses common issues encountered during reactions involving this compound.

Focus Area: Solubility Issues
Q: My compound won't dissolve. What solvents are recommended?

A: While its solubility in water is not well-documented and likely low, it is generally soluble in polar organic solvents.[1][8]

  • High Solubility: Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethyl Acetate, Acetone, Methanol, Ethanol.[8]

  • Low/Insoluble: Hexanes, Toluene (solubility may be low but sufficient for some reflux reactions), Water.

Troubleshooting Tip: If you experience poor solubility in a less polar solvent like DCM, adding a small percentage of a more polar co-solvent like DMF or THF can often resolve the issue without significantly altering the reaction conditions.

Q: I'm seeing inconsistent results in my reaction. Could it be a solubility problem?

A: Yes, inconsistent solubility is a frequent cause of poor reproducibility. If the acid does not fully dissolve at the start of the reaction, its effective concentration is lower than calculated, leading to slow or incomplete conversion.

  • Self-Validation Check: Before starting your reaction, perform a small-scale solubility test with your chosen solvent system and the exact concentration you plan to use. Ensure a clear, homogenous solution is formed. If not, reconsider your solvent choice.

  • Impact of Moisture: Be aware that using "wet" or hygroscopic solvents can impact solubility and reactivity. Using freshly dried solvents is a critical step for many reactions, particularly amidations and esterifications.[9]

Focus Area: Reaction Failures & Low Yield
Q: My amidation/esterification reaction is not proceeding. What are common pitfalls?

A: Amide and ester bond formations are the most common applications for this acid. Failure is often traced back to activation, stoichiometry, or reaction conditions.

  • Pitfall 1: Inadequate Carboxylic Acid Activation. The carboxylic acid must be converted to a more reactive intermediate. The electron-withdrawing effects of the fluorine and trifluoromethyl groups make the carboxyl group more acidic but can influence the reactivity of activated intermediates.[10]

    • Solution: Use a reliable coupling agent. For amidations, EDC (with HOBt or Oxyma) or HATU are excellent choices. For esterifications, converting the acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride is a robust first step, followed by the addition of the alcohol.[10]

  • Pitfall 2: Presence of Water. Water will hydrolyze activated intermediates (like an acid chloride or an O-acylisourea intermediate from EDC) back to the starting carboxylic acid, effectively killing the reaction.

    • Solution: Use anhydrous solvents and reagents. Ensure your amine or alcohol starting material is also dry.

  • Pitfall 3: Incorrect Base. An appropriate base is often needed to neutralize the acid formed during the reaction (e.g., HCl from EDC coupling) and to deprotonate the amine nucleophile.

    • Solution: Use a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Use 1.1 to 1.5 equivalents for amine salts, and consider adding it even for free amines to scavenge acid byproducts.

The following diagram provides a logical troubleshooting workflow for a failed amidation reaction.

start Problem: Amidation reaction failed or gave low yield check_reagents 1. Reagent Integrity Check start->check_reagents reagent_purity Are all reagents (acid, amine, coupling agents, base) pure and dry? check_reagents->reagent_purity reagent_fix Action: Use fresh/purified reagents. Ensure solvents are anhydrous. reagent_purity->reagent_fix No check_activation 2. Activation Check reagent_purity->check_activation Yes reagent_fix->start Retry activation_method Is the coupling agent appropriate? (e.g., EDC/HOBt, HATU) check_activation->activation_method activation_fix Action: Switch to a more powerful coupling agent like HATU or convert to acid chloride first. activation_method->activation_fix No check_conditions 3. Conditions Check activation_method->check_conditions Yes activation_fix->start Retry temp_conc Are temperature and concentration optimal? check_conditions->temp_conc conditions_fix Action: Increase concentration or gently heat the reaction (e.g., to 40°C). Verify stoichiometry (use slight excess of amine). temp_conc->conditions_fix No success Problem Resolved temp_conc->success Yes conditions_fix->start Retry

Caption: Troubleshooting workflow for a failed amidation reaction.

Section 4: Safety and Disposal

Q: What are the primary health hazards associated with this chemical?

A: The primary hazards are acute irritation.[1][4][5]

  • Skin Contact: Causes skin irritation, which can manifest as redness, itching, or a burning sensation.[1][7]

  • Eye Contact: Causes serious eye irritation, with the potential for damage if not promptly addressed.[1][7]

  • Inhalation: Inhaling the dust may cause respiratory tract irritation, leading to coughing and shortness of breath.[1][7]

There is currently no data to suggest it is a carcinogen or reproductive hazard.[7]

Q: What should I do in case of accidental skin or eye contact?

A: Immediate action is crucial to mitigate irritation.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water while removing any contaminated clothing.[5][6] If irritation persists, seek medical attention.[6]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5][6] Remove contact lenses if you wear them and it is easy to do so.[5] Seek prompt medical attention.[5]

Q: How do I properly dispose of waste containing this compound?

A: Disposal must be handled in accordance with all local, state, and national regulations.[1] Do not let the product enter drains.[6] Waste material should be disposed of via a licensed waste disposal company.[4] This may involve incineration in a facility equipped with an afterburner and scrubber to handle the halogenated decomposition products.[4]

Section 5: Protocols & Workflows

Protocol: General Procedure for Amide Coupling using EDC/HOBt

This protocol provides a reliable starting point for coupling this compound with a primary or secondary amine.

  • Preparation: In a round-bottom flask under a nitrogen or argon atmosphere, dissolve this compound (1.0 eq.) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq.) in anhydrous DMF or DCM.

  • Activation: Stir the solution at room temperature for 10 minutes. Cool the mixture to 0 °C in an ice bath. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq.) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes. A clear solution should be observed as the activated ester forms.

  • Nucleophile Addition: In a separate flask, dissolve the amine (1.1 eq.) and a non-nucleophilic base such as DIPEA (1.5 eq.) in a small amount of the reaction solvent. Add this solution dropwise to the activated acid solution at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting acid is consumed (typically 4-16 hours).

  • Workup: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography or recrystallization as needed.

Section 6: References

  • Australia Pacific LNG. (2016, May 26). Safety Data Sheet: 4-(Trifluoromethyl)benzoic acid.

  • Ossila. (2023, November 9). Safety Data Sheet: this compound.

  • Fisher Scientific. (n.d.). Safety Data Sheet: 4-(Trifluoromethyl)benzoic acid.

  • SynQuest Labs. (n.d.). Safety Data Sheet: 4-(Trifluoromethyl)benzoic acid.

  • Fisher Scientific. (2024, March 30). Safety Data Sheet: 3-Fluoro-4-(trifluoromethyl)benzoic acid.

  • Ningbo Innopharmchem Co., Ltd. (2026, January 6). Exploring the Versatility of this compound in Organic Synthesis.

  • Ossila. (n.d.). Product Page: 4-Hydroxy-2-(trifluoromethyl)benzoic acid.

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzoic Acid.

  • PubChem, National Center for Biotechnology Information. PubChem Compound Summary for CID 688255, 4-Fluoro-2-(trifluoromethyl)benzoic acid.

  • ChemicalBook. (2025, July 4). Product Page: 4-(Trifluoromethyl)benzoic acid.

  • Ossila. (n.d.). Product Page: this compound.

  • MedchemExpress.com. (n.d.). Product Page: 4-(Trifluoromethyl)benzoic acid.

  • Solubility of Things. (n.d.). Solubility of 4-(trifluoromethyl)benzoic acid.

Sources

Navigating the Safe Handling of 2-Fluoro-4-(trifluoromethyl)benzoic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support center for 2-Fluoro-4-(trifluoromethyl)benzoic acid (CAS No. 115029-24-8). This guide is designed to provide researchers, scientists, and drug development professionals with essential safety information, troubleshooting advice, and clear protocols for the safe handling and use of this compound. As a Senior Application Scientist, my goal is to bridge the gap between theoretical safety data and practical laboratory application, ensuring both the integrity of your research and the safety of your team.

Section 1: Understanding the Hazard Profile

This compound is a valuable reagent in synthetic chemistry, but its reactivity necessitates a thorough understanding of its potential hazards. The primary concerns are irritation to the skin, eyes, and respiratory system.[1]

Frequently Asked Questions (FAQs): Hazard Identification

Q: What are the main hazards associated with this compound?

A: The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[1] This means direct contact can lead to redness and discomfort on the skin, and significant, potentially damaging irritation to the eyes. Inhalation of the dust can irritate the respiratory tract, leading to coughing and discomfort.

Q: Is this compound considered a long-term health hazard?

A: Current data does not indicate that this compound is persistent, bioaccumulative, or toxic (PBT), nor is it considered very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher.[1] However, as with any chemical, minimizing exposure is the best practice.

Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Proper PPE is non-negotiable when handling this compound. The selection of appropriate gear is critical to prevent accidental exposure.

Troubleshooting Guide: PPE Selection

Q: My standard lab coat and nitrile gloves seem sufficient. Are they?

A: While a standard lab coat is a good start, the choice of gloves is more nuanced. Always inspect gloves for integrity before use. For handling this solid, nitrile gloves that meet the specifications of Regulation (EU) 2016/425 and the standard EN 374 are recommended.[1] Body protection should be chosen based on the specific tasks and potential for dust generation.

Q: When is respiratory protection necessary?

A: If your risk assessment indicates a possibility of inhaling dust, particularly when weighing or transferring the solid, air-purifying respirators are appropriate. A full-face particle respirator (type N99 in the US or type P2 in the EU) should be used as a backup to engineering controls like a fume hood.[1]

Mandatory PPE Workflow

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Handling 2-Fluoro-4- (trifluoromethyl)benzoic acid engineering_controls Work in a well-ventilated area (e.g., fume hood) start->engineering_controls eye_protection Wear approved eye protection (EN166 compliant) engineering_controls->eye_protection hand_protection Wear suitable chemical- resistant gloves (EN 374) eye_protection->hand_protection body_protection Wear a lab coat or other protective clothing hand_protection->body_protection respiratory_protection Use respiratory protection if dust generation is likely body_protection->respiratory_protection end Proceed with Experiment respiratory_protection->end Spill_Response cluster_spill Emergency Spill Response Protocol spill Spill of 2-Fluoro-4- (trifluoromethyl)benzoic acid assess Assess the situation and ensure proper ventilation spill->assess ppe Don appropriate PPE (gloves, eye protection, respirator) assess->ppe contain Contain the spill to prevent spreading ppe->contain cleanup Carefully sweep or vacuum the spilled solid contain->cleanup disposal Dispose of waste in a sealed, labeled container cleanup->disposal decontaminate Decontaminate the area and equipment disposal->decontaminate report Report the incident to the appropriate personnel decontaminate->report

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-Fluoro-4-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2-Fluoro-4-(trifluoromethyl)benzoic acid (CAS No. 115029-24-8). This resource is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with this versatile fluorinated building block. As a compound with significant utility in pharmaceutical and materials science synthesis, understanding its solubility characteristics is paramount for successful experimental outcomes.[1][2] This guide provides in-depth, field-proven insights and practical troubleshooting protocols to help you navigate and resolve common solubility issues.

Understanding the Molecule: Why is Solubility a Challenge?

This compound is a white crystalline solid at room temperature.[3] Its molecular structure is the primary determinant of its solubility profile. Key features include:

  • Carboxylic Acid Group (-COOH): This functional group can donate a proton, making the molecule acidic. It allows for hydrogen bonding and deprotonation to form a salt, which is a critical mechanism for solubility enhancement.[4]

  • Aromatic Benzene Ring: The core ring structure is inherently nonpolar and hydrophobic.

  • Fluorine and Trifluoromethyl (-CF₃) Substituents: Both the fluoro and trifluoromethyl groups are strongly electron-withdrawing and significantly increase the molecule's lipophilicity (hydrophobicity).[1][3] The potent -CF₃ group, in particular, contributes to poor aqueous solubility.

The combination of a highly hydrophobic fluorinated aromatic ring with a polar, ionizable carboxylic acid group results in limited solubility in water but better solubility in polar organic solvents.[3][5]

Core Physical & Chemical Properties
PropertyValueSource(s)
Molecular Formula C₈H₄F₄O₂[6]
Molecular Weight 208.11 g/mol [6]
Appearance White crystalline solid/powder[3][7]
Melting Point 168-170 °C[7]
pKa (Predicted) 3.17 ± 0.36[5]
Solubility (Qualitative) Soluble in Methanol[5]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common solubility problems in a practical question-and-answer format.

Q1: My this compound won't dissolve in water for my biological assay. What is the first thing I should try?

A1: pH Adjustment is the most effective initial strategy for aqueous solutions.

The limited aqueous solubility of this compound is primarily due to its hydrophobic nature.[3] However, as a carboxylic acid, its solubility is highly pH-dependent.[8][9] By raising the pH of the solution above the compound's pKa (~3.17), the carboxylic acid group (-COOH) is deprotonated to form the highly polar and much more water-soluble carboxylate salt (-COO⁻).[8][10]

Logical Relationship: pH and Solubility

Below is a diagram illustrating the equilibrium between the insoluble acid form and the soluble salt form, which is controlled by the pH of the medium.

ph_solubility cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) Insoluble R-COOH (Protonated, Less Soluble Form) Soluble R-COO⁻ + H⁺ (Deprotonated, Soluble Salt Form) Insoluble->Soluble Add Base (e.g., NaOH) Deprotonation Soluble->Insoluble Add Acid (e.g., HCl) Protonation caption Fig 1. pH-dependent equilibrium of the carboxylic acid.

Caption: Fig 1. pH-dependent equilibrium of the carboxylic acid.

Protocol 1: Preparation of an Aqueous Stock Solution via pH Adjustment
  • Weigh Compound: Accurately weigh the desired amount of this compound powder.

  • Initial Suspension: Add a portion (e.g., 80%) of your final desired volume of high-purity water (or aqueous buffer) to the powder. The compound will likely not dissolve and will form a suspension.

  • Basification: While stirring vigorously, add a 1 M NaOH solution dropwise. Monitor the pH of the solution using a calibrated pH meter.

  • Dissolution Point: As the pH increases past ~4.5-5.0, you should observe the solid dissolving. Continue adding base until all solid material is in solution.

  • Final pH and Volume Adjustment: Adjust the solution to your target pH (typically 7.0-7.4 for physiological assays). Be careful not to let the pH drop too low, as the compound may precipitate. Add water (or buffer) to reach the final desired volume.

  • Sterilization (if required): Filter-sterilize the final solution through a 0.22 µm syringe filter. Do not autoclave, as high temperatures can degrade the compound.

Self-Validation: The solution should be clear and free of visible particulates. If precipitation occurs upon standing, the concentration may be too high for the final pH, or the buffer components may be incompatible.

Q2: I need to dissolve the compound for an organic reaction, but it's not dissolving in my nonpolar solvent. What should I do?

A2: Use a polar aprotic or polar protic organic solvent.

While the molecule has significant hydrophobic character, the carboxylic acid group requires a polar solvent to effectively solvate it. Nonpolar solvents like hexane or toluene are poor choices. Polar organic solvents are much more effective.

Recommended Organic Solvents:

  • Polar Protic: Methanol, Ethanol[5][11]

  • Polar Aprotic: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetone[3][4][11]

For many applications, especially in drug discovery and biological screening, creating a concentrated stock solution in DMSO is a standard and effective practice.[12]

Q3: I dissolved my compound in DMSO, but it precipitates when I dilute it into my aqueous buffer. How can I fix this?

A3: This is a common issue caused by the compound's low aqueous solubility. The key is to manage the final concentration of both the compound and the co-solvent.

When a concentrated DMSO stock is added to an aqueous medium, the DMSO disperses, and the compound is suddenly exposed to a high-water environment where it is poorly soluble, causing it to crash out.[13]

Troubleshooting Workflow for Co-Solvent Precipitation

This workflow guides you through the logical steps to resolve precipitation issues when using an organic co-solvent.

workflow start Precipitation observed upon dilution of organic stock check_conc Is the final compound concentration too high? start->check_conc reduce_conc Lower the final concentration of the compound. check_conc->reduce_conc Yes check_cosolvent Is the final co-solvent (e.g., DMSO) percentage too low? check_conc->check_cosolvent No reduce_conc->check_cosolvent Try again increase_cosolvent Increase final co-solvent %. (Caution: check cell/assay tolerance) check_cosolvent->increase_cosolvent Yes combine_methods Combine Co-solvent with pH Adjustment (Protocol 2) check_cosolvent->combine_methods No increase_cosolvent->combine_methods Still precipitates or % is too high success Solution remains clear increase_cosolvent->success Problem Solved combine_methods->success caption Fig 2. Troubleshooting precipitation from co-solvent stocks.

Caption: Fig 2. Troubleshooting precipitation from co-solvent stocks.

Protocol 2: Diluting a DMSO Stock into Aqueous Buffer

This protocol combines the co-solvent and pH adjustment methods for maximum solubility.

  • Prepare Concentrated Stock: Dissolve the this compound in 100% DMSO to a high concentration (e.g., 10-50 mM). Ensure it is fully dissolved.

  • Prepare Final Buffer: Use a buffer with a pH of 7.4 or higher. The buffering capacity is crucial to prevent a localized drop in pH when the acidic compound is added.

  • Dilution Technique:

    • Add the small volume of DMSO stock directly into the final volume of the vortexing aqueous buffer. Do not add the buffer to the DMSO stock.

    • This rapid mixing helps to disperse the compound quickly before it has a chance to aggregate and precipitate.

  • Check Final Co-solvent Concentration: Ensure the final percentage of DMSO is low enough to be tolerated by your experimental system (typically <1%, often <0.1% for cell-based assays).

  • Self-Validation: The final solution should remain clear. If a slight haze appears, warming the solution gently (e.g., to 37°C) and sonicating for a few minutes may help. If it remains cloudy, the final concentration is too high for the conditions.

Q4: Are there more advanced formulation strategies I can consider for in vivo studies or drug development?

A4: Yes. For more demanding applications, several advanced formulation strategies are employed to enhance the solubility and bioavailability of poorly soluble drugs. [14]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can shield the hydrophobic parts of the molecule, increasing aqueous solubility.[15][16]

  • Lipid-Based Formulations: For highly lipophilic compounds, dissolving the drug in lipidic excipients (oils, surfactants) can create self-emulsifying drug delivery systems (SEDDS) that improve oral absorption.[15][16][17]

  • Amorphous Solid Dispersions: Converting the crystalline drug into a high-energy amorphous state, typically dispersed within a polymer matrix, can dramatically increase its dissolution rate.[17][18]

  • Particle Size Reduction: Techniques like micronization or nanonization increase the surface area-to-volume ratio of the drug particles, which can improve the dissolution rate according to the Noyes-Whitney equation.[10][16]

These approaches typically require specialized equipment and formulation expertise and are common in the pharmaceutical development pipeline.[14][15]

References
  • Solubility of Things. (n.d.). 4-(Trifluoromethyl)benzoic acid.
  • Solubility of Things. (n.d.). 2-(trifluoromethyl)benzoic acid.
  • LookChem. (n.d.). 4-fluoro-2-(trifluoromethyl)benzoic acid.
  • Ningbo Inno Pharmchem Co.,Ltd. (2026, January 6). Exploring the Versatility of this compound in Organic Synthesis.
  • PubChem. (n.d.). 4-Fluoro-2-(trifluoromethyl)benzoic acid. National Center for Biotechnology Information.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • The Royal Society of Chemistry. (n.d.). Fluorobenzoic Acids Coformers to Improve the Solubility and Permeability of BCS Class IV Drug Naftopidil.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?. r/askscience.
  • ResearchGate. (n.d.). The effect of different pH-adjusting acids on the aqueous solubility of....
  • Szaniawska, M., & Szymczyk, K. (n.d.). Strategies in poorly soluble drug delivery systems.
  • Outsourced Pharma. (2025, October 15). Formulation Strategies For Poorly Soluble Molecules.
  • Kumar, L. A., et al. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES.
  • International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES.
  • World Journal of Biology and Pharmaceutical Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • Oakwood Chemical. (n.d.). This compound, min 98%.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Technical Spotlight: 4-Fluoro-2-(trifluoromethyl)benzoic Acid Properties and Uses.
  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility.

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Technical Support Center: Stability of 2-Fluoro-4-(trifluoromethyl)benzoic Acid Under Reaction Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical support for experiments involving 2-Fluoro-4-(trifluoromethyl)benzoic acid. As a versatile building block in medicinal chemistry and materials science, understanding its stability under various reaction conditions is paramount to achieving successful outcomes and troubleshooting unexpected results. This document moves beyond standard product information to offer practical, field-proven insights into the reactivity and potential degradation pathways of this valuable compound.

Understanding the Molecule: A Stability Overview

This compound is a robust molecule, largely due to the strong carbon-fluorine bonds and the electron-withdrawing nature of its substituents.[1] The trifluoromethyl group (-CF3) is known for its high metabolic stability and is generally considered a stable functional group.[2] However, like any reagent, its stability is not absolute and is contingent on the specific reaction environment. The primary reactive center of the molecule is the carboxylic acid group, which readily participates in reactions such as esterification and amidation.[1]

While generally stable, there are three main areas of potential instability to consider during reaction design and troubleshooting:

  • Decarboxylation: The loss of the carboxylic acid group as carbon dioxide, typically under thermal stress or in the presence of certain catalysts.

  • Defluorination: The cleavage of a carbon-fluorine bond, which can occur under harsh conditions.

  • Hydrolysis of the Trifluoromethyl Group: Transformation of the -CF3 group, usually under strongly acidic or basic conditions.

This guide will address each of these potential issues in a practical question-and-answer format, providing you with the knowledge to anticipate and mitigate these challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments. The answers provide not just a solution, but the underlying chemical reasoning to empower your future experimental design.

Issue 1: Low or No Yield in Amide Coupling Reactions

Question: I am attempting an amide coupling with this compound using standard coupling reagents (e.g., HATU, DCC), but I am observing low to no product formation. What could be the cause?

Answer:

Several factors can contribute to low yields in amide coupling reactions.[3] While issues like incomplete activation of the carboxylic acid or deactivation of the amine are common to all amide couplings, the specific structure of this compound can present unique challenges.

  • Steric Hindrance: The fluorine atom at the ortho position to the carboxylic acid can create steric hindrance, potentially slowing down the reaction with the activated ester intermediate.[4] This is particularly relevant when coupling with bulky amines.

  • Electronic Effects: The electron-withdrawing nature of both the fluorine and trifluoromethyl groups deactivates the aromatic ring.[1][5] While this primarily affects electrophilic aromatic substitution, it can also have a more subtle influence on the reactivity of the carboxylic acid.

Troubleshooting Protocol:

  • In Situ Acyl Fluoride Formation: For sterically hindered couplings, converting the carboxylic acid to the corresponding acyl fluoride in situ can be highly effective. Acyl fluorides are more reactive than the parent carboxylic acid and can overcome steric barriers.[4]

    • Reagents: Use a fluorinating agent such as TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH.

    • Procedure:

      • Dissolve this compound (1 equivalent) in an anhydrous solvent like DCM.

      • Add the fluorinating agent (1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.2 equivalents).

      • Stir at room temperature for 15-20 minutes to generate the acyl fluoride.

      • Add your amine to the reaction mixture.

  • Optimize Coupling Reagent and Conditions:

    • Coupling Reagents: If you suspect incomplete activation, consider using a more potent coupling reagent like T3P (Propylphosphonic anhydride).

    • Temperature: For sluggish reactions, gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. However, monitor for potential side reactions.

Issue 2: Unexpected Side Products Suggesting Decarboxylation

Question: My reaction, which is run at an elevated temperature, is showing a significant amount of 1-fluoro-3-(trifluoromethyl)benzene as a byproduct. Is this due to decarboxylation?

Answer:

Yes, the presence of 1-fluoro-3-(trifluoromethyl)benzene is a strong indicator of decarboxylation. Aromatic carboxylic acids can undergo decarboxylation upon heating, and this process can be facilitated by the presence of electron-withdrawing groups and certain catalysts.[6]

Factors Influencing Decarboxylation:

  • Temperature: High temperatures are a primary driver of decarboxylation. For fluorinated benzoic acids, temperatures in the range of 125-300°C can lead to significant decarboxylation, especially in polar aprotic solvents like DMSO or DMF.[7][8]

  • Catalysts: Copper salts (e.g., Cu₂O) are known to catalyze the decarboxylation of aromatic acids.[6][8] If your reaction mixture contains copper, even in catalytic amounts, it could be promoting this side reaction at lower temperatures than expected.

  • Solvent: Polar aprotic solvents can facilitate decarboxylation.

Mitigation Strategies:

  • Temperature Control: If possible, run your reaction at a lower temperature. If heating is necessary, carefully control the temperature and reaction time.

  • Avoid Copper Catalysts (if possible): If your desired transformation does not require a copper catalyst, avoid its use. If it is essential, consider using the lowest effective catalyst loading and temperature.

  • Solvent Choice: If decarboxylation is a persistent issue, consider screening alternative solvents.

Issue 3: Suspected Degradation of the Trifluoromethyl Group

Question: I am running a reaction under strongly basic conditions and my product appears to have lost the trifluoromethyl group, or it has been converted to a carboxylic acid. Is this possible?

Answer:

While the trifluoromethyl group is generally robust, it is not entirely inert and can undergo hydrolysis to a carboxylic acid under certain harsh conditions.

  • Strongly Basic Conditions: The use of strong bases, particularly in combination with certain additives, can facilitate the hydrolysis of the -CF3 group. For instance, a combination of LiO-t-Bu and CsF has been shown to hydrolyze trifluoromethyl arenes.[9]

  • Strongly Acidic Conditions: Fuming sulfuric acid in the presence of boric acid can also hydrolyze trifluoromethyl groups to carboxylic acids.[10] Additionally, Brønsted superacids can lead to the decomposition of the trifluoromethyl group via protolytic defluorination.[2]

Recommendations:

  • Avoid Harsh Basicity/Acidity: Whenever possible, opt for milder reaction conditions. If strongly basic or acidic conditions are required, it is crucial to perform a stability study on a small scale to assess the integrity of the trifluoromethyl group under your specific reaction parameters.

  • Reaction Monitoring: Carefully monitor the reaction progress by LC-MS or TLC to detect the formation of any byproducts resulting from -CF3 group degradation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Store in a cool, dry, and well-ventilated place in a tightly sealed container. It is stable under normal storage conditions.

Q2: Are there any known incompatibilities for this compound?

A2: While many safety data sheets list "none known," as a general precaution, it should be kept away from strong oxidizing agents and strong bases to avoid any potential exothermic or degradation reactions.

Q3: Can the fluorine atom be displaced in nucleophilic aromatic substitution (SNAr) reactions?

A3: The aromatic ring is deactivated towards electrophilic substitution due to the electron-withdrawing fluorine and trifluoromethyl groups.[1][5] Conversely, these groups activate the ring for nucleophilic aromatic substitution. However, the position of the fluorine atom (ortho to the carboxylic acid and meta to the trifluoromethyl group) is not highly activated for SNAr. Displacement of the fluorine would likely require a strong nucleophile and potentially harsh reaction conditions.

Q4: I am planning a Suzuki coupling reaction. Will the ortho-fluoro substituent interfere with the reaction?

A4: The ortho-fluoro group can potentially influence the Suzuki coupling. While Suzuki reactions are generally tolerant of a wide range of functional groups, ortho-substituents can sometimes retard the rate of reaction due to steric effects. However, successful Suzuki couplings have been reported with fluorinated benzoic acid derivatives.[11] It is advisable to screen different palladium catalysts, ligands, and bases to find the optimal conditions for your specific substrates.

Visualizing Reaction Stability: A Decision-Making Workflow

The following diagram illustrates a troubleshooting workflow for common issues encountered when using this compound.

Stability_Troubleshooting start Reaction with this compound issue Problem Observed? start->issue low_yield Low/No Yield in Amide Coupling issue->low_yield Yes decarboxylation Decarboxylation Byproduct Observed issue->decarboxylation Yes cf3_degradation CF3 Group Degradation issue->cf3_degradation Yes success Successful Reaction issue->success No solution1 Consider in situ Acyl Fluoride formation. Optimize coupling reagent and temperature. low_yield->solution1 solution2 Lower reaction temperature. Avoid copper catalysts if possible. Screen alternative solvents. decarboxylation->solution2 solution3 Avoid harsh basic/acidic conditions. Conduct small-scale stability study. Carefully monitor reaction. cf3_degradation->solution3 solution1->success solution2->success solution3->success

Caption: Troubleshooting workflow for reactions involving this compound.

Quantitative Data Summary

Potential IssueKey Contributing FactorsParameter Thresholds/Conditions to Watch ForRecommended Mitigation
Decarboxylation High Temperature, Copper Catalysis, Polar Aprotic SolventsTemperatures > 125 °C[7][8]Lower reaction temperature, avoid copper catalysts, screen solvents.
-CF3 Hydrolysis Strong Bases, Strong AcidsLiO-t-Bu/CsF[9]; Fuming H₂SO₄/Boric Acid[10]; Superacids[2]Use milder conditions; perform stability tests.
Low Amide Coupling Yield Steric Hindrance from ortho-Fluoro groupBulky aminesIn situ acyl fluoride formation[4]; use stronger coupling reagents.

Concluding Remarks

This compound is a valuable and generally stable building block. By understanding its potential reactivity and degradation pathways, particularly concerning decarboxylation and hydrolysis of the trifluoromethyl group under harsh conditions, researchers can design more robust reaction protocols and effectively troubleshoot unexpected outcomes. The insights and protocols provided in this guide are intended to serve as a practical resource to enhance the success of your synthetic endeavors.

References

  • Shigeno, M., et al. (2023). LiO-t-Bu/CsF-Mediated Formal Hydrolysis of Trifluoromethyl Arenes. Organic Letters, 25(4), 638-642. [Link]
  • Yadav, P., et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition, 60(23), 12829-12834. [Link]
  • Perez-Carbia, A., et al. (2001). The stability of 2-acetoxy-4-trifluoromethylbenzoic acid (Triflusal) in micellar pseudophase. Journal of Pharmaceutical and Biomedical Analysis, 26(5-6), 925-933. [Link]
  • Yadav, P., et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Request PDF. [Link]
  • Mehta, G., et al. (2012). Protolytic defluorination of trifluoromethyl-substituted arenes. PMC - NIH. [Link]
  • Unknown. (1991). Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride.
  • Herrera, D., et al. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances, 12(12), 7103-7114. [Link]
  • Unknown. (n.d.). Defluorination pathway of 2-fluorobenzoate.
  • Zhang, C. (2017). Research progress on trifluoromethyl-based radical reaction process. Semantic Scholar. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Versatility of this compound in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Ish Math Test Prep. (2024). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). YouTube. [Link]
  • Grushin, V. V., & Nolan, S. P. (2004). Aromatic Trifluoromethylation with Metal Complexes. Chemical Reviews, 104(10), 4551-4598. [Link]
  • Yadav, P., et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. PubMed. [Link]
  • Kobayashi, Y., & Kumadaki, I. (1980). Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. Accounts of Chemical Research, 13(12), 462-468. [Link]
  • Unknown. (n.d.). Structure-Specific Aerobic Defluorination of Short-Chain Fluorinated Carboxylic Acids by Activated Sludge Communities. PMC - NIH. [Link]
  • Unknown. (n.d.). Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B). PMC - NIH. [Link]
  • Unknown. (1991). Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride. Googleapis.com. [Link]
  • Ulven, T., et al. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Organic & Biomolecular Chemistry, 13(48), 11593-11596. [Link]
  • Xu, T., et al. (2021). Decarboxylative Hydroxylation of Benzoic Acids. PMC - NIH. [Link]
  • Wagner, C. E., & Lambert, T. L. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2340. [Link]
  • PubChem. (n.d.). 4-Fluoro-2-(trifluoromethyl)benzoic acid. PubChem. [Link]
  • Chemical Engineering Calculations. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzoic acid Properties vs Temperature.
  • Reddit. (2024). Struggling with amide coupling. Reddit. [Link]
  • Unknown. (2024). Defluorination of various perfluoro alkyl acids and selected PFOA and PFOS monomers by Acidimicrobium sp. Strain A6 enrichment cultures. PubMed. [Link]
  • Chemistry Stack Exchange. (2021). Why is 2-fluorobenzoic acid more acidic than 4-fluorobenzoic acid despite its intramolecular hydrogen bonding?. Chemistry Stack Exchange. [Link]
  • Reva, I., et al. (2017). Effects of the matrix and intramolecular interactions on the stability of the higher-energy conformers of 2-fluorobenzoic acid. PubMed. [Link]
  • LNEYA Industrial Chillers Manufacturer. (n.d.). What are the conditions for the decarboxylation reaction? How to control the temperature of heating?. LNEYA Industrial Chillers Manufacturer. [Link]
  • Wang, Q., et al. (2020).
  • Trang, B., et al. (2022). Low-temperature mineralization of perfluorocarboxylic acids. Science, 377(6608), 839-845. [Link]
  • Dreher, S. D., et al. (2008). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 73(7), 2829-2832. [Link]
  • Reddit. (2022). amide coupling help. Reddit. [Link]
  • Wen, H., et al. (2021). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. ePrints Soton. [Link]
  • Unknown. (n.d.). Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. Request PDF. [Link]
  • Unknown. (2020). Suzuki Cross-Coupling Reaction with Genetically Encoded Fluorosulfates for Fluorogenic Protein Labeling. PubMed. [Link]

Sources

Technical Support Center: Scaling Up 2-Fluoro-4-(trifluoromethyl)benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Fluoro-4-(trifluoromethyl)benzoic acid. This guide is designed for researchers, chemists, and process development professionals. Here, we move beyond simple protocols to address the "why" behind the "how," providing you with the expert insights needed to troubleshoot and optimize your reactions effectively.

Introduction to the Molecule and Its Challenges

This compound is a key building block in medicinal chemistry and materials science, notable for its use in synthesizing various active pharmaceutical ingredients. However, scaling its synthesis presents unique challenges. The presence of both a fluorine atom and a trifluoromethyl group on the aromatic ring significantly influences its reactivity. Key challenges often revolve around controlling regioselectivity, managing exothermic events, and preventing the formation of stubborn impurities that can complicate downstream processing.

This guide provides a structured approach to troubleshooting common issues encountered during the multi-step synthesis and scale-up of this important intermediate.

Frequently Asked Questions (FAQs)

Q1: My Grignard formation for a key intermediate is sluggish and gives low yields. What are the likely causes?

A1: Sluggish Grignard formation is a classic scale-up issue. The primary culprits are often impurities in the starting materials or the solvent. Water and atmospheric oxygen are potent inhibitors of Grignard reagent formation. On a larger scale, ensuring completely anhydrous conditions is more challenging.

  • Troubleshooting Steps:

    • Solvent Purity: Ensure your solvent (e.g., THF, diethyl ether) is freshly distilled from a suitable drying agent like sodium/benzophenone. For larger volumes, consider using a closed-system solvent purification unit.

    • Magnesium Activation: The surface of magnesium turnings can be coated with magnesium oxide, which prevents the reaction. Crush the magnesium turnings just before use to expose a fresh surface. Chemical activation using iodine, 1,2-dibromoethane, or a small amount of pre-formed Grignard reagent can initiate the reaction.

    • Initiation Temperature: While the bulk reaction may need cooling, gentle heating with a heat gun on a small spot of the flask can often initiate the reaction. Be prepared for a potential exotherm once the reaction kicks in.

    • Starting Material Purity: Verify the purity of your aryl halide. Any acidic protons or reactive functional groups will quench the Grignard reagent as it forms.

Q2: I'm observing a significant exotherm during the carboxylation step with carbon dioxide. How can I control this on a larger scale?

A2: The reaction of a potent nucleophile like a Grignard reagent or an organolithium with CO2 is highly exothermic. On a lab scale, a simple dry ice/acetone bath can manage this. However, on a larger scale, poor heat transfer can lead to runaway reactions.

  • Control Strategies:

    • Reverse Addition: Instead of adding CO2 to the organometallic reagent, add the reagent solution slowly to a well-stirred slurry of dry ice in an appropriate solvent. This ensures that CO2 is always in excess and helps dissipate heat more effectively.

    • Gaseous CO2 Addition: For better control, introduce gaseous CO2 just above the surface of the vigorously stirred reaction mixture. The rate of addition can be precisely controlled with a mass flow controller, allowing for fine-tuning of the reaction rate and temperature.

    • Jacketed Reactor: Use a jacketed reactor with a circulating cooling fluid to maintain a consistent low temperature throughout the addition. Ensure the reactor is equipped with a high-torque overhead stirrer to maintain good mixing and heat transfer.

Q3: During work-up, I'm struggling with the formation of a stable emulsion. What's causing this and how can I break it?

A3: Emulsions are common during the acidic work-up of reactions containing finely divided solids (like magnesium salts) and organic solvents. The benzoic acid product itself can act as a surfactant, stabilizing the emulsion.

  • Breaking the Emulsion:

    • Add Brine: Addition of a saturated sodium chloride solution can often break emulsions by increasing the ionic strength of the aqueous phase, which helps to coalesce the dispersed organic droplets.

    • Change Solvent: If possible, adding a small amount of a different organic solvent with different density and polarity (e.g., ethyl acetate or dichloromethane) can destabilize the emulsion.

    • Filtration: Filtering the entire mixture through a pad of Celite® can help to remove the fine particulate matter that often stabilizes emulsions.

    • Patience and Separation: Sometimes, allowing the mixture to stand undisturbed for several hours in a separatory funnel can lead to phase separation. A centrifuge can also be used for smaller scales.

Troubleshooting Guide: A Deeper Dive

Problem 1: Formation of Benzene Impurity from Decarboxylation

Symptom: You observe a significant amount of 1-fluoro-3-(trifluoromethyl)benzene as a byproduct, detected by GC-MS or NMR.

Root Cause Analysis: This impurity arises from the protonation of the organometallic intermediate before it has a chance to react with carbon dioxide. This can happen if there are acidic protons present in the reaction mixture or during the work-up if the carboxylation is incomplete.

Workflow for Mitigation:

start Decarboxylation Impurity Detected check_anhydrous Verify Anhydrous Conditions (Solvent, Glassware) start->check_anhydrous check_co2 Evaluate CO2 Addition Method start->check_co2 slow_addition Implement Slow, Sub-surface CO2 Gas Addition check_co2->slow_addition For Gaseous CO2 reverse_addition Use Reverse Addition to Dry Ice Slurry check_co2->reverse_addition For Solid CO2 low_temp Ensure Low Temperature (<-60 °C) is Maintained slow_addition->low_temp reverse_addition->low_temp quench Quench Reaction with Acid ONLY After Complete Carboxylation low_temp->quench cluster_0 Reaction Vessel stirrer Overhead Stirrer reactor Jacketed Reactor (-78 °C) stirrer->reactor thermocouple Thermocouple thermocouple->reactor gas_inlet N2/Ar Inlet gas_inlet->reactor addition_funnel Addition Funnel (Organometallic soln) addition_funnel->reactor co2_inlet CO2 Inlet Tube (Sub-surface) co2_inlet->reactor

Caption: Jacketed reactor setup for controlled low-temperature carboxylation.

Step-by-Step Methodology:

  • Vessel Preparation: A 20 L jacketed glass reactor equipped with an overhead mechanical stirrer, a thermocouple, a nitrogen/argon inlet, and a sub-surface gas delivery tube is dried under vacuum with gentle heating and then purged with nitrogen.

  • Solvent and CO2: Anhydrous THF (10 L) is cannulated into the reactor. The reactor is cooled to -78 °C using a circulating chiller. Gaseous carbon dioxide is then bubbled through the stirred solvent for 30 minutes to ensure saturation.

  • Reagent Addition: The pre-formed organometallic reagent (e.g., 2-fluoro-4-(trifluoromethyl)phenylmagnesium bromide, ~2.0 moles in 4 L of THF) is added dropwise to the vigorously stirred, CO2-saturated THF solution via an addition funnel over 2-3 hours.

  • Temperature Monitoring: The internal temperature is carefully monitored and maintained below -70 °C throughout the addition. The addition rate should be adjusted as needed to control any exotherm.

  • Reaction Completion: After the addition is complete, the mixture is stirred for an additional 1 hour at -78 °C. A slow stream of CO2 is maintained during this time.

  • Quenching: The reaction is slowly and carefully quenched by the addition of 1 M HCl (5 L) while keeping the temperature below 0 °C.

  • Work-up: The layers are separated. The aqueous layer is extracted with ethyl acetate (2 x 2 L). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry, 2nd Edition. Oxford University Press. [Link]
  • Loudon, G. M., & Parise, J. M. (2016). Organic Chemistry, 6th Edition. W. H. Freeman. [Link]

Technical Support Center: Reaction Monitoring for 2-Fluoro-4-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with detailed, field-proven insights for monitoring reactions involving 2-Fluoro-4-(trifluoromethyl)benzoic acid using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). Here, we address common challenges and provide robust, troubleshooting-focused solutions in a direct question-and-answer format.

Section 1: Foundational Knowledge & Analyte Properties

Before initiating any chromatographic analysis, a fundamental understanding of the starting material, this compound, is crucial. Its physicochemical properties dictate the optimal monitoring strategy.

  • Structure: FC₆H₃(CF₃)CO₂H[1]

  • Molecular Weight: 208.11 g/mol [1][2]

  • Appearance: Solid, with a melting point of 168-170 °C[1]

  • Key Features: The molecule possesses a carboxylic acid group, making it acidic. The aromatic ring contains two strong electron-withdrawing groups (–F and –CF₃), which increase its acidity compared to benzoic acid and contribute to its stability[3]. The aromatic system provides a chromophore suitable for UV detection.

Section 2: Choosing Your Monitoring Technique: TLC vs. HPLC

Question: Should I use TLC or HPLC to monitor my reaction?

Answer: The choice depends on your specific needs: speed, desired precision, and the nature of the data required.

  • Use TLC for: Rapid, qualitative checks to quickly determine the presence or absence of the starting material and the formation of new products. It is an excellent, low-cost tool for initial reaction screening and for making real-time decisions at the bench (e.g., "Is the starting material consumed yet?").[4][5]

  • Use HPLC for: Quantitative analysis, such as determining the percentage conversion of starting material or the purity of the product. HPLC provides superior resolution, sensitivity, and reproducibility, making it essential for kinetic studies, impurity profiling, and generating data for regulatory submissions.[6]

Here is a decision-making workflow to help guide your choice:

G cluster_input cluster_decision cluster_output goal What is the primary goal of the analysis? qual_quant Qualitative check or Quantitative data? goal->qual_quant speed_res Need speed or high resolution? qual_quant->speed_res Qualitative hplc Use High-Performance Liquid Chromatography (HPLC) qual_quant->hplc Quantitative tlc Use Thin-Layer Chromatography (TLC) speed_res->tlc Speed is critical speed_res->hplc Resolution is critical

Caption: Decision workflow for selecting between TLC and HPLC.

Section 3: TLC Reaction Monitoring: FAQs & Troubleshooting

Thin-Layer Chromatography is a powerful tool for real-time reaction analysis. Here’s how to overcome common issues.

Question: My spots are streaking or tailing on the TLC plate. How can I fix this?

Answer: Streaking is the most common issue when analyzing carboxylic acids like this compound on standard silica gel plates.

  • Causality: The acidic proton of the carboxylic acid can interact strongly with the slightly acidic silanol groups (Si-OH) on the silica gel surface. This leads to a distribution of ionized and non-ionized forms of the acid, causing it to smear or "streak" up the plate instead of moving as a compact spot.[7]

  • Primary Solution: Add a small amount of a volatile acid to your mobile phase (eluent). Typically, adding 0.5-2% acetic acid or formic acid is highly effective.[7][8] This creates an acidic environment that suppresses the deprotonation of the benzoic acid, ensuring it remains in its less polar, protonated form (R-COOH), which minimizes strong interactions with the silica and results in sharp, well-defined spots.[9]

  • Secondary Cause - Overloading: Applying too much sample to the plate can also cause streaking and misshapen spots.[8][10] Always dilute your reaction aliquot in a suitable solvent (like ethyl acetate or dichloromethane) and apply it sparingly.

Question: I can't get good separation between my starting material and product. What should I do?

Answer: Achieving good separation (a significant difference in Retention Factor, Rf) is key.

  • Adjust Mobile Phase Polarity: The Rf value is controlled by the polarity of the mobile phase.

    • If spots are too low (low Rf), the mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., increase ethyl acetate in a hexane/ethyl acetate mixture).[8]

    • If spots are too high (high Rf, near the solvent front), the mobile phase is too polar. Decrease the proportion of the polar solvent.[8]

  • Change Solvent System: If adjusting ratios doesn't work, change the solvents entirely. Different solvents interact with your compounds in unique ways. A common starting point for aromatic acids is a mixture of a non-polar solvent like hexanes or toluene and a more polar solvent like ethyl acetate.[9]

Table 1: Recommended Starting TLC Solvent Systems

PolarityNon-Polar ComponentPolar ComponentModifier (Add if streaking occurs)
Low to MediumHexanesEthyl Acetate (start with 4:1 ratio)1% Acetic Acid
Medium to HighDichloromethane (DCM)Methanol (start with 19:1 ratio)1% Acetic Acid
AlternativeTolueneAcetone (start with 9:1 ratio)1% Acetic Acid

Step-by-Step Protocol: Monitoring a Reaction by TLC

  • Prepare the TLC Chamber: Pour a small amount (~0.5 cm depth) of your chosen mobile phase into the developing chamber. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, which ensures even development. Cover with the lid.

  • Prepare the TLC Plate: Using a pencil, gently draw a thin origin line about 1 cm from the bottom of the silica plate. Do not scratch the silica layer.

  • Spot the Plate:

    • Lane 1 (Reference): Use a capillary tube to spot a dilute solution of your starting material, this compound.

    • Lane 2 (Reaction): Use a fresh capillary to take a small aliquot from your reaction mixture and spot it in the center lane.

    • Lane 3 (Co-spot): Spot the reaction mixture, and then, directly on top of the same spot, apply the starting material reference. This helps confirm spot identity.[4]

  • Develop the Plate: Carefully place the spotted TLC plate into the saturated chamber, ensuring the origin line is above the solvent level.[8] Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm), as the aromatic ring will absorb UV light and appear as dark spots. Circle the spots with a pencil. The reaction is complete when the starting material spot in the reaction lane has disappeared and a new product spot is clearly visible.[5]

Section 4: HPLC Reaction Monitoring: FAQs & Troubleshooting

For precise, quantitative data, Reversed-Phase HPLC (RP-HPLC) is the method of choice.

Question: My peaks for this compound are tailing badly. What is the cause and solution?

Answer: Just like in TLC, peak tailing in RP-HPLC for acidic compounds is often caused by unwanted secondary interactions with the stationary phase.

  • Causality: Standard silica-based C18 columns have residual, unreacted silanol groups (-Si-OH) on their surface. At mobile phase pH values above their pKa (typically ~4-5), these silanols become ionized (-SiO⁻) and can interact ionically with any ionized form of your acidic analyte, causing tailing.[11]

  • Primary Solution: Control Mobile Phase pH: The most effective solution is to acidify the aqueous component of your mobile phase. Using a mobile phase with a pH at least 1-2 units below the pKa of your analyte ensures it remains in its neutral, protonated form. The predicted pKa for a similar compound, 4-fluoro-2-(trifluoromethyl)benzoic acid, is around 3.17[12]. Therefore, setting the mobile phase pH to ~2.5-3.0 is ideal.[13]

    • Recommended Additives: Add 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to the water/acetonitrile or water/methanol mobile phase.[13][14] This suppresses both analyte and silanol ionization, dramatically improving peak shape.[11]

Question: What are good starting conditions for an HPLC method?

Answer: A systematic approach is best. Start with a standard set of conditions and optimize from there.

Table 2: Recommended Starting HPLC Conditions

ParameterRecommended Starting ConditionRationale & Notes
Column C18, 4.6 x 150 mm, 5 µmThe industry standard for reversed-phase. A high-purity, end-capped column is recommended to minimize silanol interactions.[13]
Mobile Phase A Water + 0.1% Formic Acid or TFAAcid modifier is critical for good peak shape.[13]
Mobile Phase B Acetonitrile or MethanolAcetonitrile often provides sharper peaks and lower backpressure.
Gradient Start with 70% A / 30% B, ramp to 5% A / 95% B over 15 minA gradient is useful for separating the starting material from potentially more or less polar products and impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection UV, 254 nm or ~270-280 nmThe benzoic acid core has strong UV absorbance. Benzoic acids typically show a characteristic absorption band around 270-280 nm.[15][16]
Column Temp. 30-40 °CElevated temperature can improve efficiency and reduce viscosity.[13]
Injection Vol. 5-10 µLAvoid column overload by injecting a small volume of a dilute sample.[13]

Troubleshooting HPLC Peak Shape Issues: A Workflow

If you encounter issues beyond simple pH adjustment, follow this systematic troubleshooting guide.

G cluster_problem cluster_checks cluster_solutions problem Poor Peak Shape Observed (Tailing, Fronting, Splitting) check_ph Is Mobile Phase pH ~2.5-3.0? problem->check_ph check_column Is the column old or contaminated? check_ph->check_column Yes sol_ph Add 0.1% Formic Acid or TFA to aqueous phase check_ph->sol_ph No check_sample Is the sample solvent stronger than mobile phase? check_column->check_sample No sol_column Flush with strong solvent or replace column/guard column check_column->sol_column Yes check_system Are there leaks or extra column dead volume? check_sample->check_system No sol_sample Dissolve sample in initial mobile phase check_sample->sol_sample Yes sol_system Check fittings, use shorter, narrower tubing check_system->sol_system Yes

Caption: Systematic workflow for troubleshooting HPLC peak shape problems.

References

  • Exploring the Versatility of this compound in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • HPLC Troubleshooting Guide. ACE HPLC Columns. [Link]
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI. [Link]
  • Troubleshooting Peak Shape Problems in HPLC.
  • A Reverse phase HPLC method Development and Validation of 2,4,6 Trifluro Benzoic acid and its impurities.
  • 4-Fluoro-2-(trifluoromethyl)benzoic acid. PubChem. [Link]
  • TLC troubleshooting. ChemBAM. [Link]
  • Troubleshooting Thin Layer Chromatography. University of Rochester. [Link]
  • Uses of TLC. Chemistry LibreTexts. [Link]
  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
  • Monitoring Reactions by TLC.
  • Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid.
  • 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic Acid. PubChem. [Link]
  • Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. [Link]
  • Applying TLC - monitoring the progress of a reaction. YouTube. [Link]
  • TLC seperation of carboxylix acid, amine, and the amide product. Reddit. [Link]
  • Development and validation of an HPLC method for the simultaneous analysis of 23 selected drugs. PubMed. [Link]
  • Experimental UV spectra of benzoic acid derivatives.
  • This compound. Stenutz. [Link]
  • 4-Amino-2-(trifluoromethyl)benzoic acid - UV-Vis Spectrum. SpectraBase. [Link]
  • This compound. NIST WebBook. [Link]
  • 4-(Trifluoromethyl)benzoic acid. PubChem. [Link]
  • Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. [Link]
  • 3-(Trifluoromethyl)benzoic acid. PubChem. [Link]

Sources

Technical Support Center: Purification of 2-Fluoro-4-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Fluoro-4-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols for obtaining this critical building block in high purity.

Introduction: The Challenge of Purity

This compound is a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique electronic properties, conferred by the fluoro and trifluoromethyl substituents, make it a valuable component in modern organic synthesis. However, like many substituted aromatics, its synthesis can lead to a range of impurities that can be challenging to remove. These impurities can compromise the yield, purity, and safety profile of downstream products. This guide provides a systematic approach to identifying and removing these impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product will largely depend on the synthetic route employed. However, some common impurities to anticipate are:

  • Starting Materials: Incomplete reaction can lead to the presence of the starting materials. For example, if you are using an ortho-lithiation/carboxylation route, you might have residual 1-fluoro-3-(trifluoromethyl)benzene.

  • Isomeric Impurities: During the synthesis, particularly in reactions involving electrophilic aromatic substitution or metallation, positional isomers can be formed. For this compound, you might encounter other isomers such as 4-Fluoro-2-(trifluoromethyl)benzoic acid or 3-Fluoro-4-(trifluoromethyl)benzoic acid. The separation of these isomers can be particularly challenging due to their similar physicochemical properties.[2]

  • Byproducts from Side Reactions:

    • Decarboxylation Products: While generally stable, benzoic acids can undergo decarboxylation under harsh thermal or catalytic conditions, leading to the formation of 1-fluoro-3-(trifluoromethyl)benzene.

    • Hydrolysis Products: If the synthesis is performed under forcing acidic or basic conditions, the trifluoromethyl group can be susceptible to hydrolysis, forming a carboxylic acid group.[3]

    • Over- or Under-reaction Products: In multi-step syntheses, intermediates from incomplete or over-extended reactions can be present.

Q2: My crude product is a brownish, oily solid. What is the likely cause and how can I address it?

A2: An oily or discolored appearance often indicates the presence of a significant amount of impurities that depress the melting point of the mixture. This phenomenon is known as "oiling out."[4] Colored impurities may arise from side reactions forming polymeric or conjugated byproducts.

Recommended Action:

  • Initial Characterization: Before attempting purification, it is advisable to analyze a small sample of the crude material by ¹H NMR and/or LC-MS to get a preliminary idea of the impurity profile.

  • Activated Carbon Treatment: During recrystallization, the use of activated charcoal can be very effective in adsorbing colored impurities.[5]

  • Chromatographic Purification: If the material is heavily contaminated, a preliminary purification by flash column chromatography may be necessary before final recrystallization.

Q3: How do I know if my purification has been successful?

A3: The success of your purification can be assessed by a combination of techniques:

  • Melting Point Analysis: A sharp melting point close to the literature value (168-170 °C) is a good indicator of high purity. Impure samples will typically exhibit a depressed and broadened melting point range.

  • Chromatographic Analysis (HPLC/GC): High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of this compound. A pure sample should show a single major peak. Gas Chromatography (GC) can also be used, but typically requires derivatization of the carboxylic acid to a more volatile ester.[2]

  • Spectroscopic Analysis (NMR): ¹H and ¹⁹F NMR are powerful tools for detecting and identifying impurities. The absence of unexpected signals in the NMR spectrum is a strong confirmation of purity.

Troubleshooting Common Purification Issues

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery After Recrystallization The compound is too soluble in the chosen solvent, even at low temperatures.Too much solvent was used during dissolution.- Select a solvent in which the compound has lower solubility at room temperature.- Use a mixed-solvent system.- Evaporate some of the solvent to increase the concentration before cooling.
"Oiling Out" During Recrystallization The solution is too concentrated, or cooling is too rapid.High levels of impurities are present, depressing the melting point.- Re-heat the solution to dissolve the oil and add a small amount of additional hot solvent.- Allow the solution to cool more slowly; insulate the flask.- Consider a preliminary purification step like acid-base extraction or chromatography.[4]
Persistent Colored Impurities Highly colored byproducts are present that are not effectively removed by recrystallization alone.- During recrystallization, add a small amount of activated charcoal to the hot solution before filtration.[5]
Incomplete Separation of Isomers Isomeric impurities have very similar solubility profiles to the desired product.- Recrystallization may not be sufficient. Preparative HPLC is often the most effective method for separating challenging isomers.[2]
Product Remains in the Organic Layer During Acid-Base Extraction The pH of the aqueous phase is not high enough to deprotonate the benzoic acid.Insufficient mixing of the two phases.- Use a stronger base (e.g., 1-2 M NaOH) and ensure the pH of the aqueous layer is well above the pKa of the acid.- Shake the separatory funnel vigorously, venting frequently, to ensure thorough mixing.

Purification Workflow Diagram

PurificationWorkflow Crude Crude 2-Fluoro-4-(trifluoromethyl) benzoic acid Analysis1 Initial Purity Assessment (TLC, ¹H NMR, HPLC) Crude->Analysis1 Decision1 Purity > 90%? Analysis1->Decision1 Recrystallization Recrystallization Decision1->Recrystallization Yes AcidBase Acid-Base Extraction Decision1->AcidBase No Analysis2 Final Purity Analysis (HPLC, NMR, Melting Point) Recrystallization->Analysis2 AcidBase->Recrystallization Mainly acidic/neutral impurities ColumnChrom Column Chromatography AcidBase->ColumnChrom Significant non-polar impurities present ColumnChrom->Recrystallization PureProduct Pure Product (>99%) Analysis2->PureProduct

Caption: A general workflow for the purification of this compound.

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This technique is highly effective for separating the acidic target compound from neutral or basic impurities. The principle relies on the conversion of the water-insoluble carboxylic acid into its water-soluble carboxylate salt using a base.

Causality: this compound, being a carboxylic acid, will react with a base (like NaOH) to form a sodium salt. This salt is ionic and therefore soluble in the aqueous phase. Neutral organic impurities will remain in the organic phase.

AcidBaseExtraction cluster_aqueous Aqueous Phase Acid_org R-COOH (Insoluble in Water) Base + NaOH(aq) Acid_org->Base Neutral_org Neutral Impurities Salt_aq R-COO⁻Na⁺ (Soluble in Water) Acidify + HCl(aq) Salt_aq->Acidify Base->Salt_aq Precipitate R-COOH(s) (Precipitate) Acidify->Precipitate

Sources

Technical Support Center: Safe Disposal of 2-Fluoro-4-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the safe handling and disposal of 2-Fluoro-4-(trifluoromethyl)benzoic acid (CAS No. 115029-24-8). This document is intended for researchers, scientists, and drug development professionals. Our goal is to provide clear, actionable guidance rooted in established safety protocols to ensure the protection of laboratory personnel and the environment.

I. Understanding the Compound: A Prerequisite for Safe Disposal

This compound is a halogenated aromatic carboxylic acid. Its chemical structure, featuring a fluorine atom and a trifluoromethyl group, imparts specific reactivity and hazards that must be understood to ensure safe disposal. According to its Safety Data Sheet (SDS), the primary hazards include:

  • Skin Irritation (Category 2) [1][2]

  • Serious Eye Irritation (Category 2) [1][2][3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System [1][2][3]

The presence of carbon-halogen bonds classifies this compound as a halogenated organic waste , a critical designation for proper waste segregation.[4][5] Furthermore, thermal decomposition can lead to the release of highly toxic and corrosive gases, including hydrogen fluoride (HF).[2][6][7] This underscores the importance of avoiding disposal methods involving incineration outside of specialized, licensed facilities.

II. General Disposal Protocol: A Step-by-Step Guide

The universally recommended and regulated method for disposing of this compound is through a licensed hazardous waste management company.[2][8][9][10] Do not attempt to dispose of this chemical down the drain or in regular solid waste.[8]

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing appropriate PPE to prevent exposure.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact and irritation.[8][11]
Eye Protection Safety glasses or chemical splash gogglesProtects against splashes that can cause serious eye damage.[2][8]
Protective Clothing Laboratory coatShields skin and personal clothing from contamination.[11]
Respiratory Protection Use in a chemical fume hoodAll handling should occur in a well-ventilated area, preferably a fume hood, to prevent respiratory tract irritation.[3][8][9]
Step 2: Waste Segregation & Collection

Proper segregation is the cornerstone of safe chemical waste management. Mis-categorizing waste can lead to dangerous chemical reactions and improper treatment.

  • Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container for "Halogenated Organic Solids." [4][5]

  • Solid Waste: Collect solid this compound, along with any contaminated consumables (e.g., weigh boats, pipette tips, gloves), in this container.

  • Liquid Waste (Solutions): If the compound is dissolved in a solvent, it must be collected in a "Halogenated Organic Liquid Waste" container. Do not mix with non-halogenated solvent waste.[5][11]

  • Avoid Incompatibilities: Never mix this acidic compound with bases in the same waste container.[4] Also, keep it separate from strong oxidizing agents.[7][12]

Step 3: Container Labeling and Storage
  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an accurate list of all components and their approximate concentrations.[5][11]

  • Storage: Keep the waste container tightly sealed when not in use.[1][3] Store it in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[13]

Step 4: Arranging for Disposal
  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[8][9]

The following diagram outlines the decision-making workflow for proper disposal.

cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_final Final Steps Prep Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Identify Is the waste solid or a solution? Prep->Identify Solid Collect in 'Halogenated Organic SOLID Waste' container Identify->Solid Solid Liquid Collect in 'Halogenated Organic LIQUID Waste' container Identify->Liquid Liquid Label Step 3: Label Container Correctly (Full Chemical Name & Hazards) Solid->Label Liquid->Label Store Step 4: Store in Designated Satellite Accumulation Area Label->Store Dispose Step 5: Contact EHS for Pickup Store->Dispose

Disposal workflow for this compound.

III. Troubleshooting Guide & FAQs

This section addresses specific issues and questions that users may encounter during the disposal process.

Q1: I accidentally spilled a small amount of solid this compound on the bench. How do I clean it up?

A1:

  • Ensure Safety: Make sure you are wearing your full PPE, including gloves and eye protection. Keep others away from the spill area.

  • Containment: For a solid spill, prevent it from becoming airborne. Do not sweep with a dry brush, as this can create dust.[1]

  • Cleanup: Gently cover the spill with an inert absorbent material like sand or vermiculite. Carefully sweep the mixture into a designated dustpan.[3][11] Alternatively, vacuum equipment can be used where practicable.[1]

  • Disposal: Place the collected material and any contaminated cleaning supplies into your "Halogenated Organic Solid Waste" container.

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water. Place the cleaning wipes in the hazardous waste container.

Q2: Can I neutralize the benzoic acid with a base like sodium bicarbonate or sodium hydroxide before disposal to make it safer?

A2: This is strongly discouraged. While chemically possible, in-lab neutralization of halogenated organic compounds is not a recommended disposal procedure for several critical reasons:

  • Exothermic Reaction: Neutralization is an exothermic reaction that can generate heat, potentially causing splashing or boiling if not carefully controlled.

  • Aerosol Formation: The reaction could create aerosols containing the fluorinated compound, increasing the risk of inhalation.

  • Incomplete Reaction & Byproducts: Ensuring a complete and safe reaction requires careful stoichiometric calculations and pH monitoring. An incomplete reaction leaves the waste hazardous, and unforeseen side reactions could potentially occur.

  • Regulatory Non-Compliance: Simply neutralizing the acid does not necessarily declassify the resulting salt as hazardous waste. The fluorinated aromatic component remains, and the waste must still be disposed of according to regulations for halogenated organics.[14][15] The primary disposal route for such compounds is high-temperature incineration by a licensed facility.[4][12]

The authoritative and safest approach is to dispose of the compound in its original form through your institution's EHS-approved waste stream.

Q3: I mixed a small amount of this compound waste into my "Non-Halogenated" waste stream by mistake. What should I do?

A3: The entire container is now considered halogenated waste .[5]

  • Stop Adding Waste: Do not add any more waste to the container.

  • Re-label the Container: Immediately cross out the "Non-Halogenated" label and clearly re-label the container as "Halogenated Organic Waste."

  • Update Contents: On the hazardous waste tag, accurately list all contents, including the mistakenly added this compound, and estimate the percentages.

  • Inform EHS: Notify your EHS office of the situation. They need an accurate manifest for the waste they collect and can provide further guidance.

Q4: My container of this compound is old and the powder has clumped. Is it still safe to handle for disposal?

A4: Yes, it is generally safe to handle, but with extra caution. The clumping is likely due to moisture absorption over time. The primary hazards of skin, eye, and respiratory irritation still apply.[1] Handle the material inside a chemical fume hood to minimize any potential dust or fume inhalation. If you need to break up the clumps for transfer to a waste container, do so gently within the fume hood to avoid generating dust. Dispose of it as you would with fresh material, following the solid halogenated waste protocol.

IV. References

  • Benchchem. (n.d.). Proper Disposal of 3-(Trifluoromethyl)phenol: A Guide for Laboratory Professionals. Retrieved from

  • Benchchem. (n.d.). Proper Disposal of 6-(Trifluoromethyl)isoquinolin-1(2H)-one: A Step-by-Step Guide for Laboratory Professionals. Retrieved from

  • Benchchem. (n.d.). Proper Disposal of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol: A Guide for Laboratory Professionals. Retrieved from

  • Ossila. (2023, November 9). Safety Data Sheet: this compound. Retrieved from

  • Fisher Scientific. (2025, December 21). Safety Data Sheet: 4-(Trifluoromethyl)benzoic acid. Retrieved from

  • Sigma-Aldrich. (2024, September 8). Safety Data Sheet: Trifluoromethanesulfonic acid. Retrieved from

  • Shell Australia. (2014, June 8). Human Health Hazard and Risk Assessment of Fluorinated Benzoic Acids. Retrieved from

  • Unknown. (n.d.). Hazardous Waste Segregation. Retrieved from

  • Fluorochem. (2024, December 19). Safety Data Sheet. Retrieved from

  • Fisher Scientific. (n.d.). Safety Data Sheet: 3-Fluoro-5-(trifluoromethyl)benzoic acid. Retrieved from

  • Apollo Scientific. (n.d.). Safety Data Sheet: 2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzoic acid. Retrieved from

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from

  • Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations. Retrieved from

  • Combi-Blocks, Inc. (2023, January 2). Safety Data Sheet. Retrieved from

  • eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from

  • King County. (2015, December 1). Laboratory Waste Management Guide. Retrieved from

  • Fisher Scientific. (2025, December 18). Safety Data Sheet: 2-Fluorobenzoic acid. Retrieved from

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from

  • Sigma-Aldrich. (2024, September 7). Safety Data Sheet. Retrieved from

  • Fisher Scientific. (2024, January 23). Safety Data Sheet: 3-Fluorobenzoic acid. Retrieved from

  • Synquest Labs. (n.d.). Safety Data Sheet: 4-(Trifluoromethyl)benzoic acid. Retrieved from

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Technical Support Center: Safe Handling of 2-Fluoro-4-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical and safety information for researchers, scientists, and drug development professionals working with 2-Fluoro-4-(trifluoromethyl)benzoic acid (CAS No. 115029-24-8). Adherence to these protocols is critical for ensuring laboratory safety and experimental integrity.

Section 1: Hazard Identification and Core Safety Principles

This compound is a solid powder that presents several hazards upon exposure.[1] According to its classification under the Globally Harmonized System (GHS), it is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Understanding these risks is the foundation of safe handling.

The primary routes of exposure are inhalation of dust, skin contact, and eye contact.[2][3] The causality behind the required personal protective equipment (PPE) is directly linked to mitigating exposure through these routes. All handling procedures should be designed to minimize dust generation and prevent physical contact.[1][4]

Frequently Asked Questions (FAQs): Basic Hazards

Q1: What are the main dangers of working with this compound?

A1: The primary hazards are irritation to the skin, eyes, and respiratory system.[1] It is classified as a Skin Irritant Category 2, Eye Irritant Category 2, and Specific Target Organ Toxicity – Single Exposure (STOT SE) Category 3.[1] This means direct contact can cause inflammation and discomfort, and inhaling the dust can irritate your respiratory tract.

Q2: Is this compound flammable?

A2: While not highly flammable, thermal decomposition can occur in a fire, leading to the release of irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, and gaseous hydrogen fluoride (HF).[2][5] Standard firefighting measures appropriate for the surrounding fire are recommended.[1]

Q3: Are there any long-term health effects I should be aware of?

A3: Currently, there is no data available to suggest that this compound is a carcinogen or has reproductive toxicity.[1] However, as with many laboratory chemicals, the toxicological properties have not been fully investigated, and minimizing exposure is the most prudent approach.[5]

Section 2: Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to prevent exposure. The selection of PPE is not merely a checklist but a dynamic risk assessment based on the experimental procedure.

PPE Selection Guide
Protection Type Required Equipment Rationale & Causality
Eye & Face Protection Chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards.[2][6]Why: Protects against dust particles and accidental splashes. The compound causes serious eye irritation.[1] A face shield should be worn over goggles during procedures with a high risk of splashing.[7][8]
Skin & Body Protection Chemical-resistant lab coat.[4] Chemical-resistant gloves (e.g., nitrile).[4][6] Fully enclosed shoes.[4][8]Why: Prevents skin contact, which can cause irritation.[1][6] Gloves must be inspected before use and changed immediately if contaminated.[6][9] A lab coat protects underlying clothing and skin.[8] Enclosed shoes prevent injury from spills.[8]
Respiratory Protection Use in a well-ventilated area, preferably a certified chemical fume hood.[1][4]Why: Prevents inhalation of dust, which may cause respiratory irritation.[1][6] If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved N95 dust mask or higher-level respirator is required.[4][10]
Troubleshooting PPE Issues

Q4: My skin feels itchy after handling the compound, even though I wore gloves. What went wrong?

A4: This could be due to several reasons:

  • Glove Permeation: Your gloves may not have been rated for this specific chemical, or contact time exceeded the glove's breakthrough time. Always use chemical-resistant gloves like nitrile or butyl rubber.[11]

  • Contamination During Removal: You may have inadvertently touched the outer surface of the glove with your bare skin while removing it. Always use the proper technique for doffing gloves to avoid cross-contamination.[4][6]

  • Micro-tears: Inspect gloves for any defects like pinholes before use.[6][9]

  • Action: Wash the affected area immediately with plenty of soap and water.[2][6] If irritation persists, seek medical advice.[1][2]

Q5: I can smell the chemical even when working in the fume hood. Is this normal?

A5: No, this is not normal and indicates a potential exposure.

  • Check Fume Hood Function: Ensure the fume hood is operating correctly. Check the airflow monitor and make sure the sash is at the appropriate height.

  • Review Your Technique: Avoid rapid movements and placing large equipment inside the hood that could disrupt airflow. All work should be conducted at least 6 inches inside the hood.

  • Action: If you smell the chemical, move away from the fume hood immediately and notify your lab supervisor or safety officer. Re-evaluate the experimental setup and the fume hood's performance before proceeding.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE.

PPE_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection start Start: Handling This compound task Assess Task: - Weighing solid? - Making solution? - Large or small scale? start->task engineering Work in Chemical Fume Hood? task->engineering no_hood Work in well-ventilated area engineering->no_hood No hand_protection Wear Chemical-Resistant Nitrile Gloves engineering->hand_protection Yes respirator Wear NIOSH-approved Respirator (N95 min.) respirator->hand_protection no_hood->respirator eye_protection Wear Chemical Safety Goggles hand_protection->eye_protection body_protection Wear Lab Coat & Closed-Toed Shoes eye_protection->body_protection face_shield High Splash Risk? body_protection->face_shield add_shield Add Face Shield over Goggles face_shield->add_shield Yes end_ppe PPE Protocol Complete face_shield->end_ppe No add_shield->end_ppe

Caption: Decision workflow for selecting appropriate PPE when handling the compound.

Section 3: Emergency Procedures and First Aid

Accidents can happen despite the best precautions. A clear, rehearsed emergency plan is essential.

Experimental Protocol: Emergency Response

In Case of Skin Contact:

  • Immediately wash the affected skin with plenty of soap and water.[2][6]

  • Remove any contaminated clothing, taking care not to spread the chemical.[2][6]

  • If skin irritation occurs or persists, get medical advice/attention.[1][2] Show the Safety Data Sheet (SDS) to the attending physician.[1][6]

In Case of Eye Contact:

  • Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[1][2]

  • If present and easy to do, remove contact lenses.[1][2]

  • Continue rinsing.[1][2]

  • If eye irritation persists, seek immediate medical advice/attention.[1][2]

In Case of Inhalation:

  • Remove the person to fresh air and keep them comfortable for breathing.[1][3]

  • If the person feels unwell, call a POISON CENTER or doctor.[1][2]

  • If breathing is difficult or has stopped, provide artificial respiration.[5]

In Case of Ingestion:

  • Rinse the mouth with water.[1]

  • Do NOT induce vomiting.[2]

  • Get medical advice/attention if you feel unwell.[1]

Troubleshooting Emergency Response

Q6: What should I do if I spill a large amount of the solid powder outside the fume hood?

A6:

  • Evacuate: Immediately alert others and evacuate the immediate area.

  • Ventilate: Increase ventilation to the area if it is safe to do so.

  • Protect: Do not attempt to clean it up without the proper PPE, including respiratory protection.

  • Contain: Prevent the dust from spreading. Sweep up the spilled substance, avoiding dust creation.[1] Using vacuum equipment for collection is preferable where practical.[1]

  • Dispose: Place the material into a suitable, labeled container for hazardous waste disposal according to local, state, or national legislation.[1][2]

  • Decontaminate: Clean the spill area thoroughly.

Q7: Can I use a dry cloth to wipe the chemical off my skin?

A7: No. You should immediately flush the skin with copious amounts of water.[12] Using a dry cloth could abrade the skin and increase absorption. For a powdered substance, you can first brush it off, then rinse with water.[13] The primary response is extensive washing with soap and water.[2][6]

References
  • 4-(Trifluoromethyl)
  • 2-(Trifluoromethyl)benzoic acid | C8H5F3O2.
  • What PPE Should You Wear When Handling Acid 2026?. LeelineWork. [Link]
  • UAH Laboratory Personal Protective Equipment. The University of Alabama in Huntsville. [Link]
  • What to do in a chemical emergency. GOV.UK. [Link]
  • Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog. [Link]
  • Emergency Room Procedures in Chemical Hazard Emergencies: A Job Aid. CDC Stacks, Centers for Disease Control and Prevention. [Link]
  • Management of Emergencies. Palomar College. [Link]
  • Hydrogen Fluoride/Hydrofluoric Acid: Systemic Agent. NIOSH, Centers for Disease Control and Prevention. [Link]
  • Pro-Hydrofluoric Acid Emergency Response. University of Louisville Policy and Procedure Library. [Link]

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Troubleshooting failed reactions involving 2-Fluoro-4-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-Fluoro-4-(trifluoromethyl)benzoic acid (CAS 115029-24-8). This guide is designed for researchers, chemists, and drug development professionals to navigate the unique chemical behavior of this valuable synthetic building block. Its distinct electronic properties, stemming from the ortho-fluoro and para-trifluoromethyl substituents, present specific challenges that can lead to failed or low-yielding reactions. This document provides in-depth, field-proven troubleshooting strategies in a direct question-and-answer format to help you overcome these hurdles.

Section 1: Foundational Knowledge & Handling

Before troubleshooting complex reactions, a firm grasp of the reagent's fundamental properties is crucial. The strong electron-withdrawing nature of both the fluorine and trifluoromethyl groups significantly increases the acidity of the carboxylic acid, influencing its reactivity and solubility.[1][2]

FAQ: General Properties

Question: What are the key physical and solubility properties I should be aware of?

Answer: this compound is a white, crystalline solid at room temperature. Its properties are summarized below. Understanding its solubility is the first step in successful reaction setup. While it has some solubility in polar protic solvents, its solubility in non-polar solvents is limited.

PropertyValueSource
CAS Number 115029-24-8[3]
Molecular Formula C₈H₄F₄O₂[3]
Molecular Weight 208.11 g/mol [3]
Melting Point 168-170 °C (lit.)
Appearance White to Off-White Solid[4]
Solubility Soluble in methanol; slightly soluble in DMSO.[4][5] Generally more soluble in polar organic solvents like ethanol and acetone.[2]

Question: How do the fluoro and trifluoromethyl substituents affect the reactivity of the carboxylic acid?

Answer: The two electron-withdrawing groups have a profound electronic effect.[1] They pull electron density away from the aromatic ring and the carboxyl group. This has two major consequences:

  • Increased Acidity: The carboxyl proton is more acidic (lower pKa) than in benzoic acid. This makes deprotonation easier, but it also means the resulting carboxylate anion is a weaker nucleophile.

  • Increased Electrophilicity: The carbonyl carbon of the carboxylic acid is more electron-deficient and therefore more electrophilic. While this seems beneficial, it is often not enough to overcome the poor nucleophilicity of the carboxylate for reactions like direct amidation.

Section 2: Troubleshooting Failed Amidation Reactions

Amide bond formation is one of the most common applications for this reagent, yet it is also the most frequent source of failed experiments.[6]

Problem Statement: "My amidation reaction using this compound and an amine is showing low to no conversion, even with heating."

This is a common issue stemming from the electronic properties of the acid. A direct condensation reaction between this acid and an amine is kinetically very slow and thermodynamically unfavorable without an activating agent.

Troubleshooting Workflow: Low Amidation Yield

The following workflow provides a logical sequence for diagnosing and solving poor amidation outcomes.

G start Low Amidation Yield Observed check_reagents Step 1: Verify Reagent Quality - Is the amine pure? - Is the solvent anhydrous? start->check_reagents direct_amidation Step 2: Assess Reaction Type - Are you attempting direct thermal condensation? check_reagents->direct_amidation Reagents OK use_coupling Action: Introduce a Coupling Agent (e.g., HATU, EDC, DCC) This is almost always necessary. direct_amidation->use_coupling Yes coupling_failed Step 3: Troubleshoot Coupling Reaction - Incomplete conversion with coupling agent? direct_amidation->coupling_failed No, using coupling agent use_coupling->coupling_failed optimize_conditions Action: Optimize Conditions 1. Check stoichiometry (use slight excess of amine/agent). 2. Add a base (DIPEA, NMM). 3. Vary solvent (DMF, DCM). 4. Adjust temperature (0°C to RT). coupling_failed->optimize_conditions Yes alt_method Action: Switch to Acyl Chloride Method 1. Convert acid to acyl chloride (SOCl₂, Oxalyl Chloride). 2. React acyl chloride with amine. coupling_failed->alt_method No, optimization failed success Reaction Successful optimize_conditions->success Optimization Works alt_method->success Method Works

Caption: A decision-making workflow for troubleshooting failed amidation reactions.

FAQ: Amidation Chemistry

Question: Why is a coupling agent necessary for the amidation of this specific benzoic acid?

Answer: As previously mentioned, the electron-withdrawing groups stabilize the carboxylate anion, making it a poor nucleophile. A coupling agent's role is to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly reactive acyl-substituted intermediate that is readily attacked by the amine nucleophile. Attempting a direct thermal condensation is rarely successful and not recommended.

Question: Which coupling agent and base combination is best?

Answer: The choice depends on your substrate's sensitivity, cost, and purification requirements. Carbodiimide-based reagents are common, but uronium/phosphonium salt-based reagents are often more effective for challenging substrates.

Coupling AgentClassCommon BaseKey Considerations
DCC / EDC CarbodiimideDMAP (cat.), HOBtPros: Inexpensive. Cons: DCC produces an insoluble urea byproduct (DCU) that requires filtration. EDC's urea is water-soluble, simplifying work-up. Can cause racemization in chiral substrates.
HATU / HBTU Uronium SaltDIPEA, NMMPros: Highly efficient, fast reaction times, low racemization. Cons: More expensive, produces stoichiometric byproducts.
T3P® Phosphonic AnhydridePyridine, DIPEAPros: Excellent for preventing racemization, byproducts are water-soluble. Cons: Can be more expensive than carbodiimides.
Protocol 1: General Procedure for HATU-Mediated Amidation

This protocol provides a robust starting point for the amidation of this compound.

  • Setup: In a clean, dry, nitrogen-flushed flask, dissolve this compound (1.0 eq) in anhydrous DMF or DCM.

  • Addition of Base: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Activation: Add HATU (1.1 eq) to the mixture. The solution may change color. Stir for 10-15 minutes to allow for the formation of the active ester.

  • Amine Addition: Add the desired amine (1.2 eq) to the reaction mixture. If the amine is a hydrochloride salt, an additional equivalent of base may be required.

  • Reaction: Allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS.[7] Reactions are often complete within 1-4 hours.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography or recrystallization as needed.

Section 3: Troubleshooting Failed Esterification Reactions

While generally more feasible than amidation, the esterification of this acid can be sluggish and yield-limiting, especially under standard Fischer esterification conditions.[7]

Problem Statement: "My Fischer esterification (acid + alcohol + catalytic H₂SO₄) is giving a very low yield after 24 hours under reflux."

FAQ: Esterification Chemistry

Question: Why is my Fischer esterification failing?

Answer: There are two primary culprits rooted in the substrate's structure and the reaction's mechanism:

  • Steric Hindrance: The fluorine atom at the ortho position can sterically hinder the approach of the alcohol nucleophile to the carbonyl carbon. This is especially problematic with secondary or tertiary alcohols.[7]

  • Equilibrium Limitations: Fischer esterification is an equilibrium process.[8] The formation of water as a byproduct can drive the reaction backward via hydrolysis of the ester. For this specific acid, the equilibrium may not strongly favor the product side without intervention.

Troubleshooting Protocol 2: Optimizing Fischer Esterification

To overcome equilibrium limitations, Le Châtelier's principle must be applied.

  • Use Excess Alcohol: If the alcohol is inexpensive and low-boiling, use it as the solvent (e.g., 10-20 equivalents). This large excess pushes the equilibrium towards the product.[7]

  • Remove Water: For reactions with more valuable alcohols or higher boiling points, active water removal is essential.

    • Method A (Dean-Stark Trap): Use a solvent that forms an azeotrope with water (e.g., toluene, cyclohexane). Reflux the reaction mixture through a Dean-Stark apparatus to physically trap and remove the water as it forms.

    • Method B (Molecular Sieves): Add activated 4Å molecular sieves to the reaction mixture to sequester water. This is simpler but may be less efficient for reactions that produce large amounts of water.[8]

  • Increase Catalyst Loading: A modest increase in the acid catalyst (e.g., from 1 mol% to 5 mol% H₂SO₄) can sometimes accelerate a slow reaction, but it will not shift the equilibrium.

Question: Are there better alternatives to Fischer esterification for this acid?

Answer: Yes. When Fischer esterification is ineffective, particularly with sterically hindered or valuable alcohols, a two-step approach via the acyl chloride is highly reliable. This method avoids equilibrium issues entirely.

Protocol 3: Two-Step Esterification via Acyl Chloride

Step A: Formation of the Acyl Chloride

  • Setup: In a fume hood, combine this compound (1.0 eq) with thionyl chloride (SOCl₂) (2-3 eq) or oxalyl chloride ((COCl)₂) (1.5 eq) in an anhydrous, inert solvent like DCM or toluene. Add a catalytic amount of DMF (1-2 drops) if using oxalyl chloride.

  • Reaction: Gently reflux the mixture for 1-3 hours until gas evolution (SO₂ or CO/CO₂) ceases. The reaction progress can be monitored by the disappearance of the starting material on a TLC plate.

  • Isolation: Carefully remove the excess SOCl₂ or (COCl)₂ and solvent under reduced pressure. The resulting crude 2-fluoro-4-(trifluoromethyl)benzoyl chloride is often used directly in the next step without further purification.

Step B: Reaction with Alcohol

  • Setup: Dissolve the crude acyl chloride in anhydrous DCM or THF at 0 °C under a nitrogen atmosphere.

  • Addition: In a separate flask, dissolve the alcohol (1.0-1.2 eq) and a non-nucleophilic base like triethylamine or pyridine (1.5 eq) in the same solvent.

  • Reaction: Slowly add the alcohol/base solution to the acyl chloride solution at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir until completion (typically 1-2 hours, monitor by TLC).

  • Work-up & Purification: Quench the reaction with water. Separate the organic layer and wash with dilute acid, base, and brine as in Protocol 1. Dry, concentrate, and purify the resulting ester.

Section 4: Analysis and Purification

Question: What is the best way to monitor these reactions and assess the purity of the final product?

Answer: A multi-technique approach is recommended.

  • Thin-Layer Chromatography (TLC): The quickest method to qualitatively monitor reaction progress by observing the disappearance of starting materials and the appearance of the product spot.[7]

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantitative analysis of reaction conversion and final product purity.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool for analyzing product purity, especially for more volatile derivatives like esters. Often, the carboxylic acid must first be derivatized (e.g., converted to its methyl ester) to be volatile enough for GC analysis.[10][11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive method for structural confirmation of the final product. ¹H, ¹³C, and ¹⁹F NMR will provide a complete structural picture.

References

  • Exploring the Versatility of this compound in Organic Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • 141179-72-8 4-fluoro-2-(trifluoromethyl)benzoic acid. ChemicalBook.
  • This compound | CAS 115029-24-8. Ossila.
  • 4-(Trifluoromethyl)benzoic acid - Solubility. Solubility of Things.
  • 3-FLUORO-4-(TRIFLUOROMETHYL)BENZOIC ACID CAS#: 115754-21-7. ChemicalBook.
  • Analytical methods to distinguish between fluorin
  • Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous m
  • Technical Support Center: Esterification of Substituted Benzoic Acids. Benchchem.
  • Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. (2015).
  • This compound. Stenutz.
  • 4-Hydroxy-2-(trifluoromethyl)benzoic acid | CAS 320-32-1. Ossila.
  • This compound 99 115029-24-8. Sigma-Aldrich.
  • Challenges and outlook for catalytic direct amidation reactions.
  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. (2023). RSC Publishing.
  • Fischer Esterification | Mechanism + Easy TRICK!. (2024). YouTube.

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Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of 2-Fluoro-4-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available to researchers, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands out as an indispensable tool for providing detailed information about the molecular structure of organic compounds. This guide offers an in-depth analysis of the ¹H NMR spectrum of 2-Fluoro-4-(trifluoromethyl)benzoic acid, a compound of interest in medicinal chemistry and materials science due to the unique electronic properties imparted by its fluorine and trifluoromethyl substituents.

This guide will not only dissect the spectrum of our target molecule but also provide a comparative analysis with structurally related analogues. This approach is designed to furnish researchers, scientists, and drug development professionals with a deeper understanding of how substituent effects manifest in ¹H NMR spectra, thereby enabling more accurate and efficient spectral interpretation.

The Structural Context: Understanding Substituent Effects

The ¹H NMR spectrum of an aromatic compound is exquisitely sensitive to the nature and position of substituents on the benzene ring. In this compound, we have three key functionalities influencing the chemical environment of the aromatic protons:

  • Carboxylic Acid (-COOH): An electron-withdrawing group that de-shields adjacent protons, shifting their resonances downfield. The acidic proton of the carboxyl group itself is typically observed as a broad singlet at a very downfield chemical shift (often >10 ppm).

  • Fluorine (-F): An electronegative atom that exerts a strong inductive electron-withdrawing effect and a mesomeric electron-donating effect. Its most notable impact in ¹H NMR is the introduction of through-bond scalar couplings (J-couplings) to nearby protons.

  • Trifluoromethyl (-CF₃): A potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This group strongly de-shields protons on the aromatic ring, particularly those in the ortho and para positions.

By comparing the spectrum of our target molecule with those of simpler, related compounds, we can empirically dissect the contribution of each substituent to the final spectral appearance.

Comparative Spectral Analysis

To understand the ¹H NMR spectrum of this compound, it is instructive to first examine the spectra of its constituent parts and related isomers.

Reference Spectra:

  • Benzoic Acid: The parent compound exhibits a complex multiplet for the aromatic protons, with the ortho protons (H2/H6) shifted downfield due to the deshielding effect of the carboxylic acid group.[1]

  • 2-Fluorobenzoic Acid: The fluorine atom at the 2-position introduces additional complexity through H-F couplings. The proton ortho to the fluorine (H3) will appear as a doublet of doublets, coupled to both H4 and the fluorine atom.

  • 4-(Trifluoromethyl)benzoic Acid: The strong electron-withdrawing trifluoromethyl group at the 4-position simplifies the spectrum into two doublets for the aromatic protons, corresponding to the H2/H6 and H3/H5 protons.[2][3] The signals are shifted significantly downfield compared to benzoic acid.

  • 2-(Trifluoromethyl)benzoic Acid: In this isomer, the trifluoromethyl group is ortho to the carboxylic acid. The aromatic protons will show a more complex pattern due to the proximity of the two electron-withdrawing groups.[4][5]

Predicted Spectrum of this compound:

Based on the additive effects of the substituents, we can predict the following features in the ¹H NMR spectrum of this compound:

  • Aromatic Protons: We expect three distinct signals in the aromatic region, corresponding to H3, H5, and H6.

    • H6: This proton is ortho to the carboxylic acid and will be the most downfield of the three, appearing as a doublet due to coupling with H5.

    • H5: This proton is situated between the fluorine and trifluoromethyl groups and will likely appear as a doublet of doublets, with coupling to H6 and a smaller long-range coupling to the fluorine at C2.

    • H3: This proton is ortho to the fluorine atom and will exhibit a characteristic doublet of doublets due to coupling with H5 and the fluorine atom.

  • Carboxylic Acid Proton: A broad singlet is expected at a chemical shift greater than 10 ppm.

Tabulated Spectral Data Comparison

The following table summarizes the experimental ¹H NMR data for this compound and its comparators. This allows for a direct, quantitative comparison of the substituent effects on chemical shifts and coupling constants.

CompoundSolventH3 (ppm)H5 (ppm)H6 (ppm)Other Protons (ppm)
This compound CDCl₃Predicted: ~7.5 (dd)Predicted: ~7.8 (dd)Predicted: ~8.2 (d)-COOH: >10 (br s)
4-(Trifluoromethyl)benzoic acid[2]DMSO-d₆7.89 (d)8.17 (d)8.17 (d)-COOH: ~13.5 (br s)
2-Fluorobenzoic acid[6]DMSO-d₆7.2-7.4 (m)7.6-7.7 (m)7.8-7.9 (m)-COOH: ~13.0 (br s)
4-Fluorobenzoic acid[7][8]DMSO-d₆7.34 (t)8.05 (dd)8.05 (dd)-COOH: 13.1 (br s)
2-(Trifluoromethyl)benzoic acid[4]CDCl₃7.54-7.77 (m)7.54-7.77 (m)7.99 (d)-COOH: 12.17 (br s)
2-Fluoro-4-(methoxycarbonyl)benzoic acid[9]CDCl₃7.82 (d, J=11.0 Hz)7.89 (d, J=8.2 Hz)8.10 (t, J=7.8 Hz)-COOH: 10.5 (br s), -OCH₃: 3.97 (s)

Note: Predicted values for the target compound are based on analysis of substituent effects from the comparator molecules. The actual experimental values may vary slightly.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To ensure the acquisition of a reliable and interpretable ¹H NMR spectrum, the following protocol is recommended. The trustworthiness of the data hinges on meticulous sample preparation and instrument setup.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, particularly for the acidic proton.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • Set the spectral width to encompass all expected proton resonances (e.g., 0-16 ppm).

    • Use a standard 90° pulse sequence.

    • Set the relaxation delay to be at least 5 times the longest T₁ relaxation time of the protons to ensure accurate integration.

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the signals to determine the relative number of protons corresponding to each resonance.

Workflow and Logic Visualization

The logical flow of spectral analysis and interpretation can be visualized as follows:

G cluster_0 Spectral Acquisition cluster_1 Spectral Analysis cluster_2 Structural Elucidation Sample_Prep Sample Preparation (Compound + Deuterated Solvent + TMS) NMR_Experiment NMR Experiment (Lock, Shim, Acquire FID) Sample_Prep->NMR_Experiment Data_Processing Data Processing (FT, Phasing, Referencing, Integration) NMR_Experiment->Data_Processing Identify_Signals Identify Signals (Chemical Shift, Integration, Multiplicity) Data_Processing->Identify_Signals Assign_Protons Assign Protons to Signals (Based on Substituent Effects) Identify_Signals->Assign_Protons Determine_Couplings Determine Coupling Constants (J-values) Assign_Protons->Determine_Couplings Propose_Structure Propose Structure Determine_Couplings->Propose_Structure Compare_Alternatives Compare with Alternative Structures Propose_Structure->Compare_Alternatives Final_Confirmation Final Structure Confirmation Compare_Alternatives->Final_Confirmation

Caption: Workflow for ¹H NMR-based structural elucidation.

Conclusion

The ¹H NMR spectrum of this compound provides a rich tapestry of information that, when carefully unraveled, reveals the precise arrangement of its constituent atoms. By employing a comparative approach and understanding the fundamental principles of substituent effects, researchers can confidently interpret such spectra. This guide serves as a testament to the power of ¹H NMR spectroscopy as a cornerstone of chemical analysis, providing the critical structural insights necessary to drive innovation in drug development and materials science.

References

  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Arkivoc. [Link]
  • 4-Trifluoromethyl-benzoic-acid-fluoride - SpectraBase. SpectraBase. [Link]
  • Supporting Inform
  • 4-(Trifluoromethyl)benzoic acid | C8H5F3O2. PubChem. [Link]
  • 4-Fluoro-2-(trifluoromethyl)benzoic acid | C8H4F4O2. PubChem. [Link]
  • Solved H NMR for 4-Fluorobenzoic acid. Please interpret and | Chegg.com. Chegg.com. [Link]
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  • 2-(Trifluoromethyl)benzoic acid | C8H5F3O2. PubChem. [Link]
  • 2-Fluoro-4-(methoxycarbonyl)benzoic acid. PMC - NIH. [Link]
  • 4-Fluorobenzoic acid - Optional[1H NMR] - Chemical Shifts - SpectraBase. SpectraBase. [Link]
  • 2-Fluoro-5-(trifluoromethyl)benzoic acid - Optional[1H NMR] - Spectrum - SpectraBase. SpectraBase. [Link]
  • 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Doc Brown's Chemistry. [Link]
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A Comparative Guide to the ¹³C NMR Spectroscopy of 2-Fluoro-4-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of novel compounds is paramount. Among the arsenal of analytical techniques available to the modern chemist, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, stands out for its ability to provide a detailed carbon framework of a molecule. This guide offers an in-depth analysis of the ¹³C NMR spectrum of 2-Fluoro-4-(trifluoromethyl)benzoic acid, a compound of interest in drug discovery due to its unique electronic properties imparted by the fluorine and trifluoromethyl substituents.

The Importance of Substituent Effects in ¹³C NMR

The chemical shift of a carbon atom in a ¹³C NMR spectrum is highly sensitive to its local electronic environment. Electron-withdrawing groups, such as fluorine and trifluoromethyl, deshield nearby carbon nuclei, causing their resonance signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups shield carbon nuclei, shifting their signals to a lower chemical shift (upfield). The interplay of inductive and resonance effects of these substituents on the aromatic ring of benzoic acid provides a fascinating case study in spectral interpretation.

Predicted ¹³C NMR Data for this compound

The predicted ¹³C NMR chemical shifts for this compound are presented below. These values are estimated based on the additive effects of the fluoro and trifluoromethyl substituents on the benzoic acid backbone. The numbering of the carbon atoms corresponds to the IUPAC nomenclature for benzoic acid.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm) in CDCl₃Rationale for Assignment
C-1~133-136Attached to the electron-withdrawing carboxyl group, and influenced by the ortho-fluoro and para-trifluoromethyl groups.
C-2~160-164 (d, ¹JCF ≈ 250 Hz)Directly bonded to the highly electronegative fluorine atom, resulting in a significant downfield shift and a large one-bond C-F coupling constant.
C-3~118-122 (d, ²JCF ≈ 20-25 Hz)Ortho to the fluorine, showing a smaller two-bond coupling.
C-4~132-135 (q, ²JCCF ≈ 30-35 Hz)Attached to the strongly electron-withdrawing trifluoromethyl group, leading to a downfield shift and coupling to the three fluorine atoms.
C-5~125-129 (d, ³JCF ≈ 5-10 Hz)Meta to the fluorine, with a smaller three-bond coupling constant.
C-6~128-132Influenced by the ortho-carboxyl group and meta to the trifluoromethyl group.
-COOH~165-169The carboxylic acid carbon, typically found in this downfield region.
-CF₃~123-126 (q, ¹JCF ≈ 270-280 Hz)The trifluoromethyl carbon, characterized by a quartet multiplicity due to coupling with the three fluorine atoms and a very large one-bond C-F coupling constant.

Note: The predicted chemical shifts are estimations. Actual experimental values may vary depending on the solvent and other acquisition parameters. The coupling constants (J) are typical values and are crucial for definitive peak assignments.

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted chemical shifts, a comparison with the experimental ¹³C NMR data of benzoic acid, 2-fluorobenzoic acid, and 4-(trifluoromethyl)benzoic acid is essential.

Table 2: Experimental ¹³C NMR Data for Benzoic Acid and its Derivatives

CompoundSolventC-1 (ppm)C-2/C-6 (ppm)C-3/C-5 (ppm)C-4 (ppm)-COOH (ppm)-CF₃ (ppm)
Benzoic Acid[1]CDCl₃129.39130.28128.55133.89172.60-
2-Fluorobenzoic Acid[2]DMSO-d₆-
4-(Trifluoromethyl)benzoic Acid[3]DMSO-d₆*

*Specific peak assignments for all carbons were not explicitly provided in the search results, but the presence of spectra confirms their availability in chemical databases.

From the data for benzoic acid, we observe the baseline chemical shifts for the aromatic and carboxylic carbons.[1][4] The introduction of a fluorine atom at the C-2 position (2-fluorobenzoic acid) is expected to cause a significant downfield shift for C-2 due to the inductive effect of fluorine, and also influence the shifts of the adjacent carbons (C-1 and C-3). Similarly, the trifluoromethyl group at the C-4 position (4-(trifluoromethyl)benzoic acid) will strongly deshield C-4 and the attached -CF₃ carbon itself.[3][5]

Experimental Protocol for ¹³C NMR Data Acquisition

For researchers aiming to acquire experimental data for this compound, the following protocol serves as a standard starting point.

1. Sample Preparation:

  • Weigh approximately 20-30 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.

2. NMR Instrument Parameters (for a 400 MHz spectrometer):

  • Nucleus: ¹³C

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Acquisition Time (AQ): ~1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons and the -CF₃ group to ensure full relaxation and accurate integration, although quantitative ¹³C NMR is not standard.

  • Number of Scans (NS): 1024 or higher, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Spectral Width (SW): 0 to 200 ppm.

  • Temperature: 298 K (25 °C).

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Reference the spectrum. If the solvent is CDCl₃, the residual solvent peak is at 77.16 ppm. Tetramethylsilane (TMS) can be added as an internal standard (0.0 ppm).

  • Integrate the peaks (note: routine ¹³C NMR peak integrals are not directly proportional to the number of carbons).

  • Assign the peaks based on their chemical shifts, multiplicities (if proton-coupled), and comparison with the predicted data and related compounds.

Visualizing the Molecular Structure and Workflow

To aid in the understanding of the ¹³C NMR data, the following diagrams illustrate the molecular structure with carbon numbering and a typical workflow for NMR analysis.

molecular_structure cluster_molecule This compound C1 C1 C2 C2 C1->C2 COOH COOH C1->COOH C3 C3 C2->C3 F F C2->F C4 C4 C3->C4 C5 C5 C4->C5 CF3 CF₃ C4->CF3 C6 C6 C5->C6 C6->C1 nmr_workflow cluster_workflow ¹³C NMR Data Acquisition and Analysis Workflow SamplePrep Sample Preparation (Dissolve in Deuterated Solvent) DataAcq Data Acquisition (NMR Spectrometer) SamplePrep->DataAcq DataProc Data Processing (FT, Phasing, Referencing) DataAcq->DataProc SpectralAnalysis Spectral Analysis (Peak Picking & Assignment) DataProc->SpectralAnalysis Comparison Comparison with Analogues & Predicted Data SpectralAnalysis->Comparison StructureElucidation Structure Confirmation Comparison->StructureElucidation

Caption: A streamlined workflow for the acquisition and analysis of ¹³C NMR data.

Conclusion

The structural characterization of this compound by ¹³C NMR spectroscopy is a prime example of applying fundamental principles of organic spectroscopy to predict and interpret complex spectra. By leveraging a comparative approach with known compounds, researchers can confidently assign the carbon resonances of this and other similarly substituted molecules. The provided experimental protocol and predictive data serve as a valuable resource for scientists and professionals in the field of drug development and chemical research, facilitating the unambiguous identification and characterization of these important chemical entities.

References

  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid.
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  • ACS Publications. Supporting Information for [Article Title].
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  • PubChem. 4-(Trifluoromethyl)benzoic acid.
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A Comparative Guide to the ¹⁹F NMR Analysis of 2-Fluoro-4-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and medicinal chemistry, the precise characterization of fluorinated organic molecules is paramount. 2-Fluoro-4-(trifluoromethyl)benzoic acid is a key building block, valued for its utility in synthesizing active pharmaceutical ingredients (APIs) where the strategic placement of fluorine atoms can significantly enhance metabolic stability and binding affinity.[1] This guide provides an in-depth analysis of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy as the primary technique for the structural elucidation and purity assessment of this compound. It further compares the utility of ¹⁹F NMR with other common analytical techniques, offering field-proven insights to guide experimental design.

The Central Role of ¹⁹F NMR in Analyzing Fluorinated Compounds

The ¹⁹F nucleus is exceptionally well-suited for NMR spectroscopy. Its 100% natural abundance, spin of ½, and high gyromagnetic ratio result in high sensitivity, approaching that of ¹H NMR.[2][3] A key advantage of ¹⁹F NMR is its vast chemical shift range, which spans over 800 ppm, minimizing signal overlap and simplifying spectral interpretation.[3][4] This characteristic is particularly beneficial when analyzing molecules like this compound, which contains two distinct fluorine environments: an aromatic fluoride and a trifluoromethyl group.

The electronic environment profoundly influences the ¹⁹F chemical shift. Electron-withdrawing groups cause a downfield shift (deshielding), while electron-donating groups lead to an upfield shift (shielding).[5] This sensitivity allows ¹⁹F NMR to serve as an exquisite probe of the local molecular structure and electronic properties.

Structural Insights from the ¹⁹F NMR Spectrum of this compound

The ¹⁹F NMR spectrum of this compound is expected to show two distinct signals corresponding to the two different fluorine environments.

  • Trifluoromethyl (-CF₃) Group: The three fluorine atoms in the -CF₃ group are equivalent and will appear as a singlet in a proton-decoupled ¹⁹F NMR spectrum. The chemical shift for -CF₃ groups typically falls in the range of -55 to -90 ppm relative to CFCl₃.[6] Specifically for trifluoromethyl groups on a benzene ring, the shift is often observed around -63 ppm.[7][8]

  • Aromatic Fluorine (-F) Group: The single fluorine atom attached directly to the aromatic ring will also produce a distinct signal. The chemical shift for aromatic fluorides generally appears between -110 and -180 ppm.[6] The exact position is sensitive to the nature and position of other substituents on the ring.

Spin-spin coupling between the fluorine nuclei and with neighboring protons (¹H) provides additional structural information. In a proton-coupled ¹⁹F spectrum, the signals will exhibit splitting patterns (multiplets) that can be used to confirm the connectivity of the atoms. Long-range ¹⁹F-¹⁹F couplings are also common and can provide further structural constraints.[3]

A Comparative Analysis: ¹⁹F NMR vs. Alternative Techniques

While ¹⁹F NMR is a powerful tool, a comprehensive analytical strategy often involves complementary techniques. The choice of method depends on the specific analytical goal, such as purity assessment, isomer differentiation, or trace analysis.[9]

Analytical TechniquePrincipleThroughputDerivatization Required?Key Performance MetricsBest Suited For
¹⁹F NMR Spectroscopy Nuclear spin resonance in a magnetic fieldMediumNoProvides detailed structural information, unambiguous identification, and quantitative analysis.Structural elucidation, purity assessment, reaction monitoring.
HPLC/UHPLC-MS Chromatographic separation based on polarity, coupled with mass-based detectionHighNoExcellent resolution of isomers, high sensitivity (ppb to ppt range), and fast analysis times.[10][11]Routine quality control, purity assessment, and trace analysis of fluorinated benzoic acids in complex matrices.[12][13]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and interaction with a stationary phase, followed by mass-based detectionMediumYes (esterification)High sensitivity (ng/L levels) and structural confirmation.[9]Trace analysis and impurity identification, particularly for volatile derivatives.[12]

Causality Behind Method Selection:

  • For Unambiguous Structural Confirmation: ¹⁹F NMR is unparalleled. It directly probes the fluorine nuclei, providing definitive information about their chemical environment and connectivity, which is something mass spectrometry can only infer from fragmentation patterns.

  • For High-Throughput Screening and Routine QC: HPLC and UHPLC methods are the workhorses.[9] Their speed and ability to resolve isomers without derivatization make them ideal for quality control in a drug development pipeline.

  • For Ultimate Sensitivity in Trace Analysis: When detecting minute quantities, such as in environmental or metabolic studies, GC-MS after derivatization often provides the lowest limits of detection.[12][13]

Experimental Protocol: Acquiring a High-Quality ¹⁹F NMR Spectrum

The following protocol outlines the steps for obtaining a ¹⁹F NMR spectrum of this compound. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Diagram of the Experimental Workflow:

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh Sample (~10-20 mg) b Dissolve in Deuterated Solvent (e.g., CDCl₃, ~0.7 mL) a->b c Add Internal Standard (Optional, e.g., CF₃COOH) b->c d Transfer to NMR Tube c->d e Insert Sample into Spectrometer d->e f Lock and Shim e->f g Tune Probe to ¹⁹F Frequency f->g h Acquire Spectrum (with ¹H decoupling) g->h i Fourier Transform h->i j Phase Correction i->j k Baseline Correction j->k l Reference Spectrum (to CFCl₃ at 0 ppm) k->l m Integration l->m

Caption: Workflow for ¹⁹F NMR analysis of this compound.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound. The precise amount will depend on the spectrometer's sensitivity.[14]

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or DMSO-d₆) in a clean vial.[14] The choice of solvent can influence chemical shifts, so consistency is key.[3]

    • For quantitative analysis (qNMR), add a known amount of an internal reference standard. A common standard is trifluoroacetic acid (CF₃COOH), which gives a sharp singlet.[7][15]

    • Transfer the solution to a high-quality NMR tube, ensuring no particulate matter is present.[14]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

    • Tune the NMR probe to the ¹⁹F frequency.

    • Set up the acquisition parameters. For a standard qualitative spectrum, proton decoupling is typically used to simplify the spectrum by removing ¹H-¹⁹F couplings, resulting in sharper singlets for each fluorine environment.

    • Acquire the Free Induction Decay (FID) data. The number of scans will depend on the sample concentration and desired signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Perform phase and baseline corrections to ensure accurate peak shapes and integration.

    • Reference the spectrum. The primary reference standard for ¹⁹F NMR is trichlorofluoromethane (CFCl₃) at 0 ppm.[3][15] If an internal standard was used, its chemical shift can be set to its known value.

    • Integrate the signals. The ratio of the integrals for the -CF₃ and aromatic -F signals should be approximately 3:1, confirming the structure.

Conclusion

For the definitive structural characterization of this compound, ¹⁹F NMR spectroscopy stands out as the premier analytical technique. Its high sensitivity, wide chemical shift dispersion, and the ability to provide direct, unambiguous structural information make it an indispensable tool for researchers and drug development professionals.[2][4] While techniques like HPLC-MS and GC-MS offer superior sensitivity and throughput for routine analysis and trace detection, they lack the detailed structural resolving power of NMR. A judicious combination of these methods, guided by the specific analytical question, will provide the most comprehensive understanding of this important fluorinated building block.

References

  • University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards.
  • Singh, S., Azeem, M. A., & Kumar, S. (2021). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review.
  • Freitas, V. R., & Blagg, B. S. J. (2019). Principles and Topical Applications of 19F NMR Spectrometry. In NMR Spectroscopy and its Applications in Pharmaceutical Analysis. IntechOpen. [Link]
  • Slideshare. (n.d.). Nmr spectroscopy of fluorine 19.
  • Scribd. (n.d.). 19f NMR Reference Standards 0.
  • Lundanes, E., Greibrokk, T., & Andersen, T. (1998). Trace Analysis of Fluorinated Aromatic Carboxylic Acids in Aqueous Reservoir Fluids by HPLC. Journal of Liquid Chromatography & Related Technologies, 21(10), 1435-1448. [Link]
  • Prosser, R. S. (2023). A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry, 101(10), 758-764. [Link]
  • ResearchGate. (n.d.). Solid-phase extraction of fluorinated benzoic acids for the chromatographic analysis of oil tracer agents.
  • Henry, K. E., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12853–12861. [Link]
  • Western University. (2013). NMR Sample Preparation.
  • PerkinElmer. (n.d.). Analysis of Fluorobenzoic Acids via UHPLC-MS/MS for Water Tracer Studies.
  • Jordan, B. F., & Constant, C. (2011). New Frontiers and Developing Applications in 19F NMR. Current medicinal chemistry, 18(8), 1146–1165. [Link]
  • PubChem. (n.d.). 4-Fluoro-2-(trifluoromethyl)benzoic acid.
  • American Chemical Society. (n.d.). Supporting Information for [Article Title].
  • Lense, S., et al. (2019). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. PloS one, 14(4), e0215328. [Link]
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
  • Foroozandeh, M., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical science, 11(38), 10423–10431. [Link]
  • Lin, T. W., & DiMagno, S. G. (2016). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Journal of organic chemistry, 81(19), 8745–8753. [Link]
  • PubChem. (n.d.). 4-Fluoro-2-trifluoromethylbenzoic acid, neopentyl ester.
  • Reddit. (2022). Preparation of Li,19-F, 31-P NMR samples.
  • Ellis, D. A., et al. (2000). Development of an 19F NMR method for the analysis of fluorinated acids in environmental water samples. Analytical chemistry, 72(4), 726–731. [Link]
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  • AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds.
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  • National Institutes of Health. (n.d.). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid.
  • CSEARCH. (n.d.). 2-CHLORO-4-TRIFLUOROMETHYL-BENZOIC-ACID - Optional[19F NMR] - Chemical Shifts.
  • University of Florida. (n.d.). 19Flourine NMR.
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A Comparative Guide to the Mass Spectrometry of 2-Fluoro-4-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Fluoro-4-(trifluoromethyl)benzoic acid is a key building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its unique electronic properties, stemming from the presence of both a fluorine atom and a trifluoromethyl group, make it a valuable synthon for creating complex molecular architectures with desired biological activities.[1][2] Accurate and robust analytical methods are therefore essential for its characterization, quality control, and for monitoring its presence in various matrices. Mass spectrometry, with its high sensitivity and specificity, stands as a cornerstone technique for the analysis of this and related fluorinated compounds.

This guide provides an in-depth comparison of common mass spectrometry techniques for the analysis of this compound. We will explore the nuances of different ionization methods and delve into the expected fragmentation patterns, providing researchers, scientists, and drug development professionals with the critical insights needed to select the optimal analytical strategy.

Chemical Properties of this compound

A foundational understanding of the analyte's chemical properties is paramount in developing a successful mass spectrometry method.

PropertyValueSource
Molecular Formula C8H4F4O2[3]
Molecular Weight 208.11 g/mol [3]
Melting Point 121-124 °C
Structure

PubChem CID: 688255[3]

The presence of the carboxylic acid group, the aromatic ring, and the highly electronegative fluorine and trifluoromethyl substituents dictates its behavior in a mass spectrometer.

Comparative Analysis of Ionization Techniques

The choice of ionization technique is a critical first step in any mass spectrometry workflow. Here, we compare three common techniques for the analysis of this compound: Electron Ionization (EI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI).

Electron Ionization (EI)

Electron Ionization is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons, typically 70 eV.[4] This high energy leads to extensive fragmentation, providing a detailed fingerprint of the molecule.

Workflow for GC-MS Analysis with Electron Ionization

Caption: Gas Chromatography-Mass Spectrometry (GC-MS) workflow with Electron Ionization.

Expected Performance:

ParameterExpected OutcomeRationale
Ionization Efficiency ModerateThe compound is sufficiently volatile for GC-MS analysis, especially after derivatization.
Fragmentation ExtensiveThe high energy of EI will lead to significant fragmentation, providing a rich and characteristic mass spectrum.[5]
Molecular Ion (M+•) Weak to moderateAromatic compounds tend to show a more prominent molecular ion peak compared to aliphatic compounds due to the stability of the aromatic ring.[5]
Key Fragments Loss of •OH, •COOH, •CF3These are common fragmentation pathways for aromatic carboxylic acids and trifluoromethylated compounds.[6][7]
Derivatization RecommendedDerivatization of the carboxylic acid group (e.g., methylation or silylation) is often recommended to improve volatility and chromatographic peak shape.[8]
Electrospray Ionization (ESI)

ESI is a "soft" ionization technique that is particularly well-suited for polar and thermally labile molecules.[4] It typically generates protonated molecules [M+H]+ or deprotonated molecules [M-H]-, with minimal fragmentation.

Workflow for LC-MS Analysis with Electrospray Ionization

Caption: Liquid Chromatography-Mass Spectrometry (LC-MS) workflow with Electrospray Ionization.

Expected Performance:

ParameterExpected OutcomeRationale
Ionization Efficiency High (in negative ion mode)The acidic proton of the carboxylic acid is readily lost in negative ion mode, forming the [M-H]- ion.[9] The presence of electron-withdrawing fluorine and trifluoromethyl groups enhances acidity.
Fragmentation MinimalESI is a soft ionization technique, resulting primarily in the observation of the deprotonated molecule.[10]
Primary Ion [M-H]- (m/z 207.0)The carboxylic acid group is the most likely site of deprotonation.
Adduct Formation PossibleFormation of adducts with solvent molecules or salts (e.g., [M+Na-2H]-) can sometimes be observed.[10]
Sensitivity HighESI is known for its high sensitivity, especially for polar analytes.[9]
Atmospheric Pressure Chemical Ionization (APCI)

APCI is another "soft" ionization technique that is suitable for a wider range of compounds than ESI, including less polar molecules.[4] It involves the ionization of the analyte through gas-phase ion-molecule reactions.

Expected Performance:

ParameterExpected OutcomeRationale
Ionization Efficiency Moderate to HighAPCI is effective for compounds of moderate polarity and volatility.
Fragmentation More than ESI, less than EIAPCI is generally considered a "semi-hard" ionization technique, and some in-source fragmentation may occur.
Primary Ion [M-H]- (m/z 207.0)Similar to ESI, deprotonation is the most likely ionization pathway in negative ion mode.
Sensitivity GoodWhile often less sensitive than ESI for highly polar compounds, APCI can provide excellent sensitivity for a broad range of analytes.[9]

Fragmentation Pathways

Understanding the fragmentation patterns is crucial for structural elucidation and for developing selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods in tandem mass spectrometry.

Electron Ionization Fragmentation

Under EI conditions, the molecular ion of this compound (m/z 208) is expected to undergo several key fragmentation reactions.

Proposed EI Fragmentation Pathway

G M [M]+• m/z 208 F1 [M-OH]+• m/z 191 M->F1 - •OH F2 [M-COOH]+• m/z 163 M->F2 - •COOH F3 [M-CF3]+• m/z 139 M->F3 - •CF3 F4 [C6H3F]+• m/z 95 F2->F4 - CF2

Caption: Proposed Electron Ionization fragmentation of this compound.

Key Fragment Ions (EI):

m/zProposed FragmentNeutral LossSignificance
208[C8H4F4O2]+•-Molecular Ion
191[C8H3F4O]+•OHLoss of a hydroxyl radical is a characteristic fragmentation of carboxylic acids.[7]
163[C7H3F4]+•COOHLoss of the entire carboxyl group is another common pathway for aromatic carboxylic acids.[7]
139[C8H4FO2]+•CF3Cleavage of the C-C bond between the aromatic ring and the trifluoromethyl group.[6]
95[C6H3F]+•COOH, CF2Further fragmentation of the [M-COOH]+• ion.
Collision-Induced Dissociation (CID) of the [M-H]⁻ Ion

In tandem mass spectrometry (MS/MS) experiments using ESI or APCI, the deprotonated molecule ([M-H]-, m/z 207) can be isolated and fragmented through collision-induced dissociation (CID).

Proposed CID Fragmentation Pathway of [M-H]⁻

G MH [M-H]− m/z 207 F1_CID [M-H-CO2]− m/z 163 MH->F1_CID - CO2 F2_CID [M-H-HF]− m/z 187 MH->F2_CID - HF

Caption: Proposed Collision-Induced Dissociation of the [M-H]⁻ ion.

Key Fragment Ions (CID of [M-H]⁻):

Precursor m/zProduct m/zProposed FragmentNeutral LossSignificance
207163[C7H3F4]-CO2Decarboxylation is a very common fragmentation pathway for deprotonated carboxylic acids.
207187[C8H2F3O2]-HFLoss of hydrogen fluoride is possible due to the presence of the ortho-fluoro substituent.

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of this compound using GC-MS and LC-MS.

GC-MS with Electron Ionization

This protocol is designed for the quantification and identification of this compound, incorporating a derivatization step to enhance analytical performance.

1. Sample Preparation and Derivatization:

  • Rationale: Derivatization of the carboxylic acid to a more volatile ester (e.g., methyl ester) improves chromatographic peak shape and reduces thermal degradation in the GC inlet.

  • Procedure:

    • To 1 mg of this compound in a vial, add 1 mL of methanol and 200 µL of acetyl chloride.

    • Cap the vial and heat at 60°C for 1 hour.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.

2. GC-MS Parameters:

  • Inlet: Splitless mode, 250°C

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)

  • Oven Program: 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min

  • Carrier Gas: Helium, constant flow of 1.0 mL/min

  • MS Source: 230°C

  • MS Quad: 150°C

  • Ionization: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-350

LC-MS with Electrospray Ionization

This protocol is suitable for the direct analysis of this compound in various sample matrices.

1. Sample Preparation:

  • Rationale: Simple dilution is often sufficient for LC-MS analysis, minimizing sample preparation time.

  • Procedure:

    • Dissolve 1 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution.

    • Further dilute the stock solution to the desired concentration range for analysis.

2. LC-MS Parameters:

  • LC System: UHPLC or HPLC

  • Column: C18, 100 mm x 2.1 mm ID, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 10% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 10% B and re-equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Ionization: Electrospray Ionization (ESI), negative ion mode

  • Capillary Voltage: -3.0 kV

  • Drying Gas Temperature: 350°C

  • Drying Gas Flow: 10 L/min

  • Nebulizer Pressure: 45 psi

  • Scan Range: m/z 50-300

Conclusion

The choice of mass spectrometry technique for the analysis of this compound is contingent upon the specific analytical goals.

  • For detailed structural elucidation and identification , GC-MS with Electron Ionization provides rich fragmentation data, although derivatization is recommended.

  • For high-sensitivity quantification in complex matrices , LC-MS with Electrospray Ionization in negative ion mode is the preferred method due to its minimal sample preparation and excellent sensitivity for this acidic compound.

  • APCI-MS offers a robust alternative, particularly when analyzing less polar sample matrices or when ESI performance is suboptimal.

By understanding the principles behind each technique and the expected fragmentation behavior of this compound, researchers can confidently develop and validate robust and reliable analytical methods for this important chemical entity.

References

  • Vertex AI Search, mass spectrometry of this compound. Accessed: Jan 07, 2026.
  • Exploring the Versatility of this compound in Organic Synthesis. (2026, January 6).
  • Kagramanov, N. D., Sigan, A. L., & Golubev, A. S. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138, 5-6.
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IR spectrum for 2-Fluoro-4-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Infrared Spectrum of 2-Fluoro-4-(trifluoromethyl)benzoic acid: A Comparative Analysis for Researchers

Abstract

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of this compound, a key building block in contemporary drug discovery and materials science. We delve into the theoretical principles and practical methodologies for acquiring a high-quality IR spectrum. The core of this document is a detailed interpretation of the principal absorption bands, contextualized through a rigorous comparison with structurally related analogs: benzoic acid, 2-fluorobenzoic acid, and 4-(trifluoromethyl)benzoic acid. By dissecting the electronic effects of the ortho-fluoro and para-trifluoromethyl substituents, this guide illuminates how these modifications manifest in the vibrational spectrum, particularly on the characteristic frequencies of the carboxylic acid and aromatic moieties. This document is intended to serve as a practical reference for researchers, scientists, and drug development professionals, enabling confident structural verification and a deeper understanding of molecular vibrations.

Introduction: The Molecular Context

This compound is a polysubstituted aromatic carboxylic acid. Its utility in medicinal chemistry and materials science stems from the unique properties conferred by its substituents. The fluorine atom at the ortho-position and the trifluoromethyl group at the para-position are both strongly electron-withdrawing, which significantly modulates the electronic properties of the benzene ring and the acidity of the carboxyl group.

Infrared (IR) spectroscopy is an indispensable, non-destructive analytical technique that probes the vibrational modes of a molecule.[1] By measuring the absorption of infrared radiation at specific frequencies, we can identify the functional groups present and gain insights into the molecular structure. For a molecule like this compound, IR spectroscopy serves as a rapid and reliable method for identity confirmation, purity assessment, and studying intermolecular interactions such as hydrogen bonding.

Fundamentals of Vibrational Spectroscopy for Aromatic Carboxylic Acids

The IR spectrum of an organic molecule is a unique fingerprint derived from the vibrations of its covalent bonds.[2] For this compound, the key diagnostic regions correspond to the vibrations of the carboxylic acid group, the aromatic ring, and the carbon-fluorine bonds.

  • Carboxylic Acid Group (-COOH): In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers. This has a profound effect on the IR spectrum.[3]

    • O-H Stretch: The intermolecular hydrogen bonding causes a significant broadening of the O-H stretching band, which appears as a very broad, strong absorption between 2500 and 3300 cm⁻¹.[4][5]

    • C=O Stretch: The carbonyl (C=O) stretch is one of the most intense and recognizable peaks in the spectrum, typically appearing sharp and strong between 1680 and 1725 cm⁻¹. Its exact position is sensitive to electronic effects; electron-withdrawing groups tend to shift this absorption to higher wavenumbers.[1][3]

    • C-O Stretch & O-H Bend: The C-O stretching vibration is coupled with the O-H in-plane bending vibration, resulting in bands in the 1210-1440 cm⁻¹ region.[3] An out-of-plane O-H bend also gives rise to a broad band around 920 cm⁻¹.[6]

  • Aromatic Ring:

    • C-H Stretch: The stretching of C-H bonds on the aromatic ring occurs at wavenumbers just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).[7]

    • C=C Stretch: The in-ring carbon-carbon double bond stretches give rise to a set of characteristic bands in the 1400-1600 cm⁻¹ region.[7][8]

  • Carbon-Fluorine Bonds:

    • C-F Stretch (Aryl): The C-F stretch from the fluorine atom attached directly to the aromatic ring is a strong absorption, typically found in the 1100-1360 cm⁻¹ range.[9]

    • CF₃ Group: The trifluoromethyl group has its own characteristic, intense absorption bands. The symmetric and asymmetric C-F stretching modes of the CF₃ group result in very strong peaks, often observed between 1000 and 1300 cm⁻¹.[10][11]

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The quality of an IR spectrum is fundamentally dependent on meticulous sample preparation. For a solid compound like this compound, the potassium bromide (KBr) pellet method is a gold-standard transmission technique.[12] An alternative, often simpler method is Attenuated Total Reflectance (ATR), which requires minimal sample preparation.[13][14] Here, we detail the KBr pellet protocol, a self-validating system that ensures high-quality, reproducible data.

Detailed Protocol: KBr Pellet Method

Rationale: KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and has a plasticity that allows it to form a transparent sheet under pressure.[15] The goal is to disperse the analyte homogenously within the KBr matrix to minimize scattering and produce a clear spectrum.

Materials & Equipment:

  • This compound (analyte)

  • FTIR-grade Potassium Bromide (KBr), dried in an oven at ~110°C to remove moisture.[15]

  • Agate mortar and pestle

  • Pellet press with die set (e.g., 13 mm)

  • Spatula and weighing paper

  • FTIR Spectrometer

Step-by-Step Procedure:

  • Weighing: Accurately weigh approximately 1-2 mg of the analyte and 150-200 mg of dried KBr. A good rule of thumb is an analyte concentration of 0.5-1.5% by weight.[16]

  • Grinding: Add the KBr to the agate mortar and grind it to a fine, consistent powder. This minimizes scattering. Add the analyte to the mortar.

  • Mixing: Gently but thoroughly mix and grind the analyte and KBr together for 1-2 minutes. The goal is a homogenous, fine powder. Causality Note: Over-grinding can sometimes induce polymorphic changes in the sample, while under-grinding results in poor pellet quality and sloping baselines. Work quickly to minimize moisture absorption from the atmosphere, as KBr is hygroscopic.[17]

  • Die Assembly: Assemble the pellet die. Transfer the powder mixture into the die collar, ensuring an even distribution.

  • Pressing: Place the die into the hydraulic press. Apply a force of approximately 8-10 tons for 1-2 minutes.[15][16] This pressure causes the KBr to flow and encapsulate the sample in a transparent disc.

  • Pellet Release: Carefully release the pressure and disassemble the die to retrieve the transparent or translucent pellet.

  • Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum. A background spectrum of the empty sample compartment should be run first.

KBr_Pellet_Workflow cluster_prep Sample Preparation cluster_press Pellet Formation cluster_analysis Spectral Acquisition weigh 1. Weigh ~1 mg Analyte ~150 mg Dried KBr grind 2. Grind & Mix (Agate Mortar) weigh->grind Homogenize load 3. Load Die grind->load press 4. Apply Pressure (8-10 tons) load->press release 5. Release Pellet press->release mount 6. Mount Pellet release->mount scan 7. Acquire Spectrum mount->scan

Caption: Workflow for preparing a KBr pellet for FTIR analysis.

Spectral Analysis and Interpretation

The predicted IR spectrum of this compound is a composite of the individual functional groups, modulated by their electronic interplay.

Expected Major Absorption Bands:

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentRationale and Notes
3300 - 2500Strong, Very BroadO-H stretch (in H-bonded dimer)A hallmark of a carboxylic acid, this broad absorption is due to strong intermolecular hydrogen bonding.[3]
~3080Medium-WeakAromatic C-H stretchTypical for C-H bonds on a benzene ring.[7] Often appears as a shoulder on the broad O-H band.
~1710 - 1730Strong, SharpC=O stretch (carbonyl)The presence of two strong electron-withdrawing groups (F and CF₃) is expected to increase the double-bond character of the carbonyl, shifting this peak to a higher frequency compared to unsubstituted benzoic acid (~1685 cm⁻¹).[1][6]
~1610, ~1500Medium-WeakAromatic C=C in-ring stretchCharacteristic vibrations of the benzene ring skeleton.[8]
~1420MediumC-O-H in-plane bendCoupled with the C-O stretch.[3]
~1320StrongAsymmetric CF₃ stretchThe CF₃ group gives rise to very intense absorptions. This is a key identifying feature.[10]
~1280StrongC-O stretchCoupled with the O-H bend.[6]
~1100-1200StrongSymmetric CF₃ stretch & C-F stretchThis region will likely contain multiple strong, overlapping bands from the symmetric CF₃ stretch and the C-F stretch of the fluorine substituent.[9][18]
~920Medium, BroadO-H out-of-plane bendAnother characteristic feature of a dimeric carboxylic acid.[6]
Below 900Medium-WeakAromatic C-H out-of-plane bendThe position is characteristic of the substitution pattern on the ring.

Comparative Spectral Analysis

To fully appreciate the influence of the fluoro and trifluoromethyl substituents, we compare the expected spectrum of our target molecule with its simpler analogs. This comparison highlights how incremental structural changes are reflected in the vibrational spectrum.

Molecule_Comparison BA Benzoic Acid (Parent) FA 2-Fluorobenzoic Acid BA->FA + ortho-F TFMBA 4-(Trifluoromethyl)benzoic Acid BA->TFMBA + para-CF₃ Target This compound FA->Target + para-CF₃ TFMBA->Target + ortho-F

Caption: Structural relationships for comparative IR analysis.

Comparison of Key Vibrational Frequencies (cm⁻¹)

Vibrational ModeBenzoic Acid[6][19]2-Fluorobenzoic Acid[20]4-(Trifluoromethyl)benzoic Acid[21]This compound (Predicted)
O-H stretch 3300-2500 (broad)3300-2500 (broad)3300-2500 (broad)3300-2500 (broad)
C=O stretch ~1685~1700~1715~1710-1730
Aromatic C=C ~1600, 1585~1610, 1580~1615, 1500~1610, ~1500
C-F / CF₃ stretches N/A~1250 (C-F)~1325, ~1170, ~1130 (CF₃)~1320 (CF₃), ~1100-1200 (CF₃ + C-F)

Analysis of Trends:

  • C=O Stretching Frequency: A clear trend is observable. Unsubstituted benzoic acid has its C=O stretch at a relatively low wavenumber (~1685 cm⁻¹) due to conjugation with the aromatic ring.[6] Adding a single electron-withdrawing group, either F or CF₃, shifts this frequency higher. The combined effect of both the ortho-F and para-CF₃ groups in the target molecule is predicted to cause the most significant shift to a higher wavenumber, reflecting a stronger C=O bond.[1]

  • C-F and CF₃ Region: The most dramatic difference between the spectra is in the 1000-1350 cm⁻¹ region. While benzoic acid is relatively quiet here, the analogs show intense absorptions corresponding to their fluorine-containing groups. The spectrum of this compound will be dominated by multiple, very strong bands in this region, making it a highly characteristic "fingerprint" for the molecule. The presence of these intense bands is a definitive confirmation of the CF₃ and F substituents.

Conclusion

The infrared spectrum of this compound is rich with information, providing an unambiguous signature for its molecular structure. The key identifying features are:

  • The extremely broad O-H stretch from 3300-2500 cm⁻¹, confirming the hydrogen-bonded carboxylic acid dimer.

  • A sharp, strong C=O stretch at a relatively high wavenumber (~1710-1730 cm⁻¹), indicative of the strong electron-withdrawing nature of the F and CF₃ substituents.

  • A cluster of very intense and sharp absorption bands between 1100-1350 cm⁻¹ , which serve as a definitive fingerprint for the C-F and CF₃ groups.

By employing the rigorous experimental protocol outlined and understanding the comparative spectral data, researchers can confidently use FTIR spectroscopy for the rapid identification and quality control of this important chemical entity, ensuring the integrity of their subsequent research and development efforts.

References

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid.
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  • Blake, T. A., et al. (2010). IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes... Bentham Science Publishers.
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A Comparative Guide to the Crystal Structure of Fluorinated Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the crystal structures of several benzoic acid derivatives featuring fluorine and trifluoromethyl substituents. In drug discovery and materials science, the precise control of molecular conformation and intermolecular interactions is paramount. Fluorine-containing functional groups are instrumental in modulating physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, often through subtle but significant effects on crystal packing.[1]

This document moves beyond a simple recitation of crystallographic data. It aims to provide researchers, scientists, and drug development professionals with a deeper understanding of the structural causality behind observed crystal packing motifs. We will explore how the interplay of strong hydrogen bonds and weaker interactions involving fluorine dictates the supramolecular assembly of these compounds, supported by experimental data and detailed protocols.

Part 1: The Archetype: 2-(Trifluoromethyl)benzoic Acid

To establish a baseline for our comparison, we first examine the crystal structure of 2-(Trifluoromethyl)benzoic acid. This molecule is an excellent starting point as it contains the bulky, electron-withdrawing trifluoromethyl (-CF₃) group ortho to the carboxylic acid, a feature known to induce significant steric and electronic effects.

Molecular Conformation and Crystal Packing

The crystal structure of 2-(Trifluoromethyl)benzoic acid reveals that the carboxylic acid group is not coplanar with the aromatic ring. Instead, it is tilted by approximately 16.8°[2][3]. This torsion is a direct consequence of the steric hindrance imposed by the adjacent -CF₃ group.

The dominant intermolecular interaction is the classic O—H⋯O hydrogen bond, which links two molecules into a centrosymmetric dimer, forming the well-known R²₂(8) graph-set motif. This is a highly stable and common arrangement for carboxylic acids. These primary dimers are further organized into more complex assemblies. In the case of 2-(Trifluoromethyl)benzoic acid, the dimers are connected into double chains through weaker C—H⋯O contacts. Additionally, C—H⋯F and C—F⋯π interactions are observed, highlighting the role of the fluorinated group in guiding the extended crystal packing.[2][3]

Experimental Protocol 1: Single-Crystal X-ray Diffraction (SC-XRD)

The following protocol outlines a standard workflow for determining the crystal structure of a small organic molecule like the benzoic acid derivatives discussed herein.

1. Crystal Growth (Slow Evaporation Method)

  • Rationale: To obtain high-quality single crystals suitable for diffraction, slow crystal growth is essential to minimize defects and allow for the formation of a well-ordered lattice. The choice of solvent is critical and is often determined empirically.
  • Procedure:
  • Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane) in a small, clean vial.
  • Loosely cap the vial or cover it with perforated film to allow for slow evaporation of the solvent.
  • Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature or in a cold room).
  • Monitor the vial over several days to weeks for the appearance of well-formed, transparent crystals.

2. Data Collection

  • Rationale: A modern CCD or CMOS-based diffractometer is used to collect diffraction data. Molybdenum (Mo Kα, λ = 0.71073 Å) radiation is standard for small organic molecules as it provides a good balance of diffraction intensity and resolution.[3]
  • Procedure:
  • Select a suitable crystal (typically 0.1-0.5 mm in size) under a microscope and mount it on a goniometer head.
  • Center the crystal in the X-ray beam at the desired temperature (e.g., 200 K)[2][3]. Low temperatures are used to minimize thermal motion and potential crystal decay.
  • Perform an initial unit cell determination.
  • Collect a full sphere of diffraction data using a series of ω and φ scans.

3. Structure Solution and Refinement

  • Rationale: The collected diffraction data is used to solve the phase problem and generate an electron density map, from which the atomic positions are determined. Refinement is the process of optimizing the atomic parameters to achieve the best fit between the calculated and observed diffraction patterns.
  • Procedure:
  • Integrate the raw diffraction images and perform data reduction using software like SAINT.
  • Solve the structure using direct methods or dual-space algorithms (e.g., SHELXS or SHELXT).[2][3]
  • Refine the structural model against the data using a full-matrix least-squares method (e.g., SHELXL).[2][3]
  • Locate hydrogen atoms in the difference Fourier map or place them in calculated positions. Refine all non-hydrogen atoms anisotropically.
  • Evaluate the final model based on refinement statistics (R1, wR2, GooF) and check for any unresolved issues using validation tools like PLATON.

Part 2: Comparative Structural Analysis

We now compare the structure of 2-(Trifluoromethyl)benzoic acid with two key derivatives to understand how substituent changes at the 2- and 4-positions alter the resulting crystal architecture.

  • Derivative A: 2-Fluoro-4-(methoxycarbonyl)benzoic acid . Here, the -CF₃ group at the 2-position is replaced by a smaller -F atom, and a methoxycarbonyl group is introduced at the 4-position.

  • Derivative B: 4-Nitro-2-(trifluoromethyl)benzoic acid . In this analog, a nitro group (-NO₂) replaces the fluorine atom at the 4-position relative to our target topic, while retaining the 2-trifluoromethyl group.

Data Summary: Crystallographic Parameters

The following table summarizes the key crystallographic data for our baseline compound and the two comparative derivatives.

Parameter2-(Trifluoromethyl)benzoic acid[3]2-Fluoro-4-(methoxycarbonyl)benzoic acid[4]4-Nitro-2-(trifluoromethyl)benzoic acid[5]
Formula C₈H₅F₃O₂C₉H₇FO₄C₈H₄F₃NO₄
Crystal System MonoclinicTriclinicMonoclinic
Space Group P2₁/cP-1P2₁/c
a (Å) 4.88167.53611.234
b (Å) 20.69487.5917.641
c (Å) 7.96978.52311.838
β (°) / γ (°) β = 109.544γ = 99.240β = 109.91
Volume (ų) 758.74443.3955.0
Z 424
Key Supramolecular Motif O—H⋯O DimerO—H⋯O DimerO—H⋯O Dimer
Carboxyl-Ring Angle (°) 16.820.247.2
Discussion of Structural Differences

1. The Dominance of the Carboxylic Acid Dimer: Across all three compounds, the primary structural motif is the robust O—H⋯O hydrogen-bonded dimer. This demonstrates that even with significant changes to the peripheral substituents, this strong interaction is the preferred mode of assembly for the carboxylic acid group.

2. Influence of the Ortho-Substituent on Conformation: A key point of comparison is the dihedral angle between the carboxylic acid group and the benzene ring.

  • In 2-(Trifluoromethyl)benzoic acid , the bulky -CF₃ group forces a 16.8° twist[2][3].

  • In 2-Fluoro-4-(methoxycarbonyl)benzoic acid , the much smaller fluorine atom at the 2-position results in a slightly larger twist of 20.2° [4][6]. While seemingly counterintuitive, this may be influenced by the electronic repulsion between the fluorine and oxygen lone pairs and the packing forces exerted by the methoxycarbonyl group.

  • Most dramatically, in 4-Nitro-2-(trifluoromethyl)benzoic acid , the combined steric pressure of the ortho -CF₃ group and the electronic influence of the para -NO₂ group result in a substantial 47.2° rotation of the carboxylic acid out of the ring plane[5]. This highlights a synergistic effect where multiple substituents can drastically alter molecular conformation.

3. Role of Weaker Intermolecular Interactions: While the dimer motif is constant, the packing of these dimers is guided by weaker interactions involving the substituents.

  • In 2-Fluoro-4-(methoxycarbonyl)benzoic acid , the packing is consolidated by C—H⋯F and C—H⋯O interactions, creating sheet-like structures[4][6].

  • In 4-Nitro-2-(trifluoromethyl)benzoic acid , the packing involves face-to-face π-stacking of the aromatic rings and an intermolecular F⋯F interaction of 2.927 Å, which is close to the sum of the van der Waals radii[5].

Part 3: Visualization of Concepts

To better illustrate the concepts discussed, the following diagrams represent the experimental workflow and the fundamental hydrogen bonding pattern.

experimental_workflow cluster_synthesis Preparation cluster_data Data Acquisition & Processing cluster_analysis Structural Analysis synthesis Compound Synthesis & Purification crystal_growth Crystal Growth (Slow Evaporation) synthesis->crystal_growth data_collection SC-XRD Data Collection crystal_growth->data_collection data_reduction Data Reduction & Integration data_collection->data_reduction solution Structure Solution (e.g., SHELXT) data_reduction->solution refinement Structure Refinement (e.g., SHELXL) solution->refinement validation Validation & Analysis (e.g., PLATON) refinement->validation

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Caption: The R²₂(8) hydrogen-bonded dimer motif common to carboxylic acids.

Conclusion

This comparative guide demonstrates that while the robust O—H⋯O carboxylic acid dimer is the primary supramolecular synthon in fluorinated benzoic acids, the overall crystal packing and molecular conformation are highly sensitive to the nature and position of other substituents. Steric bulk at the ortho position, as seen with the -CF₃ group, forces the carboxylic acid out of the plane of the aromatic ring, an effect that can be amplified by other functional groups[5]. Weaker, yet influential, interactions involving fluorine atoms and other substituents then guide the assembly of these dimer units into higher-order structures. These insights are critical for rational drug design and crystal engineering, where controlling solid-state structure is key to tuning the macroscopic properties of a material.

References

  • Exploring the Dynamical Nature of Intermolecular Hydrogen Bonds in Benzamide, Quinoline and Benzoic Acid Derivatives. (n.d.). MDPI.
  • Intermolecular interactions and permeability of 5-fluorouracil cocrystals with a series of isomeric hydroxybenzoic acids: a combined theoretical and experimental study. (2022). CrystEngComm (RSC Publishing).
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  • Effects of the matrix and intramolecular interactions on the stability of the higher-energy conformers of 2-fluorobenzoic acid. (2017). PubMed.
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A Comparative Guide to HPLC Purity Analysis of 2-Fluoro-4-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality control and regulatory compliance. 2-Fluoro-4-(trifluoromethyl)benzoic acid, a critical building block in the synthesis of numerous pharmaceutical and agrochemical compounds, is no exception.[1][2] Its unique electronic properties, conferred by the fluorine and trifluoromethyl groups, also present specific challenges for analytical separation.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound. We will move beyond simple protocols to explain the scientific rationale behind methodological choices, compare alternative approaches, and provide a robust, validated experimental workflow, ensuring the trustworthiness and accuracy of your results.

The Critical Role of Purity in Drug Development

The purity of an intermediate like this compound directly impacts the quality, safety, and efficacy of the final drug product.[3] Even trace impurities can lead to undesirable side reactions, lower yields in subsequent synthetic steps, or introduce potentially toxic components into the final API.[3] Therefore, a precise, accurate, and reliable analytical method is not just a procedural requirement but a fundamental aspect of risk management in pharmaceutical development. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose due to its high resolution, sensitivity, and reproducibility.[4][5]

Principles of Separation: Tailoring HPLC for a Fluorinated Analyte

The separation of this compound from its potential impurities via reversed-phase HPLC is governed by the differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase.[5] The key to a successful method lies in exploiting the subtle differences in physicochemical properties (polarity, pKa, size) between the main compound and its impurities.

Analyte Chemistry Considerations:

  • Polarity: The carboxylic acid group imparts significant polarity, while the trifluoromethyl- and fluoro-substituted benzene ring is hydrophobic.

  • Acidity: As a benzoic acid derivative, the compound is acidic. The mobile phase pH must be controlled to ensure a consistent ionization state, which is critical for reproducible retention times and sharp peak shapes. A common practice is to maintain the pH at least one unit below the analyte's pKa to keep it in its neutral, more retained form.[6]

Comparative Analysis of HPLC Stationary Phases

The choice of HPLC column is the most critical parameter influencing selectivity.[7] While a standard C18 column is the workhorse of reversed-phase chromatography, the unique electronic nature of fluorinated aromatic compounds often calls for alternative stationary phases to achieve optimal resolution from closely related impurities.

Stationary PhaseSeparation PrinciplePerformance for this compoundBest Suited For
Ascentis® C18 Primarily Hydrophobic InteractionsGood general-purpose retention and separation of non-polar impurities. May show limited selectivity for positional isomers.[6]Initial method development and routine quality control where impurities have significantly different polarity.
Discovery® HS F5 (Pentafluorophenyl) Multiple Interactions: Hydrophobic, Dipole-Dipole, π-π, Ion-ExchangeHighly Recommended. Offers enhanced selectivity for halogenated and aromatic compounds due to strong π-π interactions with the benzene ring.[6] Excellent for resolving positional isomers and other structurally similar impurities.Separating complex mixtures containing isomers or impurities with subtle structural differences from the main analyte.
Ascentis® Phenyl π-π InteractionsProvides alternative selectivity to C18, particularly for aromatic compounds.[6] Can improve resolution when C18 fails to separate critical pairs.Resolving impurities that co-elute with the main peak on a C18 column.

Alternative Analytical Methodologies

While HPLC is the preferred method, other techniques can be employed, each with distinct advantages and disadvantages.

TechniquePrincipleDerivatization Required?ThroughputKey Performance Metrics
HPLC/UHPLC Partition ChromatographyNoHighExcellent resolution of isomers, fast analysis times, and high sensitivity (ng/mL).[8]
GC-MS Volatility-Based SeparationYes (typically esterification)MediumHigh sensitivity (ng/L levels) and definitive structural confirmation of impurities.[8][9]
Capillary Electrophoresis (CE) Charge-to-Size Ratio SeparationNoHighHigh efficiency and rapid separation for charged analytes.

The primary advantage of HPLC is the ability to analyze the compound directly without the need for derivatization, which is a mandatory and often time-consuming step for making benzoic acids volatile enough for GC analysis.[10]

Validated HPLC Protocol for Purity Determination

This protocol describes a robust, self-validating method for the purity analysis of this compound. The method's validity is continuously checked through a comprehensive System Suitability Test (SST) based on International Council for Harmonisation (ICH) guidelines.[11][12]

Reagents and Materials
  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Trifluoroacetic Acid (TFA), HPLC Grade

  • This compound Reference Standard (≥99.5% purity)

  • This compound Sample for testing

Chromatographic Conditions
ParameterConditionRationale
HPLC Column Discovery® HS F5, 3 µm, 4.6 x 150 mmProvides superior selectivity for fluorinated aromatic compounds.[6]
Mobile Phase A Water with 0.1% TFA (v/v)TFA acts as an ion-pairing agent and acidifier to ensure sharp, symmetrical peaks for the carboxylic acid.
Mobile Phase B Acetonitrile with 0.1% TFA (v/v)Acetonitrile is a common organic modifier providing good elution strength.
Gradient Elution 0-2 min, 30% B; 2-15 min, 30-80% B; 15-16 min, 80-30% B; 16-20 min, 30% BA gradient program ensures elution of a wide range of potential impurities with varying polarities and provides a robust separation.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTemperature control ensures reproducible retention times.
Detection Wavelength 230 nmBased on the UV absorbance maximum of the analyte.
Injection Volume 10 µL
Solution Preparation
  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Reference Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

Experimental Workflow & System Suitability

The following diagram illustrates the logical flow of the analytical procedure.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation prep_mobile 1. Prepare Mobile Phase prep_solutions 2. Prepare Standard & Sample Solutions prep_mobile->prep_solutions system_setup 3. Equilibrate HPLC System prep_solutions->system_setup sst_check 4. Perform System Suitability Test (SST) system_setup->sst_check sample_injection 5. Inject Sample Solutions sst_check->sample_injection SST Passes sst_fail Troubleshoot System sst_check->sst_fail SST Fails integration 6. Integrate Chromatograms sample_injection->integration calculation 7. Calculate Purity (% Area) integration->calculation report 8. Generate Final Report calculation->report sst_fail->system_setup

Caption: HPLC Purity Analysis Workflow.

System Suitability Test (SST): Before sample analysis, inject the Reference Standard solution five times. The system is deemed ready for use only if the following criteria are met:

  • Tailing Factor: ≤ 1.5 for the main peak.

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.

  • Theoretical Plates: ≥ 5000.

Data Analysis

The purity of the sample is determined by the area percent method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Understanding Potential Impurities

A robust HPLC method must be able to separate the main compound from its potential process-related impurities and degradation products. For this compound, these could include starting materials, isomers, or byproducts.

Impurity_Profile 1 This compound (Main Compound) 2 Positional Isomers (e.g., 4-Fluoro-2-trifluoromethyl benzoic acid) 1->2 Different Polarity & π-π Interaction 3 Starting Materials (e.g., 3,4-dichlorobenzotrifluoride) 1->3 Significantly Different Polarity 4 Decarboxylation Product (1-Fluoro-3-(trifluoromethyl)benzene) 1->4 Much Less Polar (Loss of COOH) 5 Hydrolysis Byproducts 1->5 More Polar

Caption: Potential Impurities and Separation Basis.

The HS F5 column is particularly effective at separating positional isomers, which often have very similar polarities and are difficult to resolve on standard C18 phases.

Method Validation According to ICH Q2(R1)

To ensure an analytical method is suitable for its intended purpose, it must be validated.[4][13] The ICH Q2(R1) guideline provides a framework for validating analytical procedures.[11]

Validation ParameterPurposeTypical Acceptance Criteria for a Purity Method
Specificity To ensure the method can unequivocally assess the analyte in the presence of impurities.Peak purity analysis (using a DAD/PDA detector) shows no co-elution. Resolution between the main peak and closest impurity is >1.5.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a range (e.g., 50% to 150% of nominal concentration).
Accuracy To measure the closeness of the test results to the true value.Recovery of spiked known impurities should be within 98.0% - 102.0%.
Precision (Repeatability & Intermediate)To assess the degree of scatter between a series of measurements.RSD ≤ 2.0% for multiple preparations.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in temperature, ±5% in organic mobile phase composition).System suitability parameters remain within limits.

Conclusion

The purity analysis of this compound by HPLC is a critical quality control step that demands a scientifically sound and robustly validated method. While a standard C18 column can serve as a starting point, specialized phases like the pentafluorophenyl (HS F5) column offer superior selectivity for resolving this fluorinated aromatic compound from its structurally similar impurities. By understanding the chemical principles of the separation, implementing a comprehensive system suitability test, and adhering to ICH validation guidelines, researchers and drug development professionals can ensure the highest level of confidence in their analytical results, safeguarding the quality and integrity of their downstream processes and final products.

References

  • International Conference on Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262. [Link]
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  • Pharmaguideline. (2024).
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  • Chromatography Forum. (2015).
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  • ResearchGate. (2019). Solid-phase extraction of fluorinated benzoic acids for the chromatographic analysis of oil tracer agents. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Purity and Specifications of 4-Fluoro-2-(trifluoromethyl)benzoic Acid for Optimal Performance. [Link]
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  • PerkinElmer.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Versatility of this compound in Organic Synthesis. [Link]
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  • CP Lab Safety. 2-Fluoro-6-(trifluoromethyl)benzoic Acid, min 98% (HPLC), 100 grams. [Link]
  • Alfa Aesar. Certificate of analysis: 3-Fluoro-4-(trifluoromethoxy)benzoic acid, 97%. [Link]
  • Pharmaffiliates. CAS No : 328-90-5 | Product Name : 2-Hydroxy-4-(trifluoromethyl)benzoic acid. [Link]
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A Comparative Guide to 2-Fluoro-4-(trifluoromethyl)benzoic acid and 4-Fluoro-2-(trifluoromethyl)benzoic acid: Positional Isomerism in Action

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, fluorinated organic molecules are indispensable building blocks. The strategic incorporation of fluorine and fluorinated alkyl groups can profoundly modulate a molecule's physicochemical and biological properties, including its acidity, lipophilicity, metabolic stability, and binding affinity to target proteins. Among the myriad of available fluorinated synthons, substituted benzoic acids are of particular importance. This guide provides an in-depth technical comparison of two closely related positional isomers: 2-Fluoro-4-(trifluoromethyl)benzoic acid and 4-Fluoro-2-(trifluoromethyl)benzoic acid.

Through a detailed analysis of their structural and electronic properties, supported by experimental data from analogous compounds and established chemical principles, we will elucidate how the simple transposition of a fluorine atom and a trifluoromethyl group on the aromatic ring leads to significant differences in their chemical behavior and potential applications. This guide is intended for researchers, medicinal chemists, and process development scientists who utilize these reagents and seek a deeper understanding of their comparative profiles.

Structural and Physicochemical Properties: A Tale of Two Isomers

At first glance, this compound (herein referred to as the 2-F isomer ) and 4-Fluoro-2-(trifluoromethyl)benzoic acid (the 4-F isomer ) are structurally very similar. Both are tetra-substituted benzene derivatives with a molecular formula of C₈H₄F₄O₂ and a molecular weight of 208.11 g/mol . However, the spatial arrangement of their substituents gives rise to distinct physical and chemical characteristics.

PropertyThis compound4-Fluoro-2-(trifluoromethyl)benzoic acid
CAS Number 115029-24-8141179-72-8
Structure
Melting Point 168-170 °C[1]121-124 °C[2]
Predicted pKa Lower (more acidic)Higher (less acidic)
Solubility Generally low in water, soluble in polar organic solventsGenerally low in water, soluble in polar organic solvents

The most striking difference in their physical properties is the significantly higher melting point of the 2-F isomer (168-170 °C) compared to the 4-F isomer (121-124 °C).[1][2] This suggests a more stable crystal lattice structure for the 2-F isomer, which could be due to more efficient packing or stronger intermolecular interactions in the solid state.

The "Ortho Effect" and Differential Acidity

The acidity of a benzoic acid derivative, quantified by its pKa value, is a critical parameter that influences its reactivity and its behavior in biological systems. While experimental pKa values for these two specific isomers are not published, a robust prediction of their relative acidities can be made based on the well-documented "ortho effect."

The ortho effect describes the observation that ortho-substituted benzoic acids are almost always stronger acids than their meta and para isomers, regardless of the electronic nature of the substituent.[3][4] This phenomenon is primarily attributed to a combination of steric and electronic factors.

In the case of the 4-F isomer , the fluorine atom is in the ortho position relative to the carboxylic acid group. This proximity leads to steric hindrance, which forces the -COOH group to twist out of the plane of the benzene ring.[3] This disruption of coplanarity inhibits resonance between the carboxyl group and the aromatic ring, which in turn increases the acidity of the carboxylic proton. Furthermore, the highly electronegative fluorine atom exerts a powerful, distance-dependent electron-withdrawing inductive effect (-I), which stabilizes the resulting carboxylate anion.

For the 2-F isomer , the fluorine is at the para position relative to the carboxyl group. Here, the inductive effect is weaker due to the greater distance.

Drawing a parallel with simpler, well-characterized analogs provides strong evidence for this prediction. 2-Fluorobenzoic acid has a pKa of 3.27, making it a significantly stronger acid than 4-fluorobenzoic acid, which has a pKa of 4.14.[5][6] Similarly, the strong electron-withdrawing nature of the trifluoromethyl group is known to increase the acidity of benzoic acid. The pKa of p-(trifluoromethyl)benzoic acid is 3.6, which is lower than that of benzoic acid (4.19).[7]

Therefore, it can be confidently predicted that 4-Fluoro-2-(trifluoromethyl)benzoic acid is the stronger acid due to the pronounced ortho effect of the fluorine substituent, compounded by the inductive effect of the trifluoromethyl group.

G cluster_4F_isomer 4-Fluoro-2-(trifluoromethyl)benzoic acid (Stronger Acid) cluster_2F_isomer This compound (Weaker Acid) 4F_Structure Ortho-Fluorine Ortho_Effect Ortho Effect 4F_Structure->Ortho_Effect Steric_Hindrance Steric Hindrance Ortho_Effect->Steric_Hindrance Inductive_Effect Strong -I Effect Ortho_Effect->Inductive_Effect Twisted_COOH Twisted COOH Group Steric_Hindrance->Twisted_COOH Stabilized_Anion Stabilized Conjugate Base Inductive_Effect->Stabilized_Anion Inhibited_Resonance Inhibited Resonance Twisted_COOH->Inhibited_Resonance Increased_Acidity Increased Acidity Inhibited_Resonance->Increased_Acidity Stabilized_Anion->Increased_Acidity 2F_Structure Para-Fluorine Weaker_Inductive Weaker -I Effect 2F_Structure->Weaker_Inductive Planar_COOH Planar COOH Group 2F_Structure->Planar_COOH Less_Stabilized Less Stabilized Conjugate Base Weaker_Inductive->Less_Stabilized Resonance Resonance with Ring Planar_COOH->Resonance Decreased_Acidity Decreased Acidity Less_Stabilized->Decreased_Acidity

Caption: Logical flow diagram illustrating the factors contributing to the differential acidity of the two isomers.

Comparative Reactivity and Synthetic Utility

The differences in steric hindrance and electronic properties between the two isomers directly translate to differences in their chemical reactivity, particularly in reactions involving the carboxylic acid group, such as esterification and amide bond formation.

Esterification

Esterification of benzoic acids is a fundamental transformation in organic synthesis. The Fischer esterification, typically catalyzed by a strong acid like sulfuric acid, is a common method.

Hypothetical Reactivity Comparison:

Due to the steric bulk of the ortho-trifluoromethyl group in the 4-F isomer , the approach of an alcohol nucleophile to the carboxylic acid carbonyl carbon is more hindered. Consequently, the 2-F isomer would be expected to undergo esterification at a faster rate under identical conditions.

Representative Experimental Protocol: Fischer Esterification

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the fluorinated benzoic acid (1.0 eq.).

  • Reagents: Add the desired alcohol (e.g., methanol, 20 eq.) as the solvent and reagent.

  • Catalyst: Carefully add concentrated sulfuric acid (0.1 eq.) to the mixture.

  • Reaction: Heat the mixture to reflux (for methanol, ~65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After completion, cool the reaction to room temperature and remove the excess alcohol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester. Purify further by column chromatography if necessary.

Amide Bond Formation

Amide coupling is one of the most frequently performed reactions in medicinal chemistry. The steric hindrance around the carboxylic acid is a critical factor in the choice of coupling reagents.

Hypothetical Reactivity Comparison:

The synthesis of amides from the 4-F isomer is expected to be more challenging than from the 2-F isomer , especially when using bulky amines. The ortho-trifluoromethyl group significantly shields the carboxylic acid from the incoming nucleophile. Standard coupling reagents like dicyclohexylcarbodiimide (DCC) may prove inefficient.

For sterically hindered substrates like the 4-F isomer, more potent coupling reagents are often required. These include phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[8][9] Alternatively, converting the carboxylic acid to a more reactive acyl fluoride can overcome the steric barrier.[10]

Representative Experimental Protocol: Amide Coupling (using HATU)

  • Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the fluorinated benzoic acid (1.0 eq.) in a suitable anhydrous solvent (e.g., N,N-Dimethylformamide - DMF).

  • Activation: Add HATU (1.1 eq.) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq.) to the solution and stir for 15-30 minutes at room temperature to form the activated ester.

  • Coupling: Add the amine (1.0-1.2 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with aqueous lithium chloride (to remove DMF), followed by a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude amide by column chromatography or recrystallization.

Caption: Relationship between isomeric structure, steric hindrance, and synthetic reactivity.

Spectroscopic Signatures: A Comparative Analysis

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for distinguishing between these two isomers.

¹H NMR Spectroscopy
  • 2-F Isomer: The aromatic region will show three distinct signals. The proton ortho to the carboxyl group will be a doublet, the proton ortho to the trifluoromethyl group will be a doublet of doublets (due to coupling with both F and the adjacent H), and the proton between the F and CF₃ groups will also be a doublet of doublets.

  • 4-F Isomer: The aromatic region will also display three signals. The proton ortho to the carboxyl group and meta to the fluorine will be a doublet of doublets. The proton ortho to the trifluoromethyl group and also ortho to the fluorine will be a triplet (or more complex multiplet due to coupling to both F and H). The proton meta to the carboxyl group and ortho to the fluorine will be a doublet of doublets.

¹³C NMR Spectroscopy

The chemical shifts of the aromatic carbons will be influenced by the electronegativity of the substituents. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant. Similarly, the carbon of the trifluoromethyl group will show a large one-bond C-F coupling and will appear as a quartet. The positions of these signals will be diagnostic for each isomer.

¹⁹F NMR Spectroscopy

¹⁹F NMR is particularly useful for differentiating these isomers. Each isomer will show two distinct signals: one for the aromatic fluorine and one for the trifluoromethyl group.

  • Aromatic Fluorine: The chemical shift of the aromatic fluorine will be different for the two isomers due to the different electronic environment.

  • Trifluoromethyl Group: The chemical shift of the CF₃ group will also be characteristic. In the 4-F isomer , the CF₃ group is ortho to the carboxyl group, which will likely cause a downfield shift compared to the 2-F isomer , where it is in the para position.[7]

Infrared (IR) Spectroscopy

The most informative region in the IR spectrum is the carbonyl stretching frequency (νC=O) of the carboxylic acid. For the 4-F isomer , the steric hindrance from the ortho-trifluoromethyl group may slightly alter the bond angle and electronic environment of the carbonyl group, potentially leading to a small shift in its stretching frequency compared to the 2-F isomer . Both will show a broad O-H stretch characteristic of a carboxylic acid dimer.

Implications in Medicinal Chemistry and Drug Design

The choice between these two isomers as building blocks in a drug discovery program can have profound consequences for the resulting compound's biological activity and pharmacokinetic profile.

  • Lipophilicity and Permeability: The trifluoromethyl group significantly increases lipophilicity, which can enhance membrane permeability and improve oral bioavailability.[11] The positional difference of the fluorine and trifluoromethyl groups can fine-tune the overall lipophilicity and polarity of the molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Metabolic Stability: The C-F bond is exceptionally strong, and the CF₃ group is highly resistant to metabolic degradation.[11] Placing these groups at different positions can be used to block specific sites of metabolism on the aromatic ring.

  • Receptor Binding: The electronic properties and the steric profile of the substituent pattern can dramatically influence how a drug molecule interacts with its biological target. The different electrostatic potential surfaces and shapes of the two isomers can lead to different binding affinities and selectivities. For instance, the ortho-trifluoromethyl group in the 4-F isomer can act as a conformational lock, restricting the rotation of the phenyl ring relative to the rest of the molecule, which might be beneficial for locking in a bioactive conformation.

Conclusion

While this compound and 4-Fluoro-2-(trifluoromethyl)benzoic acid are simple positional isomers, the location of their substituents imparts distinct and predictable chemical properties. The 4-F isomer is a stronger acid and presents greater steric hindrance around its carboxylic acid group, necessitating more specialized synthetic methods for its derivatization. In contrast, the 2-F isomer is less sterically encumbered and likely more reactive in standard transformations.

These differences in acidity, reactivity, and three-dimensional shape are critical considerations for medicinal chemists and material scientists. The selection of one isomer over the other can significantly impact not only the synthetic route but also the final properties of the target molecule, be it a potent pharmaceutical agent or a high-performance material. A thorough understanding of the principles outlined in this guide allows for a more rational design and selection of these valuable fluorinated building blocks.

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A Comparative Guide to the Biological Activity of 2-Fluoro-4-(trifluoromethyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to modulate a compound's pharmacokinetic and pharmacodynamic properties. The 2-fluoro-4-(trifluoromethyl)benzoic acid core, in particular, presents a compelling starting point for the development of novel therapeutic agents. The electron-withdrawing nature of both the fluorine and trifluoromethyl groups significantly influences the acidity of the carboxylic acid, the electron density of the aromatic ring, and the overall lipophilicity, thereby impacting how derivative molecules interact with biological targets.[1][2]

This guide provides a comparative analysis of the biological activities of derivatives synthesized from scaffolds related to this compound, with a primary focus on their antibacterial properties. We will delve into the structure-activity relationships (SAR) of a series of fluoro and trifluoromethyl-substituted salicylanilides, which serve as excellent surrogates for understanding the potential of 2-fluoro-4-(trifluoromethyl)benzamide derivatives. The experimental data presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how subtle structural modifications can lead to significant changes in biological efficacy.

The Strategic Advantage of Fluorination in Drug Design

The introduction of fluorine into drug candidates can profoundly alter their biological profiles. The trifluoromethyl group, for instance, is known to enhance metabolic stability and can improve a molecule's ability to cross cellular membranes.[3] Similarly, a fluorine atom can modulate the pKa of nearby functional groups, influence conformation, and participate in favorable interactions with protein targets, often leading to enhanced binding affinity and potency.[1] The strategic placement of these groups on a benzoic acid scaffold creates a versatile platform for generating libraries of compounds with diverse biological activities.

Comparative Analysis: Antibacterial Activity of Fluorinated Salicylanilide Derivatives

A pivotal study by Lal et al. provides a robust dataset for comparing the antibacterial activity of a series of salicylanilides, which are structurally analogous to derivatives of this compound.[4] This research systematically investigated the impact of fluoro and trifluoromethyl substitutions on the potency of these compounds against multidrug-resistant Staphylococcus aureus (MRSA). The key findings are summarized below.

Structure-Activity Relationship (SAR) Insights

The study reveals several critical SAR insights that are directly applicable to the design of novel antibacterial agents based on the this compound scaffold:

  • Importance of the 2-Hydroxy Group: The presence of a hydroxyl group at the 2-position of the benzoic acid ring (as in salicylic acid) was found to be crucial for enhanced activity compared to unsubstituted benzanilides.[4] This suggests that derivatives of 2-fluoro-4-(trifluoromethyl)salicylic acid may exhibit greater potency than their this compound counterparts.

  • Impact of Halogenation on the Salicyl Ring: The introduction of a chlorine atom at the 5-position of the salicylic acid ring consistently augmented the antibacterial activity across the series.[4]

  • Influence of Substituents on the Anilide Ring:

    • Fluorine substitution at the 2'- or 4'-position of the aniline ring resulted in an eight-fold improvement in activity.[4]

    • Substitution with a 3'-trifluoromethyl group also led to a significant enhancement of antibacterial potency.[4]

Quantitative Comparison of Antibacterial Activity

The minimum inhibitory concentration (MIC) is a key measure of a compound's antibacterial efficacy, with lower values indicating greater potency. The following table summarizes the MIC values of selected salicylanilide derivatives against S. aureus ATCC 29213.

CompoundStructureRR'MIC (µg/mL)
Salicylanilide 2-hydroxy-N-phenylbenzamideHH>64
5-Chlorosalicylanilide 5-chloro-2-hydroxy-N-phenylbenzamide5-ClH8
Compound 12 5-chloro-N-(2'-fluorophenyl)-2-hydroxybenzamide5-Cl2'-F1
Compound 14 5-chloro-N-(4'-fluorophenyl)-2-hydroxybenzamide5-Cl4'-F1
Compound 20 5-chloro-2-hydroxy-N-(3'-(trifluoromethyl)phenyl)benzamide5-Cl3'-CF₃0.5
Compound 22 5-chloro-N-(4'-bromo-3'-(trifluoromethyl)phenyl)-2-hydroxybenzamide5-Cl4'-Br, 3'-CF₃0.25

Data extracted from Lal et al. (2021).[4]

Experimental Protocols

The synthesis and biological evaluation of these compounds involve standard and reproducible laboratory techniques. The following provides a detailed overview of the methodologies employed.

General Synthesis of Salicylanilide Derivatives

The synthesis of the salicylanilide derivatives was achieved through a one-pot condensation reaction.[4]

Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Substituted_Salicylic_Acid Substituted Salicylic or Benzoic Acid Reagent Phosphorous Trichloride Substituted_Aniline Substituted Anilines Salicylanilide Salicylanilide Derivatives Reagent->Salicylanilide Solvent Xylenes Temperature 120 °C Time 3 hours

Caption: General synthetic workflow for salicylanilide derivatives.

Step-by-Step Protocol:

  • A mixture of the appropriately substituted salicylic or benzoic acid (1 equivalent) and the substituted aniline (1 equivalent) is prepared in xylenes.

  • Phosphorous trichloride is added to the mixture.

  • The reaction mixture is heated to 120 °C for 3 hours.

  • After completion of the reaction, the product is isolated by filtration.

  • The crude product is washed with hot water (70 °C) and 10% ethanol in water to yield the pure salicylanilide derivative.[4]

In Vitro Antibacterial Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) of the synthesized compounds against S. aureus was determined using the broth microdilution method.

MIC_Assay Start Prepare serial dilutions of compounds in a 96-well plate Inoculation Inoculate each well with a standardized bacterial suspension Start->Inoculation Incubation Incubate the plate at 37 °C for 18-24 hours Inoculation->Incubation Readout Determine the lowest concentration with no visible bacterial growth (MIC) Incubation->Readout End Record MIC values Readout->End

Caption: Workflow for MIC determination via broth microdilution.

Step-by-Step Protocol:

  • Two-fold serial dilutions of the test compounds are prepared in Mueller-Hinton broth in a 96-well microtiter plate.

  • A standardized inoculum of S. aureus is prepared and added to each well.

  • The plate is incubated at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Broader Therapeutic Potential: Anticancer and Antiviral Activities

While the detailed comparative data is most robust in the antibacterial domain, derivatives of fluorinated benzoic acids have shown promise in other therapeutic areas. For instance, fluoro-substituted benzimidazole derivatives have demonstrated significant antiproliferative activity against various human cancer cell lines.[1] The presence and position of the fluorine atom on the phenyl ring directly influences the inhibitory potential of these compounds.[1] This suggests that amides and other derivatives of this compound could be promising candidates for anticancer drug discovery.

Furthermore, the inhibition of viral enzymes is another area of active investigation for fluorinated benzoic acid derivatives. Studies have shown that such compounds can act as inhibitors of influenza A viral sialidases, highlighting their potential as antiviral agents.

Conclusion and Future Directions

The comparative analysis of derivatives from scaffolds related to this compound underscores the significant potential of this chemical moiety in the development of novel therapeutic agents. The presented data on fluorinated salicylanilides provides a clear and compelling case for their potent antibacterial activity, with well-defined structure-activity relationships that can guide future drug design. The strategic incorporation of fluorine and trifluoromethyl groups is a powerful tool for optimizing the biological activity of these compounds.

Future research should focus on the synthesis and evaluation of a broader library of derivatives of this compound itself, including amides, esters, and other bioisosteres. Direct comparative studies of these compounds against a panel of bacterial strains, cancer cell lines, and viral targets will be crucial for elucidating their full therapeutic potential. The insights gained from such studies will undoubtedly pave the way for the development of next-generation therapies for a range of human diseases.

References

  • Lal, J., Kaul, G., Akhir, A., Ansari, S. B., Chopra, S., & Reddy, D. N. (2021). Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus. PubMed Central. [Link]
  • In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. (2021).
  • Hussin, W. A., Ismail, M. A., Alzahrani, A. M., & El-Sayed, W. M. (2014).
  • Synthesis and antiparasitic activity of 2-(trifluoromethyl)
  • Discovery and biological evaluation of potent 2-trifluoromethyl acrylamide warhead-containing inhibitors of protein disulfide isomerase. (2025). PubMed. [Link]
  • Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][4][5]triazine-based VEGFR-2 kinase inhibitors. (2008). PubMed. [Link]
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A Comparative Guide for Synthetic Strategy: 2-Fluoro-4-(trifluoromethyl)benzoic Acid vs. 3-Fluoro-4-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Positional Isomerism in Fluorinated Scaffolds

For researchers, medicinal chemists, and professionals in drug development, the selection of a molecular building block is a critical decision that dictates the trajectory of a synthetic campaign and the ultimate properties of a target molecule. Among the vast arsenal of available synthons, fluorinated aromatic compounds have established themselves as indispensable tools. The incorporation of fluorine and trifluoromethyl (-CF3) groups can profoundly modulate a molecule's lipophilicity, metabolic stability, pKa, and binding affinity, making them cornerstone modifications in modern drug design.[1]

This guide provides an in-depth technical comparison of two closely related, yet distinct, building blocks: 2-Fluoro-4-(trifluoromethyl)benzoic acid and 3-Fluoro-4-(trifluoromethyl)benzoic acid . While differing only in the position of a single fluorine atom, this subtle structural change imparts significant differences in their physicochemical properties, reactivity, and, consequently, their strategic application in synthesis. Understanding these nuances is paramount for making informed decisions in the laboratory, enabling the rational design of molecules with optimized pharmacological profiles. We will explore the fundamental properties of these isomers, delve into their synthetic accessibility and comparative reactivity, and provide field-proven insights into their application, supported by experimental data and detailed protocols.

Part 1: Physicochemical Properties - A Head-to-Head Comparison

The position of the fluorine atom—ortho versus meta to the carboxylic acid—creates distinct electronic and steric environments that manifest in differing physical and chemical properties. The strongly electron-withdrawing nature of both the fluorine and trifluoromethyl groups significantly increases the acidity (lowers the pKa) of these compounds compared to benzoic acid (pKa ≈ 4.2).

The "ortho effect" is particularly pronounced in the 2-fluoro isomer. The proximity of the highly electronegative fluorine atom to the carboxylic acid group exerts a powerful inductive electron-withdrawing effect, which stabilizes the resulting carboxylate anion upon deprotonation. This steric and electronic interplay makes the 2-fluoro isomer a stronger acid than its 3-fluoro counterpart.[2]

Below is a summary of their key physicochemical properties:

PropertyThis compound3-Fluoro-4-(trifluoromethyl)benzoic acidReference(s)
CAS Number 115029-24-8115754-21-7[3]
Molecular Formula C₈H₄F₄O₂C₈H₄F₄O₂[3]
Molecular Weight 208.11 g/mol 208.11 g/mol [3]
Appearance White to off-white crystalline powderWhite to off-white crystalline powder-
Melting Point 168-170 °C174-179 °C-
Predicted pKa ~3.1 (Stronger Acid)~3.35-
Solubility Soluble in organic solvents like methanol, DMSOSlightly soluble in DMSO and methanol-

Part 2: Spectroscopic Fingerprints - A Comparative Analysis

The distinct substitution patterns of the two isomers result in unique NMR spectra, which serve as crucial fingerprints for their identification and purity assessment.

  • ¹H NMR: The aromatic region for both compounds will show complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings. For the 2-fluoro isomer, the proton ortho to the carboxylic acid (at C6) will likely appear as a doublet of doublets, coupled to the adjacent aromatic proton and the fluorine at C2. For the 3-fluoro isomer, the proton between the fluorine and carboxylic acid (at C2) will be significantly influenced, likely showing as a doublet with coupling to the fluorine atom.

  • ¹³C NMR: The carbon atom attached to the fluorine (C2 in the first isomer, C3 in the second) will appear as a large doublet due to one-bond C-F coupling. The trifluoromethyl carbon will appear as a quartet due to coupling with its three fluorine atoms. The chemical shifts of the aromatic carbons are influenced by the position of the electron-withdrawing substituents.

  • ¹⁹F NMR: This is a highly informative technique. Both isomers will show two distinct signals: one for the aromatic fluorine and one for the -CF₃ group. The -CF₃ signal will appear as a singlet in a proton-decoupled spectrum, typically around -63 ppm (relative to CFCl₃).[4] The signal for the aromatic fluorine will have a chemical shift and coupling pattern that is highly dependent on its position. For the 2-fluoro isomer, the fluorine signal will be coupled to the adjacent protons, while the 3-fluoro isomer's signal will also show coupling to neighboring protons. The precise chemical shift difference between the aromatic fluorine in the two isomers provides a definitive method for differentiation.[5][6][7]

Part 3: Synthesis & Mechanistic Insights

The most common and industrially viable routes to both benzoic acid isomers involve the oxidation of the corresponding methyl group on a toluene precursor. The key to the synthesis is therefore the regioselective preparation of the appropriately substituted fluoro-(trifluoromethyl)toluene.

General Synthetic Workflow

The overall strategy relies on established aromatic chemistry. A common starting material is a trifluoromethylbenzene derivative, which undergoes a series of reactions to install the fluorine and methyl groups at the desired positions before the final oxidation step.

G cluster_0 Precursor Synthesis cluster_1 Core Assembly cluster_2 Final Oxidation A Ortho- or Meta-Substituted Trifluoromethyl Aniline/Halide B Diazotization / Sandmeyer or Halex Reaction A->B C Introduction of Fluoro Group B->C D Cross-Coupling or Functional Group Interconversion C->D Isomer-Specific Strategy E Installation of Methyl Group D->E F Fluoro-(trifluoromethyl)toluene Isomer E->F G Oxidation of Methyl Group (e.g., KMnO₄, HNO₃) F->G H Target Benzoic Acid Isomer G->H caption General Synthetic Workflow for Fluoro-(trifluoromethyl)benzoic Acids

Caption: General Synthetic Workflow for Fluoro-(trifluoromethyl)benzoic Acids.

Causality in Synthesis Design:

  • Regiocontrol: The primary challenge is achieving the correct substitution pattern on the benzene ring. For the 2-Fluoro-4-(trifluoromethyl)toluene precursor, one might start with 3-amino-4-fluorobenzotrifluoride. The amino group can then be converted to a methyl group through various methods.

  • For the 3-Fluoro-4-(trifluoromethyl)toluene precursor, a common starting material is 4-chloro-3-fluorobenzotrifluoride. The chloro group can be converted to a methyl group via cross-coupling reactions. An alternative route involves the nitration of ortho-fluorobenzotrifluoride, followed by reduction, diazotization, and substitution to install the desired functional groups.[8]

  • Oxidation Step: The oxidation of the benzylic methyl group is a robust and high-yielding transformation. Strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid are typically employed.[9] The choice of oxidant and reaction conditions (temperature, concentration) is critical to drive the reaction to completion while minimizing side reactions, such as ring degradation. The electron-withdrawing nature of the F and CF₃ groups makes the aromatic ring relatively stable to oxidation, allowing for selective conversion of the methyl group.

Detailed Experimental Protocol: Synthesis of 3-Fluoro-4-(trifluoromethyl)benzoic acid

The following protocol is a representative example adapted from established methodologies, such as Grignard carboxylation of a halogenated precursor.[10] This method provides a reliable route for researchers.

Step 1: Grignard Reagent Formation from 2-Fluoro-4-bromotoluene

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly dried in an oven and assembled hot under a stream of dry nitrogen.

  • Reagents: Place magnesium turnings (1.2 eq.) in the flask.

  • Initiation: Add a small crystal of iodine and a few drops of the 2-fluoro-4-bromotoluene solution (1.0 eq. in dry THF) to the magnesium. Gently warm the flask if necessary to initiate the Grignard reaction, evidenced by the disappearance of the iodine color and gentle bubbling.

  • Addition: Once initiated, add the remainder of the 2-fluoro-4-bromotoluene solution dropwise from the addition funnel at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Carboxylation

  • Preparation: In a separate, large flask, place a significant excess of freshly crushed dry ice (solid CO₂).

  • Quenching: Slowly pour the prepared Grignard solution onto the dry ice with vigorous stirring. The mixture will solidify.

  • Warm-up: Allow the mixture to warm to room temperature overnight, during which the excess CO₂ will sublime.

  • Work-up: Add 1 M hydrochloric acid to the residue until the solution is acidic (pH ~1-2). This will protonate the carboxylate salt and dissolve any remaining magnesium salts.

  • Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure 3-fluoro-4-methyl-benzoic acid.[10]

Step 3: (Hypothetical final step if starting from the toluene) Oxidation to 3-Fluoro-4-(trifluoromethyl)benzoic acid Note: This final step assumes the precursor was 3-fluoro-4-(trifluoromethyl)toluene.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 3-fluoro-4-(trifluoromethyl)toluene (1.0 eq.) in a mixture of pyridine and water.

  • Oxidation: Heat the solution to reflux and add potassium permanganate (KMnO₄, ~3-4 eq.) portion-wise over several hours. The purple color of the permanganate will disappear as it is consumed. Monitor the reaction by TLC or GC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction mixture and filter off the manganese dioxide (MnO₂) byproduct.

  • Acidification: Acidify the filtrate with concentrated HCl to a pH of ~1. The desired benzoic acid will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Part 4: Comparative Reactivity & Applications in Drug Discovery

The electronic differences between the 2-fluoro and 3-fluoro isomers directly influence their reactivity and how they are employed as building blocks.

G cluster_0 This compound cluster_1 3-Fluoro-4-(trifluoromethyl)benzoic acid cluster_2 Synthetic & Biological Implications node_A Ortho-Fluoro Effect Strong inductive withdrawal (-I) from F at C2 Steric hindrance near COOH group Increased acidity (lower pKa) Directs electrophiles to C5 Implications Implications node_A:f3->Implications Stronger H-bond donor Potentially altered protein binding node_A:f2->Implications May force COOH out of plane Influences conformation node_B Meta-Fluoro Effect Inductive withdrawal (-I) from F at C3 Less steric hindrance at COOH Moderately increased acidity Directs electrophiles to C5 and C1 node_B:f2->Implications More accessible COOH for amidation/ esterification node_B:f4->Implications Different regioselectivity for further functionalization caption Logical Relationship between Isomer Structure and Application

Caption: Logical Relationship between Isomer Structure and Application.

Reactivity Differences:

  • Acidity and Nucleophilicity: As discussed, the 2-fluoro isomer is a stronger acid. This means its conjugate base, the carboxylate, is less nucleophilic than that of the 3-fluoro isomer. This can influence the kinetics of reactions where the carboxylate acts as a nucleophile.

  • Electrophilic Aromatic Substitution (EAS): Both isomers are heavily deactivated towards EAS due to the three electron-withdrawing groups (F, CF₃, and COOH). However, if forced, the directing effects differ. In the 2-fluoro isomer, the ortho/para-directing fluorine and the meta-directing CF₃ and COOH groups all strongly direct an incoming electrophile to the C5 position. In the 3-fluoro isomer, the situation is more complex, with potential for substitution at C5 or C1, leading to potential isomer mixtures.

  • Amide/Ester Coupling: The steric bulk of the ortho-fluorine in the 2-fluoro isomer can slightly hinder the approach of nucleophiles (like amines or alcohols) to the carboxylic acid carbon during coupling reactions. While generally not prohibitive, this may require slightly more forcing conditions or specific coupling agents compared to the less-hindered 3-fluoro isomer.

Strategic Selection in Drug Discovery:

The choice between these isomers allows for fine-tuning of a drug candidate's properties.

  • Modulating Acidity and Hydrogen Bonding: The lower pKa of the 2-fluoro isomer makes it a stronger hydrogen bond donor. If a key interaction in a protein's binding pocket involves a hydrogen bond from the carboxylic acid, the 2-fluoro isomer might provide a stronger interaction, leading to higher potency.

  • Conformational Control: The steric clash between the ortho-fluorine and the carboxylic acid in the 2-fluoro isomer can force the COOH group to twist out of the plane of the benzene ring. This conformational constraint can be beneficial, locking the molecule into a specific bioactive conformation and improving binding affinity or selectivity.

  • Metabolic Blocking: A fluorine atom can be strategically placed to block a site of metabolic oxidation. If a lead compound is susceptible to hydroxylation at the ortho position, replacing that hydrogen with a fluorine (as in the 2-fluoro isomer) can significantly improve its metabolic stability and half-life.

  • Exploring Structure-Activity Relationships (SAR): Having both isomers available is crucial for building a comprehensive SAR. If a molecule containing the 3-fluoro-4-(trifluoromethyl)phenyl moiety shows activity, synthesizing the analog with the 2-fluoro isomer is a logical next step. A significant change in activity between the two would strongly suggest that the electronic and steric environment around that part of the molecule is critical for its biological function. For example, in the development of antibacterial agents, the specific placement of halo- and trifluoromethyl- groups on an aniline ring attached to a pyrazole scaffold was shown to be critical for potency, with different positional isomers exhibiting vastly different Minimum Inhibitory Concentration (MIC) values.[11]

Conclusion

This compound and 3-Fluoro-4-(trifluoromethyl)benzoic acid are not interchangeable building blocks. The seemingly minor shift of a fluorine atom from the ortho to the meta position induces significant changes in acidity, steric profile, and electronic distribution.

  • Choose this compound when seeking to maximize acidity, introduce a strong hydrogen bond donating capability, enforce a twisted conformation of the carboxyl group, or block metabolic oxidation at the ortho-position.

  • Choose 3-Fluoro-4-(trifluoromethyl)benzoic acid when a less acidic but still electron-deficient scaffold is required, when steric hindrance near the reaction center is a concern, or when exploring alternative electronic environments for SAR studies.

A thorough understanding of these isomeric differences empowers the medicinal and synthetic chemist to move beyond trial-and-error and engage in the rational, hypothesis-driven design of functional molecules.

References

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A Comparative Guide to the Biological Activity of 2-Fluoro-4-(trifluoromethyl)benzoic Acid and Other Halogenated Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. Halogenated benzoic acids represent a privileged scaffold in medicinal chemistry, with substitutions dramatically influencing their pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth, objective comparison of the biological activities of 2-Fluoro-4-(trifluoromethyl)benzoic acid against a backdrop of other halogenated benzoic acids, supported by experimental data and established protocols.

Introduction: The Significance of Halogenation in Benzoic Acid Scaffolds

The introduction of halogen atoms into the benzoic acid framework is a well-established strategy to modulate a compound's biological and physicochemical properties. Halogens, through their inductive and steric effects, can alter acidity (pKa), lipophilicity, and metabolic stability. These modifications, in turn, influence how the molecule interacts with biological targets, such as enzymes and cellular membranes.

This guide will focus on three key areas of biological activity:

  • Antimicrobial Activity: The ability to inhibit the growth of or kill microorganisms.

  • Anti-inflammatory Activity: The capacity to reduce inflammation, often through the inhibition of key enzymes like cyclooxygenases (COX).

  • Enzyme Inhibition: The specific inhibition of enzymes such as tyrosinase, which is involved in melanin production.

We will explore the structure-activity relationships (SAR) that govern these effects, with a particular focus on the unique contributions of fluorine and the trifluoromethyl group in this compound.

Structure-Activity Relationship: A Conceptual Framework

The biological activity of halogenated benzoic acids is dictated by the type of halogen, its position on the benzene ring, and the presence of other substituents. The following diagram illustrates the key structural features influencing activity.

Caption: Key structural determinants of biological activity in halogenated benzoic acids.

Part 1: Antimicrobial Activity

Halogenated benzoic acids can exert antimicrobial effects by disrupting microbial cell membranes and inhibiting essential metabolic pathways. The lipophilicity and acidity of these compounds are critical for their ability to penetrate bacterial cell walls and exert their action.

Comparative Antimicrobial Data

While direct comparative studies including this compound are limited, we can synthesize data from various sources to understand the influence of different halogen substitutions on antimicrobial potency. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several halogenated benzoic acid derivatives against common bacterial strains.

CompoundSubstituent(s)Test OrganismMIC (µg/mL)Reference
Benzoic Acid-E. coli1000[1]
2-Hydroxybenzoic Acid2-OHE. coli1000[1]
4-Fluorobenzoic Acid Derivative4-FS. aureus>100[2]
2-Chlorobenzoic Acid Derivative2-ClE. coliPotent Activity[2]
3,4-Dichlorobenzoic Acid Derivative3,4-diClS. aureus0.5[2]
3,5-Dichlorobenzoic Acid Derivative3,5-diClEnterococci4[2]
4-(Trifluoromethyl)benzoic Acid Derivative4-CF3S. aureus2[2]
4-Iodobenzoic Acid Derivative4-IS. aureus125[3]
2,4,6-Triiodophenol2,4,6-triI, -OHS. aureus5[4]

Note: Data for some compounds are for derivatives and not the parent benzoic acid.

Analysis of Structure-Activity Relationship:

From the available data, several trends emerge:

  • Effect of Halogenation: The presence of halogens, particularly chlorine and iodine, can significantly enhance antimicrobial activity compared to the unsubstituted benzoic acid.

  • Multiple Halogenations: Dichloro-substituted derivatives show potent activity, suggesting that increasing the number of halogen atoms can improve efficacy[2].

  • Trifluoromethyl Group: The trifluoromethyl group at the 4-position confers moderate to potent activity, with MIC values as low as 2 µg/mL against S. aureus[2]. This highlights the potential of trifluoromethyl-containing benzoic acids as antimicrobial agents.

  • Positional Isomerism: The position of the halogen substituent is crucial. For instance, different positional isomers of chlorobenzoic acid derivatives exhibit varying levels of activity.

Experimental Protocol: Broth Microdilution for MIC Determination

The following is a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound, a key measure of its antimicrobial potency.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of test compounds C Inoculate microplate wells containing compound dilutions A->C B Prepare standardized bacterial inoculum B->C D Incubate at 37°C for 18-24h C->D E Visually assess for turbidity or use a plate reader D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Methodology:

  • Preparation of Test Compounds: Dissolve the halogenated benzoic acids in a suitable solvent (e.g., DMSO) to create stock solutions. Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism (E. coli, S. aureus, etc.). Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the test compound dilutions. Include positive (bacteria only) and negative (broth only) controls. Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth[1]. A colorimetric indicator like resazurin can also be used for more objective endpoint determination[1].

Part 2: Anti-inflammatory Activity

A primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. Halogenated benzoic acids, particularly salicylic acid derivatives, are known to possess anti-inflammatory properties.

Comparative COX Inhibition Data

The following table presents the half-maximal inhibitory concentration (IC50) values for various benzoic acid derivatives against COX enzymes.

CompoundSubstituent(s)EnzymeIC50 (mM)Reference
Aspirin2-AcetoxyCOX-20.18[5]
Sodium Salicylate2-OHCOX-2>10[5]
Triflusal2-Acetoxy-4-CF3COX-20.16[5]
2-Hydroxy-4-(trifluoromethyl)benzoic Acid (HTB) 2-OH, 4-CF3 COX-2 0.39 [5]
2-Arylsulfonamidoacetophenone derivative with 4-CF3-COX-10.00314[6]
2-Arylsulfonamidoacetophenone derivative with 4-CF3-COX-20.00084[6]

Analysis of Structure-Activity Relationship:

  • Trifluoromethyl Group's Role: The data clearly demonstrates the potent anti-inflammatory activity of trifluoromethyl-containing benzoic acid derivatives. Triflusal and its active metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), are effective inhibitors of COX-2 mediated prostaglandin E2 production[5].

  • Comparison with Aspirin: Triflusal exhibits a comparable IC50 value to aspirin for COX-2 inhibition, while HTB is also a potent inhibitor[5]. This suggests that the 4-trifluoromethyl substitution maintains or enhances the anti-inflammatory potency.

  • Mechanism of Action: Interestingly, while both triflusal and aspirin inhibit the purified COX-2 enzyme, HTB does not. Instead, HTB and triflusal inhibit the expression of the COX-2 protein, suggesting a different and potentially more sustained anti-inflammatory effect by preventing the synthesis of new enzyme molecules[5]. This is a significant finding for drug development, as it points to a dual mechanism of action.

  • Selectivity: The 2-arylsulfonamidoacetophenone derivative with a 4-trifluoromethyl group shows high potency against both COX-1 and COX-2, with a preference for COX-2[6]. This highlights the potential for developing selective COX-2 inhibitors based on the trifluoromethylbenzoic acid scaffold.

While direct COX inhibition data for this compound is not available in the cited literature, its structural similarity to the highly active HTB suggests it would likely exhibit significant anti-inflammatory properties. The presence of the 2-fluoro group, another electron-withdrawing substituent, may further modulate its activity and selectivity.

Experimental Protocol: COX Inhibition Assay

This protocol outlines a common method for assessing the in vitro inhibition of COX-1 and COX-2 enzymes.

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare test compound dilutions C Pre-incubate enzyme with test compound A->C B Prepare COX-1/COX-2 enzyme solution B->C D Initiate reaction with arachidonic acid C->D E Measure prostaglandin production (e.g., PGE2 by ELISA or LC-MS) D->E F Calculate % inhibition and IC50 E->F

Caption: Workflow for COX Inhibition Assay.

Step-by-Step Methodology:

  • Enzyme and Compound Preparation: Prepare solutions of purified COX-1 (ovine) and COX-2 (human recombinant) in a suitable buffer (e.g., Tris-HCl). Prepare serial dilutions of the test compounds in a solvent like DMSO.

  • Pre-incubation: In a microplate or reaction tube, pre-incubate the COX enzyme with the test compound or a known inhibitor (e.g., celecoxib for COX-2) for a specified time (e.g., 10-20 minutes) at a controlled temperature (e.g., 25°C or 37°C).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Reaction Termination and Product Measurement: After a set incubation period (e.g., 30 seconds to 15 minutes), terminate the reaction. The amount of prostaglandin (e.g., PGE2) produced is quantified using methods like ELISA or LC-MS/MS.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to a vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Part 3: Enzyme Inhibition - A Case Study with Tyrosinase

To further illustrate the impact of halogenation on biological activity, we will examine the inhibition of tyrosinase, a key enzyme in melanogenesis. Inhibitors of tyrosinase are of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders.

Comparative Tyrosinase Inhibition Data

The following table provides IC50 values for benzoic acid and some of its derivatives against mushroom tyrosinase.

CompoundSubstituent(s)Inhibition TypeIC50 (mM)Ki (mM)Reference
Benzoic Acid-Non-competitive--[7]
4-Hydroxybenzoic Acid4-OHCompetitive--[7]
2-Aminobenzoic Acid2-NH2Non-competitive-0.00515[8]
4-Aminobenzoic Acid4-NH2Non-competitive-0.0038[8]
4-(3-oxo-3-(4-trifluoromethyl)phenyl)prop-1-en-1-yl)benzoic acid4-CF3 derivative-Potent Activity-[5]

Analysis of Structure-Activity Relationship:

  • Inhibition by Benzoic Acid: Benzoic acid itself is a known inhibitor of mushroom tyrosinase, typically exhibiting non-competitive inhibition[7][8].

  • Influence of Substituents: The type and position of substituents significantly alter the inhibitory activity and mechanism. For example, a hydroxyl group at the 4-position leads to competitive inhibition, while amino groups at the 2- or 4-positions result in potent non-competitive inhibition[7][8].

  • Trifluoromethyl Derivatives: A chalcone derivative containing a 4-(trifluoromethyl)phenyl group has been shown to be a potent tyrosinase inhibitor[5]. This suggests that the trifluoromethyl moiety can be a key pharmacophore for designing effective tyrosinase inhibitors.

Experimental Protocol: Mushroom Tyrosinase Inhibition Assay

This colorimetric assay is widely used to screen for tyrosinase inhibitors.

Tyrosinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare test compound dilutions C Incubate enzyme with test compound A->C B Prepare mushroom tyrosinase solution B->C D Initiate reaction with L-DOPA C->D E Monitor dopachrome formation (absorbance at ~475 nm) D->E F Calculate % inhibition and IC50 E->F

Caption: Workflow for Mushroom Tyrosinase Inhibition Assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of mushroom tyrosinase, the substrate L-DOPA, and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 6.8). A known inhibitor like kojic acid should be used as a positive control.

  • Assay Setup: In a 96-well plate, add the tyrosinase solution to wells containing serial dilutions of the test compounds or controls.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).

  • Reaction Initiation and Measurement: Add the L-DOPA solution to all wells to start the reaction. Immediately begin monitoring the formation of dopachrome, a colored product, by measuring the absorbance at approximately 475 nm over time using a microplate reader.

  • Data Analysis: Determine the rate of reaction for each concentration of the test compound. Calculate the percentage of inhibition relative to the uninhibited control. The IC50 value is determined by plotting the percent inhibition against the log of the compound concentration.

Conclusion and Future Directions

This guide has provided a comparative analysis of the biological activities of this compound and other halogenated benzoic acids. The available data strongly suggests that the presence of a trifluoromethyl group, often in combination with other halogens like fluorine, is a key determinant of potent antimicrobial and anti-inflammatory activities.

While direct experimental data for this compound is not always available, the high activity of its close structural analogs, such as 2-hydroxy-4-(trifluoromethyl)benzoic acid in COX inhibition, points to its significant potential as a bioactive molecule.

Future research should focus on the direct, side-by-side comparison of a broad range of mono- and poly-halogenated benzoic acids, including this compound, across various biological assays. Such studies will provide a more complete understanding of the structure-activity relationships and enable the rational design of novel therapeutic agents with enhanced potency and selectivity.

References

  • De la Cruz, J. P., et al. (1999). Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid. Molecular Pharmacology, 55(4), 651-658. [Link]
  • Al-Omair, M. A., et al. (2020). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Molecules, 25(21), 5038. [Link]
  • Kolawole, O. T., et al. (2021). Synthesis, structure, in vitro and in silico enzyme (COX-1/2 and VEGFR-2) inhibition studies of the 2-arylsulfonamidoacetophenones. Journal of Molecular Structure, 1225, 129112. [Link]
  • Nihei, K., et al. (2007). Inhibitory effects on mushroom tyrosinase by p-alkoxybenzoic acids. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(1), 85-88. [Link]
  • Benzimidazolo benzothiophene derivatives were prepared by liquid phase combinatorial synthesis using soluble polymer support PEG 5000 and 4-fluoro-3-nitrobenzoic acid as starting materials with substituted primary amines.
  • Kubo, I., et al. (2004). Inhibition of the activity of mushroom tyrosinase by alkylbenzoic acids. Journal of agricultural and food chemistry, 52(13), 4153-4157. [Link]
  • Zolghadri, S., et al. (2017). Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase. Iranian journal of basic medical sciences, 20(8), 899. [Link]
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  • IC 50 values for mushroom tyrosinase inhibitors.
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  • In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme...
  • Wang, Y., et al. (2024). Novel trifluoromethyl ketone derivatives as oral cPLA2/COX-2 dual inhibitors for resolution of inflammation in rheumatoid arthritis. Bioorganic Chemistry, 149, 107453. [Link]
  • IC 50 Values for COX-1 and COX-2 Enzymes.
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  • Jeremić, M., et al. (2023). Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. Molecules, 28(7), 3217. [Link]
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  • Li, Y., et al. (2022).
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  • Lee, J. H., et al. (2024). Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. Chemosphere, 143646. [Link]
  • A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives.
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  • Khan, F. A., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 27(19), 6245. [Link]
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A Spectroscopic Guide to Trifluoromethylbenzoic Acid Isomers: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the isomeric purity of substituted benzoic acids is a critical parameter influencing everything from drug efficacy to polymer characteristics. Among these, the trifluoromethylbenzoic acids—2-(trifluoromethyl)benzoic acid, 3-(trifluoromethyl)benzoic acid, and 4-(trifluoromethyl)benzoic acid—present a unique analytical challenge due to their identical mass and elemental composition. This guide provides a comprehensive spectroscopic comparison of these three isomers, offering researchers, scientists, and drug development professionals a robust framework for their unambiguous identification and characterization. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and UV-Visible spectroscopy, grounding our analysis in both experimental data and the fundamental principles that govern these techniques.

The Decisive Signature: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the most definitive technique for the structural elucidation of the trifluoromethylbenzoic acid isomers. The distinct electronic environment of each proton, carbon, and fluorine nucleus, dictated by the ortho, meta, or para position of the trifluoromethyl (-CF₃) group, gives rise to unique chemical shifts and coupling patterns.

The ¹H NMR Landscape: A Tale of Three Rings

The aromatic region of the ¹H NMR spectrum provides a clear fingerprint for each isomer. The electron-withdrawing nature of both the carboxylic acid (-COOH) and the trifluoromethyl group significantly influences the chemical shifts of the aromatic protons.

  • 2-(Trifluoromethyl)benzoic Acid: The proximity of the bulky and highly electronegative -CF₃ group to the -COOH group in the ortho isomer leads to a more complex and often more dispersed set of signals for the four aromatic protons. Steric hindrance can also influence the conformation of the carboxylic acid group, further affecting the electronic environment of the neighboring protons.[1]

  • 3-(Trifluoromethyl)benzoic Acid: In the meta isomer, the protons are less directly influenced by the anisotropic effects of the -CF₃ group compared to the ortho isomer. This results in a different splitting pattern and chemical shift range for the aromatic protons.

  • 4-(Trifluoromethyl)benzoic Acid: The symmetrical nature of the para isomer simplifies the ¹H NMR spectrum significantly. The protons at positions 2 and 6 are chemically equivalent, as are the protons at positions 3 and 5, typically leading to two distinct doublets.

The ¹³C NMR Perspective: Unmasking the Carbon Skeleton

¹³C NMR spectroscopy provides further structural confirmation by probing the carbon framework of the isomers. The chemical shifts of the aromatic carbons are highly sensitive to the position of the -CF₃ substituent. The quaternary carbon of the -CF₃ group itself exhibits a characteristic quartet in the proton-coupled ¹³C NMR spectrum due to coupling with the three fluorine atoms. The chemical shift of the carboxylic acid carbon is also subtly influenced by the isomer's geometry and electronic properties.

The ¹⁹F NMR Advantage: A Direct Probe

¹⁹F NMR offers a direct and highly sensitive method for distinguishing the isomers. Since the trifluoromethyl group is the only fluorine-containing moiety, a single resonance is typically observed for each isomer. The chemical shift of this signal is exquisitely sensitive to the electronic environment of the -CF₃ group, which is uniquely defined by its position on the aromatic ring.

Comparative NMR Data Summary

Parameter 2-(Trifluoromethyl)benzoic Acid 3-(Trifluoromethyl)benzoic Acid 4-(Trifluoromethyl)benzoic Acid
¹H NMR (Aromatic) Complex multipletDistinct multipletsTwo doublets
¹³C NMR (-CF₃) Quartet, unique chemical shiftQuartet, unique chemical shiftQuartet, unique chemical shift
¹⁹F NMR (-CF₃) Singlet, characteristic chemical shiftSinglet, characteristic chemical shiftSinglet, characteristic chemical shift

Experimental Protocol: NMR Spectroscopy

A standardized approach is crucial for obtaining reproducible NMR data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep Dissolve 5-10 mg of the isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Standard Add an internal standard (e.g., TMS) for chemical shift referencing. Prep->Standard Acquire Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard->Acquire Process Process the raw data (Fourier transform, phase correction, and baseline correction). Acquire->Process Integrate Integrate the signals to determine proton ratios. Process->Integrate Couple Determine chemical shifts (δ) in ppm and coupling constants (J) in Hz. Integrate->Couple

Caption: Standardized workflow for NMR analysis of trifluoromethylbenzoic acid isomers.

Vibrational Spectroscopy: Probing Molecular Bonds

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of the trifluoromethylbenzoic acid isomers. These techniques are particularly sensitive to the characteristic vibrations of the carboxylic acid and trifluoromethyl groups.

Infrared (IR) Spectroscopy: A Focus on Polar Bonds

The IR spectra of all three isomers are dominated by strong absorptions corresponding to the O-H and C=O stretching vibrations of the carboxylic acid group. However, subtle shifts in the positions of these bands can be observed due to differences in intramolecular and intermolecular hydrogen bonding, which are influenced by the position of the -CF₃ group. The C-F stretching vibrations of the trifluoromethyl group also give rise to intense absorption bands in the fingerprint region (typically around 1100-1350 cm⁻¹). The precise frequencies of these C-F bands can vary between the isomers.

Raman Spectroscopy: A Complementary View

Raman spectroscopy is particularly useful for observing the vibrations of non-polar bonds, such as the C-C bonds of the aromatic ring. The symmetric stretching of the aromatic ring is often a strong band in the Raman spectrum and its frequency can be subtly influenced by the substituent position. The C-F stretching vibrations are also Raman active and provide another avenue for distinguishing the isomers.

Comparative Vibrational Spectroscopy Data

Vibrational Mode Typical Wavenumber (cm⁻¹) Isomer-Specific Observations
O-H Stretch (IR) 3300-2500 (broad)Band shape and position can vary with hydrogen bonding differences.
C=O Stretch (IR) 1720-1680Minor shifts observed due to electronic effects of the -CF₃ group.
C-F Stretches (IR) 1350-1100 (strong)The pattern and precise frequencies of these bands can differ.
Aromatic C-C Stretch (Raman) 1600-1580Subtle shifts in frequency and intensity.

Experimental Protocol: Vibrational Spectroscopy

Vibrational_Spectroscopy_Workflow cluster_ir FTIR Spectroscopy cluster_raman Raman Spectroscopy cluster_analysis Spectral Analysis IR_Prep Prepare a KBr pellet or a thin film of the solid sample. IR_Acquire Acquire the spectrum using an FTIR spectrometer. IR_Prep->IR_Acquire Analyze Identify characteristic peaks and compare their positions and intensities across the isomers. IR_Acquire->Analyze Raman_Prep Place a small amount of the solid sample on a microscope slide. Raman_Acquire Acquire the spectrum using a Raman spectrometer with a specific laser excitation wavelength (e.g., 785 nm). Raman_Prep->Raman_Acquire Raman_Acquire->Analyze

Caption: General workflow for FTIR and Raman analysis of solid organic compounds.

Electronic Spectroscopy: A Look at π-Electron Systems

UV-Visible spectroscopy probes the electronic transitions within the isomers, primarily the π → π* transitions of the aromatic ring. The position of the -CF₃ group influences the energy of these transitions, leading to differences in the absorption maxima (λ_max).

The ortho, meta, and para isomers of trifluoromethylbenzoic acid exhibit distinct absorption spectra in the UV region.[2] The meta isomer, for instance, has been reported to show lower absorbance values at wavelengths from 215 nm to 240 nm compared to the para isomer.[2] These differences in their electronic transitions allow for their differentiation using UV-Vis spectroscopy.

Comparative UV-Visible Spectroscopy Data

Isomer Approximate λ_max (nm) Observations
2-(Trifluoromethyl)benzoic Acid ~270-280
3-(Trifluoromethyl)benzoic Acid ~270-280Lower absorbance in the 215-240 nm range compared to the para isomer.[2]
4-(Trifluoromethyl)benzoic Acid ~275-285

Experimental Protocol: UV-Visible Spectroscopy

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Prepare dilute solutions of each isomer in a UV-transparent solvent (e.g., ethanol, methanol). Acquire Record the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-400 nm) using a spectrophotometer. Prep->Acquire Analyze Determine the wavelength of maximum absorbance (λ_max) for each isomer. Acquire->Analyze

Caption: Standard procedure for UV-Visible spectroscopic analysis.

Conclusion: A Multi-faceted Approach to Isomer Differentiation

The spectroscopic differentiation of 2-, 3-, and 4-trifluoromethylbenzoic acid is a clear demonstration of how subtle changes in molecular structure manifest in distinct spectral signatures. While ¹H, ¹³C, and ¹⁹F NMR spectroscopy offer the most definitive and information-rich approach to unambiguous identification, vibrational (IR and Raman) and electronic (UV-Visible) spectroscopy provide valuable and often more rapid complementary data. By employing a multi-technique approach and understanding the underlying principles of each spectroscopic method, researchers can confidently characterize these important isomers, ensuring the quality and integrity of their work in drug development and materials science.

References

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The Strategic Advantage of Fluorination: A Comparative Guide to the Efficacy of APIs Derived from 2-Fluoro-4-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Foundational Role of 2-Fluoro-4-(trifluoromethyl)benzoic Acid in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug design. The unique physicochemical properties of fluorine—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—are leveraged to enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] this compound stands out as a particularly valuable starting material, offering a trifecta of reactive handles and stability-enhancing moieties. Its carboxylic acid group provides a versatile point for amide bond formation, a common linkage in many pharmaceuticals, while the fluoro and trifluoromethyl groups contribute to the overall robustness and pharmacological profile of the final active pharmaceutical ingredient (API).[2] This guide will provide an in-depth comparison of the efficacy of a key API class derived from this critical building block, focusing on the multi-kinase inhibitor Regorafenib, and contrast its performance with other established alternatives, supported by experimental data and detailed protocols.

Regorafenib: A Case Study in Multi-Kinase Inhibition

Regorafenib is a potent oral multi-kinase inhibitor used in the treatment of metastatic colorectal cancer (mCRC), gastrointestinal stromal tumors (GIST), and hepatocellular carcinoma (HCC).[3] Its synthesis relies on a key intermediate, 4-chloro-3-(trifluoromethyl)phenyl isocyanate, which can be derived from precursors related to this compound. The presence of the trifluoromethyl group is crucial to its biological activity.[4][5]

Synthesis Outline

While various synthetic routes to Regorafenib exist, a plausible pathway from a derivative of this compound involves the conversion of the benzoic acid to the corresponding aniline, followed by phosgenation to yield the critical isocyanate intermediate. This intermediate is then coupled with the other major fragment of the molecule. A practical synthesis has been described that involves the reaction of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide with phenyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate to form the final urea linkage.[6]

Mechanism of Action: A Multi-Pronged Attack on Cancer Progression

Regorafenib's efficacy stems from its ability to simultaneously inhibit multiple protein kinases involved in critical cancer-related processes, including angiogenesis, oncogenesis, and maintenance of the tumor microenvironment.[7][8]

  • Angiogenesis Inhibition: Regorafenib potently targets Vascular Endothelial Growth Factor Receptors (VEGFR 1-3) and the TIE2 receptor, which are pivotal for the formation of new blood vessels that supply tumors with nutrients and oxygen.[9][10] It also inhibits Platelet-Derived Growth Factor Receptors (PDGFR), further disrupting the tumor vasculature.[1]

  • Oncogenesis and Proliferation Inhibition: The drug targets key kinases in the RAF-MEK-ERK signaling cascade (including BRAF), a central pathway that regulates cell proliferation and survival.[8][11] By inhibiting this pathway, Regorafenib can slow down tumor growth.

  • Tumor Microenvironment Modulation: Regorafenib also inhibits kinases such as KIT and RET, which are involved in tumor cell survival and proliferation.[1][7]

The following diagram illustrates the key signaling pathways targeted by Regorafenib.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K PDGFR PDGFR PDGFR->RAS PDGFR->PI3K KIT KIT KIT->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Regorafenib Regorafenib Regorafenib->VEGFR Regorafenib->PDGFR Regorafenib->KIT Regorafenib->RAF

Caption: Regorafenib's multi-targeted inhibition of key signaling pathways.

Comparative Efficacy of Regorafenib

The clinical utility of an API is best understood in the context of its performance against other therapeutic options. Here, we compare Regorafenib's efficacy against Sorafenib, another multi-kinase inhibitor with a similar mechanism of action, particularly in the context of hepatocellular carcinoma (HCC).

Preclinical Head-to-Head Studies

Preclinical studies in HCC patient-derived xenograft (PDX) models have provided valuable insights into the comparative efficacy of Regorafenib and Sorafenib. In one study, both drugs were administered orally, and tumor growth inhibition was assessed. Significant tumor growth inhibition was observed in 8 out of 10 models with Regorafenib, compared to 7 out of 10 with Sorafenib.[9] Notably, a superior response to Regorafenib was observed in four of these models.[9] Another preclinical comparison demonstrated that Regorafenib exerted stronger antitumor and antiangiogenic effects and significantly increased the survival rate of HCC-bearing mice compared to Sorafenib.[12]

Clinical Trial Data in Hepatocellular Carcinoma

The phase 3 RESORCE trial was pivotal in establishing Regorafenib as a second-line treatment for patients with HCC who had progressed on Sorafenib therapy.[10] The trial demonstrated a significant improvement in overall survival (OS) for patients treated with Regorafenib compared to placebo (median OS of 10.6 months vs. 7.8 months).[1] A real-world study in China on the sequential therapy of Sorafenib followed by Regorafenib in patients with advanced HCC reported a median progression-free survival (PFS) of 11.0 months and a median OS of 17.0 months, further supporting the efficacy of this treatment sequence.[1]

Comparative Data with Other Kinase Inhibitors

The following table summarizes the inhibitory activity (IC50 values) of Regorafenib and other relevant kinase inhibitors against key targets. This data provides a quantitative basis for comparing their potency.

Kinase TargetRegorafenib IC50 (nM)Sorafenib IC50 (nM)Sunitinib IC50 (nM)Pazopanib IC50 (nM)
VEGFR14.290210
VEGFR22220930
VEGFR34615484
PDGFR-β1.55284
c-KIT768274
BRAF1328--

Note: IC50 values are compiled from various sources and may vary depending on the assay conditions. This table is for illustrative comparative purposes.

Experimental Protocols for Efficacy Evaluation

The following protocols are standard methods used to assess the efficacy of kinase inhibitors like Regorafenib in a preclinical setting.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Rationale: This is a direct measure of the compound's potency against its intended molecular target. The data generated (e.g., IC50 values) is crucial for structure-activity relationship (SAR) studies and for comparing the potency of different inhibitors.

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., Regorafenib) in 100% DMSO. Perform serial dilutions to create a range of concentrations.

  • Kinase Reaction Setup: In a 96-well plate, combine the kinase of interest, a suitable substrate peptide, and ATP in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

  • Inhibitor Addition: Add a small volume of the diluted test compound or DMSO (vehicle control) to the appropriate wells.

  • Initiation and Incubation: Initiate the kinase reaction by adding the substrate/ATP mixture. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the kinase activity. A common method is to measure the amount of ADP produced using a luminescence-based assay kit (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Measure the luminescence signal, which is proportional to kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[13]

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare Serial Dilutions of Inhibitor C Add Inhibitor to 96-well Plate A->C B Prepare Kinase/ Substrate/ATP Mix D Add Kinase Mix to Initiate Reaction B->D C->D E Incubate at 30°C D->E F Stop Reaction & Add Detection Reagent E->F G Measure Luminescence F->G H Calculate IC50 G->H

Caption: Workflow for an in vitro kinase inhibition assay.

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

Rationale: This cell-based assay provides information on the cytotoxic or cytostatic effects of the compound on cancer cells, which is a crucial indicator of its potential therapeutic efficacy.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., a colorectal cancer cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Regorafenib) and a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[2]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC50 value.[12][14]

Conclusion

The strategic use of this compound as a foundational building block provides a clear advantage in the development of highly effective APIs. The resulting incorporation of fluoro and trifluoromethyl groups, as exemplified by the multi-kinase inhibitor Regorafenib, leads to compounds with enhanced potency and a multi-targeted mechanism of action that can overcome the complexities of cancer signaling. Comparative efficacy data, both preclinical and clinical, demonstrate that APIs derived from this scaffold can offer significant therapeutic benefits over existing alternatives. The robust and well-established experimental protocols outlined in this guide provide the necessary tools for researchers to continue to explore and validate the efficacy of novel compounds synthesized from this versatile and powerful chemical starting material.

References

  • Exploring the Versatility of this compound in Organic Synthesis. (2026-01-06). NINGBO INNO PHARMCHEM CO.,LTD.
  • Efficacy and safety of sequential therapy with sorafenib and regorafenib for advanced hepatocellular carcinoma: a two-center study in China. PubMed Central.
  • Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma. Oncotarget.
  • Preclinical comparison of regorafenib and sorafenib efficacy for hepatocellular carcinoma using multimodality molecular imaging. PubMed.
  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024-04-02). ResearchHub.
  • MTT Assay Protocol for Cell Viability and Proliferation. Roche.
  • MAPK/ERK pathway. Wikipedia.
  • Regorafenib. National Cancer Institute.
  • The Mechanism of Action of Regorafenib in Colorectal Cancer: A Guide for the Community Physician. Hematology & Oncology.
  • The Role of Regorafenib in Hepatocellular Carcinoma. Gastroenterology & Hepatology.
  • A practical and efficient method for synthesis of sorafenib and regorafenib. ResearchGate.
  • Regorafenib. PubChem.

Sources

A Senior Application Scientist's Comparative Guide to 2-Fluoro-4-(trifluoromethyl)benzoic Acid and its Structural Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly influences the trajectory of a research program. Fluorinated benzoic acids, in particular, are a privileged scaffold in modern drug discovery, offering unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability. This guide provides an in-depth characterization of 2-Fluoro-4-(trifluoromethyl)benzoic acid and a comparative analysis with its key structural isomers, offering experimental insights to inform your selection process.

Introduction: The Strategic Value of Fluorinated Benzoic Acids

The introduction of fluorine and trifluoromethyl groups into organic molecules is a well-established strategy in medicinal chemistry to modulate their electronic and lipophilic properties. This compound is a versatile building block that combines the reactivity of a carboxylic acid with the electronic effects of two distinct fluorine-containing substituents.[1] The ortho-fluoro group can influence the acidity of the carboxylic acid and participate in hydrogen bonding interactions, while the para-trifluoromethyl group significantly impacts lipophilicity and can act as a metabolic blocker. These features make it a valuable precursor for the synthesis of novel therapeutic agents.[1]

This guide will delve into the detailed characterization of this compound and compare its key analytical and physical data with those of its commercially available isomers: 4-Fluoro-2-(trifluoromethyl)benzoic acid and 3-Fluoro-4-(trifluoromethyl)benzoic acid, as well as the related compound, 2,4-Difluorobenzoic acid. Understanding the subtle yet significant differences between these isomers is paramount for rational drug design.

Physicochemical and Spectroscopic Characterization

A thorough understanding of a compound's properties is foundational to its effective use. Below is a summary of the key characterization data for this compound.

Table 1: Key Properties of this compound

PropertyValueSource(s)
CAS Number 115029-24-8[2]
Molecular Formula C₈H₄F₄O₂[2]
Molecular Weight 208.11 g/mol [2]
Melting Point 168-170 °C[2]
Appearance White to off-white crystalline powder
Solubility Soluble in many common organic solvents.

Comparative Analysis with Structural Isomers

The positional isomerism of the fluorine and trifluoromethyl groups on the benzoic acid ring leads to distinct physical and chemical properties. This section provides a comparative overview to aid in the selection of the most suitable building block for a given application.

Table 2: Comparative Data of Fluorinated Benzoic Acid Isomers

CompoundCAS NumberMolecular Weight ( g/mol )Melting Point (°C)
This compound 115029-24-8208.11168-170[2]
4-Fluoro-2-(trifluoromethyl)benzoic acid141179-72-8208.11121-124[3]
3-Fluoro-4-(trifluoromethyl)benzoic acid115754-21-7208.11174-179[4][5]
2,4-Difluorobenzoic acid1583-58-0158.10188-190[6]

The differences in melting points among the isomers, despite having the same molecular weight, highlight the impact of substituent positioning on the crystal lattice energy. These seemingly subtle variations can have significant implications for solubility, formulation, and ultimately, the biological activity of the final compounds.

Experimental Protocols for Characterization

To ensure the identity and purity of these critical building blocks, a suite of analytical techniques is employed. The following are detailed, self-validating protocols for the characterization of fluorinated benzoic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For fluorinated compounds, ¹H, ¹³C, and ¹⁹F NMR are indispensable.

Workflow for NMR Analysis

Caption: Workflow for NMR spectroscopic analysis.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the benzoic acid derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Data Analysis: The aromatic region (typically 7.0-8.5 ppm) will show a complex splitting pattern due to proton-proton and proton-fluorine couplings. The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift (>10 ppm).

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Use a more concentrated sample (20-50 mg) in the same deuterated solvent.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Analysis: The carbonyl carbon will appear around 165-175 ppm. The aromatic carbons will show signals between 110-140 ppm, with characteristic splitting patterns due to carbon-fluorine coupling. The trifluoromethyl carbon will have a distinct quartet in the proton-coupled spectrum due to coupling with the three fluorine atoms.

¹⁹F NMR Spectroscopy Protocol:

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Data Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum.

  • Data Analysis: The spectrum will show distinct signals for the aromatic fluorine and the trifluoromethyl group. The chemical shifts and coupling constants (J-values) between the different fluorine nuclei are highly informative for confirming the substitution pattern.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule.

Workflow for FT-IR Analysis

Caption: Workflow for FT-IR spectroscopic analysis.

Attenuated Total Reflectance (ATR) FT-IR Protocol:

  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Collection: Collect a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis: Place a small amount of the solid benzoic acid derivative onto the ATR crystal and apply pressure using the anvil.

  • Spectrum Acquisition: Collect the sample spectrum.

  • Data Interpretation: Identify the characteristic absorption bands:

    • O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.

    • C-H stretch (aromatic): Peaks around 3100-3000 cm⁻¹.

    • C=O stretch (carbonyl): A strong, sharp absorption around 1700 cm⁻¹.

    • C=C stretch (aromatic): Peaks in the 1600-1450 cm⁻¹ region.

    • C-F and C-CF₃ stretches: Strong absorptions in the fingerprint region (typically 1350-1000 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition.

Workflow for Mass Spectrometry Analysis

Caption: Workflow for Mass Spectrometric analysis.

Electrospray Ionization (ESI) Mass Spectrometry Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Tune and calibrate the mass spectrometer according to the manufacturer's instructions.

  • Data Acquisition: Introduce the sample into the ESI source. For benzoic acids, negative ion mode (ESI-) is often preferred, which will detect the deprotonated molecule [M-H]⁻.

  • Data Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion. For this compound, the expected [M-H]⁻ peak would be at m/z 207.01. High-resolution mass spectrometry can be used to confirm the elemental formula with high accuracy.

Conclusion: An Informed Choice for Your Research

This guide has provided a comprehensive overview of the characterization of this compound and a comparative analysis with its key structural isomers. The choice of a specific isomer will depend on the desired electronic and steric properties for a particular drug target. The distinct physicochemical properties, as evidenced by their differing melting points and predicted spectroscopic features, underscore the importance of careful selection and thorough characterization of these building blocks. By following the detailed experimental protocols outlined in this guide, researchers can confidently verify the identity and purity of their starting materials, ensuring the integrity and reproducibility of their synthetic efforts in the pursuit of novel therapeutics.

References

  • PubChem. (n.d.). 4-Fluoro-2-(trifluoromethyl)benzoic acid.
  • PubChem. (n.d.). 3-Fluoro-4-(trifluoromethyl)benzoic acid.
  • PubChem. (n.d.). 2,4-Difluorobenzoic acid.

Sources

A Guide to the Synthesis and Spectral Validation of 2-Fluoro-4-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Benzoic Acids

2-Fluoro-4-(trifluoromethyl)benzoic acid is a versatile intermediate in organic synthesis.[1] The presence of both a fluorine atom and a trifluoromethyl group on the benzoic acid core dramatically influences the molecule's reactivity, acidity, and lipophilicity. These characteristics are highly sought after in the design of novel pharmaceuticals and advanced materials, as they can enhance metabolic stability, binding affinity, and other crucial properties. A reliable synthetic protocol and a definitive method for structural confirmation are therefore paramount for researchers in the field.

A Comparative Look at Synthetic Strategies

Several general methodologies can be employed for the synthesis of substituted benzoic acids. For the specific case of this compound, two plausible routes are considered:

  • Oxidation of the corresponding toluene derivative: This classic approach involves the oxidation of 2-fluoro-4-(trifluoromethyl)toluene. While effective, this method can sometimes require harsh oxidizing agents and may present challenges in achieving high purity without rigorous purification.

  • Directed ortho-Lithiation followed by Carboxylation: This elegant and highly regioselective strategy utilizes the directing ability of the fluorine atom to achieve lithiation at the adjacent ortho position. Subsequent quenching with carbon dioxide affords the desired carboxylic acid. This method often provides a cleaner reaction profile and is the focus of this guide.

This guide will detail the directed ortho-lithiation approach due to its high regioselectivity and adaptability.

Synthesis of this compound via Directed ortho-Lithiation

This protocol outlines the synthesis of this compound from 1-fluoro-3-(trifluoromethyl)benzene. The fluorine atom acts as a potent directing group in the ortho-lithiation step, a well-established principle in synthetic organic chemistry.

Experimental Protocol

Materials:

  • 1-Fluoro-3-(trifluoromethyl)benzene

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, oven-dried and assembled under an inert atmosphere (nitrogen or argon)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 1-fluoro-3-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at -78 °C. The solution may develop a color, indicating the formation of the lithiated intermediate. Stir the reaction mixture at this temperature for 1-2 hours.

  • Carboxylation: While maintaining the temperature at -78 °C, carefully add crushed dry ice in small portions to the reaction mixture. A vigorous reaction may be observed. Continue adding dry ice until the reaction subsides.

  • Quenching and Workup: Allow the reaction mixture to slowly warm to room temperature. Quench the reaction by adding 1 M hydrochloric acid until the solution is acidic (pH ~2).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford a crystalline solid.

Mechanistic Insight

The key to this synthesis is the directed ortho-lithiation. The fluorine atom, being highly electronegative, increases the acidity of the adjacent protons on the aromatic ring. This allows for the regioselective deprotonation by a strong base like n-butyllithium at the position ortho to the fluorine. The resulting aryllithium species is a potent nucleophile that readily attacks the electrophilic carbon of carbon dioxide to form a carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final benzoic acid product.

Spectral Validation of this compound

Unambiguous characterization of the synthesized product is crucial. The following spectral data provides a comprehensive validation of the structure of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number and chemical environment of the protons in the molecule.

Table 1: Hypothetical ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12broad singlet1H-COOH
~8.1triplet1HH-6
~7.8doublet1HH-5
~7.7doublet1HH-3

Interpretation:

  • The broad singlet in the downfield region (~10-12 ppm) is characteristic of the acidic proton of the carboxylic acid group.

  • The aromatic region will display three distinct signals corresponding to the three protons on the benzene ring. The coupling patterns (triplet and doublets) and their integration values (1H each) are consistent with the proposed substitution pattern. The exact chemical shifts and coupling constants would need to be determined from the actual spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

Table 2: Hypothetical ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~165-170C=O
~160-165 (d)C-F
~135-140 (q)C-CF₃
~130-135C-H
~120-125 (d)C-H
~115-120 (d)C-H
~120-125 (q)CF₃
~115-120C-COOH

Interpretation:

  • The signal in the downfield region (~165-170 ppm) is assigned to the carbonyl carbon of the carboxylic acid.

  • The carbon attached to the fluorine atom will appear as a doublet due to C-F coupling.

  • The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

  • The trifluoromethyl carbon itself will also appear as a quartet.

  • The remaining aromatic carbons will appear in the expected region, with those adjacent to the fluorine showing C-F coupling.

FT-IR Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Key FT-IR Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
2500-3300 (broad)O-H stretchCarboxylic acid
~1700C=O stretchCarboxylic acid
1100-1400C-F and C-O stretches-CF₃ and -COOH
~1600, ~1475C=C aromatic ring stretchesAromatic ring

Interpretation:

  • A very broad absorption in the 2500-3300 cm⁻¹ region is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[2][3]

  • A strong, sharp absorption around 1700 cm⁻¹ corresponds to the C=O stretching vibration of the carboxylic acid.[2][3]

  • Strong absorptions in the 1100-1400 cm⁻¹ region are indicative of the C-F stretching vibrations of the trifluoromethyl group and the C-O stretching of the carboxylic acid.

  • The characteristic C=C stretching vibrations of the aromatic ring are expected around 1600 and 1475 cm⁻¹.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Expected Mass Spectrometry Data for this compound

m/z ValueInterpretation
~208Molecular ion peak [M]⁺
~189Loss of -OH group [M-OH]⁺
~163Loss of -COOH group [M-COOH]⁺
~145Loss of -CF₃ group [M-CF₃]⁺

Interpretation:

  • The molecular ion peak should be observed at an m/z value corresponding to the molecular weight of the compound (~208 g/mol ).

  • Common fragmentation patterns for benzoic acids include the loss of the hydroxyl group (-OH, 17 amu) and the entire carboxyl group (-COOH, 45 amu).[4]

  • The loss of the trifluoromethyl group (-CF₃, 69 amu) is also a likely fragmentation pathway.

Visualizing the Process

To further clarify the synthesis and validation workflow, the following diagrams are provided.

Synthesis_Workflow cluster_synthesis Synthesis cluster_validation Validation start 1-Fluoro-3-(trifluoromethyl)benzene lithiation Directed ortho-Lithiation (n-BuLi, THF, -78 °C) start->lithiation carboxylation Carboxylation (CO₂, -78 °C) lithiation->carboxylation workup Acidic Workup (1M HCl) carboxylation->workup product This compound workup->product product_val Synthesized Product nmr ¹H & ¹³C NMR product_val->nmr ir FT-IR product_val->ir ms Mass Spectrometry product_val->ms validation Structure Confirmed validation_edge->validation

Caption: Synthetic and validation workflow.

Spectral_Validation cluster_nmr NMR Spectroscopy cluster_ir FT-IR Spectroscopy cluster_ms Mass Spectrometry compound This compound h_nmr ¹H NMR - COOH proton - 3 aromatic protons compound->h_nmr c_nmr ¹³C NMR - C=O, C-F, C-CF₃, CF₃ - Aromatic carbons compound->c_nmr ir_peaks Key Vibrational Modes - O-H stretch (broad) - C=O stretch (strong) - C-F stretches compound->ir_peaks ms_peaks Fragmentation Pattern - Molecular Ion Peak - Loss of -OH, -COOH, -CF₃ compound->ms_peaks

Caption: Key spectral data for validation.

Conclusion

The directed ortho-lithiation of 1-fluoro-3-(trifluoromethyl)benzene followed by carboxylation provides a reliable and regioselective route to this compound. The structural identity of the product can be unequivocally confirmed through a combination of ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. This guide provides the necessary experimental and analytical framework for researchers to confidently synthesize and validate this important chemical building block.

References

  • Exploring the Versatility of this compound in Organic Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
  • IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations.
  • Infrared spectrum of benzoic acid. Doc Brown's Chemistry. [Link]
  • Mass spectrum of benzoic acid. Doc Brown's Chemistry. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.